Postin
Description
Properties
CAS No. |
103745-46-6 |
|---|---|
Molecular Formula |
C22H40N8O5 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C22H40N8O5/c23-10-2-1-6-14(18(31)29-16(21(34)35)8-4-12-27-22(24)25)28-19(32)17-9-5-13-30(17)20(33)15-7-3-11-26-15/h14-17,26H,1-13,23H2,(H,28,32)(H,29,31)(H,34,35)(H4,24,25,27)/t14-,15-,16-,17-/m0/s1 |
InChI Key |
WUUNPBLZLWVARQ-QAETUUGQSA-N |
SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O |
Other CAS No. |
103745-46-6 |
physical_description |
Solid |
sequence |
PPKR |
Synonyms |
cystatin C, des(1-4) cystatin C, N-terminal tetrapeptide de-(1-4)-cystatin C Lys-Pro-Pro-Arg postin |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Periostin in Tissue Regeneration: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Periostin (POSTN), also known as osteoblast-specific factor 2 (OSF-2), is a matricellular protein that plays a pivotal role in a wide array of biological processes, including tissue development, homeostasis, and pathological remodeling.[1][2] Initially identified for its high expression in the periosteum and periodontal ligament, its functions are now known to extend to cardiac, dermal, and connective tissues.[1][2] As a non-structural component of the extracellular matrix (ECM), Periostin modulates cell-matrix interactions, influencing cell adhesion, migration, proliferation, and differentiation.[2][3] It is a key downstream effector of signaling pathways, most notably Transforming Growth Factor-beta (TGF-β), and interacts with various cell surface receptors, including integrins, to orchestrate tissue responses to injury and mechanical stress.[4][5]
This guide provides an in-depth technical overview of Periostin's function in the regeneration of multiple tissues. It consolidates current knowledge on its molecular mechanisms, summarizes key quantitative data from preclinical studies, details common experimental protocols for its investigation, and visualizes its complex signaling networks. The information presented is intended to support researchers and drug development professionals in harnessing Periostin as a potential therapeutic target for regenerative medicine.
The Multifaceted Role of Periostin in Tissue-Specific Regeneration
Periostin's expression is typically low in most adult tissues but is rapidly and significantly upregulated following injury.[3] Its function is highly context-dependent, contributing to both adaptive repair and pathological fibrosis.
Dermal Wound Healing and Fibrosis
In the skin, Periostin is a critical mediator of the wound healing cascade. Following cutaneous injury, its expression is potently induced in the granulation tissue.[6] It is instrumental in the transition of fibroblasts into contractile myofibroblasts, a key step for wound closure.[4][7] This process is largely mediated by its role as a downstream effector of TGF-β signaling.[4][8]
Key functions in skin regeneration include:
-
Myofibroblast Differentiation: Periostin facilitates the differentiation of fibroblasts into α-smooth muscle actin (α-SMA)-positive myofibroblasts, which are essential for wound contraction.[4][6]
-
Collagen Synthesis and Organization: It promotes the synthesis of collagen and influences its fibrillogenesis and cross-linking, contributing to the structural integrity of the healing tissue.[9][10]
-
Cellular Proliferation and Migration: Periostin stimulates the proliferation and migration of fibroblasts, accelerating the formation of granulation tissue.[9]
-
Angiogenesis: It can promote the formation of new blood vessels by activating ERK1/2 and FAK pathways in endothelial cells.[9]
However, the persistent high expression of Periostin is also strongly associated with pathological skin remodeling, including the formation of hypertrophic scars and keloids.[4][8][11]
Bone Regeneration and Remodeling
Periostin is a key matricellular protein in skeletal tissues, primarily expressed in the periosteum, the connective tissue layer surrounding bone.[1][12] It is essential for bone development, strength, and the response to mechanical stress.[1][5]
During bone repair, such as fracture healing, Periostin is involved in all stages:
-
Stem Cell Activation: It contributes to the initial activation of skeletal stem cells within the periosteum following injury.[12]
-
Callus Formation: It is highly expressed in proliferating osteoblasts and undifferentiated mesenchymal cells within the fracture callus, recruiting osteoprogenitors.[2][13]
-
Osteoblast Differentiation and Function: Periostin promotes osteoblast differentiation and bone formation.[13] It directly interacts with Type I collagen, fibronectin, and Bone Morphogenetic Protein-1 (BMP-1) to enhance collagen cross-linking, a critical step for matrix maturation and mineralization.[1][13]
-
Wnt Signaling: It regulates the Wnt/β-catenin signaling pathway, a central pathway in bone formation, partly by modulating the expression of sclerostin.[13][14]
Cardiac Repair and Remodeling
While absent in the healthy adult myocardium, Periostin expression is dramatically induced in cardiac fibroblasts following ischemic injury, such as a myocardial infarction (MI).[15][16] Its role in the heart is complex, with both beneficial and detrimental effects reported.
Key functions in cardiac repair include:
-
Cardiomyocyte Proliferation: Periostin has been shown to induce differentiated cardiomyocytes to re-enter the cell cycle, promoting myocardial regeneration and improving ventricular function post-MI.[17] This effect is mediated through the activation of integrins and the PI3K/Akt pathway.[17]
-
Fibrosis and Scar Formation: As a pro-fibrotic factor, Periostin is a major effector in MI-induced fibrosis.[15] It promotes collagen deposition and cross-linking, which is crucial for forming a stable scar to prevent ventricular wall rupture.[15][16]
-
Adverse Remodeling: Chronic overexpression of Periostin contributes to maladaptive remodeling and cardiac fibrosis, leading to impaired ventricular compliance and diastolic dysfunction.[18]
Targeting Periostin is therefore a candidate therapeutic strategy for regulating MI-induced fibrosis, though the timing of intervention is critical to balance scar stability with functional recovery.[15]
Periodontal Ligament (PDL) Regeneration
The PDL is a specialized connective tissue that anchors teeth to the alveolar bone, and it experiences constant mechanical stress.[1] Periostin is constitutively and highly expressed in the PDL and is fundamental to its integrity and homeostasis.[19][20]
In periodontal regeneration, Periostin:
-
Promotes Cell Migration and Fibrillogenesis: It stimulates the migration of fibroblasts and osteoblasts and is crucial for collagen fibrillogenesis, aiding the regeneration of both the PDL and alveolar bone after injury or surgery.[19][20][21]
-
Regulates Differentiation: A specific isoform, PDL-POSTN, has been shown to positively regulate the differentiation of PDL cells into osteoblasts and cementoblasts through the integrin αvβ3-FAK signaling pathway.[22]
-
Responds to Mechanical Stress: Its expression is induced by mechanical forces, highlighting its role in the adaptive remodeling of periodontal tissues.[5]
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative findings from preclinical models investigating the function of Periostin in tissue regeneration.
Table 1: Effect of Periostin on Cutaneous Wound Healing in Mice
| Parameter | Model | Time Point | Wild-Type (Postn+/+) | Periostin Knockout (Postn-/-) | Fold Change/Difference | Citation |
|---|---|---|---|---|---|---|
| Wound Area (% of Initial) | 6mm full-thickness excisional wound | Day 5 | 30% | 64% | 2.13-fold larger wound | [6] |
| Wound Area (% of Initial) | 6mm full-thickness excisional wound | Day 7 | 17% | 41% | 2.41-fold larger wound |[6] |
Table 2: Periostin Expression in Cardiac Remodeling in Rats
| Parameter | Model | Time Point | Control | EAM-Induced | Fold Change vs. Control | Citation |
|---|---|---|---|---|---|---|
| Periostin Protein Level (Relative) | Experimental Autoimmune Myocarditis (EAM) | Day 21 Post-Immunization | 1.00 | 6.17 ± 1.12 | ~6.2-fold increase | [23] |
| Periostin Protein Level (Relative) | Experimental Autoimmune Myocarditis (EAM) | Day 28 Post-Immunization | 1.00 | 9.48 ± 1.86 | ~9.5-fold increase |[23] |
Table 3: Periostin Levels in Human Periodontal Disease
| Parameter | Patient Group | Condition | Periostin Level (Arbitrary Units) | Comparison | Citation |
|---|---|---|---|---|---|
| Gingival Crevicular Fluid (GCF) Level | Healthy vs. Chronic Periodontitis (CP) | Baseline | Significantly higher in Healthy | Significantly lower in CP (P < 0.01) | [24] |
| Gingival Crevicular Fluid (GCF) Level | CP Patients | Post-NSPT vs. Baseline | Significantly increased | P < 0.001 | [24] |
(NSPT: Non-Surgical Periodontal Treatment)
Molecular Mechanisms and Signaling Pathways
Periostin functions as a critical signaling hub in the extracellular matrix. It does not have intrinsic enzymatic activity but exerts its effects by binding to cell surface receptors, primarily integrins, and interacting with other ECM components.[3][25]
Integrin-Mediated Signaling
Periostin's four fasciclin-like (FAS1) domains are responsible for binding to several integrin heterodimers, including αvβ1, αvβ3, αvβ5, and α6β4.[3][17][25] This interaction triggers the activation of multiple intracellular signaling cascades that regulate cell behavior.
-
PI3K/Akt Pathway: Binding of Periostin to integrins frequently leads to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway. This pathway is a central regulator of cell survival, proliferation, and migration in various contexts, including cardiac repair and fibroblast activation.[9][14][17]
-
ERK/FAK Pathway: Activation of Extracellular Signal-Regulated Kinase (ERK) and Focal Adhesion Kinase (FAK) pathways downstream of integrin engagement is crucial for Periostin-mediated angiogenesis and cell migration.[9]
-
Wnt/β-catenin Pathway: In bone, Periostin can stimulate bone formation through a Wnt/β-catenin-dependent mechanism, promoting the nuclear translocation of β-catenin and subsequent transcription of target genes.[13][14]
-
mTOR Pathway: In response to mechanical stress, Periostin activates the mammalian Target of Rapamycin (mTOR) signaling pathway, which is required to promote epithelial cell migration and proliferation during tissue repair.[26]
Role in the TGF-β Signaling Axis
Periostin is a well-established downstream target and effector of the TGF-β signaling pathway, particularly in the context of fibrosis.[4][15] TGF-β, a potent pro-fibrotic cytokine, induces the expression of Periostin in fibroblasts. Periostin, in turn, is essential for mediating key fibrotic actions of TGF-β, such as the differentiation of fibroblasts into myofibroblasts and the excessive deposition of ECM proteins like collagen.[1][4] This creates a positive feedback loop that can drive the progression of fibrosis in tissues like the skin, heart, and lungs.[1][9]
Key Experimental Protocols
Investigating the function of Periostin requires a combination of in vivo animal models, in vitro cell culture systems, and molecular biology techniques.
In Vivo: Murine Full-Thickness Excisional Wound Model
This model is widely used to study Periostin's role in dermal wound healing.[6]
-
Animal Model: Age- and sex-matched Periostin knockout (Postn-/-) mice and their wild-type (Postn+/+) littermates are used.[6]
-
Procedure:
-
Mice are anesthetized, and the dorsal skin is shaved and sterilized.
-
A 6-mm full-thickness excisional wound is created using a sterile biopsy punch.[6]
-
Wounds are left uncovered. Digital photographs are taken at specified time points (e.g., days 0, 3, 5, 7) with a scale bar for reference.
-
Wound area is quantified using image analysis software (e.g., ImageJ). The percentage of the initial wound area is calculated to determine the rate of closure.[6]
-
-
Tissue Analysis: At the end of the experiment, mice are euthanized, and the entire wound bed with surrounding skin is harvested. Tissues are then processed for:
-
Histology: Paraffin embedding, sectioning, and staining with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for collagen deposition/fibrosis.[11]
-
Immunohistochemistry (IHC)/Immunofluorescence (IF): Staining for α-SMA to identify myofibroblasts and for Periostin to determine its localization.[6]
-
Gene/Protein Expression: RNA or protein is extracted from the wound tissue for analysis by RT-qPCR or Western blotting, respectively.[6]
-
In Vitro: Fibroblast Contraction Assay
This assay assesses the ability of fibroblasts to contract a collagen matrix, a function dependent on myofibroblast differentiation, which is modulated by Periostin.[6]
-
Cell Source: Primary dermal fibroblasts are isolated from Postn-/- and Postn+/+ mice.
-
Procedure:
-
Fibroblasts are cultured and expanded.
-
Cells are trypsinized and resuspended in serum-free medium.
-
A solution of Type I collagen is prepared on ice and neutralized. The fibroblast suspension is mixed with the collagen solution.
-
The mixture is pipetted into cell culture plates and allowed to polymerize at 37°C, forming a cell-seeded collagen gel.
-
The gels are then gently detached from the sides of the well to create an "anchored matrix" that mimics the mechanical environment of granulation tissue.[6]
-
The plate is incubated, and the degree of gel contraction is quantified over time, either by measuring the diameter/area of the gel or by measuring the final weight of the dehydrated gel.[6]
-
Protein and Gene Expression Analysis
-
Western Blotting:
-
Protein is extracted from cells or tissues using lysis buffers.
-
Protein concentration is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for Periostin (e.g., Rabbit mAb #20302) or another target protein (e.g., α-SMA, GAPDH).[23][27]
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal is detected using a chemiluminescent substrate and an imaging system. Band intensity is quantified relative to a loading control.[23]
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Total RNA is isolated from cells or tissues.
-
RNA quality and quantity are assessed.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
The qPCR reaction is performed using the cDNA, gene-specific primers for Periostin and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).
-
The relative expression of the target gene is calculated using the ΔΔCt method.[6]
-
Conclusion and Future Directions
Periostin is a master regulator of tissue remodeling and regeneration. Its diverse functions across skin, bone, heart, and periodontal tissues underscore its importance as both a mediator of physiological repair and a driver of pathological fibrosis. The signaling pathways it modulates—including the PI3K/Akt, Wnt, and mTOR pathways—are central to cell fate decisions in response to injury.
For drug development professionals, Periostin presents a compelling but challenging target. Its pro-regenerative effects, such as promoting cardiomyocyte proliferation and bone repair, suggest that agonistic approaches or targeted delivery of Periostin could be beneficial.[14][17] Conversely, its profound pro-fibrotic activity in chronic conditions like heart failure and skin scarring indicates that antagonistic strategies could prevent adverse remodeling.[4][15] The key challenge lies in the context-dependent and temporal nature of its function. Future research must focus on elucidating the roles of specific Periostin splice variants, understanding the precise molecular interactions that dictate its functional outcomes, and developing therapeutic strategies that can selectively modulate its activity for optimal tissue regeneration without inducing pathological side effects.
References
- 1. The role of periostin in tissue remodeling across health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional role of periostin in development and wound repair: implications for connective tissue disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periostin: an emerging activator of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Periostin as a Multifunctional Modulator of the Wound Healing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Periostin modulates myofibroblast differentiation during full-thickness cutaneous wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Spatiotemporal expression of periostin during skin development and incisional wound healing: lessons for human fibrotic scar formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mednexus.org [mednexus.org]
- 10. Periostin in skin tissue and skin-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spatiotemporal expression of periostin during skin development and incisional wound healing: lessons for human fibrotic scar formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Periostin in Bone Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. esceo.org [esceo.org]
- 14. Periostin Accelerates Bone Healing Mediated by Human Mesenchymal Stem Cell-Embedded Hydroxyapatite/Tricalcium Phosphate Scaffold | PLOS One [journals.plos.org]
- 15. Defining the timeline of periostin upregulation in cardiac fibrosis following acute myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of periostin in cardiac fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Periostin induces proliferation of differentiated cardiomyocytes and promotes cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Periostin Is a Novel Factor in Cardiac Remodeling After Experimental and Clinical Unloading of the Failing Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functions of Periostin in Dental Tissues and Its Role in Periodontal Tissue Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Functions of Periostin in dental tissues and its role in periodontal tissues' regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Functions of Periostin in dental tissues and its role in periodontal tissues’ regeneration | Semantic Scholar [semanticscholar.org]
- 22. Characterization of a Novel Periodontal Ligament-specific Periostin Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Immunohistochemical analysis of periostin in the hearts of Lewis rats with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Gingival crevicular fluid periostin levels in chronic periodontitis patients following nonsurgical periodontal treatment with low-level laser therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Periostin and its interacting proteins in the construction of extracellular architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Periostin (E5F2S) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
The Role of Periostin in Extracellular Matrix Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Periostin, a matricellular protein of the fasciclin family, has emerged as a critical regulator of extracellular matrix (ECM) remodeling in both physiological and pathological processes. Its expression is often low in adult tissues but is significantly upregulated in response to injury, inflammation, and in various diseases, including fibrosis and cancer. This technical guide provides an in-depth overview of the multifaceted role of Periostin in ECM dynamics, with a focus on its molecular interactions, signaling pathways, and the quantitative effects of its presence or absence. Detailed experimental protocols for studying Periostin's function and illustrative diagrams of key signaling pathways are provided to support further research and therapeutic development.
Introduction to Periostin and its Function in the ECM
Periostin is a secreted, approximately 90-kDa protein that functions as a scaffold for the assembly of other ECM components and modulates cell-matrix interactions.[1] It is characterized by an N-terminal EMI domain, four tandem fasciclin-1 (FAS1) domains, and a variable C-terminal domain arising from alternative splicing.[2] Unlike structural ECM proteins, Periostin does not form the primary scaffold of tissues but rather orchestrates the assembly and modification of the ECM, influencing tissue mechanics and cell behavior.[3]
Its primary roles in ECM remodeling include:
-
Collagen Fibrillogenesis and Cross-linking: Periostin directly interacts with type I collagen and influences the formation and maturation of collagen fibrils.[4][5] It also promotes the enzymatic cross-linking of collagen by enhancing the activity of lysyl oxidase (LOX), a process crucial for the tensile strength of connective tissues.[6]
-
Interaction with other ECM Proteins: Periostin binds to a variety of ECM molecules, including fibronectin, tenascin-C, and laminin, creating a complex and dynamic microenvironment.[1][6] These interactions are fundamental to the structural integrity and signaling capacity of the ECM.
-
Cellular Adhesion, Migration, and Differentiation: By binding to cell surface integrins, particularly αvβ3 and αvβ5, Periostin activates intracellular signaling pathways that regulate cell adhesion, migration, and the differentiation of fibroblasts into myofibroblasts, a key event in tissue repair and fibrosis.[6][7]
Quantitative Effects of Periostin on ECM Remodeling
The functional significance of Periostin in ECM remodeling is underscored by quantitative data from studies utilizing Periostin-deficient (knockout) mouse models. These studies reveal significant alterations in the structure and biomechanical properties of connective tissues in the absence of Periostin.
| Parameter | Wild-Type (WT) Mice | Periostin Knockout (-/-) Mice | Key Findings & Significance | Reference |
| Collagen Fibril Diameter (Skin Dermis) | Normal distribution with a mean diameter of approximately 85-95 nm. | Significant reduction in mean fibril diameter, with a shift towards smaller fibrils (mean diameter ~70-80 nm). | Demonstrates aberrant collagen fibrillogenesis and impaired fibril maturation in the absence of Periostin, leading to compromised tissue integrity. | [4] |
| Collagen Cross-linking (Tendon) | Higher denaturation temperature, indicative of a greater degree of collagen cross-linking. | Lower collagen denaturation temperature as measured by Differential Scanning Calorimetry (DSC). | Reduced thermal stability of collagen in knockout mice points to decreased intermolecular cross-linking, affecting the biomechanical properties of the tissue. | [4][5] |
| Fibroblast Contraction of Collagen Gel | Significant contraction of the collagen matrix over time. | Markedly reduced ability to contract the collagen matrix. | Highlights the role of Periostin in promoting the contractile function of fibroblasts, a critical process in wound closure and tissue remodeling. | [8] |
| Myofibroblast Differentiation (Wound Healing) | Abundant α-smooth muscle actin (α-SMA)-positive myofibroblasts in the granulation tissue. | Significant reduction in the number of α-SMA-positive myofibroblasts. | Indicates that Periostin is a key mediator of fibroblast-to-myofibroblast differentiation, a central event in fibrotic responses. | [9] |
Key Signaling Pathways Involving Periostin
Periostin's influence on ECM remodeling is mediated through its interaction with various signaling pathways, most notably the Transforming Growth Factor-β (TGF-β) pathway.
The TGF-β and Periostin Crosstalk
TGF-β is a potent inducer of fibrosis and ECM protein synthesis. Periostin is a downstream target of TGF-β signaling, and in turn, Periostin can amplify TGF-β signaling, creating a positive feedback loop that drives fibrotic processes.[10][11] This crosstalk is crucial in the pathogenesis of various fibrotic diseases. The interaction converges on the phosphorylation of Smad3, a key downstream effector of the canonical TGF-β pathway.[10][11]
Periostin's Role in Collagen Cross-linking
Periostin facilitates the cross-linking of collagen fibers, a critical step for the mechanical stability of the ECM. It achieves this by interacting with Bone Morphogenetic Protein-1 (BMP-1), which in turn proteolytically activates Lysyl Oxidase (LOX). Activated LOX then catalyzes the formation of covalent cross-links between collagen molecules.[6]
Experimental Protocols for Studying Periostin in ECM Remodeling
Analysis of Collagen Fibril Ultrastructure by Transmission Electron Microscopy (TEM)
Objective: To visualize and quantify collagen fibril diameter and organization in tissues from wild-type versus Periostin knockout mice.
Methodology:
-
Tissue Preparation:
-
Euthanize mice and immediately dissect the tissue of interest (e.g., skin, tendon).
-
Fix small tissue pieces (approx. 1 mm³) in 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer (pH 7.4) overnight at 4°C.
-
Wash the samples three times in 0.1 M cacodylate buffer.
-
Post-fix in 1% osmium tetroxide in 0.1 M cacodylate buffer for 1-2 hours at 4°C.
-
Wash again in cacodylate buffer and then dehydrate through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate with propylene (B89431) oxide and embed in epoxy resin.
-
-
Ultrathin Sectioning:
-
Polymerize the resin blocks at 60°C for 48 hours.
-
Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.
-
Collect sections on copper grids.
-
-
Staining and Imaging:
-
Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.
-
Examine the sections using a transmission electron microscope at an accelerating voltage of 80-120 kV.
-
Capture images of cross-sectioned collagen fibrils at high magnification (e.g., 50,000x).
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ) to measure the diameter of at least 200-300 individual collagen fibrils per sample.
-
Generate histograms to visualize the distribution of fibril diameters and calculate the mean diameter for each experimental group.
-
Assessment of Collagen Cross-linking by Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal stability of collagen as an indirect measure of the degree of intermolecular cross-linking.
Methodology:
-
Sample Preparation:
-
Isolate fresh tissue (e.g., tendon) and remove any non-collagenous material.
-
Weigh small samples (5-10 mg) into aluminum DSC pans.
-
Hermetically seal the pans to prevent dehydration during the experiment.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the samples at a constant rate (e.g., 5°C/min) over a temperature range that encompasses the denaturation of collagen (e.g., 30°C to 90°C).
-
Record the differential heat flow as a function of temperature.
-
-
Data Interpretation:
-
The denaturation of collagen will appear as an endothermic peak on the thermogram.
-
Determine the peak denaturation temperature (Td), which represents the temperature at which the maximum rate of denaturation occurs.
-
A higher Td indicates greater thermal stability and, by inference, a higher degree of collagen cross-linking.
-
In Vitro Fibroblast Contraction Assay
Objective: To assess the ability of fibroblasts to contract a collagen matrix in the presence or absence of Periostin.
Methodology:
-
Cell Culture and Gel Preparation:
-
Culture primary dermal fibroblasts isolated from wild-type and Periostin knockout mice.
-
Prepare a collagen gel solution on ice by mixing type I collagen, culture medium, and a neutralizing buffer.
-
Resuspend fibroblasts in the collagen solution at a final concentration of approximately 2 x 10^5 cells/mL.
-
-
Gel Polymerization and Release:
-
Pipette the cell-collagen suspension into a 24-well plate and allow it to polymerize at 37°C for 1 hour.
-
After polymerization, gently detach the gels from the sides and bottom of the wells using a sterile pipette tip to allow for free-floating contraction.
-
-
Measurement of Contraction:
-
Incubate the plates at 37°C and monitor the contraction of the gels over time (e.g., 24, 48, 72 hours).
-
At each time point, photograph the gels and measure their diameter or area using image analysis software.
-
Calculate the percentage of gel contraction relative to the initial gel size.
-
Co-Immunoprecipitation of Periostin and Collagen I
Objective: To demonstrate a direct protein-protein interaction between Periostin and Collagen I.
Methodology:
-
Protein Extraction:
-
Lyse cells or tissues expressing both Periostin and Collagen I in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody specific for Collagen I overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Probe the membrane with an antibody specific for Periostin.
-
A band corresponding to the molecular weight of Periostin in the immunoprecipitated sample indicates an interaction with Collagen I.
-
Conclusion and Future Directions
Periostin is a pivotal matricellular protein that orchestrates ECM remodeling in a context-dependent manner. Its roles in collagen fibrillogenesis, cross-linking, and interaction with key signaling pathways like TGF-β make it a significant player in tissue homeostasis, repair, and the pathogenesis of fibrotic diseases and cancer. The quantitative data from knockout models and the detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate functions of Periostin.
Future research should focus on:
-
Elucidating the precise molecular mechanisms by which different Periostin splice variants modulate ECM remodeling.
-
Identifying novel interacting partners of Periostin in specific disease contexts.
-
Developing targeted therapies that modulate Periostin expression or its interaction with other proteins to treat fibrotic disorders and cancer.
By continuing to unravel the complexities of Periostin's function, we can pave the way for innovative therapeutic strategies that target the ECM to combat a wide range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Periostin regulates collagen fibrillogenesis and the biomechanical properties of connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Using transmission electron microscopy and 3View to determine collagen fibril size and three-dimensional organization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Periostin and matrix stiffness combine to regulate myofibroblast differentiation and fibronectin synthesis during palatal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. f1000research.com [f1000research.com]
- 10. Using transmission electron microscopy and 3View® to determine collagen fibril size and three-dimensional organization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Characterization of Periostin
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Periostin (POSTN), also known as osteoblast-specific factor 2 (OSF-2), is a secreted, non-structural matricellular protein that has emerged as a critical regulator in a wide array of biological processes. Initially identified for its specific expression in bone-related tissues, its role has expanded to encompass tissue remodeling, fibrosis, inflammation, and cancer progression. Periostin interacts with various cell surface receptors, primarily integrins, and other extracellular matrix (ECM) components to modulate key signaling pathways. This guide provides a comprehensive overview of the discovery, molecular characteristics, and functional analysis of Periostin, offering detailed experimental protocols and summarizing key quantitative data to support further research and therapeutic development.
Discovery and Initial Characterization
Periostin was first identified in 1993 from a mouse pre-osteoblastic cell line (MC3T3-E1) through a process of subtraction hybridization aimed at isolating genes specifically expressed in osteoblasts but not in fibroblasts (NIH3T3 cells). The protein was originally named Osteoblast-Specific Factor 2 (OSF-2). Subsequent research revealed its high expression in the periosteum and periodontal ligament, leading to its renaming as "Periostin" to reflect this tissue specificity.
Initial characterization demonstrated that Periostin is a disulfide-linked, secreted protein with a molecular weight of approximately 90 kDa. Early functional assays showed that purified Periostin could support the attachment and spreading of osteoblastic cells, an effect that was inhibited by anti-Periostin antiserum, indicating a role in cell adhesion. Furthermore, its expression was found to be significantly increased by Transforming Growth Factor Beta (TGF-β), a key cytokine involved in bone formation and matrix deposition.
Experimental Workflow for Discovery
The discovery of Periostin involved a multi-step process to isolate differentially expressed genes in an osteoblastic cell line.
Caption: Workflow for the discovery of Periostin via subtraction hybridization.
Gene and Protein Structure
The human Periostin gene (POSTN) is located on chromosome 13q13.3 and consists of 23 exons. The resulting protein is a multi-domain, secreted glycoprotein.
Protein Domains
Structurally, Periostin is composed of:
-
Signal Peptide: Directs the protein for secretion out of the cell.
-
EMI Domain: A small, cysteine-rich N-terminal domain that is involved in protein-protein interactions and the formation of multimers.
-
Fasciclin-1 (FAS1) Domains: Four tandemly repeated domains that are crucial for binding to cell surface integrins, such as αvβ3, αvβ5, and α6β4.[1] The second FAS1 domain, in particular, has been identified as a key binding site for integrins αvβ3 and αvβ5.[2]
-
C-terminal Region: A hydrophilic and variable region that results from alternative splicing of exons 17-21. This domain is known to interact with other ECM proteins, including collagen, fibronectin, and tenascin-C, as well as heparin.[1]
Caption: Domain organization of the Periostin protein.
Isoforms
Alternative splicing of the C-terminal region generates multiple Periostin isoforms.[1][3][4][5] At least four major isoforms have been described, and recent studies suggest up to ten or more may exist.[6][7] These isoforms are expressed differentially across various tissues and pathological conditions, suggesting they may have distinct biological functions. For example, specific isoforms have been shown to play different roles in tumor metastasis and TGF-β signaling.[8]
Key Signaling Pathways
Periostin exerts its biological functions primarily by binding to cell surface integrins and modulating downstream signaling cascades. This interaction is central to its role in cell adhesion, migration, proliferation, and survival.
Integrin / PI3K / Akt Pathway
A major pathway activated by Periostin is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is critical for cell survival and proliferation.
-
Binding: Secreted Periostin in the ECM binds to integrin receptors (e.g., αvβ3) on the cell surface.
-
Activation: This binding leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK).
-
Signal Transduction: Activated FAK then recruits and activates PI3K.
-
Downstream Effects: PI3K phosphorylates PIP2 to PIP3, leading to the activation of Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate numerous downstream targets, promoting cell survival by inhibiting apoptosis and driving cell cycle progression.
Caption: Periostin-activated PI3K/Akt signaling pathway.
Quantitative Data Summary
Periostin expression is tightly regulated and its levels, particularly in serum, are increasingly used as a biomarker for various diseases.
Serum Periostin Levels in Health and Disease
The concentration of Periostin in serum can distinguish between healthy and diseased states.
| Condition | Subject Group | Mean Serum Periostin Level (ng/mL) | Key Finding | Reference |
| Lung Cancer | Healthy Controls | 21.27 ± 3.42 | Significantly lower than NSCLC patients. | [9] |
| Benign Lung Disease | 24.11 ± 4.67 | Significantly lower than NSCLC patients. | [9] | |
| NSCLC Patients | 49.46 ± 8.46 | Elevated levels correlate with diagnosis. | [9] | |
| Systemic Sclerosis | Healthy Controls | 27.7 ± 7.3 | Significantly lower than SSc patients. | [10] |
| SSc Patients | 32.7 ± 8.0 | Elevated levels in SSc. | [10] | |
| Multiple Myeloma | Without Bone Marrow Fibrosis | 17.97 | Lower than patients with fibrosis. | [11] |
| With Bone Marrow Fibrosis | 29.22 | Significantly higher in patients with fibrosis. | [11] | |
| Healthy State | Healthy Male Donors | 123.81 (Range: 47.55 – 200.71) | Establishes a baseline range. | [12] |
Periostin Expression and Functional Impact
Periostin expression directly influences cellular behavior and tissue characteristics.
| Context | Measurement | Result | Implication | Reference |
| Gastric Cancer | Protein Expression vs. Benign Disease | 2.5 to 4-fold increase | Overexpression correlates with tumor progression. | [13] |
| Cell Adhesion | Adhesion to Tenascin-C | 9.87-fold increase with POSTN | Periostin enhances cell binding to ECM. | |
| Adhesion to Laminin | 8.62-fold increase with POSTN | Periostin enhances cell binding to ECM. | ||
| Adhesion to Collagen I | 6.38-fold increase with POSTN | Periostin enhances cell binding to ECM. | ||
| Adhesion to Fibronectin | 5.94-fold increase with POSTN | Periostin enhances cell binding to ECM. | ||
| ECM Interaction | Binding to Collagen Type I | Direct protein-protein interaction confirmed | Regulates collagen fibrillogenesis and tissue biomechanics. | |
| Binding to Fibronectin | Direct binding via EMI domain | Facilitates ECM assembly and organization. | [4] |
Note: Binding affinity data (e.g., KD values) for Periostin interactions are not widely reported in the literature with specific numerical values, but studies confirm direct, specific binding to partners like Collagen I and integrins.
Detailed Experimental Protocols
The characterization of Periostin relies on a variety of standard molecular and cell biology techniques.
Protocol: Subtraction Hybridization
This technique was fundamental to the initial discovery of Periostin for identifying genes enriched in one cell population compared to another.
-
RNA Isolation: Isolate total RNA from both the 'tester' (e.g., MC3T3-E1 osteoblasts) and 'driver' (e.g., NIH3T3 fibroblasts) cell populations. Purify poly(A)+ mRNA from the total RNA using oligo(dT)-cellulose chromatography.
-
cDNA Synthesis: Synthesize first-strand cDNA from the mRNA of both populations using reverse transcriptase and oligo(dT) primers. Subsequently, synthesize the second strand to create double-stranded cDNA (ds-cDNA).
-
Adaptor Ligation: Ligate two different adaptors (Adaptor 1 and Adaptor 2R) to separate aliquots of the tester ds-cDNA. The driver cDNA remains without adaptors.
-
First Hybridization: Add an excess of driver cDNA to each of the adaptor-ligated tester cDNA samples. Denature the cDNA mixture at 98°C and then allow it to anneal at 68°C for 8-12 hours. This step enriches for differentially expressed sequences as common sequences form hybrids.
-
Second Hybridization: Combine the two samples from the first hybridization. Add fresh denatured driver cDNA and allow a second round of hybridization. This further enriches the desired target sequences.
-
PCR Amplification: Add primers corresponding to the ligated adaptors. Perform PCR. Only the desired differentially expressed tester cDNAs, which have different adaptors at each end, will be amplified exponentially.
-
Analysis: Analyze the amplified products by gel electrophoresis. These products can then be cloned into a vector to create a subtracted library for screening and sequencing.
Protocol: Western Blotting for Periostin Detection
Western blotting is used to detect and quantify Periostin protein levels in cell lysates or tissue extracts.
-
Sample Preparation: Lyse cells or homogenize tissue in RIPA buffer supplemented with protease inhibitors. Determine the total protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane at 100V for 90 minutes at 4°C.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Periostin (e.g., rabbit polyclonal anti-Periostin) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Periostin typically appears as a band or doublet around 90-93 kDa.
Protocol: Immunohistochemistry (IHC) for Periostin Localization
IHC is used to visualize the location and distribution of Periostin within tissue sections.
-
Tissue Preparation: Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the slides by incubating in xylene (2x 10 min). Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (10 mM Sodium Citrate, pH 6.0) and heating at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
-
Peroxidase Blocking: Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Blocking: Rinse with PBS and block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary anti-Periostin antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: After washing in PBS, apply a biotinylated secondary antibody for 1 hour, followed by an avidin-biotin-HRP complex (ABC reagent) for 30 minutes.
-
Visualization: Develop the signal using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the slides, clear in xylene, and coverslip with permanent mounting medium.
Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Periostin
A sandwich ELISA is a highly sensitive method for quantifying Periostin concentrations in serum, plasma, or cell culture supernatants.
-
Plate Coating: Coat a 96-well microplate with a capture antibody specific for human Periostin. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block any remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add serially diluted Periostin standards and appropriately diluted samples (e.g., serum diluted 1:50 or 1:100) to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for Periostin and incubate for 1 hour.
-
Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30-45 minutes.
-
Substrate Development: Wash the plate. Add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution and incubate in the dark for 15-30 minutes, allowing a blue color to develop.
-
Reaction Stoppage and Reading: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄), which turns the color to yellow. Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of Periostin in the samples.[1][4]
Conclusion
Periostin has transitioned from an obscure osteoblast-specific factor to a protein of significant interest in diverse fields including oncology, immunology, and regenerative medicine. Its role as a key modulator of the extracellular matrix and cell signaling makes it a compelling target for diagnostic and therapeutic strategies. The methodologies outlined in this guide provide a framework for the continued investigation of Periostin's complex biology, with the ultimate goal of translating this knowledge into clinical applications for diseases characterized by tissue remodeling and fibrosis.
References
- 1. pnas.org [pnas.org]
- 2. Periostin regulates collagen fibrillogenesis and the biomechanical properties of connective tissues | Semantic Scholar [semanticscholar.org]
- 3. Periostin and matrix stiffness combine to regulate myofibroblast differentiation and fibronectin synthesis during palatal healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociation Constant - Overview | Malvern Panalytical [malvernpanalytical.com]
- 6. Cell adhesion to fibronectin and tenascin: quantitative measurements of initial binding and subsequent strengthening response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Periostin Promotes Atrioventricular Mesenchyme Matrix Invasion and Remodeling Mediated by Integrin Signaling through Rho/PI 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Periostin Regulates Collagen Fibrillogenesis and the Biomechanical Properties of Connective Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Functional role of periostin in development and wound repair: implications for connective tissue disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Periostin secreted by epithelial ovarian carcinoma is a ligand for alpha(V)beta(3) and alpha(V)beta(5) integrins and promotes cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PERIOSTIN regulates MMP-2 expression via the αvβ3 integrin/ERK pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Revisiting the Tenascins: Exploitable as Cancer Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Periostin Signaling: A Technical Deep Dive into Cellular Functions
For Immediate Release
Shanghai, China – December 19, 2025 – This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core signaling pathways mediated by Periostin (POSTN), a matricellular protein implicated in a wide array of cellular functions and pathological processes. This document details the intricate signaling cascades, presents quantitative data on its functional effects, and offers detailed protocols for key experimental analyses.
Introduction to Periostin
Periostin is a secreted extracellular matrix (ECM) protein that plays a pivotal role in tissue development, remodeling, and repair.[1] It is expressed in collagen-rich connective tissues and is upregulated in response to tissue injury and in various disease states, including cancer and fibrotic diseases.[1][2] Periostin functions by interacting with cell surface receptors, primarily integrins, to activate intracellular signaling pathways that modulate cell behavior, including adhesion, migration, proliferation, and survival.[3][4]
Core Periostin Signaling Pathways
Periostin exerts its pleiotropic effects by engaging with specific integrin heterodimers, such as αvβ3, αvβ5, and α6β4, on the cell surface.[5] This interaction triggers the recruitment and activation of downstream signaling molecules, leading to the initiation of several key signaling cascades.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central mediator of cell survival, proliferation, and growth. Upon Periostin binding to integrins, PI3K is recruited to the plasma membrane and activated. This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to promote cell survival by inhibiting apoptosis and to stimulate cell cycle progression.[5]
FAK/Src Signaling Pathway
Focal Adhesion Kinase (FAK) and Src kinase are key regulators of cell adhesion, migration, and invasion. The binding of Periostin to integrins leads to the clustering of integrins and the autophosphorylation and activation of FAK. Activated FAK then recruits and activates Src, forming a dual kinase complex that phosphorylates downstream substrates, including paxillin (B1203293) and p130Cas, to promote the assembly and turnover of focal adhesions, which are crucial for cell motility.[5]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of cell proliferation, differentiation, and survival. Periostin-integrin interaction can lead to the activation of the Ras-Raf-MEK-ERK cascade. Activated ERK translocates to the nucleus, where it phosphorylates and activates transcription factors that regulate the expression of genes involved in cell cycle progression and proliferation.[6]
Quantitative Data on Periostin's Cellular Functions
The functional consequences of Periostin signaling have been quantified in numerous studies. The following tables summarize key findings on the effects of Periostin on cell proliferation, migration, and adhesion.
Table 1: Effect of Periostin on Cell Proliferation
| Cell Type | Experimental Condition | Fold Change in Proliferation | Reference |
| Autosomal Dominant Polycystic Kidney (ADPKD) cells | 100 ng/ml Periostin for 72h | 1.28 ± 0.03 | [7] |
| Keloid Fibroblasts (Hypoxia) | shRNA knockdown of Periostin | -0.13 (at 24h), -0.11 (at 48h), -0.16 (at 72h) | [8] |
| Prostate Cancer Cells (PC3) | Periostin overexpression | Increased OD from day 4 | [9] |
| Prostate Cancer Cells (DU145) | Periostin overexpression | Increased OD from day 6 | [9] |
Table 2: Effect of Periostin on Cell Migration and Invasion
| Cell Type | Assay | Experimental Condition | Quantitative Effect | Reference |
| Prostate Cancer Cells (PC3) | Transwell Invasion | Periostin overexpression | ~2.4-fold increase in invasive cells | [10] |
| Prostate Cancer Cells (DU145) | Transwell Invasion | Periostin overexpression | ~2.0-fold increase in invasive cells | [10] |
| Prostate Cancer Cells (PC3) | Wound Healing | Periostin overexpression | 57.2% vs 30.6% wound closure | [10] |
| Prostate Cancer Cells (DU145) | Wound Healing | Periostin overexpression | 48.2% vs 15.6% wound closure | [10] |
| Melanoma Cells (B16-BL6) | Wound Healing | Coating with Periostin | Significantly increased rate of wound closure | [11] |
| Osteoblast-like Cells (MG-63) | Adhesion Assay | 50 ng/mL Periostin | Significant increase in adherent cells at 40 & 60 min | [12] |
Table 3: Effect of Periostin on Cell Adhesion
| Cell Type | Substrate | Experimental Condition | Fold Change in Adhesion | Reference |
| Pre-osteoblastic Cells (MC3T3-E1) | Type-I Collagen | Periostin overexpression | 6.38 | [13] |
| Pre-osteoblastic Cells (MC3T3-E1) | Fibronectin | Periostin overexpression | 5.94 | [13] |
| Pre-osteoblastic Cells (MC3T3-E1) | Laminin | Periostin overexpression | 8.62 | [13] |
| Pre-osteoblastic Cells (MC3T3-E1) | Tenascin | Periostin overexpression | 9.87 | [13] |
| Pre-osteoblastic Cells (MC3T3-E1) | Vitronectin | Periostin overexpression | 4.46 | [13] |
Detailed Experimental Protocols
To facilitate the study of Periostin signaling, this section provides detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) for Periostin Interaction
This protocol is designed to identify proteins that interact with Periostin in a cellular context.
Protocol:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[14]
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose/magnetic beads for 1 hour at 4°C to reduce non-specific binding.[15]
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against Periostin and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.[14]
Western Blotting for Signaling Protein Phosphorylation
This protocol is used to detect the phosphorylation status of key signaling proteins downstream of Periostin.
Protocol:
-
Protein Extraction and Quantification: Lyse cells as described in the Co-IP protocol and determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading.
Transwell Migration Assay
This assay quantifies the migratory response of cells to a chemoattractant, such as Periostin.[16]
Protocol:
-
Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place Transwell inserts (typically with 8 µm pores) into a 24-well plate. Add medium containing Periostin (as the chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for the cell type (e.g., 6-48 hours).
-
Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with methanol (B129727) and stain with a solution such as crystal violet.[17] Count the stained cells in several random fields under a microscope.
Wound Healing (Scratch) Assay
This assay assesses collective cell migration in a two-dimensional context.[18][19]
Protocol:
-
Cell Seeding: Seed cells in a culture plate and grow them to a confluent monolayer.
-
Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.
-
Treatment: Wash the cells with PBS to remove dislodged cells and replace the medium with fresh medium containing the experimental treatment (e.g., recombinant Periostin or a signaling inhibitor).
-
Image Acquisition: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours) using a microscope.
-
Analysis: Measure the width of the scratch at different points for each time point. The rate of wound closure can be calculated as the change in wound area over time.[3]
Immunofluorescence Staining for Protein Localization
This technique allows for the visualization of the subcellular localization of Periostin and its associated signaling molecules.[20][21][22]
Protocol:
-
Cell Seeding and Treatment: Grow cells on glass coverslips and treat as required.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against the protein of interest (e.g., anti-Periostin or anti-integrin αvβ3) overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Conclusion
Periostin is a critical regulator of a multitude of cellular processes through the activation of distinct signaling pathways. A thorough understanding of these pathways and their downstream effects is essential for the development of novel therapeutic strategies targeting diseases where Periostin is dysregulated. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Periostin promotes fibrosis and predicts progression in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Periostin: biology and function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Periostin expression and epithelial-mesenchymal transition in cancer: a review and an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Periostin: A Matricellular Protein With Multiple Functions in Cancer Development and Progression [frontiersin.org]
- 7. Periostin induces proliferation of human autosomal dominant polycystic kidney cells through αV-integrin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Periostin Is a Key Niche Component for Wound Metastasis of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Role of Periostin in Adhesion and Migration of Bone Remodeling Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 18. med.virginia.edu [med.virginia.edu]
- 19. Wound healing assay | Abcam [abcam.com]
- 20. arigobio.com [arigobio.com]
- 21. biotium.com [biotium.com]
- 22. scbt.com [scbt.com]
- 23. bicellscientific.com [bicellscientific.com]
The Role of Periostin in Embryonic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periostin (POSTN), a matricellular protein of the fasciclin family, has emerged as a critical regulator of embryonic development. While not essential for embryonic viability, its dynamic expression patterns and multifaceted functions are integral to the morphogenesis of a diverse range of tissues and organ systems. This technical guide provides an in-depth exploration of the role of Periostin during embryogenesis, with a focus on its expression, function, and the intricate signaling networks it modulates. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex signaling pathways involving Periostin, offering a comprehensive resource for researchers and professionals in the fields of developmental biology and drug development.
Introduction to Periostin
Periostin, originally identified as osteoblast-specific factor 2 (OSF-2), is a secreted, disulfide-linked protein that functions as a key component of the extracellular matrix (ECM).[1] It is characterized by an N-terminal EMI domain, four tandem fasciclin I (FAS1) domains, and a variable C-terminal domain.[1] These domains mediate interactions with a variety of other ECM proteins, including collagen, fibronectin, and tenascin-C, as well as with cell surface receptors, primarily integrins.[2][3] Through these interactions, Periostin plays a pivotal role in cell adhesion, migration, proliferation, and differentiation, as well as in the organization and mechanical properties of the ECM.[1] While its expression is limited in most adult tissues, it is highly upregulated during embryogenesis, wound healing, and in various pathological conditions, including fibrosis and cancer.[1][4]
Expression of Periostin During Embryonic Development
Periostin exhibits a dynamic and tissue-specific expression pattern throughout embryonic development. Its expression is particularly prominent in tissues undergoing significant remodeling and mechanical stress.
Cardiac Development
During cardiac morphogenesis, Periostin is robustly expressed in the developing heart, particularly in the endocardial cushions of the atrioventricular (AV) canal and outflow tract (OFT), which give rise to the heart valves and septa.[5][6] Expression is first detected around embryonic day (E) 9.5 in the mouse in mesenchymal cells following epithelial-to-mesenchymal transition (EMT).[7][8] Its expression continues in the developing valve leaflets and chordae tendineae.[6] Notably, Periostin is expressed by cardiac fibroblasts but is absent from cardiomyocytes.[9]
Skeletal and Dental Development
Periostin is highly expressed in the periosteum, the connective tissue surrounding bone, where it plays a role in bone formation and growth.[10] In dental development, Periostin expression is first observed in the first branchial arch epithelium at E9.5 and subsequently shifts to the underlying ectomesenchyme.[11][12] It is asymmetrically localized during early epithelial-mesenchymal interactions and is also present in dental papilla cells and odontoblasts during later stages of tooth formation.[11][12]
Other Tissues
Periostin expression has also been documented in other developing tissues, including the placenta and the periodontal ligament.[1][13]
Functional Roles of Periostin in Embryogenesis
Periostin's function in embryonic development is intrinsically linked to its ability to modulate cell-matrix interactions and influence cell behavior.
Cell Adhesion, Migration, and Differentiation
The FAS1 domains of Periostin interact with integrin receptors on the cell surface, such as αvβ3 and αvβ5, to promote cell adhesion and migration.[2][10] This is crucial for processes like the migration of mesenchymal cells into the cardiac cushions during heart valve formation.[11] Periostin also influences the differentiation of various cell types. For instance, in the developing heart, it is thought to promote the differentiation of mesenchymal cells into a fibroblastic lineage while inhibiting alternative differentiation pathways.[6]
Extracellular Matrix Organization and Remodeling
Periostin plays a significant role in the assembly and organization of the ECM. It can directly bind to collagen I and V, fibronectin, and tenascin-C, facilitating the formation of a structured and functional matrix.[2][3] This interaction is critical for the mechanical integrity of developing tissues. Studies on Periostin knockout mice have revealed defects in collagen fibrillogenesis, leading to abnormalities in tissues subjected to high mechanical stress.
Insights from Periostin Knockout Models
The generation of Periostin knockout (Postn-/-) mice has provided invaluable insights into its function. While Postn-/- embryos are grossly normal and viable, a significant portion die postnatally.[1][13] Surviving knockout mice exhibit a range of phenotypes, including dwarfism, incisor enamel defects, and an early-onset periodontal disease-like phenotype.[13] In the heart, the absence of Periostin leads to abnormalities in valve structure and a reduced ability of fibroblasts to respond to TGF-β.[7] These findings underscore the critical role of Periostin in postnatal tissue maturation and homeostasis rather than in embryonic survival.
Periostin in Developmental Signaling Pathways
Periostin's functions are mediated through its complex interplay with several key signaling pathways that govern embryonic development.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway is a major regulator of Periostin expression. TGF-β1 has been shown to significantly increase Periostin mRNA levels.[5] There is also evidence of a feedback loop where Periostin can modulate TGF-β signaling. Knockdown of Periostin has been shown to decrease TGF-β-induced phosphorylation of Smad3, a key downstream effector of the TGF-β pathway.[14] This interplay is crucial for processes like cardiac valve development and fibrosis.[2][15]
Bone Morphogenetic Protein (BMP) Signaling
BMPs, members of the TGF-β superfamily, also play a critical role in regulating Periostin expression, particularly during cardiac development. BMP-2 has been shown to induce Periostin expression in atrioventricular cushion mesenchymal cells.[11][16] This induction is mediated through BMP receptors and the downstream Smad signaling pathway.[11] The BMP-Periostin axis is essential for the maturation of cardiac cushions into functional valve leaflets.[15][17]
Wnt Signaling
The Wnt signaling pathway, crucial for numerous developmental processes, also interacts with Periostin. Periostin can activate the Wnt/β-catenin pathway by inhibiting sclerostin, an antagonist of the pathway.[10] This interaction is important for osteoblast differentiation and bone formation. Additionally, Periostin can promote the phosphorylation of LRP6, a Wnt co-receptor, leading to the activation of β-catenin signaling.[18]
Data Presentation
Quantitative Expression of Periostin mRNA
| Tissue/Cell Type | Developmental Stage (Mouse) | Method | Fold Change/Relative Expression | Reference |
| Heart (ventricles) | E14 (Tgfβ2 null vs. WT) | Semi-quantitative RT-PCR | ~15.6-fold decrease | [15] |
| Heart | E13 (heterozygote vs. WT) | RT-PCR | ~50% reduction | [7] |
| Incisor (TGF-β1 null vs. WT) | Postnatal | Real-time RT-PCR | ~25% reduction | [17] |
| Dental Pulp Stem Cells | In vitro (TGF-β1 20ng/ml vs. control) | Protein Expression | Statistically significant increase | [5] |
| Regenerated Dental Pulp | In vivo | qPCR | ~26-fold increase | [19] |
Note: Much of the available data on Periostin expression is qualitative or semi-quantitative. Further research is needed to establish a comprehensive quantitative map of Periostin expression during embryogenesis.
Experimental Protocols
Whole-Mount In Situ Hybridization for Periostin in Mouse Embryos
This protocol is adapted for the detection of Periostin mRNA in E8.5 to E12.5 mouse embryos.
Probe Preparation:
-
Linearize a plasmid containing the Periostin cDNA template.
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe using an in vitro transcription kit.
-
Purify the probe and verify its integrity and concentration.
Embryo Preparation and Hybridization:
-
Dissect mouse embryos at the desired stage (e.g., E12.5) in ice-cold PBS and fix overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.
-
Dehydrate embryos through a graded methanol (B129727) series and store at -20°C.
-
Rehydrate embryos through a descending methanol series into PBST (PBS with 0.1% Tween-20).
-
Treat with Proteinase K (10 µg/mL in PBST) to increase probe permeability. The duration depends on the embryonic stage and should be optimized.
-
Post-fix in 4% PFA/0.2% glutaraldehyde (B144438) in PBST.
-
Pre-hybridize in hybridization buffer (50% formamide (B127407), 5x SSC, 1% SDS, 50 µg/mL heparin, 50 µg/mL yeast RNA) for at least 1 hour at 65-70°C.
-
Hybridize overnight at 65-70°C in hybridization buffer containing the DIG-labeled Periostin probe (0.1-1 µg/mL).
Washing and Detection:
-
Perform a series of stringent washes in pre-warmed wash solutions (containing formamide and SSC) at 65-70°C to remove unbound probe.
-
Treat with RNase A to reduce background.
-
Block with a blocking solution (e.g., 10% sheep serum in TBST) for 1-2 hours at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash extensively with TBST.
-
Detect the signal using a chromogenic substrate for AP, such as NBT/BCIP, until the desired color intensity is reached.
-
Stop the reaction, postfix the embryos, and clear for imaging.[12][20][21][22][23][24]
Immunohistochemistry for Periostin in Embryonic Tissues
This protocol describes the detection of Periostin protein in paraffin-embedded embryonic tissue sections.
-
Tissue Preparation: Fix embryos in 4% PFA, dehydrate, and embed in paraffin. Cut 5-7 µm sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded ethanol (B145695) series to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling sections in a citrate (B86180) buffer (pH 6.0) for 10-20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ in methanol and block non-specific binding sites with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for Periostin overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification and Detection: Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent. Develop the signal with a peroxidase substrate such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, clear in xylene, and mount with a coverslip.
Generation of Periostin Knockout (Postn-/-) Mice
The generation of knockout mice typically involves homologous recombination in embryonic stem (ES) cells.
-
Targeting Vector Construction: Design a targeting vector to replace a critical exon or exons of the Postn gene with a selection cassette (e.g., a neomycin resistance gene). The vector should contain homology arms flanking the targeted region.
-
ES Cell Transfection and Selection: Electroporate the targeting vector into ES cells and select for cells that have incorporated the vector using an appropriate antibiotic.
-
Screening for Homologous Recombinants: Screen the selected ES cell clones by PCR and Southern blotting to identify those in which homologous recombination has occurred correctly.
-
Blastocyst Injection and Chimera Generation: Inject the targeted ES cells into blastocysts from a donor mouse and transfer the blastocysts into a pseudopregnant female. The resulting offspring (chimeras) will be a mix of cells from the host blastocyst and the injected ES cells.
-
Germline Transmission: Breed the chimeric mice with wild-type mice. Genotype the offspring to identify those that have inherited the targeted allele through the germline.
-
Generation of Homozygous Knockouts: Intercross heterozygous mice to generate homozygous Postn-/- mice.[6][13][25]
Conclusion
Periostin is a pivotal matricellular protein that orchestrates key events in embryonic development, particularly in tissues undergoing extensive morphogenesis and remodeling. Its intricate interactions with the TGF-β, BMP, and Wnt signaling pathways highlight its role as a central node in the complex network of developmental regulation. While much has been elucidated about its function, further research, particularly quantitative proteomic and transcriptomic analyses at different developmental stages, will provide a more complete understanding of its precise roles. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting Periostin in developmental disorders and regenerative medicine.
References
- 1. periostin Null Mice Exhibit Dwarfism, Incisor Enamel Defects, and an Early-Onset Periodontal Disease-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periostin in cardiovascular disease and development: a tale of two distinct roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Mount In Situ Hybridization to Embryos and Embryonic Tissues | Springer Nature Experiments [experiments.springernature.com]
- 4. Periostin gene expression in neu-positive breast cancer cells is regulated by a FGFR signaling cross talk with TGFβ/PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Periostin (an osteoblast-specific factor) is expressed within the embryonic mouse heart during valve formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The many facets of the matricelluar protein periostin during cardiac development, remodeling, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole-Mount In Situ Hybridization of Mouse Embryos Using DIG-Labeled RNA Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Periostin: an emerging activator of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BMP-2 induces cell migration and periostin expression during atrioventricular valvulogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Periostin is expressed within the developing teeth at the sites of epithelial-mesenchymal interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Chromatin immunoprecipitation of transcription factors and histone modifications in Comma-Dβ mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Cross-Talk between Transforming Growth Factor-β and Periostin Can Be Targeted for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of Bone Morphogenetic Proteins in Valvulogenesis | Thoracic Key [thoracickey.com]
- 18. Periostin Upregulates Wnt/β-Catenin Signaling to Promote the Osteogenesis of CTLA4-Modified Human Bone Marrow-Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Whole mount in situ hybridization of E8.5 to E11.5 mouse embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 22. scispace.com [scispace.com]
- 23. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 24. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]
- 25. researchgate.net [researchgate.net]
Periostin: A Pivotal Regulator in Cardiovascular Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Periostin (POSTN), a 90 kDa secreted extracellular matrix (ECM) protein, has emerged as a critical matricellular factor in the intricate processes of cardiovascular development and pathology.[1][2] Initially identified for its role in bone development, Periostin is now recognized for its dynamic expression and multifaceted functions within the developing heart, particularly in the formation of cardiac valves and the fibrous skeleton.[3][4] This technical guide provides a comprehensive overview of Periostin's involvement in cardiovascular development, detailing its role in key morphogenetic events, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.
Periostin's Role in Cardiac Morphogenesis
Periostin's expression is tightly regulated both spatially and temporally during cardiac development, appearing prominently in regions undergoing significant remodeling and mechanical stress.[5][6]
Heart Valve Development
Periostin plays an indispensable role in the formation and maturation of heart valves.[7] It is expressed in the endocardial cushions, the precursors to the mature valve leaflets, following epithelial-to-mesenchymal transition (EMT).[7][8] While not essential for the initial EMT process, Periostin is crucial for the subsequent migration, survival, and differentiation of the mesenchymal cell population into a fibroblastic lineage.[7][9] Periostin-null mice exhibit defects in valve maturation, including truncated leaflets and disorganized ECM, highlighting its importance in valvular remodeling.[3]
Fibrous Skeleton Formation
Beyond the valves, Periostin is integral to the development of the heart's fibrous skeleton, which provides structural support and electrical insulation.[3][10] It is expressed by epicardium-derived cells that contribute to the formation of the atrioventricular valves and the fibrous annulus.[10] Disruption of Periostin expression leads to impaired development of these fibrous structures.[10]
Myocardial Development and Regeneration
The role of Periostin in cardiomyocyte proliferation and myocardial regeneration is a subject of ongoing research and some controversy. Some studies suggest that Periostin can induce differentiated cardiomyocytes to re-enter the cell cycle, promoting myocardial repair after injury.[11][12] However, other studies have not observed a significant effect of Periostin on cardiomyocyte proliferation in vivo or in vitro.[2][13][14][15] This discrepancy may arise from differences in experimental models, the specific Periostin isoforms used, and the cellular context.[16][17]
Quantitative Data on Periostin's Effects
The following tables summarize key quantitative findings from studies investigating the impact of Periostin on various cellular processes in the cardiovascular system.
| Cellular Process | Experimental Model | Key Finding | Fold Change/Percentage | Reference |
| Cardiomyocyte DNA Synthesis | In vivo rat model of myocardial infarction | Periostin treatment increased BrdU-positive cardiomyocytes. | 0.7 ± 0.1% of cardiomyocyte nuclei in the injected area showed DNA synthesis. | [16] |
| Cardiomyocyte Cytokinesis | In vivo rat model of myocardial infarction | Periostin treatment induced cytokinesis in cardiomyocytes. | 0.1 ± 0.03% of cardiomyocyte nuclei in the injected area underwent cytokinesis. | [16] |
| Cardiomyocyte Proliferation | In vitro neonatal rat cardiomyocytes | Adenoviral overexpression of Periostin did not increase DNA synthesis. | No significant change compared to control. | [9] |
| Cardiac Fibroblast Proliferation | In vitro neonatal rat cardiac fibroblasts | Adenoviral overexpression of Periostin did not alter BrdU incorporation. | No significant change compared to control. | [13] |
| Collagen Production | In vitro periostin-null mouse embryonic fibroblasts | Periostin-null fibroblasts showed reduced collagen synthesis in response to TGF-β. | Reduced by approximately 52% compared to wild-type. | [18] |
| Collagen Fibril Diameter | Skin dermis of Periostin knockout mice | Reduced collagen fibril diameter. | Data not quantified in the provided text. | [6] |
| Myocardial Fibrosis | Neonatal mice post-myocardial infarction | Periostin knockout mice showed greater fibrosis at 21 days post-MI. | Data not quantified in the provided text. | [4] |
Signaling Pathways Involving Periostin
Periostin's functions in cardiovascular development are mediated through its interaction with various cell surface receptors and other ECM components, leading to the activation of several key signaling pathways.
TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) pathway is a major regulator of cardiac development and fibrosis, and its interplay with Periostin is well-established.[19] TGF-β induces the expression of Periostin in cardiac fibroblasts.[20] In turn, Periostin is required for normal TGF-β signaling and responsiveness, creating a positive feedback loop that is crucial for ECM organization and valve maturation.[3][20]
Wnt Signaling
The Wnt signaling pathway is crucial for multiple stages of heart development, including valve formation.[5][13] Several Wnt ligands and their receptors are expressed in the developing endocardial cushions.[5] Canonical Wnt/β-catenin signaling is active in valve-forming regions and is implicated in the expansion of the cushion mesenchyme and subsequent ECM patterning.[5] While a direct regulatory link between Wnt and Periostin in the heart is still being fully elucidated, their overlapping expression patterns and roles in valvulogenesis suggest a functional interaction.[21]
Notch Signaling
Notch signaling is another critical pathway in cardiovascular development, particularly in the process of EMT in the endocardial cushions and subsequent valve formation.[1][9] There is evidence of crosstalk between Notch and Periostin signaling. Lack of Periostin can lead to suppressed Notch1 signaling in the outflow tract cushions, resulting in a default osteogenic program and calcification of the aortic valve.[5] This suggests that Periostin is required to maintain the fibroblastic lineage of cushion mesenchymal cells by modulating Notch activity.[5]
Experimental Protocols
Detailed methodologies are essential for the reproducible study of Periostin's function. Below are outlines for key experimental techniques.
Western Blotting for Periostin
This technique is used to detect and quantify Periostin protein levels in tissue or cell lysates.
Protocol Details:
-
Protein Extraction: Homogenize cardiac tissue or lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Periostin (e.g., rabbit polyclonal anti-Periostin) overnight at 4°C.[20][22]
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunohistochemistry for Periostin
This method allows for the visualization of Periostin protein localization within cardiac tissue sections.
Protocol Details:
-
Tissue Preparation: Fix cardiac tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5-10 µm sections.[14][22]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).[18]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Periostin overnight at 4°C.[4]
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.
-
Detection: Apply an avidin-biotin-peroxidase complex followed by a diaminobenzidine (DAB) substrate to visualize the signal.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the sections.
In Situ Hybridization for Periostin mRNA
This technique is used to visualize the spatial distribution of Periostin mRNA expression within cardiac tissue.
Protocol Details:
-
Probe Preparation: Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe for Periostin.
-
Tissue Preparation: Prepare cryosections of embryonic hearts and fix with 4% paraformaldehyde.[23]
-
Prehybridization: Incubate sections in prehybridization buffer.
-
Hybridization: Hybridize sections with the DIG-labeled probe overnight at an appropriate temperature.[24]
-
Washing: Perform a series of stringency washes to remove unbound probe.
-
Immunodetection: Block non-specific binding and incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
-
Colorimetric Detection: Develop the signal using a substrate such as NBT/BCIP.
-
Mounting and Imaging: Mount the sections and visualize the gene expression pattern under a microscope.[25]
Collagen Deposition Assays
Sirius Red Staining: This method is used to visualize and quantify collagen in tissue sections.
Protocol Details:
-
Staining: Stain deparaffinized and rehydrated heart sections with a Picro-Sirius Red solution for 1 hour.[26]
-
Washing: Wash sections in acidified water.[27]
-
Dehydration and Mounting: Dehydrate through a graded ethanol series, clear with xylene, and mount.
-
Quantification: View under polarized light to differentiate collagen types (thicker fibers appear red/orange, thinner fibers appear green). Quantify the collagen area using image analysis software.[17]
Hydroxyproline (B1673980) Assay: This biochemical assay quantifies the total collagen content in a tissue sample by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
Protocol Details:
-
Hydrolysis: Hydrolyze a known weight of dried heart tissue in 6N HCl at 110-120°C for 3-18 hours.[16]
-
Neutralization and Oxidation: Neutralize the hydrolysate and oxidize the hydroxyproline with Chloramine-T.
-
Color Development: Add Ehrlich's reagent (DMAB) and incubate at 60-65°C to develop a colored product.[16]
-
Measurement: Measure the absorbance at 550-560 nm and determine the hydroxyproline concentration from a standard curve. Convert to collagen content using a conversion factor.
Conclusion
Periostin is a key matricellular protein with diverse and critical roles in cardiovascular development. Its involvement in heart valve morphogenesis, fibrous skeleton formation, and its complex relationship with major signaling pathways like TGF-β, Wnt, and Notch underscore its importance. While its role in myocardial regeneration remains an area of active investigation, the existing body of evidence firmly establishes Periostin as a pivotal regulator of cardiac tissue architecture. The experimental protocols detailed in this guide provide a foundation for researchers to further unravel the intricate functions of Periostin and explore its potential as a therapeutic target in cardiovascular diseases.
References
- 1. ahajournals.org [ahajournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Atrioventricular Valve Development: New Perspectives on an Old Theme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Notch and cardiac outflow tract development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The roles and activation of endocardial Notch signaling in heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Periostin is essential for cardiac healingafter acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Importance of Wnt Signaling in Cardiovascular Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Notch and retinoic acid signals regulate macrophage formation from endocardium downstream of Nkx2-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt signaling in heart valve development and osteogenic gene induction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Interaction between Periostin and BMP-1 Promotes Proteolytic Activation of Lysyl Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of collagen content within picrosirius red stained paraffin-embedded tissue sections using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ablation of periostin inhibits post-infarction myocardial regeneration in neonatal mice mediated by the phosphatidylinositol 3 kinase/glycogen synthase kinase 3β/cyclin D1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. quickzyme.com [quickzyme.com]
- 20. Immunohistochemical analysis of periostin in the hearts of Lewis rats with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interaction between periostin and BMP-1 promotes proteolytic activation of lysyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Genetic manipulation of periostin expression reveals a role in cardiac hypertrophy and ventricular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Periostin as a Heterofunctional Regulator of Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification and detection of the periostin gene in cardiac development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. med.emory.edu [med.emory.edu]
The Role of Periostin in Asthma and Allergic Inflammation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periostin, a matricellular protein, has emerged as a pivotal player in the pathophysiology of asthma and allergic inflammation, particularly in Type 2 inflammatory responses. Induced by the cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13), Periostin is not only a key contributor to airway remodeling but also serves as a promising biomarker for identifying specific asthma phenotypes and predicting therapeutic responses. This technical guide provides a comprehensive overview of the role of Periostin in asthma, detailing its signaling pathways, its impact on inflammatory cell recruitment and tissue modification, and standardized protocols for its investigation. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and key biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its complex functions.
Introduction to Periostin
Periostin, encoded by the POSTN gene, is a secreted extracellular matrix (ECM) protein that was initially identified in osteoblasts.[1] It is a member of the fasciclin family and functions as a matricellular protein, meaning it does not serve a primary structural role in the ECM but rather modulates cell function and signaling.[2][3] In the context of respiratory diseases, Periostin has garnered significant attention for its multifaceted role in the pathogenesis of asthma.[4][5]
Periostin in Type 2 Allergic Inflammation
A hallmark of allergic asthma is the dominance of a Type 2 immune response, characterized by the release of cytokines such as IL-4, IL-5, and IL-13.[5] Periostin is a downstream effector molecule of IL-4 and IL-13 signaling in the airways.[2][4][6][7] These cytokines, primarily produced by T helper 2 (Th2) cells and innate lymphoid type 2 cells (ILC2s), stimulate bronchial epithelial cells and lung fibroblasts to produce and secrete Periostin.[5][8][9]
Elevated levels of Periostin are strongly associated with eosinophilic airway inflammation, a key feature of Type 2-high asthma.[1][10][11] It acts as a crucial mediator in the recruitment and activation of eosinophils in the airways.[1][4][12][13] Furthermore, Periostin contributes significantly to airway remodeling, a process involving structural changes in the airways such as subepithelial fibrosis, goblet cell hyperplasia, and smooth muscle hypertrophy, which leads to persistent airflow limitation.[4][11][14]
Signaling Pathways and Cellular Interactions
Periostin exerts its biological functions through interaction with various cell surface receptors, primarily integrins.[5][15] The binding of Periostin to integrins, such as αvβ3 and αvβ5, on the surface of airway epithelial cells, fibroblasts, and eosinophils triggers intracellular signaling cascades that drive the pathological features of asthma.[15][16]
Key signaling pathways activated by Periostin include:
-
TGF-β Signaling: Periostin can activate latent transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine, thereby promoting collagen deposition and subepithelial fibrosis.[4][12][17]
-
NF-κB Signaling: Periostin can also activate the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation, leading to the production of pro-inflammatory cytokines and chemokines.[5]
-
Eosinophil Recruitment: Periostin directly promotes eosinophil adhesion and migration into the airway tissues, likely through its interaction with integrins on the eosinophil surface.[4][18]
Quantitative Data on Periostin in Asthma
The following tables summarize quantitative data from various studies investigating the association between Periostin levels and key parameters of asthma.
Table 1: Serum Periostin Levels in Asthmatic Patients
| Study Population | Asthma Severity | Mean/Median Serum Periostin (ng/mL) | Control Group (ng/mL) | p-value | Reference |
| Children | Mild | 64.71 ± 12.06 | 52.43 ± 11.15 | <0.001 | [3] |
| Moderate | 99 ± 18.68 | ||||
| Severe | 179.81 ± 46.37 | ||||
| Adults | Poorly-controlled, Eosinophilic | 51.6 (41.8, 62.6) | - | <0.001 | [19] |
| Poorly-controlled, Non-eosinophilic | Lower than eosinophilic group | ||||
| Adults (Severe Asthma) | Eosinophil-high | >25 | Eosinophil-low (<25) | 0.002 | [11] |
| Children | Physician-diagnosed | 52.6 (45.4, 58.3) | - | - | [20] |
Table 2: Correlation of Serum Periostin with Inflammatory Markers and Lung Function
| Parameter | Correlation with Serum Periostin (r-value) | p-value | Reference |
| Sputum Eosinophil Percentage | 0.422 | <0.001 | [19] |
| Blood Eosinophil Count | 0.804 | <0.001 | [3] |
| Total IgE | 0.758 | <0.001 | [3] |
| Fraction of Exhaled Nitric Oxide (FeNO) | Positive correlation in severe asthma | 0.02 | [21] |
Table 3: Periostin in Experimental Models of Asthma
| Animal Model | Allergen | Key Findings in Periostin-deficient (KO) vs. Wild-type (WT) mice | Reference |
| Mouse | Ovalbumin (OVA) | Increased airway resistance and mucus production in KO mice. | [8][22] |
| Mouse | House Dust Mite (HDM) | Decreased airway hyperresponsiveness and inflammation in KO mice. | [14][23][24] |
| Mouse | Ovalbumin (OVA) | Reduced eosinophilic inflammation in KO mice. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of Periostin's role in asthma.
Murine Models of Allergic Airway Inflammation
5.1.1. Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model
This is a widely used model to induce a robust Th2-mediated allergic airway inflammation.
-
Animals: BALB/c mice (6-8 weeks old) are commonly used due to their propensity to develop strong Th2 responses.
-
Sensitization:
-
On days 0 and 7, mice are sensitized by intraperitoneal (i.p.) injection of 50 µg of OVA (Grade V, Sigma-Aldrich) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in sterile saline.[1][2]
-
-
Challenge:
-
From days 19 to 22, mice are challenged via intranasal administration or aerosol inhalation of 1% OVA in saline for 30 minutes daily.[2]
-
-
Endpoint Analysis:
-
24-48 hours after the final challenge, various parameters are assessed, including airway hyperresponsiveness (AHR) to methacholine, inflammatory cell infiltration in bronchoalveolar lavage (BAL) fluid, and lung histology for mucus production and inflammation.[4]
-
5.1.2. House Dust Mite (HDM)-Induced Allergic Airway Inflammation Model
This model utilizes a clinically relevant allergen and can induce features of chronic asthma, including airway remodeling.
-
Animals: C57BL/6 or BALB/c mice (6-8 weeks old).
-
Sensitization and Challenge:
-
A common protocol involves intranasal administration of 25 µg of HDM extract (e.g., from Dermatophagoides pteronyssinus) in 35 µL of saline for 5 consecutive days per week for 4 weeks.[25]
-
Another protocol uses an initial intranasal sensitization with 100 µg HDM on days 0-4, followed by a challenge on day 11.[25]
-
-
Endpoint Analysis:
-
Similar to the OVA model, AHR, BAL fluid analysis, and lung histology are performed. This model is particularly useful for studying airway remodeling.[25]
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Periostin
This assay is used for the quantitative determination of Periostin in serum, plasma, and cell culture supernatants.
-
Principle: A sandwich ELISA format is typically used.
-
Protocol Outline (based on commercially available kits):
-
Coating: Microtiter plates are pre-coated with a monoclonal antibody specific for human Periostin.
-
Sample and Standard Incubation:
-
Detection Antibody: A biotinylated polyclonal antibody against human Periostin is added to the wells and incubated for 1-2 hours at room temperature.[5][7]
-
Enzyme Conjugate: Streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 30-60 minutes at room temperature.[7][26]
-
Substrate: TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added, and the plate is incubated in the dark for 15-30 minutes.[26]
-
Stop Solution: The reaction is stopped by adding a stop solution (e.g., 0.5 M H₂SO₄).
-
Reading: The optical density is measured at 450 nm using a microplate reader.
-
Calculation: A standard curve is generated, and the concentration of Periostin in the samples is determined by interpolation.
-
Immunohistochemistry (IHC) for Periostin in Lung Tissue
IHC is used to visualize the localization and distribution of Periostin within the lung tissue architecture.
-
Tissue Preparation:
-
Fixation: Lung tissue is fixed in 10% neutral buffered formalin for 24 hours.
-
Embedding: The fixed tissue is dehydrated through a series of graded ethanol (B145695) solutions, cleared in xylene, and embedded in paraffin (B1166041) wax.[27]
-
Sectioning: 4-5 µm thick sections are cut using a microtome and mounted on positively charged slides.[28]
-
-
Staining Protocol:
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through graded ethanol to water.[27]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by boiling the slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.[27]
-
Peroxidase Blocking: Endogenous peroxidase activity is blocked by incubating the sections in 3% hydrogen peroxide for 10 minutes.
-
Blocking: Non-specific binding is blocked by incubating with a protein block or normal serum for 30-60 minutes.
-
Primary Antibody: Sections are incubated with a primary antibody against Periostin (e.g., rabbit polyclonal or mouse monoclonal) at an optimized dilution overnight at 4°C.
-
Secondary Antibody: A biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) is applied for 30-60 minutes at room temperature.
-
Detection: An avidin-biotin-HRP complex is applied, followed by incubation with a DAB (3,3'-diaminobenzidine) substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated, cleared, and mounted with a coverslip.
-
Chromatin Immunoprecipitation (ChIP) for STAT6 Binding to the POSTN Promoter
ChIP is a powerful technique to investigate the direct binding of transcription factors, such as STAT6, to the promoter region of target genes like POSTN.
-
Principle: This assay identifies the DNA sequences that are directly bound by a specific protein in vivo.
-
General Protocol Outline:
-
Cross-linking: Cells (e.g., IL-13-stimulated bronchial epithelial cells) are treated with formaldehyde (B43269) to cross-link proteins to DNA.[29][30]
-
Cell Lysis and Chromatin Shearing: Cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.[29][30]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for the protein of interest (e.g., anti-STAT6 antibody). The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.[31]
-
Washing: The beads are washed to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating. Proteins are removed by proteinase K digestion.[31]
-
DNA Purification: The DNA is purified.
-
Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers that flank the putative STAT6 binding site in the POSTN promoter. An enrichment of this DNA sequence in the immunoprecipitated sample compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates direct binding of STAT6 to the POSTN promoter.
-
Conclusion and Future Directions
Periostin has been firmly established as a critical mediator in the pathogenesis of asthma, particularly in the context of Type 2 inflammation. Its role in eosinophil recruitment, airway remodeling, and its utility as a biomarker have opened new avenues for the diagnosis and treatment of asthma. The detailed experimental protocols provided in this guide offer a standardized framework for researchers to further elucidate the intricate mechanisms of Periostin in allergic inflammation. Future research should focus on the distinct roles of different Periostin isoforms, the development of therapeutic strategies to specifically target Periostin or its downstream signaling pathways, and the validation of Periostin as a companion diagnostic for novel asthma biologics. This will ultimately contribute to a more personalized and effective management of asthma.
References
- 1. Allergen Sensitization and Challenge to Ovalbumin [bio-protocol.org]
- 2. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 3. ajol.info [ajol.info]
- 4. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Periostin ELISA Kit (Human POSTN) | BI-20433 | Biomedica [bmgrp.com]
- 6. researchgate.net [researchgate.net]
- 7. biovendor.com [biovendor.com]
- 8. Periostin regulates goblet cell metaplasia in a model of allergic airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Periostin is a systemic biomarker of eosinophilic airway inflammation in asthmatic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Roles of Periostin in Symptom Manifestation and Airway Remodeling in a Murine Model of Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Periostin: its role in asthma and its potential as a diagnostic or therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Periostin as an important biomarker of inflammatory phenotype T2 in Brazilian asthma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Serum Periostin Level in Children with Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Serum periostin is associated with type 2 immunity in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Periostin regulates goblet cell metaplasia in a model of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Periostin is required for maximal airways inflammation and hyperresponsiveness in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Periostin is required for maximal airways inflammation and hyperresponsiveness in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A 4-Week Model of House Dust Mite (HDM) Induced Allergic Airways Inflammation with Airway Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. raybiotech.com [raybiotech.com]
- 27. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 28. bosterbio.com [bosterbio.com]
- 29. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 30. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 31. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
The Role of Periostin in Cancer Metastasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periostin (POSTN), a matricellular protein primarily secreted into the extracellular matrix (ECM), has emerged as a critical regulator of cancer progression and metastasis. While its expression is limited in most normal adult tissues, it is significantly upregulated in the tumor microenvironment of various malignancies, including breast, lung, and colon cancers. This guide provides an in-depth examination of the multifaceted functions of Periostin in cancer metastasis, detailing its interaction with cellular receptors, modulation of key signaling pathways, and its role in remodeling the tumor microenvironment to support metastatic colonization. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in oncology and drug development.
Introduction to Periostin
Periostin, also known as osteoblast-specific factor 2 (OSF-2), is a 90-kDa secreted protein that belongs to the fasciclin family. It is characterized by an N-terminal EMI domain, a tandem of four fasciclin I-like (FAS1) domains, and a variable C-terminal region arising from alternative splicing. These domains mediate interactions with other ECM components like collagen, fibronectin, and tenascin-C, as well as with cell surface receptors, most notably integrins.[1][2] This dual functionality allows Periostin to act as a critical signaling hub within the tumor microenvironment, influencing cell adhesion, migration, invasion, and survival.
Periostin in the Tumor Microenvironment and Metastatic Niche
The tumor microenvironment (TME) is a complex and dynamic network of cells and extracellular components that plays a pivotal role in tumor growth and metastasis. Periostin, often secreted by cancer-associated fibroblasts (CAFs), is a key architect of the TME, contributing to the formation of a pro-metastatic landscape.[3][4]
-
Pre-Metastatic Niche Formation: Before the arrival of circulating tumor cells, primary tumors can remotely prime distant organs for metastasis by secreting various factors. Periostin has been identified as a crucial component of this "pre-metastatic niche." It contributes to ECM remodeling and the recruitment of immunosuppressive cells, creating a more hospitable environment for incoming cancer cells.
-
Metastatic Niche: Once tumor cells arrive at a secondary site, Periostin helps establish a supportive "metastatic niche." It promotes the survival and proliferation of these disseminated cells, facilitating their colonization and the growth of secondary tumors.[3] In breast cancer bone metastases, for instance, Periostin is highly expressed by the surrounding stromal cells, indicating its role in the stromal response to metastasis.[5]
-
Cancer Stem Cell (CSC) Niche: Periostin is also implicated in maintaining the stemness of cancer stem cells, a subpopulation of tumor cells with self-renewal capabilities that are often responsible for metastasis and therapeutic resistance. By interacting with CSCs, Periostin can promote their survival and expansion within the metastatic niche.
Signaling Pathways Modulated by Periostin in Metastasis
Periostin exerts its pro-metastatic functions by activating several intracellular signaling pathways, primarily through its interaction with integrin receptors on the surface of cancer cells. The most well-documented of these are the PI3K/Akt and FAK pathways.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. Periostin binding to integrins, such as αvβ3 and αvβ5, triggers the activation of this pathway.[6][7]
-
Mechanism of Activation: Upon Periostin-integrin engagement, PI3K is recruited to the cell membrane where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then acts as a docking site for Akt (also known as Protein Kinase B), leading to its phosphorylation and activation by upstream kinases like PDK1.
-
Downstream Effects: Activated Akt phosphorylates a wide range of downstream targets that collectively promote cell survival by inhibiting apoptosis and enhance cell proliferation and migration, thereby contributing to metastatic progression.[6][8]
The FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. It is a key mediator of integrin-dependent signaling.[2][9]
-
Mechanism of Activation: The binding of Periostin to integrins leads to the recruitment of FAK to focal adhesions and its autophosphorylation at Tyrosine 397 (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent binding of Src to FAK results in the full activation of FAK and the phosphorylation of other downstream substrates.
-
Downstream Effects: Activated FAK can then phosphorylate various downstream molecules, including those involved in cytoskeletal reorganization and cell motility, such as paxillin (B1203293) and Crk-associated substrate (CAS). This cascade of events ultimately promotes cancer cell migration and invasion.[2][5]
Quantitative Data on Periostin Expression and Metastasis
Numerous studies have demonstrated a strong correlation between elevated Periostin expression and increased metastatic potential and poor prognosis in various cancers. The following tables summarize key quantitative findings.
Table 1: Periostin Expression in Metastatic vs. Non-Metastatic Tumors
| Cancer Type | Comparison | Periostin Expression | Finding |
| Breast Cancer | Distant Metastatic Relapse-Positive vs. Negative | High epithelial expression | 80.4% vs. 49.3% (P = 0.000)[1] |
| Lung Adenocarcinoma | Bone Metastatic vs. Localized | Higher median serum level | 1752 pmol/L vs. 861 pmol/L (p < 0.0001)[10] |
| Colorectal Cancer | Hepatic Metastases vs. Primary Tumors | Markedly higher | Periostin levels were significantly elevated in metastatic lesions compared to the primary tumor.[4] |
| Melanoma | Metastases vs. Primary Tumors | Higher | Quantitative analysis showed significantly higher POSTN/ACTB ratio in metastases.[11] |
Table 2: Correlation of High Periostin Expression with Patient Survival
| Cancer Type | Survival Metric | Finding |
| Breast Cancer | Disease-Free and Overall Survival | Patients with high epithelial Periostin expression had significantly poorer prognosis (P = 0.000 for both).[1][3] |
| Breast Cancer (early-stage) | 5-Year Distant Metastasis-Free Survival | 79.1% in high Periostin group vs. 92.3% in low Periostin group (P=0.001).[12] |
| Lung Cancer (NSCLC) | 3-Year Survival Rate | 45.4% in high Periostin group vs. 81.5% in low Periostin group.[13] |
| Lung Adenocarcinoma (Bone Metastatic) | Overall Survival | High Periostin associated with increased risk of death (HR = 3.62, 95%CI [1.74–7.52]; p = 0.0005).[10] |
| Colorectal Cancer | 5-Year Overall Survival | 45.6% in high Periostin group vs. 78.7% in low Periostin group (p = 0.001).[14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the function of Periostin in cancer metastasis.
In Vitro Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Chemoattractant (e.g., medium with 10% Fetal Bovine Serum)
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Coating the Insert: Thaw Matrigel on ice. Dilute Matrigel 1:3 with cold serum-free medium and coat the upper surface of the transwell insert membrane (50 µL for a 24-well plate insert). Incubate at 37°C for at least 1 hour to allow the Matrigel to solidify.[15]
-
Cell Seeding: Harvest cancer cells and resuspend them in serum-free medium at a concentration of 2.5 - 5 × 10^4 cells per 100 µL. Seed the cell suspension into the Matrigel-coated upper chamber.[15]
-
Chemoattractant: Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[15]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours, depending on the cell type.[15]
-
Removal of Non-invading Cells: Carefully remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-invading cells.[15]
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane by immersing the insert in 70% ethanol (B145695) for 10 minutes. Stain the cells with 0.1% crystal violet for 10 minutes.[15]
-
Quantification: Gently wash the insert with water and allow it to air dry. Count the number of stained cells in several random fields of view using a light microscope.[15]
Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is an in vivo model used to study angiogenesis and tumor growth.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile scissors and forceps
-
Sterilized filter paper disks or scaffolds
-
Cancer cell suspension
-
Fixative (e.g., methanol:acetone 1:1)
Procedure:
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60% humidity for 3 days.[16]
-
Windowing: On day 3, create a small window in the eggshell to expose the developing CAM.[17]
-
Cell Seeding: On day 7, place a sterilized filter paper disk or a collagen scaffold seeded with cancer cells (e.g., 1 x 10^6 cells) onto the CAM.[16]
-
Incubation: Seal the window and continue to incubate the eggs.
-
Analysis: After a set period (e.g., 7 days), the CAM can be excised, and tumor growth and angiogenesis can be quantified.[16] For angiogenesis, the number of blood vessel branch points can be counted.[18] For tumor growth, the tumor can be excised and weighed.
Immunohistochemistry (IHC) for Periostin Detection
IHC is used to visualize the expression and localization of Periostin protein in tissue samples.
Materials:
-
Paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Primary antibody against Periostin
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate
-
Hematoxylin (B73222) counterstain
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Periostin antibody at an optimized dilution and incubation time (e.g., overnight at 4°C).[19]
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by incubation with a streptavidin-HRP conjugate.[19]
-
Chromogen Development: Visualize the antibody binding with a DAB chromogen substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei, dehydrate, and mount with a coverslip.
Quantitative Real-Time PCR (qRT-PCR) for Periostin mRNA Expression
qRT-PCR is used to quantify the expression level of Periostin mRNA in cells or tissues.
Materials:
-
RNA extraction kit (e.g., TRIzol or RNeasy kit)
-
Reverse transcription kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers specific for Periostin and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.[20]
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[20]
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for Periostin or a reference gene, and the qPCR master mix.[21]
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]
-
Data Analysis: Determine the cycle threshold (Ct) values for Periostin and the reference gene. The relative expression of Periostin mRNA can be calculated using the ΔΔCt method.[21]
Conclusion and Future Directions
Periostin is a pivotal player in the metastatic cascade, influencing multiple stages from the preparation of the pre-metastatic niche to the colonization and growth of secondary tumors. Its interaction with integrins and subsequent activation of pro-survival and pro-migratory signaling pathways, such as PI3K/Akt and FAK, underscore its significance as a therapeutic target. The strong correlation between high Periostin expression and poor patient outcomes in numerous cancers further highlights its clinical relevance.
Future research should focus on elucidating the specific roles of different Periostin isoforms in metastasis and exploring the therapeutic potential of targeting Periostin or its downstream signaling pathways. The development of neutralizing antibodies or small molecule inhibitors against Periostin could offer novel strategies to inhibit metastasis and improve patient survival. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and clinicians working towards these goals.
References
- 1. Epithelial periostin expression is correlated with poor survival in patients with invasive breast carcinoma | PLOS One [journals.plos.org]
- 2. Periostin mediates vascular smooth muscle cell migration through the integrins ανβ3 and ανβ5 and focal adhesion kinase (FAK) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epithelial periostin expression is correlated with poor survival in patients with invasive breast carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prognostic significance of periostin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Periostin potently promotes metastatic growth of colon cancer by augmenting cell survival via the Akt/PKB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Periostin Secreted by Carcinoma-Associated Fibroblasts Promotes Ovarian Cancer Cell Platinum Resistance Through the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Periostin mediates vascular smooth muscle cell migration through the integrins alphavbeta3 and alphavbeta5 and focal adhesion kinase (FAK) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Serum total periostin is an independent marker of overall survival in bone metastases of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prognostic value of periostin in early-stage breast cancer treated with conserving surgery and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Overexpression of periostin predicts poor prognosis in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Periostin Expression and Its Prognostic Value for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. snapcyte.com [snapcyte.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. 免疫组织化学操作步骤 [sigmaaldrich.com]
- 20. stackscientific.nd.edu [stackscientific.nd.edu]
- 21. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
Periostin Isoforms: A Technical Guide to Their Specific Biological Roles and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periostin (POSTN), a matricellular protein of the fasciclin family, has emerged as a critical regulator in a myriad of physiological and pathological processes, including tissue development and remodeling, fibrosis, and cancer progression.[1][2] Secreted into the extracellular matrix, Periostin interacts with various cell surface receptors, most notably integrins, to activate intracellular signaling cascades that modulate cell behavior.[3][4] The human POSTN gene is subject to alternative splicing, giving rise to multiple protein isoforms with distinct biological functions.[5][6] Understanding the specific roles of these isoforms is paramount for elucidating disease mechanisms and developing targeted therapeutics. This technical guide provides an in-depth overview of Periostin isoforms, their differential biological activities, and detailed methodologies for their study.
Periostin Gene Structure and Alternative Splicing
The human POSTN gene contains 23 exons.[7] Alternative splicing of the pre-mRNA in the C-terminal region, primarily involving exons 17, 18, 19, and 21, results in the generation of at least ten different isoforms.[5][8][9] This differential splicing is a key mechanism for regulating Periostin's function, as the C-terminal domain is involved in interactions with other extracellular matrix proteins and signaling molecules.[6]
The full-length Periostin, often designated as isoform 1, contains all 23 exons. The other isoforms are characterized by the exclusion of one or more of these C-terminal exons. For instance, a common and well-studied isoform lacks both exons 17 and 21.[10] The expression of these isoforms is tissue-specific and can be altered in disease states, suggesting that the regulation of Periostin splicing is a critical determinant of its biological output.[6][11]
Figure 1: Alternative splicing of the Periostin gene.
Quantitative Data on Periostin Isoform Expression
The differential expression of Periostin isoforms is a hallmark of their specific biological roles. Quantitative analysis of isoform expression in various tissues and disease states provides crucial insights into their potential as biomarkers and therapeutic targets.
| Tissue/Disease | Isoform(s) Predominantly Expressed | Method of Quantification | Key Findings | Reference |
| Normal Tissues | ||||
| Digestive Organs, Skin, Lung | Isoforms lacking exons 17 and 21 | RT-PCR, Western Blot | These isoforms are the most physiologically expressed variants in several normal tissues. | [12] |
| Cancer | ||||
| Breast Cancer | Isoforms with exon 21 | RT-PCR, Western Blot, In Situ Hybridization | Significantly increased expression in tumor tissue compared to normal adjacent tissue, primarily synthesized by peri-tumoral stromal cells. | [12] |
| Non-Small Cell Lung Cancer (NSCLC) | Isoforms 1 and 9 (fetal lung); Five isoforms in NSCLC and normal lung | Isoform-specific PCR, Sequencing, qRT-PCR | Isoform expression is developmentally regulated. Both tumor and stromal cells produce Periostin. | [11] |
| Renal Cell Carcinoma (RCC) | Isoform 8 | Isoform-specific RT-PCR | More frequently detected in tumor tissue compared to matched normal tissue. | [13] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Isoforms 3 and 5 | RT-PCR | Expressed in HNSCC cell lines. | [5] |
| Cardiovascular Disease | ||||
| Myocardial Infarction (rat model) | Isoform 1 (full-length) | qRT-PCR | Upregulated in the chronic phase of cardiac remodeling. | [6] |
| Fibrotic Diseases | ||||
| Atopic Dermatitis and Asthma (in vitro model) | Isoforms 3 and 5 | RT-qPCR, Mass Spectrometry | Overexpressed in these conditions, with isoforms 9 and 10 showing a divergent expression pattern. | [1] |
Specific Biological Roles and Signaling Pathways
Periostin isoforms exert their effects by binding to integrins, leading to the activation of downstream signaling pathways that regulate cell proliferation, migration, survival, and extracellular matrix remodeling. The specific exons present in the C-terminal region influence these interactions and subsequent signaling events.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that is frequently activated by Periostin. This pathway is crucial for cell survival, proliferation, and growth. Upon binding of Periostin to integrin receptors, PI3K is recruited to the plasma membrane and activated, leading to the phosphorylation and activation of Akt. Activated Akt then phosphorylates a variety of downstream targets to mediate its cellular effects. There is evidence that different Periostin isoforms can differentially activate this pathway, although quantitative comparisons are still limited. For example, Periostin has been shown to increase the phosphorylation of AKT in ovarian cancer cells.[4]
Figure 2: The PI3K/Akt signaling pathway activated by Periostin.
The FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is another key downstream effector of Periostin-integrin signaling. FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and proliferation. The binding of Periostin to integrins leads to the clustering of integrins and the recruitment and autophosphorylation of FAK at tyrosine 397. This creates a docking site for Src family kinases, leading to further phosphorylation and full activation of FAK. Activated FAK can then activate other downstream pathways, including the ERK/MAPK cascade.
Figure 3: The FAK signaling pathway initiated by Periostin.
The ERK/MAPK Signaling Pathway
The Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. This pathway can be activated by Periostin, often downstream of FAK and Ras activation.[7][14] The core of this pathway is a three-tiered kinase cascade consisting of Raf (a MAPKKK), MEK (a MAPKK), and ERK (a MAPK).[15] Activated ERK can translocate to the nucleus and phosphorylate transcription factors, leading to changes in gene expression that drive cellular responses.[16]
Figure 4: The ERK/MAPK signaling pathway.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate study of Periostin isoforms. The following sections provide step-by-step methodologies for key techniques.
Quantification of Periostin Isoforms by Mass Spectrometry (Top-Down Proteomics)
This method allows for the direct identification and quantification of different Periostin isoforms at the protein level.[8][9]
Workflow:
Figure 5: Mass Spectrometry workflow for Periostin isoform analysis.
Protocol:
-
Sample Preparation:
-
Extract total protein from tissues or cells using a suitable lysis buffer containing protease inhibitors.
-
For biofluids like plasma, clarify by centrifugation.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
-
Chemical Cleavage:
-
To isolate the variable C-terminal region, perform chemical cleavage at methionine residues using cyanogen (B1215507) bromide (CNBr). This generates fragments of a size suitable for top-down analysis.[9]
-
Incubate the protein sample with CNBr solution in 70% formic acid in the dark at room temperature for 16-24 hours.
-
Quench the reaction by diluting with water and lyophilize the sample.
-
-
Purification of C-terminal Fragments:
-
Resuspend the lyophilized peptides and purify the C-terminal fragments using reverse-phase high-performance liquid chromatography (RP-HPLC) or other suitable chromatographic techniques.
-
-
Top-Down Mass Spectrometry:
-
Analyze the purified fragments using a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in both MS1 (for precursor ion detection) and MS/MS (for fragmentation and sequencing) modes.
-
Use fragmentation methods such as electron-transfer dissociation (ETD) to obtain good sequence coverage.[8]
-
-
Data Analysis:
-
Use specialized software (e.g., ProSightPC) to identify the different isoforms based on their unique mass and fragmentation patterns.
-
For quantification, use label-free approaches based on precursor ion intensity or employ isotopic labeling strategies.
-
Isoform-Specific RT-qPCR
This technique is used to quantify the mRNA expression levels of different Periostin isoforms.[5]
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
Primer Design:
-
Design primer sets that specifically amplify each Periostin isoform. This typically involves placing one primer in a common exon and the other in an exon that is unique to a specific splice variant or spans a unique splice junction.[5]
-
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA, isoform-specific primers, and a SYBR Green or TaqMan-based master mix.
-
Run the qPCR on a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[17]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of the target isoforms to a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression levels using the ΔΔCt method.
-
Western Blotting for Periostin Isoforms
Western blotting can be used to detect and semi-quantify the protein expression of different Periostin isoforms, which will appear as bands of different molecular weights.
Protocol:
-
Protein Extraction and Quantification: As described in the Mass Spectrometry protocol.
-
SDS-PAGE:
-
Separate 20-50 µg of protein lysate on a 4-12% gradient SDS-polyacrylamide gel. The gradient gel helps to resolve proteins of different sizes.
-
Include a pre-stained protein ladder to monitor migration and estimate molecular weights.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to a common region of Periostin or an isoform-specific antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
-
Analysis:
-
Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).
-
Immunohistochemistry (IHC) for Periostin Isoform Localization
IHC allows for the visualization of the spatial distribution of Periostin isoforms within tissues.[18][19]
Protocol:
-
Tissue Preparation:
-
Fix fresh tissues in 10% neutral buffered formalin and embed in paraffin (B1166041) (FFPE).
-
Cut 4-5 µm thick sections and mount them on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate (B86180) buffer (pH 6.0) or EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.[18]
-
-
Blocking and Antibody Incubation:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody specific to a common region of Periostin or an isoform-specific antibody overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
-
Detection and Counterstaining:
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain the nuclei with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Examine the slides under a microscope and score the staining intensity and distribution.
-
Co-Immunoprecipitation (Co-IP) for Identifying Interacting Proteins
Co-IP is used to identify proteins that interact with specific Periostin isoforms in their native cellular context.[3][20][21]
Protocol:
-
Cell Lysis:
-
Lyse cells expressing the Periostin isoform of interest with a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the Periostin isoform of interest or an epitope tag if using a tagged protein, overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry to identify the interacting partners.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP can be used to identify the target genes regulated by transcription factors that are activated downstream of Periostin signaling.[10][22][23][24][25]
Protocol:
-
Cross-linking and Cell Lysis:
-
Cross-link protein-DNA complexes in living cells with formaldehyde (B43269).
-
Lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against the transcription factor of interest.
-
Capture the antibody-transcription factor-DNA complexes with protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Purify the immunoprecipitated DNA.
-
-
Analysis:
-
Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
-
Luciferase Reporter Assay for Signaling Pathway Activity
This assay is used to quantify the activity of a specific signaling pathway in response to stimulation with different Periostin isoforms.[26]
Protocol:
-
Cell Transfection:
-
Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the transcription factor of interest (e.g., an AP-1 or NF-κB responsive element).
-
Also, co-transfect a control plasmid expressing Renilla luciferase for normalization.
-
-
Stimulation:
-
After transfection, treat the cells with different concentrations of purified Periostin isoforms or with conditioned media from cells overexpressing specific isoforms.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Compare the reporter activity in stimulated cells to that in control cells to determine the fold activation of the signaling pathway.
-
Conclusion
The existence of multiple Periostin isoforms with distinct expression patterns and biological functions underscores the complexity of Periostin biology. A thorough understanding of these isoforms is critical for advancing our knowledge of various diseases and for the development of novel diagnostic and therapeutic strategies. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the specific roles of Periostin isoforms in their systems of interest. As research in this field continues to evolve, the precise characterization of Periostin isoform profiles and their downstream signaling effects will undoubtedly pave the way for more targeted and effective clinical interventions.
References
- 1. Mapping the Periostin splice isoforms in atopic dermatitis and an in vitro asthma model - A multi-platform analysis using mass spectrometry and RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer cell‐derived novel periostin isoform promotes invasion in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct expression pattern of periostin splice variants in chondrocytes and ligament progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Development of a top-down MS assay for specific identification of human periostin isoforms [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. Characterization of periostin isoform pattern in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Relevance of Periostin Splice Variants in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cusabio.com [cusabio.com]
- 16. MAPK-ERK Signaling Pathway - Elabscience [elabscience.com]
- 17. origene.com [origene.com]
- 18. bosterbio.com [bosterbio.com]
- 19. Immunohistochemical analysis of periostin in the hearts of Lewis rats with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein-Protein Interaction Methods: A Complete Guide for Researchers - MetwareBio [metwarebio.com]
- 21. antibodiesinc.com [antibodiesinc.com]
- 22. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 24. whatisepigenetics.com [whatisepigenetics.com]
- 25. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cross-Talk between Transforming Growth Factor-β and Periostin Can Be Targeted for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Interaction of Periostin with Integrin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periostin (POSTN), a matricellular protein of the fasciclin family, has emerged as a critical regulator in a myriad of physiological and pathological processes, including tissue remodeling, fibrosis, inflammation, and cancer progression. Its functions are primarily mediated through its interaction with various cell surface receptors, most notably the integrin family of heterodimeric transmembrane receptors. This technical guide provides an in-depth exploration of the molecular interactions between Periostin and its integrin partners, detailing the key binding affinities, downstream signaling cascades, and comprehensive experimental protocols to facilitate further research in this significant area of cell biology and therapeutic development.
Periostin Structure and Integrin Binding
Periostin is a secreted, 90-kDa protein characterized by a multidomain structure. This structure consists of an N-terminal EMI domain, a series of four fasciclin I (FAS1) domains, and a variable C-terminal domain arising from alternative splicing. The FAS1 domains are central to Periostin's interaction with integrins. While Periostin does not contain the canonical Arg-Gly-Asp (RGD) sequence found in many integrin ligands, its FAS1 domains provide the necessary binding interface for several integrin heterodimers. Specifically, the second FAS1 domain has been identified as a key binding site for integrins αvβ3 and αvβ5.[1]
Periostin-Integrin Receptor Partnerships
Periostin exhibits promiscuity in its binding, interacting with a range of integrin receptors to elicit diverse cellular responses. The primary integrin partners identified to date include:
-
αvβ3 Integrin: A well-established receptor for Periostin, the activation of which is implicated in angiogenesis, tumor growth, and fibrosis.[1][2][3][4][5][6]
-
αvβ5 Integrin: Another key αv-class integrin that binds to Periostin, often co-expressed with αvβ3 and involved in similar pathological processes.[1][2][3][7]
-
α6β4 Integrin: This laminin-binding integrin also serves as a receptor for Periostin, particularly in the context of cancer cell migration and invasion.
-
αMβ2 Integrin (Mac-1, CD11b/CD18): This integrin is crucial for the adhesion and motility of eosinophils in response to Periostin, playing a role in allergic inflammation.
-
α5β1 Integrin: Interaction with this fibronectin receptor has been shown to regulate autophagy and cell migration in colorectal cancer.[8]
Quantitative Analysis of Periostin-Integrin Interactions
The binding affinity between Periostin and its integrin receptors is a critical parameter for understanding the biological potency and for the development of targeted therapeutics. While extensive quantitative data across all Periostin-integrin pairs is still an active area of research, available data indicates high-affinity interactions. For instance, an engineered peptide antagonist targeting the integrin-binding site of Periostin has been shown to have a dissociation constant (KD) in the picomolar range (KD = 1 pM), highlighting the potential for potent interactions.[9] Other studies have characterized integrin-ligand interactions to be in the low nanomolar range.[10][11]
Table 1: Summary of Known Periostin-Integrin Interactions and Reported Affinities
| Periostin Partner | Interacting Integrin Receptor | Reported Binding Affinity (KD) | Key Biological Contexts |
| Full-length Periostin | αvβ3 Integrin | Data not consistently reported, but implied high affinity | Angiogenesis, Fibrosis, Cancer |
| Full-length Periostin | αvβ5 Integrin | Data not consistently reported, but implied high affinity | Cancer Progression, Cell Migration |
| Full-length Periostin | α6β4 Integrin | Data not consistently reported | Cancer Cell Invasion |
| Full-length Periostin | αMβ2 Integrin | Data not consistently reported | Eosinophil Adhesion and Motility |
| Full-length Periostin | α5β1 Integrin | Data not consistently reported | Autophagy, Cell Migration |
| Peptide Antagonist | Periostin (integrin-binding site) | 1 pM | Breast Cancer Therapy |
Downstream Signaling Pathways
The binding of Periostin to integrin receptors initiates a cascade of intracellular signaling events that drive various cellular responses. The specific pathways activated can depend on the cell type and the specific integrin heterodimer engaged. Below are the core signaling pathways activated by Periostin-integrin interaction.
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
Activation of the PI3K/Akt pathway is a frequent consequence of Periostin-integrin binding, particularly through αvβ3 and αvβ5 integrins.[4][12] This pathway is central to promoting cell survival, proliferation, and resistance to apoptosis.
Focal Adhesion Kinase (FAK) Signaling Pathway
The FAK pathway is another critical downstream effector of Periostin-integrin interaction, playing a key role in cell migration, adhesion, and proliferation.[3][4] FAK is a non-receptor tyrosine kinase that is recruited to sites of integrin clustering and becomes autophosphorylated, leading to the activation of further downstream signaling molecules.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate investigation of Periostin-integrin interactions. The following sections provide methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Periostin-Integrin Interaction
This protocol describes the co-immunoprecipitation of endogenous Periostin and an integrin subunit from cell lysates.
Materials:
-
Cell culture expressing Periostin and the integrin of interest (e.g., MDA-MB-231 breast cancer cells for αvβ3/αvβ5).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Primary antibodies: Rabbit anti-integrin (specific to the subunit of interest) and Mouse anti-Periostin.
-
Control IgG (from the same species as the primary antibody).
-
Protein A/G magnetic beads.
-
Wash buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Elution buffer: 2x Laemmli sample buffer.
-
Western blot equipment and reagents.
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G magnetic beads to 1 mg of cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-integrin β3). As a negative control, add an equivalent amount of control IgG to a separate aliquot of lysate.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to elute the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using antibodies against Periostin and the immunoprecipitated integrin subunit. A band for Periostin in the anti-integrin IP lane (and vice versa) indicates an interaction.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique to quantitatively measure the binding kinetics (association and dissociation rates) and affinity (KD) of the Periostin-integrin interaction.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Recombinant purified Periostin and integrin proteins.
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% v/v Surfactant P20, supplemented with 1 mM CaCl2 and 1 mM MgCl2 for integrin stability).
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.0).
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of EDC and NHS.
-
Inject the purified integrin protein (e.g., 20 µg/mL in immobilization buffer) to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the integrin protein to subtract non-specific binding.
-
-
Analyte Binding:
-
Prepare a series of dilutions of purified Periostin in running buffer (e.g., ranging from 1 nM to 100 nM).
-
Inject the Periostin solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the association phase in real-time as Periostin binds to the immobilized integrin.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
If necessary, inject a pulse of regeneration solution to remove all bound Periostin and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain specific binding sensorgrams.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).
-
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a surface coated with Periostin, which is mediated by integrin receptors.
Materials:
-
96-well tissue culture plates.
-
Recombinant human Periostin.
-
Bovine Serum Albumin (BSA) as a negative control.
-
Cells expressing the integrin of interest (e.g., human umbilical vein endothelial cells - HUVECs).
-
Cell culture medium.
-
PBS.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Fluorescent dye for cell labeling (e.g., Calcein-AM).
-
Fluorescence plate reader or microscope.
-
(Optional) Integrin-blocking antibodies (e.g., anti-αvβ3).
Procedure:
-
Plate Coating:
-
Coat wells of a 96-well plate with 50 µL of Periostin solution (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Coat control wells with 1% BSA in PBS.
-
-
Blocking:
-
Wash the wells twice with PBS.
-
Add 100 µL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
-
-
Cell Preparation and Seeding:
-
Label the cells with Calcein-AM according to the manufacturer's protocol.
-
Resuspend the labeled cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
(Optional) For blocking experiments, pre-incubate the cells with an integrin-blocking antibody for 30 minutes before seeding.
-
Wash the coated plates twice with PBS.
-
Add 100 µL of the cell suspension to each well.
-
-
Adhesion and Quantification:
-
Incubate the plate at 37°C for 1-2 hours to allow for cell adhesion.
-
Gently wash the wells three times with PBS to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
-
Quantify the number of adherent cells by measuring the fluorescence intensity using a plate reader or by counting the cells under a fluorescence microscope.
-
Conclusion
The interaction between Periostin and its integrin receptors is a pivotal axis in cell signaling, governing a wide array of cellular functions in both health and disease. A thorough understanding of these interactions, from binding kinetics to downstream pathway activation, is paramount for the development of novel therapeutic strategies targeting diseases driven by aberrant Periostin activity. The experimental protocols provided in this guide offer a robust framework for researchers to further dissect the complexities of the Periostin-integrin signaling network. Future investigations focusing on the precise structural determinants of these interactions and the cell-type-specific signaling outcomes will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. Identification of a novel cell binding site of periostin involved in tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Periostin promotes chronic allergic inflammation in response to Th2 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periostin mediates vascular smooth muscle cell migration through the integrins ανβ3 and ανβ5 and focal adhesion kinase (FAK) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Periostin: biology and function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Periostin Promotes Atrioventricular Mesenchyme Matrix Invasion and Remodeling Mediated by Integrin Signaling through Rho/PI 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PERIOSTIN regulates MMP-2 expression via the αvβ3 integrin/ERK pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Periostin mediates vascular smooth muscle cell migration through the integrins alphavbeta3 and alphavbeta5 and focal adhesion kinase (FAK) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Periostin regulates autophagy through integrin α5β1 or α6β4 and an AKT-dependent pathway in colorectal cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an engineered peptide antagonist against periostin to overcome doxorubicin resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dynamics of integrin α5β1, fibronectin, and their complex reveal sites of interaction and conformational change - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Periostin as a Ligand for αvβ3 and αvβ5 Integrins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periostin (POSTN), a matricellular protein of approximately 90 kDa, has emerged as a critical regulator in a multitude of physiological and pathological processes, including tissue development, wound healing, fibrosis, and cancer.[1] It is a secreted, disulfide-linked protein that functions as a key component of the extracellular matrix (ECM), where it interacts with various cell surface receptors and other ECM proteins to modulate cellular behavior. Among its most significant interactions is its role as a ligand for the αvβ3 and αvβ5 integrins, a binding that triggers intracellular signaling cascades with profound effects on cell adhesion, migration, proliferation, and survival. This technical guide provides an in-depth exploration of the Periostin-integrin axis, focusing on the quantitative aspects of this interaction, detailed experimental protocols for its study, and the intricate signaling pathways that are subsequently activated.
Periostin Structure and Integrin Binding
Periostin is a multi-domain protein characterized by an N-terminal EMI domain, four tandem fasciclin-1 (FAS1) domains, and a variable C-terminal domain arising from alternative splicing.[2][3] The FAS1 domains are crucial for the interaction with integrins.[4][5] While many integrin ligands possess an Arg-Gly-Asp (RGD) motif for receptor recognition, Periostin uniquely utilizes its FAS1 domains for this purpose.[4] Specifically, the second FAS1 domain has been identified as a binding site for both αvβ3 and αvβ5 integrins.[6]
Quantitative Analysis of Periostin-Integrin Binding
While the interaction between Periostin and αvβ3/αvβ5 integrins is well-established qualitatively, specific quantitative data on their binding affinity, such as the dissociation constant (Kd), remains to be extensively documented in publicly available literature. The strength of this interaction can be influenced by the cellular context and the specific isoforms of Periostin involved. However, related studies on integrin-ligand interactions provide a framework for the expected affinity range. For instance, engineered peptides targeting αvβ3 can exhibit affinities from picomolar to nanomolar ranges. The following table summarizes the qualitative evidence for the interaction.
| Interacting Molecules | Cell/System Type | Method of Detection | Outcome of Interaction | Reference |
| Periostin and αvβ3 Integrin | Ovarian Epithelial Cells | Inhibition with monoclonal antibodies | Supports cell adhesion and migration | [7] |
| Periostin and αvβ5 Integrin | Ovarian Epithelial Cells | Inhibition with monoclonal antibodies | Supports cell adhesion and migration | [7] |
| Periostin and αv Integrins | Vascular Smooth Muscle Cells | Blocking with specific integrin antibodies | Mediates cell migration | [8] |
| Periostin and αvβ3 Integrin | Atrioventricular Cushion Cells | Antibody blocking | Mediates cell adhesion and spreading | [9] |
Signaling Pathways Activated by Periostin-Integrin Interaction
The binding of Periostin to αvβ3 and αvβ5 integrins initiates a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway. These pathways are central to the regulation of cell motility, survival, and proliferation.[2]
Periostin-αvβ3-FAK Signaling Pathway
Upon Periostin binding, αvβ3 integrins cluster and recruit FAK to focal adhesions. This leads to the autophosphorylation of FAK at tyrosine residue 397 (Y397).[8] Phosphorylated FAK then serves as a docking site for Src family kinases, which further phosphorylate FAK and other downstream targets, leading to the activation of pathways that promote cell migration and invasion.[8][10]
Periostin-αvβ5-PI3K/Akt Signaling Pathway
The interaction of Periostin with αvβ5 integrins can also lead to the activation of the PI3K/Akt pathway.[11][12][13][14] This pathway is initiated by the recruitment of PI3K to the cell membrane, where it phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a wide range of downstream targets, promoting cell survival, proliferation, and growth.[2]
Experimental Protocols
Solid-Phase Binding Assay
This assay is used to demonstrate a direct interaction between Periostin and purified integrins.
Materials:
-
Recombinant human αvβ3 or αvβ5 integrin
-
Recombinant human Periostin, biotinylated
-
96-well ELISA plates
-
Bovine Serum Albumin (BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with recombinant integrin (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with wash buffer and block with 1% BSA in PBS for 1-2 hours at room temperature.
-
Binding: Wash the wells and add varying concentrations of biotinylated Periostin. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the wells and add Streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the wells and add HRP substrate. Allow the color to develop.
-
Quantification: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Cell Adhesion Assay
This assay measures the ability of cells to adhere to a surface coated with Periostin.
Materials:
-
Recombinant human Periostin
-
96-well tissue culture plates
-
Cells expressing αvβ3 and/or αvβ5 integrins
-
BSA
-
Crystal Violet solution (e.g., 0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
-
Plate reader
Procedure:
-
Coating: Coat wells of a 96-well plate with Periostin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Block with 1% BSA in PBS for 1 hour at 37°C.[15]
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in serum-free media and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash away non-adherent cells with PBS.
-
Staining: Fix the adherent cells with methanol (B129727) and stain with Crystal Violet solution for 10-20 minutes.
-
Quantification: Wash away excess stain, solubilize the bound dye, and measure the absorbance at ~570 nm.[15][16]
Western Blot for FAK and Akt Phosphorylation
This method is used to detect the activation of FAK and Akt signaling pathways in response to Periostin.
Materials:
-
Cells expressing αvβ3 and/or αvβ5 integrins
-
Recombinant human Periostin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-FAK Y397, anti-total FAK, anti-p-Akt Ser473, anti-total Akt)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Starve cells in serum-free media and then stimulate with Periostin for various time points.
-
Lysis: Lyse the cells in ice-cold lysis buffer.
-
Quantification: Determine the protein concentration of the lysates.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Conclusion
Periostin's function as a ligand for αvβ3 and αvβ5 integrins is a pivotal mechanism driving key cellular processes in both health and disease. The activation of FAK and PI3K/Akt signaling pathways upon this interaction underscores the importance of the Periostin-integrin axis in regulating cell adhesion, migration, and survival. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate this interaction further. A deeper understanding of the quantitative and mechanistic details of Periostin-integrin binding will be crucial for the development of novel therapeutic strategies targeting a range of pathologies, from cancer progression to fibrotic diseases.
References
- 1. youtube.com [youtube.com]
- 2. Periostin: biology and function in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure and function of a bacterial Fasciclin I Domain Protein elucidates function of related cell adhesion proteins such as TGFBIp and periostin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel cell binding site of periostin involved in tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Periostin secreted by epithelial ovarian carcinoma is a ligand for alpha(V)beta(3) and alpha(V)beta(5) integrins and promotes cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Periostin mediates vascular smooth muscle cell migration through the integrins ανβ3 and ανβ5 and focal adhesion kinase (FAK) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Periostin Promotes Atrioventricular Mesenchyme Matrix Invasion and Remodeling Mediated by Integrin Signaling through Rho/PI 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NFκB-Induced Periostin Activates Integrin-β3 Signaling to Promote Renal Injury in GN - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Periostin: an emerging activator of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Periostin activates integrin α5β1 through a PI3K/AKT‑dependent pathway in invasion of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Periostin Secreted by Carcinoma-Associated Fibroblasts Promotes Ovarian Cancer Cell Platinum Resistance Through the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Adhesion Assay | Xin Chen Lab [pharm.ucsf.edu]
- 16. researchgate.net [researchgate.net]
The Role of Periostin in Epithelial-Mesenchymal Transition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periostin (POSTN), a matricellular protein primarily found in the extracellular matrix (ECM), has emerged as a critical regulator of cellular processes, including cell adhesion, migration, and differentiation. Accumulating evidence has implicated Periostin in the pathological progression of various diseases, notably in cancer and fibrotic conditions, through its profound influence on the epithelial-mesenchymal transition (EMT). EMT is a fundamental biological process whereby epithelial cells acquire mesenchymal characteristics, leading to enhanced motility, invasiveness, and resistance to apoptosis. This technical guide provides an in-depth exploration of the multifaceted role of Periostin in driving EMT. It delineates the core signaling pathways initiated by Periostin-integrin interactions, presents quantitative data on the molecular and cellular consequences of Periostin activity, and offers detailed protocols for key experimental assays used to investigate the Periostin-EMT axis. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target the complex interplay between Periostin and EMT.
Introduction: Periostin and the Epithelial-Mesenchymal Transition
Periostin, also known as osteoblast-specific factor 2 (OSF-2), is a secreted, disulfide-linked protein that functions as a key component of the extracellular matrix.[1][2] It is characterized by an N-terminal EMI domain, a tandem of four fasciclin I (FAS1) domains, and a variable C-terminal domain.[3] The FAS1 domains are particularly important as they mediate the interaction of Periostin with various cell surface receptors, most notably integrins.[3]
The epithelial-mesenchymal transition is a cellular reprogramming event where epithelial cells shed their characteristic features, such as cell-cell adhesion and apical-basal polarity, and acquire a mesenchymal phenotype.[4] This transition is marked by the downregulation of epithelial markers, including E-cadherin, and the upregulation of mesenchymal markers like N-cadherin, Vimentin, and fibronectin.[4][5] The EMT process is orchestrated by a set of key transcription factors, including Snail, Slug, Twist, and ZEB1/2.[5] While essential for embryonic development and wound healing, aberrant activation of EMT is a hallmark of cancer progression, contributing to tumor invasion, metastasis, and the development of therapeutic resistance.[4][6] Periostin has been identified as a significant inducer of EMT in numerous pathological contexts.[1][6]
Core Signaling Pathways
Periostin initiates a cascade of intracellular signaling events primarily through its interaction with cell surface integrins, including αvβ3, αvβ5, α6β4, and α5β1.[4][7][8] This binding triggers the activation of several key signaling pathways that converge to promote the transcriptional program of EMT.
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central mediator of Periostin-induced EMT.[2][9] Upon binding of Periostin to its integrin receptors, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt.[10] Activated Akt, in turn, can phosphorylate and regulate a host of downstream targets. One critical target is Glycogen Synthase Kinase 3β (GSK-3β). Phosphorylation of GSK-3β by Akt leads to its inactivation, which results in the stabilization and nuclear translocation of EMT-inducing transcription factors such as Snail.[10][11]
FAK-Src Pathway
Focal Adhesion Kinase (FAK) is another critical downstream effector of Periostin-integrin signaling.[1][2] The binding of Periostin to integrins leads to the recruitment and autophosphorylation of FAK at focal adhesions. This creates a docking site for Src family kinases, leading to the formation of a FAK-Src signaling complex. This complex can then phosphorylate numerous downstream substrates, contributing to cytoskeletal rearrangements, increased cell motility, and the activation of other signaling pathways, including the MAPK cascade.[12]
MAPK (ERK/p38) Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, particularly the ERK and p38 cascades, are also implicated in Periostin-driven EMT.[5] Periostin treatment has been shown to increase the phosphorylation and activation of both ERK and p38.[5] These activated kinases can then phosphorylate and activate transcription factors that promote the expression of EMT-associated genes. For instance, the ERK/p38 pathway can lead to the upregulation of Twist and Snail by repressing the expression of microRNA-381 (miR-381), which targets the mRNAs of these transcription factors.[5]
TGF-β Pathway
Transforming Growth Factor-β (TGF-β) is a potent inducer of EMT, and its signaling pathway exhibits significant crosstalk with Periostin.[11][13] TGF-β can upregulate the expression of Periostin, and in turn, Periostin can act as a downstream mediator of TGF-β-induced EMT.[11][14] This creates a positive feedback loop that amplifies the EMT program. Periostin can mediate TGF-β signaling through the STAT3/Twist1 axis.[11][15]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway, crucial for development and tissue homeostasis, is also modulated by Periostin.[13][16] Periostin can promote the phosphorylation of LRP6, a Wnt co-receptor, leading to the inhibition of GSK-3β, stabilization of β-catenin, and its subsequent translocation to the nucleus to activate the transcription of target genes, including those involved in EMT.[13]
Quantitative Data on Periostin-Induced EMT
The induction of EMT by Periostin is accompanied by quantifiable changes in the expression of key molecular markers and in cellular behavior. The following tables summarize representative quantitative data from various studies.
Table 1: Effect of Periostin on EMT Marker Expression
| Cell Line | Treatment | E-cadherin (Epithelial Marker) | N-cadherin (Mesenchymal Marker) | Vimentin (Mesenchymal Marker) | Snail/Twist (Transcription Factors) | Reference |
| A549 (Lung Cancer) | Recombinant Periostin (10-100 ng/mL) | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | Increased expression | [5] |
| PC3 (Prostate Cancer) | Periostin Overexpression | Decreased expression | Increased expression | - | Increased Snail expression | [10] |
| DU145 (Prostate Cancer) | Periostin Overexpression | Decreased expression | Increased expression | - | - | [10] |
| Endometrial Epithelial Cells | Recombinant Periostin (40 ng/mL) | Decreased expression | Increased expression | Increased expression | Increased Slug and Zeb1 expression | [17] |
| Cholangiocarcinoma Cells | Recombinant Periostin | Cytoplasmic translocation | - | Increased expression | Increased TWIST-2 and SNAIL-1 | [7] |
Table 2: Effect of Periostin on Cell Migration and Invasion
| Cell Line | Assay | Treatment | Quantitative Change | Reference |
| PC3 (Prostate Cancer) | Transwell Invasion | Periostin Overexpression | >2-fold increase in invasive cells (365 vs 152) | [18] |
| DU145 (Prostate Cancer) | Transwell Invasion | Periostin Overexpression | >2-fold increase in invasive cells (169 vs 83) | [18] |
| PC3 (Prostate Cancer) | Wound Healing | Periostin Overexpression | Increased wound closure rate (57.2% vs 30.6%) | [18] |
| DU145 (Prostate Cancer) | Wound Healing | Periostin Overexpression | Increased wound closure rate (48.2% vs 15.6%) | [18] |
| A549 (Lung Cancer) | Wound Healing & Transwell | Recombinant Periostin | Increased migration and invasion | [5] |
| Gastric Cancer Cells | Transwell Invasion | Periostin siRNA | Reduced invasion index (21.8% vs 55.4%) | [19] |
| Renal Cell Carcinoma | Transwell Migration & Invasion | Periostin Overexpression | Increased migration and invasion | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of Periostin in EMT.
Western Blot Analysis of EMT Markers
This protocol describes the detection and quantification of EMT-related proteins in cell lysates.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-Periostin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Culture cells to 70-80% confluency and treat with recombinant Periostin or transfect with Periostin expression/siRNA vectors.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and Electrophoresis:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
Wound Healing (Scratch) Assay
This assay measures collective cell migration in two dimensions.
Materials:
-
6-well or 12-well culture plates
-
Sterile P200 pipette tip or a wound healing insert
-
Culture medium
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a culture plate to create a confluent monolayer.
-
-
Creating the Wound:
-
Once confluent, create a "scratch" or wound in the monolayer using a sterile pipette tip. Alternatively, use a culture insert to create a defined cell-free gap.
-
-
Washing:
-
Gently wash the cells with PBS to remove detached cells and debris.
-
-
Incubation:
-
Add fresh culture medium, with or without recombinant Periostin or other treatments.
-
-
Imaging:
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, 24 hours).
-
-
Analysis:
Transwell Invasion Assay
This assay assesses the ability of cells to migrate through an extracellular matrix barrier.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free and serum-containing culture medium
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
Procedure:
-
Coating the Inserts:
-
Coat the upper surface of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding:
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the coated Transwell insert.
-
-
Chemoattractant:
-
Add serum-containing medium (as a chemoattractant) to the lower chamber. Recombinant Periostin can be added to either chamber depending on the experimental design.
-
-
Incubation:
-
Incubate the plate for a period that allows for cell invasion (typically 16-24 hours).
-
-
Removal of Non-invading Cells:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
-
Fixation and Staining:
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
-
Imaging and Quantification:
-
Image the stained cells under a microscope.
-
Count the number of invaded cells in several random fields to quantify invasion.[11]
-
Conclusion and Future Directions
Periostin is a potent inducer of the epithelial-mesenchymal transition, a process central to the progression of cancer and fibrosis. Through its interaction with integrins, Periostin activates a network of signaling pathways, including PI3K/Akt, FAK/Src, and MAPK, which collectively drive the transcriptional and phenotypic changes characteristic of EMT. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of the Periostin-EMT axis.
Future research should focus on further elucidating the specific molecular interactions and downstream effectors of Periostin signaling in different cellular contexts. The development of specific inhibitors that block the interaction between Periostin and its integrin receptors or that target key downstream signaling nodes represents a promising therapeutic strategy for diseases driven by aberrant EMT. A deeper understanding of the regulation of Periostin expression itself will also be crucial for designing effective therapeutic interventions. This in-depth technical guide serves as a valuable resource to aid in these research and development endeavors.
References
- 1. clyte.tech [clyte.tech]
- 2. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 3. Epithelial-mesenchymal transition-related gene expression as a new prognostic marker for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Periostin promotes epithelial-mesenchymal transition via the MAPK/miR-381 axis in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of EMT markers by qRT–PCR [bio-protocol.org]
- 7. Periostin mediates vascular smooth muscle cell migration through the integrins ανβ3 and ανβ5 and focal adhesion kinase (FAK) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Wound healing migration assay (Scratch assay) [protocols.io]
- 10. bitesizebio.com [bitesizebio.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. Matricellular Protein Periostin Promotes Pericyte Migration in Fibrotic Airways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Epithelial-Mesenchymal Transition (EMT) Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 17. Periostin Facilitates the Epithelial-Mesenchymal Transition of Endometrial Epithelial Cells through ILK-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Enhanced proliferation, invasion, and epithelial-mesenchymal transition of nicotine-promoted gastric cancer by periostin - PMC [pmc.ncbi.nlm.nih.gov]
Periostin's Critical Role in Collagen Fibrillogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periostin, a matricellular protein of approximately 90 kDa, has emerged as a pivotal regulator of extracellular matrix (ECM) architecture and function. Predominantly expressed in collagen-rich connective tissues subjected to mechanical stress, periostin plays a crucial role in the intricate process of collagen fibrillogenesis.[1][2] Its involvement in both physiological tissue homeostasis and pathological conditions, particularly fibrosis, underscores its significance as a potential therapeutic target.[3][4][5] This technical guide provides an in-depth exploration of periostin's contribution to collagen fibril formation, detailing its molecular interactions, impact on collagen structure, and the experimental methodologies used to elucidate these functions.
Molecular Interactions in Periostin-Mediated Fibrillogenesis
Periostin's function as a scaffold for ECM assembly is facilitated by its multi-domain structure, which allows for simultaneous interaction with various ECM proteins and enzymes.[6][7][8] These interactions are fundamental to its role in collagen fibrillogenesis.
Direct Binding to Collagen
A foundational aspect of periostin's function is its direct interaction with fibrillar collagens, primarily type I and type V collagen.[2][6][8] This interaction is mediated by the N-terminal EMI domain of periostin, a cysteine-rich region that facilitates protein-protein interactions.[8][9] This direct binding is a critical first step in periostin's ability to influence the assembly and organization of collagen fibrils.[2]
The Periostin-BMP-1-LOX Axis: A Catalyst for Cross-Linking
Beyond direct binding, periostin is a key player in the enzymatic cross-linking of collagen, a process essential for the mechanical stability of collagen fibrils.[2][10] This is achieved through a sophisticated interplay with Bone Morphogenetic Protein-1 (BMP-1) and Lysyl Oxidase (LOX).[10][11]
The four FAS1 (Fasciclin 1) domains of periostin directly bind to BMP-1, which is a pro-collagen C-proteinase.[6][9][10] This interaction serves to localize and concentrate BMP-1 within the ECM.[11] BMP-1, in turn, is responsible for the proteolytic activation of pro-LOX into its active form, LOX.[11][12] LOX is the primary enzyme responsible for catalyzing the formation of covalent cross-links between collagen molecules, which is a critical step in the maturation and stabilization of collagen fibrils.[2][11] By acting as a scaffold, periostin brings BMP-1 into close proximity with pro-LOX, thereby enhancing the efficiency of LOX activation and subsequent collagen cross-linking.[9][11]
Interaction with Other ECM Components
Periostin's role as an organizer of the ECM extends to its interactions with other critical matrix proteins, such as fibronectin and tenascin-C.[6][8][12] Periostin, through its various domains, can form a complex with these proteins, creating a sophisticated meshwork that serves as a scaffold for the deposition and organization of newly synthesized collagen fibrils.[9][13] This scaffolding function is crucial for the proper alignment and spacing of collagen fibrils, which ultimately dictates the biomechanical properties of the tissue.[2]
Quantitative Data on Periostin's Influence
The functional consequences of periostin's interactions are evident in the structural and biomechanical properties of connective tissues. Studies utilizing periostin knockout (Postn-/-) mouse models have provided valuable quantitative data demonstrating its importance.
Table 1: Impact of Periostin Deficiency on Collagen Fibril Diameter
| Tissue | Genotype | Mean Collagen Fibril Diameter (nm) | Percentage Reduction in Diameter | Reference |
| Skin Dermis | Wild-Type | Not explicitly stated, but significantly larger than knockout | Significant reduction | [2] |
| Skin Dermis | Postn-/- | Significantly reduced | - | [14] |
| Periodontal Ligament | Wild-Type | Well-organized, larger diameter bundles | - | [15] |
| Periodontal Ligament | Postn-/- | Disorganized, smaller diameter bundles | Significant reduction in bundle organization and size | [15] |
Note: While multiple sources confirm a reduction in collagen fibril diameter in periostin knockout mice, specific mean diameter values are not consistently reported across all studies. The data consistently indicates a significant decrease in fibril size and organization in the absence of periostin.
Table 2: Effect of Periostin Deficiency on Collagen Cross-Linking
| Tissue | Genotype | Collagen Denaturation Temperature (°C) | Observation | Reference |
| Tendon | Wild-Type | Higher | Higher denaturation temperature indicates a greater degree of collagen cross-linking. | [2] |
| Tendon | Postn-/- | Lower | Lower denaturation temperature reflects reduced collagen cross-linking. | [2] |
| Skin | Wild-Type | Higher | - | [14] |
| Skin | Postn-/- | Lower | Reduced thermal stability indicative of decreased cross-linking. | [14] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the role of periostin in collagen fibrillogenesis.
Co-Immunoprecipitation for Periostin-Collagen Interaction
This protocol is adapted from methodologies described in studies demonstrating the direct interaction between periostin and collagen.[2][16]
-
Antibody-Bead Conjugation:
-
Incubate Protein A/G magnetic beads with an anti-collagen type I antibody in a binding buffer (e.g., PBS with 0.05% Tween-20) for 1-2 hours at room temperature with gentle rotation.
-
Wash the beads three times with wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound antibody.
-
-
Antigen Binding:
-
Incubate the antibody-conjugated beads with a purified collagen type I solution or a cell lysate containing collagen I overnight at 4°C with gentle rotation to immobilize the collagen.
-
Wash the beads extensively to remove unbound collagen.
-
-
Periostin Incubation:
-
Prepare a cell lysate or conditioned media from cells expressing periostin (e.g., HEK293 cells transfected with a periostin expression vector).
-
Incubate the collagen-bound beads with the periostin-containing lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads five to seven times with a stringent wash buffer (e.g., RIPA buffer) to remove non-specific protein interactions.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for periostin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the presence of periostin using an enhanced chemiluminescence (ECL) substrate. The presence of a band corresponding to periostin indicates an interaction with collagen I.
-
Solid-Phase Binding Assay
This method is used to quantify the direct binding between purified periostin and collagen.[3][17]
-
Plate Coating:
-
Coat the wells of a 96-well microtiter plate with a solution of purified collagen type I (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound collagen.
-
-
Blocking:
-
Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Periostin Binding:
-
Add serial dilutions of purified recombinant periostin to the wells and incubate for 2 hours at room temperature.
-
-
Detection:
-
Wash the wells thoroughly to remove unbound periostin.
-
Add a primary antibody against periostin, followed by an HRP-conjugated secondary antibody, with appropriate washing steps in between.
-
Add a colorimetric HRP substrate (e.g., TMB) and incubate until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Quantification:
-
Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of bound periostin. Binding affinity (Kd) can be calculated by plotting absorbance against the concentration of periostin and fitting the data to a saturation binding curve.
-
Transmission Electron Microscopy (TEM) of Collagen Fibrils
This protocol provides a general workflow for the ultrastructural analysis of collagen fibrils in tissues.[1][18]
-
Tissue Fixation:
-
Immediately after dissection, fix small tissue samples (approx. 1 mm³) in a primary fixative solution (e.g., 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer, pH 7.4) for at least 4 hours at 4°C.
-
-
Post-fixation and Staining:
-
Wash the samples in buffer and post-fix with 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature. This step enhances contrast.
-
Wash again and stain en bloc with 2% aqueous uranyl acetate (B1210297) for 1 hour in the dark.
-
-
Dehydration and Embedding:
-
Dehydrate the samples through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
-
Infiltrate the samples with a resin (e.g., Epon or Spurr's resin) through a series of resin/ethanol mixtures, followed by pure resin.
-
Polymerize the resin-infiltrated samples in an oven at 60°C for 48 hours.
-
-
Ultrathin Sectioning and Imaging:
-
Cut ultrathin sections (60-80 nm) using an ultramicrotome equipped with a diamond knife.
-
Collect the sections on copper grids.
-
Post-stain the sections with uranyl acetate and lead citrate (B86180) to further enhance contrast.
-
Examine the sections using a transmission electron microscope.
-
-
Image Analysis:
-
Capture images of cross-sectioned collagen fibrils at high magnification.
-
Use image analysis software (e.g., ImageJ) to measure the diameter of a large number of fibrils to obtain a statistically significant distribution of fibril diameters.
-
Differential Scanning Calorimetry (DSC) for Collagen Denaturation
DSC is used to measure the thermal stability of collagen, which is an indicator of the extent of cross-linking.[2][4]
-
Sample Preparation:
-
Excise fresh tissue samples (e.g., tendon or skin) and weigh them (typically 5-10 mg).
-
Hermetically seal the samples in aluminum pans. An empty pan is used as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans in the DSC instrument.
-
Heat the samples at a constant rate (e.g., 5°C/min) over a defined temperature range (e.g., 20°C to 90°C).
-
The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Interpretation:
-
An endothermic peak is observed in the thermogram, which corresponds to the denaturation of collagen.
-
The peak temperature of this transition (Td) is the denaturation temperature. A higher Td indicates greater thermal stability and, therefore, a higher degree of intermolecular cross-linking.
-
Visualizing the Molecular Pathways and Workflows
Signaling and Interaction Pathways
Caption: Molecular interactions in periostin-mediated collagen fibrillogenesis.
Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation of Periostin and Collagen.
Logical Relationship in Collagen Cross-linking
Caption: Periostin's role in the activation of LOX for collagen cross-linking.
Conclusion
Periostin is an indispensable regulator of collagen fibrillogenesis, influencing everything from the initial assembly of collagen fibrils to their ultimate stabilization through cross-linking. Its function as a molecular scaffold, orchestrating the interaction of key proteins like collagen, BMP-1, and LOX, is central to the formation of a mechanically robust extracellular matrix. The quantitative differences observed in periostin-deficient models, particularly the reduction in collagen fibril diameter and cross-linking, provide compelling evidence of its critical role. The experimental protocols detailed herein offer a roadmap for researchers to further investigate the nuanced mechanisms of periostin's action. A thorough understanding of periostin's contribution to collagen fibrillogenesis is not only crucial for advancing our knowledge of tissue biology but also holds significant promise for the development of novel therapeutic strategies targeting fibrotic diseases.
References
- 1. Using transmission electron microscopy and 3View® to determine collagen fibril size and three-dimensional organization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periostin Regulates Collagen Fibrillogenesis and the Biomechanical Properties of Connective Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Age-related decrease in periostin expression may be associated with attenuated fracture healing in old mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Periostin and its interacting proteins in the construction of extracellular architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Periostin and its interacting proteins in the construction of extracellular architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Periostin function in communication with extracellular matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Periostin in fibrillogenesis for tissue regeneration: periostin actions inside and outside the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction between Periostin and BMP-1 Promotes Proteolytic Activation of Lysyl Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4.6. Differential Scanning Calorimetry (DSC) [bio-protocol.org]
- 12. Introductory review: periostin—gene and protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Periostin: An Emerging Molecule With a Potential Role in Spinal Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Periostin regulates collagen fibrillogenesis and the biomechanical properties of connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solid phase assays for studying ECM protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electron microscopy of collagen fibril structure in vitro and in vivo including three-dimensional reconstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Measuring Serum Periostin: A Guide for Researchers
Application Notes and Protocols for the Quantification of Periostin Levels in Human Serum Samples
Introduction
Periostin, a matricellular protein also known as osteoblast-specific factor 2 (OSF-2), is a key regulator in various biological processes, including tissue development, remodeling, and inflammation.[1] Encoded by the POSTN gene, periostin is subject to alternative splicing, resulting in at least ten different isoforms with molecular weights ranging from 78 to 91 kDa.[2][3][4] It is a secreted protein found in the extracellular matrix of collagen-rich connective tissues such as the periosteum, periodontal ligaments, and heart valves.[5] While typically present at low levels in most adult tissues, its expression is significantly upregulated in pathological conditions like cancer, inflammation, and fibrosis.[6]
Clinically, serum periostin has emerged as a valuable biomarker for several diseases, particularly those associated with type 2 inflammation, such as severe asthma.[7][8] Elevated levels of serum periostin have been linked to eosinophilic airway inflammation and may predict the response to certain biologic therapies.[7][9] Its role as a biomarker is also being investigated in allergic rhinitis, chronic rhinosinusitis, and various cancers.[10][11][12]
This document provides detailed protocols for the measurement of periostin in human serum samples, primarily focusing on the widely used Enzyme-Linked Immunosorbent Assay (ELISA) method. Additionally, it summarizes quantitative data from various studies and illustrates key signaling pathways involving periostin.
Quantitative Data Summary
The following table summarizes serum periostin levels reported in various studies across different patient populations. It is important to note that absolute values can vary between different ELISA platforms and kits due to differences in antibody affinities for periostin isoforms.[11]
| Disease/Condition | Patient Population | Serum Periostin Levels (ng/mL) | Key Findings |
| Asthma | Well-controlled asthmatics on ICS | Median not specified, but levels ≥97 ng/mL associated with fixed airflow limitation. | Serum periostin levels were positively correlated with blood eosinophil counts.[13] |
| Severe Asthma | Not significantly different from non-severe asthma or healthy controls in one study. | Correlated with blood eosinophils and a composite score of type 2 immunity.[9] | |
| Children with Asthma | Median (IQR): 52.6 (45.4, 58.3) ng/mL | No significant correlation with age, duration of symptoms, or anthropometric parameters was found in this study.[14] | |
| Allergic Rhinitis (AR) | AR Patients | AUC=0.773 for diagnostic accuracy in detecting AR. | Serum periostin levels showed a sequential increase with the severity of shortness of breath scores.[10] |
| Chronic Rhinosinusitis (CRS) | Asthmatics with CRS | 109.6 ± 47.4 ng/mL | Higher than in asthmatics without upper airway disease (83.2 ± 22.9 ng/mL).[11] |
| Asthmatics with CRSwNP | 130.0 (46.6) ng/mL | Significantly higher than in those with CRSsNP (87.9 [37.7] ng/mL).[11] | |
| Canine Atopic Dermatitis (cAD) | Dogs with cAD | Significantly higher than healthy controls. | Positive correlation with disease severity scores (CADESI-04).[15] |
| COPD | COPD Patients | Cutoff >15.747 ng/mL associated with post-treatment FEV1 response. | Positive correlation with blood eosinophil count and COPD grade.[15] |
Experimental Protocols
The most common method for quantifying serum periostin is the sandwich ELISA. While specific kit instructions should always be followed, the following protocol outlines the general steps.
Principle of the Sandwich ELISA for Periostin
The human periostin ELISA is a solid-phase sandwich immunoassay. A microtiter plate is pre-coated with a monoclonal antibody specific for human periostin. When serum samples, standards, or controls are added to the wells, the periostin present binds to the immobilized antibody. After washing away unbound substances, a biotinylated polyclonal antibody that detects a different epitope of periostin is added, forming a "sandwich". Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash, a substrate solution is added, and the HRP enzyme catalyzes a color change. The intensity of the color is proportional to the amount of periostin in the sample. The reaction is stopped, and the optical density is measured at a specific wavelength. The concentration of periostin in the samples is then determined by comparing their absorbance to a standard curve.
Materials
-
Human Periostin ELISA Kit (e.g., from Thermo Fisher Scientific, BioVendor, Biomedica)[16][17][18]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Wash buffer (usually provided as a concentrate in the kit)
-
Assay diluent (provided in the kit)
-
Tubes for sample and standard dilutions
-
Absorbent paper
-
Plate shaker (optional)
Sample Collection and Handling
-
Sample Collection: Collect whole blood into a serum separator tube (SST).
-
Clotting: Allow the blood to clot for 30 minutes at room temperature.
-
Centrifugation: Centrifuge at 1,000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the serum and transfer it to clean, pyrogen/endotoxin-free tubes.[16] Avoid disturbing the buffy coat and red blood cells.
-
Storage: If not tested immediately, store serum samples at -80°C. Avoid repeated freeze-thaw cycles.[16]
-
Pre-Assay Preparation: Before use, thaw samples completely and mix gently. Avoid vortexing.[16] Avoid using hemolyzed or lipemic sera.[16]
Reagent Preparation
-
Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water to prepare 1X Wash Buffer as per the kit instructions.[16]
-
Standards: Reconstitute the lyophilized periostin standard with the provided assay diluent to create a stock solution. Prepare a dilution series of the standard to generate a standard curve, typically ranging from 0 to a few thousand pg/mL or ng/mL depending on the kit.[16][17]
-
Detection Antibody and HRP-Conjugate: Prepare working solutions of the biotinylated detection antibody and streptavidin-HRP conjugate by diluting the concentrated stocks in the appropriate assay diluent as specified by the manufacturer.[16]
Assay Procedure (Example)
-
Plate Preparation: Bring all reagents and samples to room temperature before use. Determine the number of wells required for standards, controls, and samples.
-
Sample Addition: Add standards, controls, and diluted serum samples to the appropriate wells. Serum samples typically require a significant dilution (e.g., 1:50 to 1:100) with the provided assay buffer.[17][18] The optimal dilution factor should be determined by the investigator for their specific application.[16]
-
First Incubation: Add the biotinylated detection antibody to each well.[18] Cover the plate and incubate for a specified time (e.g., 2 hours at room temperature or overnight at 4°C), sometimes with gentle shaking.[16]
-
Washing: Aspirate the liquid from each well and wash the plate multiple times (e.g., 4-5 times) with 1X Wash Buffer.[16][18] After the final wash, remove any remaining wash buffer by inverting the plate and tapping it on absorbent paper.
-
Second Incubation: Add the diluted streptavidin-HRP conjugate to each well. Cover the plate and incubate for a specified time (e.g., 30 minutes at room temperature).[17]
-
Second Washing: Repeat the washing step as described above.
-
Substrate Addition: Add the TMB substrate solution to each well and incubate in the dark at room temperature for a specified time (e.g., 10-20 minutes) to allow for color development.[17]
-
Stopping the Reaction: Add the stop solution to each well. This will change the color of the solution (e.g., from blue to yellow).[17]
-
Absorbance Measurement: Immediately measure the optical density of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the mean absorbance for each set of replicate standards, controls, and samples. Plot the mean absorbance for the standards against their concentration to generate a standard curve. Use the standard curve to determine the concentration of periostin in the samples. Remember to multiply the calculated concentration by the sample dilution factor to obtain the final concentration.
Alternative Methodologies
While ELISA is the most common method for quantifying serum periostin, other techniques exist, particularly for isoform-specific analysis.
Top-Down Mass Spectrometry
Due to the high sequence homology among periostin isoforms, developing antibodies that can distinguish between them is challenging.[19] Top-down mass spectrometry offers a reliable method for identifying and characterizing different periostin splice isoforms at the protein level.[2][19] This technique involves the analysis of intact proteins, allowing for the precise determination of molecular weight and identification of variations arising from alternative splicing.[3][4]
Periostin Signaling and Experimental Workflow
Periostin Signaling Pathways
Periostin exerts its biological effects by interacting with cell surface receptors, primarily integrins such as αvβ3, αvβ5, and α6β4.[1][6] This binding triggers a cascade of intracellular signaling events that influence cell behavior. Periostin can activate several key pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are involved in cell survival, proliferation, migration, and inflammation.[6][20] It can also engage in crosstalk with receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[1][5]
Caption: Periostin signaling cascade.
Experimental Workflow: Serum Periostin ELISA
The following diagram illustrates the major steps involved in the quantification of serum periostin using a sandwich ELISA protocol.
Caption: Serum Periostin ELISA workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Development of a top-down MS assay for specific identification of human periostin isoforms | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Development of a top-down MS assay for specific identification of human periostin isoforms [frontiersin.org]
- 4. Development of a top-down MS assay for specific identification of human periostin isoforms [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. Periostin: an emerging activator of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathological Roles and Clinical Usefulness of Periostin in Type 2 Inflammation and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of serum periostin in the management of asthma and its comorbidities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serum periostin is associated with type 2 immunity in severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum Periostin as a Potential Biomarker in the Evaluation of Allergic Rhinitis: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Serum periostin levels in asthma patients in relation to omalizumab therapy and presence of chronic rhinosinusitis with nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serum periostin levels serve as a biomarker for both eosinophilic airway inflammation and fixed airflow limitation in well-controlled asthmatics [pubmed.ncbi.nlm.nih.gov]
- 14. Serum Periostin Level in Children with Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biovendor.com [biovendor.com]
- 18. Periostin ELISA Kit (Human POSTN) | BI-20433 | Biomedica [bmgrp.com]
- 19. researchgate.net [researchgate.net]
- 20. Periostin: an emerging activator of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Periostin Immunohistochemistry in Tissue Sections
Application Note
Introduction
Periostin (also known as POSTN or OSF-2) is a 90 kDa secreted extracellular matrix (ECM) protein that plays a crucial role in tissue remodeling, cell adhesion, and migration by binding to integrins.[1] It is primarily expressed in collagen-rich tissues such as bone, skin, and cardiac tissue, and is synthesized by fibroblasts and osteoblasts.[1] In pathology, Periostin expression is often upregulated in the tumor microenvironment of various cancers, where it is associated with tumor progression, metastasis, and chemoresistance.[2] Therefore, the immunohistochemical (IHC) detection of Periostin in tissue sections is a valuable tool for both basic research and clinical diagnostics to understand its role in disease pathogenesis and as a potential biomarker.
This document provides a detailed protocol for the detection of Periostin in formalin-fixed, paraffin-embedded (FFPE) tissue sections using chromogenic immunohistochemistry.
Principle of the Method
Immunohistochemistry (IHC) enables the visualization of specific antigens within the context of tissue architecture. The protocol employs an indirect detection method for enhanced signal amplification.[3][4] An unconjugated primary antibody specifically binds to the Periostin antigen in the tissue. A secondary antibody, conjugated to an enzyme like Horseradish Peroxidase (HRP), then binds to the primary antibody.[3][5] Finally, a chromogenic substrate, such as Diaminobenzidine (DAB), is added, which is converted by the HRP into a colored, insoluble precipitate at the site of the antigen, allowing for visualization under a light microscope.[5]
Experimental Workflow
A generalized workflow for Periostin immunohistochemistry is presented below.
Figure 1. Workflow for Periostin Immunohistochemistry.
Detailed Protocol
Reagents and Materials
-
Xylene
-
Ethanol (B145695) (100%, 95%, 85%, 75%)
-
Deionized or distilled water (dH₂O)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Antigen Retrieval Buffer (e.g., Tris-EDTA, pH 9.0 or Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (H₂O₂) 3% solution
-
Primary Antibody Diluent (e.g., 1% BSA in PBS)
-
Primary Anti-Periostin Antibody (see Table 1)
-
HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG H&L (HRP))
-
DAB (3,3'-Diaminobenzidine) Chromogen Kit
-
Hematoxylin counterstain
-
Permanent Mounting Medium
-
Positive and negative control tissue slides (e.g., Skin for positive control[8])
Equipment
-
Microtome
-
Slide warming tray or oven
-
Staining jars
-
Humidified chamber
-
Pressure cooker, microwave, or water bath for antigen retrieval
-
Light microscope
Tissue Preparation
-
Fixation: Immediately fix freshly excised tissues in 10% neutral buffered formalin (NBF) for at least 8 hours but not exceeding 24 hours at room temperature.[9] The tissue thickness should be no more than 3-5 mm.[9]
-
Processing & Embedding: Dehydrate the fixed tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax according to standard histological procedures.[9]
-
Sectioning: Cut paraffin blocks into 4-5 µm thick sections using a microtome. Float sections on a 40°C water bath and mount them on positively charged slides.[9]
-
Drying: Dry the slides overnight at room temperature or on a slide warmer at 60°C for at least 1 hour.[9][10]
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 10 minutes each.
-
Immerse in 100% ethanol: 2 changes, 10 minutes each.
-
Immerse in 95% ethanol: 1 change, 5 minutes.
-
Immerse in 70% ethanol: 1 change, 5 minutes.
-
Rinse thoroughly in dH₂O for 5 minutes.[10]
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
This step is critical for unmasking epitopes cross-linked by formalin fixation.[11]
-
Immerse slides in a staining dish containing Antigen Retrieval Buffer (Tris/EDTA buffer, pH 9.0 is recommended for many Periostin antibodies).[12][13]
-
Heat the slides in a pressure cooker, microwave, or water bath at 95-100°C for 10-20 minutes.[11][13]
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).[10][13]
-
Rinse slides in dH₂O and then in PBS.[14]
-
-
Immunostaining:
-
Peroxidase Block: Incubate sections with 3% H₂O₂ for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[6][15] Rinse 3 times with PBS for 5 minutes each.
-
Protein Block: Apply a protein-based blocking solution, such as 1-5% normal serum from the species of the secondary antibody (e.g., normal goat serum), for at least 1 hour at room temperature in a humidified chamber.[7][15] This minimizes non-specific antibody binding.[6]
-
Primary Antibody: Gently blot the blocking solution (do not rinse). Incubate sections with the anti-Periostin primary antibody diluted in antibody diluent (see Table 1 for examples) overnight at 4°C in a humidified chamber.[12][15]
-
Washing: Rinse slides 3 times with PBS for 5 minutes each.[15]
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution and incubate for 30-60 minutes at room temperature.[15]
-
Washing: Rinse slides 3 times with PBS for 5 minutes each.[15]
-
Detection: Apply the DAB chromogen solution and incubate for 5-10 minutes, or until a brown precipitate is visible under the microscope.[10]
-
Stopping Reaction: Immediately rinse slides with dH₂O to stop the color development.
-
-
Final Steps:
-
Counterstaining: Immerse slides in Hematoxylin for 1-3 minutes to stain cell nuclei.[10]
-
Bluing: Rinse with running tap water until the sections turn blue.
-
Dehydration: Dehydrate the sections through graded ethanol (75%, 85%, 95%, 100%) and clear with xylene.[10]
-
Mounting: Apply a drop of permanent mounting medium and place a coverslip.
-
Controls
-
Positive Control: A tissue known to express Periostin (e.g., skin, stomach, or breast carcinoma stroma) should be included to verify the protocol and reagent activity.[8][12]
-
Negative Control: A tissue known to not express Periostin.
-
Isotype/Reagent Control: On a separate slide of the test tissue, replace the primary antibody with an isotype control antibody of the same class and concentration to check for non-specific binding of the primary antibody and background from the detection system.
Data Presentation and Analysis
Antibody Selection
The choice of a well-validated primary antibody is critical for specific and reliable staining.
| Antibody Name | Host | Type | Clone | Supplier | Cat. No. | Recommended Dilution (IHC-P) |
| Anti-Periostin | Rabbit | Polyclonal | - | Abcam | ab14041 | 1:100 - 1:1000 |
| Anti-Periostin | Rabbit | Monoclonal | EPR20806 | Abcam | ab215199 | 1:1000 |
| Anti-Periostin | Mouse | Monoclonal | OTI2B2 | Boster Bio | M01378-2 | 1:150 |
| Anti-Periostin | Mouse | Monoclonal | - | antibodies-online | ABIN7477559 | 1:150 |
| Anti-Periostin | Rabbit | Polyclonal | - | GeneTex | GTX100602 | 1:100 |
Table 1. Examples of commercially available anti-Periostin antibodies validated for IHC on paraffin-embedded sections.[1][8][12][16][17]
Antigen Retrieval Conditions
Optimization of antigen retrieval is often necessary.
| Method | Buffer | pH | Heating Device | Time & Temperature | Notes |
| HIER | Tris-EDTA | 9.0 | Pressure Cooker/Microwave | 10-20 min @ 95-100°C | Often provides superior results for nuclear and cytoplasmic antigens.[11] Recommended for Abcam ab215199.[12] |
| HIER | Sodium Citrate | 6.0 | Pressure Cooker/Microwave | 10-20 min @ 95-100°C | A commonly used, effective buffer for many antigens.[14] |
Table 2. Recommended Heat-Induced Epitope Retrieval (HIER) conditions.
Interpretation and Scoring
Periostin is typically observed in the cytoplasm of cells and, as a secreted protein, in the extracellular matrix, particularly in the stroma surrounding tumors.[1][2][18]
Quantitative or semi-quantitative analysis can be performed by scoring the staining intensity and the percentage of positive cells.
| Score | Staining Intensity | Percentage of Positive Cells |
| 0 | No staining | < 5% |
| 1 | Weak | 6 - 25% |
| 2 | Moderate | 26 - 50% |
| 3 | Strong | 51 - 100% |
Table 3. Example of a semi-quantitative scoring system.[19]
A final score (e.g., H-Score or Quick Score) can be calculated by multiplying the intensity score by the percentage score.[19] For statistical analysis, scores can be categorized into "low expression" and "high expression" groups.[19]
References
- 1. Anti-Periostin antibody. Rabbit polyclonal (ab14041) | Abcam [abcam.com]
- 2. Role of Periostin Expression in Non-Small Cell Lung Cancer: Periostin Silencing Inhibits the Migration and Invasion of Lung Cancer Cells via Regulation of MMP-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 4. IHC detection systems: Advantages and Disadvantages [bio-techne.com]
- 5. Detection Systems in Immunohistochemistry - National Diagnostics [nationaldiagnostics.com]
- 6. IHC Blocking - Creative Diagnostics [creative-diagnostics.com]
- 7. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. anti-Periostin Antibody [ABIN7477559] - Human, IHC [antibodies-online.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Anti-Periostin antibody [EPR20806] (ab215199) | Abcam [abcam.com]
- 13. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 14. The Method of IHC Antigen Retrieval - Creative Diagnostics [creative-diagnostics.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Anti-Periostin antibody (GTX100602) | GeneTex [genetex.com]
- 17. bosterbio.com [bosterbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Development of an engineered peptide antagonist against periostin to overcome doxorubicin resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Human Periostin: A Guide to Selecting and Using the Best ELISA Kits
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of commercially available ELISA kits for the quantitative measurement of human Periostin (POSTN), a matricellular protein implicated in a wide range of physiological and pathological processes, including tissue repair, fibrosis, and cancer. Selecting the appropriate ELISA kit is crucial for obtaining accurate and reproducible data. This guide offers a comparative analysis of key performance characteristics of several popular kits, detailed experimental protocols, and insights into the signaling pathways involving Periostin.
Comparative Analysis of Human Periostin ELISA Kits
The selection of an appropriate ELISA kit depends on several factors, including the required sensitivity, the sample type being analyzed, and the desired assay range. The following table summarizes the key quantitative data for several commercially available human Periostin ELISA kits to facilitate an informed decision.
| Manufacturer | Kit Name/Catalog No. | Assay Range (pg/mL) | Sensitivity (pg/mL) | Sample Types | Intra-Assay CV (%) | Inter-Assay CV (%) | Cross-Reactivity/Specificity |
| R&D Systems | Human Periostin/OSF-2 DuoSet ELISA (DY3548B) | 62.5 - 4,000[1] | - | Cell culture supernates, serum, plasma[2] | - | - | No significant cross-reactivity with recombinant human βIG-H3 or recombinant mouse Periostin.[3] |
| Biomedica | Human Periostin ELISA (BI-20433) | 11,250 - 360,000 | 1,800 | Serum, EDTA plasma, heparin plasma, citrate (B86180) plasma[4] | 3[4] | 6[4] | Detects all known human Periostin isoforms. Potential cross-reactivity with cynomolgus monkey, dog, and cat Periostin.[5] |
| Invitrogen | Human Periostin ELISA Kit (EHPOSTN) | 82 - 60,000[6] | 80[6] | Serum, plasma, cell culture medium[6] | <10[6] | <12[6] | Exclusively recognizes both natural and recombinant human Periostin.[6] |
| Abcam | Human Periostin SimpleStep ELISA Kit (ab309314) | 78.125 - 5,000[7] | 20.98[7] | Serum, citrate plasma, heparin plasma, EDTA plasma, cell culture media[7] | 5.8[7] | 1.6[7] | Designed for the quantification of human Periostin.[8] |
| Elabscience | Human POSTN/OSF-2(Periostin) ELISA Kit (E-EL-H6160) | 160 - 10,000 | 90 | Serum, plasma, other biological fluids | <10 | <10 | No significant cross-reactivity or interference between Human POSTN/OSF-2 and analogues was observed.[9] |
| RayBiotech | Human Periostin ELISA Kit (ELH-Periostin) | - | 80 | - | - | - | - |
| Cusabio | Human Periostin (POSTN) ELISA kit (CSB-E13527h) | - | - | Serum, plasma, tissue homogenates[10] | <8 | <10 | - |
| Shino-Test Corp. | Periostin ELISA Kit | - | 20 | Serum/plasma, cell culture supernatants, nasal lavage fluid, vitreous fluid, tears, sputum, BALF[11] | 1.55 - 3.31[12] | - | Does not react with βig-h3, or periostin from mouse, bovine, or canine.[11] |
| Sigma-Aldrich | Human Periostin ELISA Kit (RAB1075) | - | 80[13] | Serum, plasma, cell culture supernatants | <10[13] | <12[13] | Employs an antibody specific for human Periostin. |
| BioVendor | Human Periostin ELISA (RAG019R) | 78 - 5,000 | 15 | Cell culture supernatants, serum, plasma | 7.12 | 7.62 | Specific for natural and recombinant human periostin (isoforms 1 and 2 tested); cross-reacts with mouse periostin.[14] |
Periostin Signaling Pathways
Periostin functions as a critical regulator of the extracellular matrix and cell behavior by interacting with various cell surface receptors, primarily integrins, to activate downstream signaling cascades. These pathways are integral to processes such as cell adhesion, migration, proliferation, and tissue remodeling.[15][16]
Caption: Periostin interaction with integrins activates multiple downstream signaling pathways.
Experimental Protocols
This section provides a generalized, detailed protocol for the quantification of human Periostin using a sandwich ELISA kit. This protocol is a synthesis of common steps found in the manuals of the kits listed above and should be adapted based on the specific instructions provided by the manufacturer of the chosen kit.
Principle of the Assay
The sandwich ELISA format is the most common for quantifying Periostin. In this assay, a capture antibody specific for human Periostin is pre-coated onto the wells of a microplate.[6][14] Samples and standards containing human Periostin are added to the wells, where the Periostin binds to the capture antibody. After washing, a biotinylated detection antibody that recognizes a different epitope on the Periostin molecule is added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is directly proportional to the concentration of human Periostin in the sample and is measured using a microplate reader at 450 nm.[9]
Materials and Reagents
-
Human Periostin ELISA kit (including pre-coated 96-well plate, standards, capture antibody, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution)
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Graduated cylinders
-
Tubes for standard and sample dilutions
-
Absorbent paper
-
Plate shaker (optional)
Assay Workflow Diagram
Caption: A typical workflow for a human Periostin sandwich ELISA.
Detailed Step-by-Step Protocol
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare 1X Wash Buffer by diluting the concentrated wash buffer with distilled or deionized water as instructed in the kit manual.
-
Reconstitute the lyophilized standards with the provided diluent to create a stock solution. Prepare a dilution series of the standards as specified in the manual.
-
Dilute the biotinylated detection antibody and streptavidin-HRP to their working concentrations using the appropriate diluents.
2. Sample Preparation:
-
Collect serum or plasma samples using standard procedures.
-
Clarify cell culture supernatants by centrifugation to remove any particulate matter.
-
Dilute samples as necessary to bring the Periostin concentration within the assay range of the kit. The required dilution factor will vary depending on the sample type and expected Periostin levels. For serum and plasma, a starting dilution of 1:50 to 1:80 is often recommended.[5][8]
3. Assay Procedure:
-
Add 100 µL of each standard, blank (diluent only), and diluted sample to the appropriate wells of the pre-coated microplate. It is recommended to run all samples and standards in duplicate.
-
Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 2.5 hours at room temperature).[16]
-
Aspirate the liquid from each well and wash the wells three to five times with 1X Wash Buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Cover the plate and incubate (e.g., 1 hour at room temperature).[16]
-
Repeat the wash step as described above.
-
Add 100 µL of the diluted streptavidin-HRP solution to each well.
-
Cover the plate and incubate (e.g., 45 minutes at room temperature).[16]
-
Repeat the wash step.
-
Add 100 µL of the TMB substrate solution to each well.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 30 minutes), allowing the color to develop.[16]
-
Add 50 µL of the stop solution to each well to terminate the reaction. The color in the wells will change from blue to yellow.
-
Immediately read the absorbance of each well at 450 nm using a microplate reader. It is also recommended to measure the absorbance at a reference wavelength (e.g., 570 nm or 630 nm) and subtract it from the 450 nm reading to correct for optical imperfections in the plate.[1]
4. Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Subtract the average zero standard optical density (O.D.) from all other readings.
-
Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of Periostin in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the sample dilution factor to obtain the actual concentration of Periostin in the original sample.
Conclusion
The quantification of human Periostin is essential for advancing our understanding of its role in health and disease. The selection of a high-quality, well-validated ELISA kit is paramount for generating reliable data. This guide provides a comprehensive resource for researchers to compare available kits, understand the underlying biological pathways, and execute the experimental protocol with confidence. By carefully considering the specific requirements of their research, scientists can choose the most suitable ELISA kit to accurately measure human Periostin levels and contribute to the growing body of knowledge on this important matricellular protein.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bio-techne.com [bio-techne.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. biocompare.com [biocompare.com]
- 5. Periostin ELISA Kit (Human POSTN) | BI-20433 | Biomedica [bmgrp.com]
- 6. Human Periostin ELISA Kit (EHPOSTN) - Invitrogen [thermofisher.com]
- 7. Human Periostin ELISA Kit, , 90-min ELISA (ab309314) | Abcam [abcam.com]
- 8. content.abcam.com [content.abcam.com]
- 9. Human POSTN/OSF-2(Periostin) ELISA Kit - Elabscience® [elabscience.com]
- 10. Invitrogen Human Periostin ELISA Kit 96 Tests | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 11. Periostin ELISA Kit | Products |Shino-Test Corporation [shino-test.co.jp]
- 12. Periostin ELISA Kit | Products |Shino-Test Corporation [shino-test.co.jp]
- 13. 人骨膜素ELISA试剂盒 for cell culture supernatants, plasma, and serum samples | Sigma-Aldrich [sigmaaldrich.com]
- 14. Human Periostin ELISA | BioVendor R&D [biovendor.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. raybiotech.com [raybiotech.com]
Detecting Periostin: A Detailed Western Blot Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide for the detection of Periostin protein using the Western blot technique. It includes detailed protocols for sample preparation from cell culture and tissues, electrophoresis, protein transfer, and immunodetection. Additionally, quantitative parameters are summarized for ease of use, and key experimental workflows and associated signaling pathways are visualized.
Quantitative Data Summary
For optimal and reproducible results, key quantitative parameters for the Western blot detection of Periostin are summarized in the table below. These values are derived from typical antibody datasheets and established protocols.[1][2][3][4][5][6] It is important to note that optimal conditions may vary depending on the specific antibody, sample type, and experimental setup, and therefore may require some optimization.
| Parameter | Recommendation | Notes |
| Protein Loading Amount | 10-50 µg per lane | Start with 20-30 µg of total protein from cell or tissue lysate.[7][8][9] |
| Primary Antibody Dilution | 1:500 - 1:3000 | Refer to the manufacturer's datasheet for the specific antibody. A common starting dilution is 1:1000.[2][4][5][6] |
| Secondary Antibody Dilution | 1:1000 - 1:10000 | Dependent on the specific antibody and detection system used. |
| Blocking Time | 1 hour at room temperature or overnight at 4°C | Use 5% non-fat dry milk or 5% BSA in TBST.[10] |
| Primary Antibody Incubation | Overnight at 4°C or 1-2 hours at room temperature | Gentle agitation is recommended.[10][11] |
| Secondary Antibody Incubation | 1 hour at room temperature | Gentle agitation is recommended.[11] |
| Predicted Molecular Weight | ~90-93 kDa | Periostin is a secreted glycoprotein; apparent molecular weight can vary.[1][12] |
Experimental Protocols
This section details the step-by-step methodology for performing a Western blot to detect Periostin.
Sample Preparation
Proper sample preparation is critical for a successful Western blot. Periostin is a secreted, extracellular matrix protein, which can require specific extraction methods.
a) From Cell Culture:
-
Adherent Cells:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7]
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[7][13] Use approximately 1 mL of lysis buffer per 10 cm dish.
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.[7]
-
Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
-
Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold RIPA buffer with inhibitors and proceed as described for adherent cells.
-
-
Secreted Periostin (from conditioned media):
-
Collect the cell culture medium.
-
Centrifuge the medium at 1,000 x g for 10 minutes to remove cells and debris.
-
Concentrate the secreted proteins in the supernatant using methods such as ultrafiltration with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
b) From Tissue:
-
Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to prevent protein degradation.[8][9] Store at -80°C until use.
-
Weigh the frozen tissue and place it in a pre-chilled tube.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors (approximately 300 µL of buffer for every 5 mg of tissue).
-
Homogenize the tissue on ice using an electric homogenizer or a Dounce homogenizer until no visible tissue clumps remain.[8][10][14]
-
Agitate the homogenate for 2 hours at 4°C.
-
Centrifuge the homogenate at 12,000-16,000 x g for 20 minutes at 4°C.[8]
-
Transfer the supernatant to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.[8]
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples for loading by mixing the lysate with 2x Laemmli sample buffer.[7]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7][15]
-
Load 10-50 µg of protein per well into a polyacrylamide gel (a 7.5% gel is suitable for the ~90 kDa Periostin protein). Also, load a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[16]
Protein Transfer (Blotting)
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. If using a PVDF membrane, pre-activate it with methanol (B129727) for 30 seconds.[11]
-
Assemble the transfer sandwich according to the manufacturer's instructions for your specific blotting apparatus (wet or semi-dry transfer systems can be used).[11][17]
-
Perform the transfer. For a wet transfer, a common condition is 100V for 1-2 hours at 4°C. For semi-dry transfer, follow the manufacturer's recommended settings.
-
After the transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer.[10][17] Destain with TBST or water before proceeding.[17]
Immunodetection
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10] This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Discard the blocking buffer and incubate the membrane with the primary antibody against Periostin, diluted in blocking buffer, overnight at 4°C with gentle agitation.[10][11]
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[11]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[11]
-
Final Washes: Repeat the washing step (three times for 10 minutes each with TBST).
-
Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.
Visualizations
Periostin Signaling Pathway
Periostin is a matricellular protein that interacts with cell surface integrins, such as αvβ3 and αvβ5, to activate intracellular signaling cascades.[18][19] This activation can lead to the recruitment of focal adhesion kinase (FAK) and the subsequent initiation of pathways like the PI3K/Akt pathway, which plays a crucial role in cell survival, proliferation, and migration.[19][20]
Caption: Periostin signaling through integrins activates the FAK/PI3K/Akt pathway.
Western Blot Experimental Workflow
The following diagram outlines the major steps involved in the Western blot protocol for Periostin detection.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Anti-Periostin antibody [EPR19936] (ab219057) | Abcam [abcam.com]
- 3. novusbio.com [novusbio.com]
- 4. Periostin Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Periostin (F7U5N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Periostin Polyclonal Antibody (PA5-34641) [thermofisher.com]
- 7. Western Blot Sample Preparation Protocol [novusbio.com]
- 8. Identification of Periostin as a critical niche for myofibroblast dynamics and fibrosis during tendon healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein extraction and western blot (mouse tissues) [protocols.io]
- 10. biorbyt.com [biorbyt.com]
- 11. bostonbioproducts.com [bostonbioproducts.com]
- 12. youtube.com [youtube.com]
- 13. Periostin secreted by activated fibroblasts in idiopathic pulmonary fibrosis promotes tumorigenesis of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bosterbio.com [bosterbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. novateinbio.com [novateinbio.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Periostin: an emerging activator of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating a Periostin Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation, validation, and characterization of a Periostin (Postn) knockout mouse model. This model is a critical tool for investigating the in vivo functions of Periostin in various physiological and pathological processes, including tissue development and regeneration, fibrosis, cancer, and inflammation.
Introduction to Periostin
Periostin is a secreted extracellular matrix (ECM) protein that plays a pivotal role in cell adhesion, migration, and proliferation. It is involved in the regulation of various signaling pathways, making it a key molecule in both normal physiological processes and the pathogenesis of numerous diseases. The development of a Periostin knockout mouse model has been instrumental in elucidating its multifaceted functions.
Data Presentation: Phenotypic Characterization of Periostin Knockout Mice
The ablation of the Periostin gene in mice results in a range of observable phenotypes. The following tables summarize key quantitative data from studies on Periostin knockout (Postn-/-) mice compared to their wild-type (WT) littermates.
Table 1: Postnatal Viability and Growth
| Phenotype | Wild-Type (+/+) | Heterozygous (+/-) | Homozygous (-/-) | Citation |
| Newborn Offspring Ratio (from +/- intercross) | 101 | 197 | 82 | [1] |
| Postnatal Viability (4-6 months) | 325 | 638 | 239 (~14% lethality before weaning) | [1] |
| Body Weight (12-week-old males) | 33.7 ± 0.23 g | - | 16.8 ± 0.31 g | [1] |
| Body Weight (12-week-old females) | 27.5 ± 0.36 g | - | 14.57 ± 0.39 g | [1] |
Table 2: Bone Phenotype in Periostin Knockout Mice
| Parameter | Wild-Type | Periostin Knockout (-/-) | Condition | Citation |
| Trabecular Bone Volume/Total Volume (BV/TV) | Higher | 9.8% lower | Post-traumatic osteoarthritis model | [2] |
| Volumetric Bone Mineral Density (vBMD) | Higher | 11.3% lower | Post-traumatic osteoarthritis model | [2] |
| Trabecular Thickness (Tb.Th) | Higher | 25.6% lower | Post-traumatic osteoarthritis model | [2] |
| Trabecular Number (Tb.N) | Higher | 14.6% lower | Post-traumatic osteoarthritis model | [2] |
| Trabecular Separation (Tb.Sp) | Lower | 17.2% higher | Post-traumatic osteoarthritis model | [2] |
| Femur Bone Mineral Density (BMD) | Baseline | Significantly decreased | Hindlimb suspension (unloading) | [3] |
| Cortical Bone Volume | Baseline | Not significantly altered | Hindlimb suspension (unloading) | [3] |
Table 3: Wound Healing Phenotype
| Parameter | Wild-Type | Periostin Knockout (-/-) | Time Point | Citation |
| Wound Closure | Normal | Significantly larger wound area (64% larger) | Day 5 post-wounding | [4] |
| Wound Closure | Normal | Significantly larger wound area (41% larger) | Day 7 post-wounding | [4] |
| Collagen Content in Granulation Tissue | Normal | Reduced | Day 7 post-wounding | [5] |
Experimental Protocols
Detailed methodologies for the key experiments involved in the creation and analysis of a Periostin knockout mouse model are provided below.
Protocol 1: Generation of Periostin Knockout Mice via Homologous Recombination
This protocol outlines the traditional method for creating a gene knockout mouse using homologous recombination in embryonic stem (ES) cells.[6][7]
1. Targeting Vector Construction:
-
Design a targeting vector containing DNA sequences homologous to the regions flanking the Postn gene.
-
Insert a positive selection cassette (e.g., neomycin resistance gene, neo) to disrupt a critical exon of the Postn gene.
-
Include a negative selection marker (e.g., thymidine (B127349) kinase, tk) outside the homology arms to select against random integration.
2. ES Cell Culture and Transfection:
-
Culture murine ES cells under conditions that maintain their pluripotency.
-
Linearize the targeting vector and introduce it into the ES cells via electroporation.
3. Selection of Homologously Recombined ES Cells:
-
Culture the transfected ES cells in a medium containing a positive selection agent (e.g., G418 for neo resistance).
-
Apply a negative selection agent (e.g., ganciclovir (B1264) for the tk gene) to eliminate cells with random insertions.
-
Isolate resistant colonies and expand them.
4. Validation of Targeted ES Cell Clones:
-
Isolate genomic DNA from the expanded ES cell clones.
-
Confirm the correct targeting event by Southern blot analysis and PCR (see Protocols 2 and 3).
5. Generation of Chimeric Mice:
-
Inject the validated targeted ES cells into blastocysts from a donor mouse of a different coat color.
-
Surgically transfer the injected blastocysts into the uterus of a pseudopregnant female mouse.
6. Breeding and Germline Transmission:
-
Identify chimeric offspring by their mixed coat color.
-
Breed chimeric mice with wild-type mice.
-
Screen the F1 generation for germline transmission of the targeted allele by PCR analysis of tail DNA (see Protocol 2).
-
Interbreed heterozygous (Postn+/-) mice to generate homozygous (Postn-/-) knockout mice.
Protocol 2: Genotyping of Periostin Knockout Mice by PCR
This protocol provides a method for routine genotyping of mice to distinguish between wild-type, heterozygous, and homozygous knockout alleles.[8][9]
1. DNA Extraction:
-
Obtain a small tail snip (1-2 mm) from weanling mice.
-
Extract genomic DNA using a commercial DNA extraction kit or a standard lysis buffer with proteinase K.
2. PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers for both the wild-type and knockout alleles.
-
Example Primer Set for Transgene Detection:
-
Example qPCR Primer Set for Postn:
-
General PCR Cycling Conditions:
-
Initial Denaturation: 94°C for 3 minutes
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primers)
-
Extension: 72°C for 30-60 seconds (depending on amplicon size)
-
-
Final Extension: 72°C for 5 minutes
-
3. Gel Electrophoresis:
-
Run the PCR products on a 1.5-2% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).
-
Visualize the DNA bands under UV light and determine the genotype based on the size of the amplified fragments.
Protocol 3: Validation of Gene Targeting by Southern Blot Analysis
This protocol is used to confirm the correct integration of the targeting vector and to check for random integrations.[11][12]
1. Genomic DNA Digestion:
-
Isolate high-quality genomic DNA from ES cells or mouse tails.
-
Digest 10-20 µg of genomic DNA with a suitable restriction enzyme that cuts outside the targeting region.
2. Gel Electrophoresis and Transfer:
-
Separate the digested DNA fragments on a large agarose gel.
-
Transfer the DNA from the gel to a nylon or nitrocellulose membrane by capillary transfer or electroblotting.
3. Probe Labeling and Hybridization:
-
Design a DNA probe that hybridizes to a region outside the targeting vector's homology arms.
-
Label the probe with a radioactive (e.g., ³²P) or non-radioactive (e.g., digoxigenin) marker.
-
Hybridize the labeled probe to the membrane overnight in a hybridization buffer.
4. Washing and Detection:
-
Wash the membrane to remove unbound probe.
-
Detect the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent substrate (for non-radioactive probes).
-
The expected band sizes for the wild-type and targeted alleles will differ, confirming the knockout.
Protocol 4: Analysis of Periostin Protein Expression by Western Blot
This protocol is used to confirm the absence of Periostin protein in knockout mice.[13][14]
1. Protein Extraction:
-
Homogenize tissues from wild-type and knockout mice in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Denature 20-50 µg of protein per sample and separate by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for Periostin (e.g., Santa Cruz Biotechnology, sc-398631; Cell Signaling Technology, #35126) overnight at 4°C.[15][16]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
4. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 5: Histological Analysis of Tissues
This protocol allows for the microscopic examination of tissue architecture in Periostin knockout mice.[1][17]
1. Tissue Collection and Fixation:
-
Euthanize mice and dissect the tissues of interest.
-
Fix the tissues in 10% neutral buffered formalin or 4% paraformaldehyde overnight at 4°C.
2. Tissue Processing and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Infiltrate and embed the tissues in paraffin (B1166041) wax.
3. Sectioning and Staining:
-
Cut 4-5 µm thick sections using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E) for general morphology or with specific stains like Masson's trichrome for collagen.
4. Immunohistochemistry (IHC):
-
Perform antigen retrieval on the sections if necessary.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with a primary antibody against Periostin or other markers of interest.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
5. Microscopy:
-
Dehydrate, clear, and mount the stained slides with a coverslip.
-
Examine the slides under a light microscope and capture images.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving Periostin and the experimental workflow for creating a knockout mouse.
Caption: Periostin signaling through multiple pathways.
Caption: Workflow for generating knockout mice.
References
- 1. periostin Null Mice Exhibit Dwarfism, Incisor Enamel Defects, and an Early-Onset Periodontal Disease-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periostin loss-of-function protects mice from post-traumatic and age-related osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periostin expression contributes to cortical bone loss during unloading [pubmed.ncbi.nlm.nih.gov]
- 4. Periostin modulates myofibroblast differentiation during full-thickness cutaneous wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. f1000research.com [f1000research.com]
- 6. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 7. Homolgous Recombination & Knockout Mouse [bio.davidson.edu]
- 8. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 9. Constitutive overexpression of periostin delays wound healing in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. origene.com [origene.com]
- 11. Universal Southern blot protocol with cold or radioactive probes for the validation of alleles obtained by homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protein extraction and western blot (mouse tissues) [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. Periostin (F7U5N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
Unraveling the Periostin-Integrin Interaction: A Guide to Studying Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Application Notes & Protocols
Introduction
Periostin, a matricellular protein, plays a pivotal role in tissue development, remodeling, and pathogenesis by interacting with various cell surface receptors, most notably integrins. The binding of periostin to specific integrin subtypes, such as αvβ3 and αvβ5, triggers intracellular signaling cascades that influence cell adhesion, migration, proliferation, and differentiation.[1][2][3][4][5] Understanding the biophysical and biochemical characteristics of the periostin-integrin interaction is crucial for elucidating its role in physiological and pathological processes and for the development of novel therapeutic strategies targeting this axis.
This document provides detailed application notes and protocols for three key methods used to study the binding affinity between periostin and integrins: Co-Immunoprecipitation (Co-IP) for confirming in-situ interactions, Surface Plasmon Resonance (SPR) for real-time kinetic analysis, and Isothermal Titration Calorimetry (ITC) for thermodynamic characterization.
Quantitative Data Summary
While specific kinetic and thermodynamic parameters for the direct interaction between full-length periostin and integrins are not extensively reported in the literature, the following table summarizes the known interacting partners and provides a template for researchers to populate with their own experimental data.
| Interacting Proteins | Method | Reported Affinity (Kd) | Key Findings | Reference |
| Periostin and Integrin αvβ3 | Co-IP, Cell Adhesion Assays | Not Quantified | Interaction supports cell adhesion and migration. | [4][5] |
| Periostin and Integrin αvβ5 | Co-IP, Cell Adhesion Assays | Not Quantified | Interaction supports cell adhesion and migration. | [4] |
| Engineered Peptides and Integrin αvβ3 | Yeast Surface Display | 780 pM to 15 nM | High-affinity binding achieved with engineered cystine-knot peptides containing an RGD motif. | [6] |
| Engineered Peptides and Integrin αvβ5 | Yeast Surface Display | Low nanomolar | Engineered knottin peptides demonstrate high-affinity binding. | [7] |
Signaling Pathway
The interaction of periostin with its integrin receptors initiates a cascade of intracellular signaling events, primarily through the Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways. This signaling network regulates crucial cellular functions.
Caption: Periostin-Integrin Signaling Pathway.
Experimental Protocols & Workflows
Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to demonstrate the interaction between periostin and integrins within a cellular context.
Caption: Co-Immunoprecipitation Workflow.
Protocol: Co-Immunoprecipitation of Endogenous Periostin and Integrin αvβ3
Materials:
-
Cells expressing endogenous periostin and integrin αvβ3 (e.g., vascular smooth muscle cells, ovarian cancer cells)[2][4]
-
Ice-cold PBS
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Anti-integrin αvβ3 antibody (for immunoprecipitation)
-
Anti-periostin antibody (for Western blotting)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
-
Pre-clearing:
-
Add 20 µL of Protein A/G magnetic bead slurry to the cell lysate.
-
Incubate with gentle rotation for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-integrin αvβ3 antibody. For the negative control, add an equivalent amount of normal IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G magnetic bead slurry to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of cold Co-IP Lysis Buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2X Laemmli sample buffer.
-
Boil for 5-10 minutes at 95-100°C to elute the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-periostin antibody.
-
Develop the blot to visualize the co-immunoprecipitated periostin.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity (Kd).
Caption: Surface Plasmon Resonance Workflow.
Protocol: Kinetic Analysis of Periostin-Integrin Binding by SPR
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit
-
Recombinant purified human periostin (analyte)
-
Recombinant purified human integrin αvβ3 (ligand)
-
Running Buffer: HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20), supplemented with 1 mM CaCl2 and 1 mM MgCl2.
-
Regeneration Solution: e.g., 10 mM Glycine-HCl, pH 2.0.
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using the amine coupling kit as per the manufacturer's instructions.
-
Immobilize recombinant integrin αvβ3 onto the sensor surface to a target level (e.g., 2000-4000 Response Units).
-
Deactivate the remaining active esters.
-
-
Binding Analysis:
-
Prepare a dilution series of recombinant periostin in running buffer (e.g., 0 nM to 500 nM).
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Inject the periostin dilutions sequentially, from lowest to highest concentration.
-
Monitor the association phase (typically 120-180 seconds) followed by a dissociation phase with running buffer (typically 300-600 seconds).
-
-
Regeneration:
-
After each cycle, inject the regeneration solution to remove bound periostin and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Caption: Isothermal Titration Calorimetry Workflow.
Protocol: Thermodynamic Characterization of Periostin-Integrin Interaction by ITC
Materials:
-
Isothermal titration calorimeter
-
Recombinant purified human periostin
-
Recombinant purified human integrin αvβ3
-
Dialysis Buffer: e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2.
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both periostin and integrin αvβ3 against the same batch of dialysis buffer to minimize buffer mismatch effects.
-
Determine the accurate protein concentrations.
-
-
ITC Experiment Setup:
-
Load the sample cell (typically ~200 µL) with integrin αvβ3 at a concentration of approximately 10-20 µM.
-
Load the injection syringe (~40 µL) with periostin at a concentration 10-15 times that of the integrin (e.g., 100-200 µM).
-
Set the experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of injections (e.g., 20 injections of 2 µL each) with sufficient spacing between injections to allow for thermal equilibration.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of periostin to integrin.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The change in entropy (ΔS) can then be calculated.
-
References
- 1. Periostin mediates vascular smooth muscle cell migration through the integrins ανβ3 and ανβ5 and focal adhesion kinase (FAK) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periostin mediates vascular smooth muscle cell migration through the integrins alphavbeta3 and alphavbeta5 and focal adhesion kinase (FAK) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel cell binding site of periostin involved in tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Periostin secreted by epithelial ovarian carcinoma is a ligand for alpha(V)beta(3) and alpha(V)beta(5) integrins and promotes cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Periostin Promotes Atrioventricular Mesenchyme Matrix Invasion and Remodeling Mediated by Integrin Signaling through Rho/PI 3-Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Periostin as a Biomarker for Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless scarring of lung tissue, leading to a decline in respiratory function.[1] The pathogenesis of IPF is complex and involves recurrent injury to the alveolar epithelium, followed by an aberrant wound healing response that results in excessive deposition of extracellular matrix (ECM) proteins and the formation of fibroblastic foci. A critical need exists for reliable biomarkers to aid in the diagnosis, prognosis, and development of targeted therapies for IPF.[2]
Periostin, a matricellular protein, has emerged as a promising biomarker in IPF.[3] It is highly expressed in the lungs of IPF patients, particularly within fibroblastic foci, the hallmark pathological lesions of the disease.[1][4] Periostin plays a significant role in tissue remodeling and fibrosis by interacting with ECM proteins like collagen and fibronectin, and by binding to cell surface integrin receptors to activate pro-fibrotic signaling pathways.[1][5] This document provides detailed application notes and protocols for the use of periostin as a biomarker in IPF research and clinical development.
Periostin in IPF: A Multi-faceted Biomarker
Periostin serves as a valuable biomarker in IPF for several key applications:
-
Diagnosis: Serum periostin levels are significantly elevated in patients with IPF compared to healthy individuals and those with other interstitial lung diseases like cryptogenic organizing pneumonia (COP).[3][6] This suggests its utility as a diagnostic marker to help differentiate IPF from other lung conditions.[3] Studies have shown that monomeric periostin, in particular, demonstrates high sensitivity and specificity in identifying IPF.[7][8]
-
Prognosis and Disease Progression: Elevated levels of circulating periostin are associated with a more rapid decline in lung function, as measured by forced vital capacity (FVC) and diffusing capacity of the lungs for carbon monoxide (DLCO).[7][9][10] Furthermore, higher periostin levels have been shown to predict clinical progression and are correlated with shorter overall survival and time-to-event in IPF patients.[9][10][11]
-
Therapeutic Target: The integral role of periostin in the fibrotic process makes it an attractive target for therapeutic intervention.[9] Blockade of periostin has been shown to attenuate bleomycin-induced pulmonary fibrosis in animal models, suggesting that targeting this pathway could be a viable therapeutic strategy in humans.[9][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the application of periostin as a biomarker in IPF.
Table 1: Serum Periostin Levels in IPF and Control Groups
| Study Cohort | IPF Patients (mean ± SD/SE) | Healthy Controls (mean ± SD/SE) | Other Lung Diseases (mean ± SD/SE) | p-value (IPF vs. Controls) | Reference |
| Okamoto et al. | 107.1 ± 11.9 ng/mL (n=37) | 39.1 ± 3.0 ng/mL (n=66) | COP: 58.9 ± 8.2 ng/mL (n=9) | <0.0001 | [6] |
| Wu et al. | Significantly higher than BP and HC groups | Significantly lower than IPF group | BP: Significantly lower than IPF group | <0.001 | [8] |
COP: Cryptogenic Organising Pneumonia, BP: Bacterial Pneumonia, HC: Healthy Controls
Table 2: Diagnostic Performance of Serum Periostin for IPF
| Parameter | Value | Cut-off Value | Study | Reference |
| Sensitivity | 94.5% | 73.84 ng/mL | Wu et al. | [8] |
| Specificity | 93.3% | 73.84 ng/mL | Wu et al. | [8] |
| AUC | 0.979 | N/A | Wu et al. | [8] |
| Sensitivity | 51.4% | 95 ng/mL | Okamoto et al. | [6] |
| Specificity | 98.5% | 95 ng/mL | Okamoto et al. | [6] |
| AUC | 0.905 | N/A | Okamoto et al. | [6] |
AUC: Area Under the Receiver Operating Characteristic Curve
Table 3: Correlation of Serum Periostin with IPF Progression
| Correlation Parameter | Finding | Study | Reference |
| Clinical Progression at 48 weeks | Hazard Ratio = 1.47 (95% CI = 1.03–2.10) | Naik et al. | [9][10] |
| Short-term change in %VC | r = -0.372 (CoDD-PF cohort), r = -0.686 (Kurume cohort) | Ohta et al. | [7] |
| Pulmonary Function | Inversely correlated with pulmonary functions | Okamoto et al. | [3][6] |
| Long-term Outcome | Higher serum periostin is a predictor of shortened Overall Survival and Time-To-Event | Naik et al. | [11] |
%VC: Percent Predicted Vital Capacity
Signaling Pathways and Experimental Workflows
Periostin Signaling Pathway in IPF
Periostin contributes to the pathogenesis of IPF primarily through its interaction with integrin receptors on fibroblasts, leading to the activation of pro-fibrotic signaling cascades. A key mechanism involves the cross-talk between periostin and Transforming Growth Factor-β (TGF-β), a central mediator of fibrosis.[5] TGF-β stimulates fibroblasts to produce periostin, which in turn enhances TGF-β signaling through integrin-mediated pathways, creating a positive feedback loop that drives excessive ECM deposition.
Caption: Periostin signaling pathway in idiopathic pulmonary fibrosis.
Experimental Workflow for Periostin Biomarker Analysis
The following diagram outlines a typical workflow for the analysis of periostin as a biomarker in IPF patient samples.
Caption: Experimental workflow for periostin biomarker analysis in IPF.
Experimental Protocols
Measurement of Serum/Plasma Periostin by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general guideline for the quantitative measurement of human periostin in serum and plasma samples using a sandwich ELISA kit. It is essential to refer to the specific instructions provided by the manufacturer of the chosen ELISA kit.
1. Materials and Reagents:
-
Human Periostin ELISA Kit (containing pre-coated microplate, detection antibody, standards, buffers, substrate, and stop solution)
-
Precision micropipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
-
Distilled or deionized water
-
Absorbent paper
2. Sample Collection and Preparation:
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30 minutes to 2 hours at room temperature. Centrifuge at approximately 1000 x g for 20 minutes. Carefully aspirate the serum and aliquot into clean tubes. Store samples at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
-
Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Aspirate the plasma and aliquot. Store at -80°C.
-
Sample Dilution: Serum and plasma samples typically require dilution in the assay buffer provided with the kit. A starting dilution of 1:50 to 1:100 is often recommended. The optimal dilution factor should be determined empirically.
3. Assay Procedure (General Steps):
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibody, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Standard Curve Preparation: Create a serial dilution of the periostin standard to generate a standard curve.
-
Sample Addition: Add 100 µL of each standard, control, and diluted sample to the appropriate wells of the pre-coated microplate.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the diluted detection antibody to each well.
-
Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step as described above.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for the specified time (e.g., 45 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well.
-
Incubation: Incubate the plate in the dark for a specified time (e.g., 30 minutes at room temperature) to allow for color development.
-
Stop Reaction: Add 50 µL of stop solution to each well to terminate the reaction. The color in the wells will change from blue to yellow.
-
Absorbance Measurement: Immediately read the optical density (OD) of each well at 450 nm using a microplate reader.
4. Data Analysis:
-
Subtract the average zero standard OD from all other OD readings.
-
Plot a standard curve of the OD values versus the corresponding concentrations of the periostin standards.
-
Use the standard curve to determine the concentration of periostin in the unknown samples.
-
Multiply the calculated concentration by the sample dilution factor to obtain the final periostin concentration in the original sample.
Conclusion
Periostin has demonstrated significant potential as a non-invasive biomarker for the diagnosis, prognosis, and monitoring of disease progression in idiopathic pulmonary fibrosis.[2] Its role in the underlying fibrotic mechanisms also positions it as a promising therapeutic target.[9] The standardized measurement of periostin levels using robust and validated assays, such as the ELISA protocol outlined here, will be crucial for its integration into clinical practice and for advancing the development of novel therapies for IPF. Further research, including large-scale, multicenter prospective studies, is warranted to fully establish the clinical utility of periostin in the management of IPF patients.[7]
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. elkbiotech.com [elkbiotech.com]
- 3. assaygenie.com [assaygenie.com]
- 4. biovendor.com [biovendor.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. alpco.com [alpco.com]
- 7. cloud-clone.com [cloud-clone.com]
- 8. Periostin ELISA Kit (Human POSTN) | BI-20433 | Biomedica [bmgrp.com]
- 9. Periostin ELISA Kit | Products |Shino-Test Corporation [shino-test.co.jp]
- 10. raybiotech.com [raybiotech.com]
- 11. bmgrp.com [bmgrp.com]
Application Notes and Protocols for Immunofluorescence Staining of Periostin in Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periostin (POSTN), also known as osteoblast-specific factor 2 (OSF-2), is a secreted extracellular matrix (ECM) protein that plays a critical role in tissue development, remodeling, and repair.[1][2][3] Primarily synthesized by fibroblasts and osteoblasts, Periostin functions in cell adhesion, migration, and proliferation.[1][3] In the context of tissue injury and fibrosis, Periostin expression is often significantly upregulated. It is a key player in the differentiation of fibroblasts into myofibroblasts, a critical step in wound healing and fibrotic diseases.[4][5] This protocol provides a detailed methodology for the immunofluorescence staining of Periostin in cultured fibroblasts, enabling researchers to visualize and quantify its expression and localization.
Data Presentation
The following table summarizes quantitative data on Periostin expression in fibroblasts from various studies. This data highlights the dynamic regulation of Periostin in response to profibrotic stimuli and in disease states.
| Cell Type | Condition | Fold Change in Periostin Expression | Method of Quantification | Reference |
| Human Lung Fibroblasts | Idiopathic Pulmonary Fibrosis (IPF) vs. Normal | > 761-fold increase in mRNA | RNA Sequencing | [6] |
| Human Lung Fibroblasts (DIPF) | Conditioned Media vs. Normal (NHLF) | Significantly higher protein secretion | ELISA | [6] |
| Mouse Dermal Fibroblasts | Postn+/+ vs. Postn-/- | 89% vs. 40% α-SMA positive cells | Immunofluorescence | [4] |
| Mouse Tenocytes | Cultured on recombinant Periostin vs. Control | ~2-fold increase in αSMA mRNA | Real-time PCR | [7] |
| Mouse Tenocytes | Cultured on recombinant Periostin vs. Control | +47% increase in myofibroblast differentiation | Immunofluorescence | [7] |
| Hypertrophic Scar Fibroblasts | Supplemented with recombinant Periostin | Significant increase in proliferation | Cell Proliferation Assay | [5] |
Experimental Protocols
I. Cell Culture and Preparation
-
Cell Seeding: Culture fibroblasts on sterile glass coverslips (#1.5 thickness is recommended) placed in a 24-well plate.[8][9] Seed cells at a density that will result in 50-70% confluency at the time of staining.
-
Experimental Treatment: If applicable, treat cells with desired compounds (e.g., TGF-β to induce Periostin expression) for the appropriate duration before fixation.
-
Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed, sterile Phosphate Buffered Saline (PBS).[8][9]
II. Fixation
-
Rationale: Fixation preserves cellular morphology and protein localization. The choice of fixative can impact antibody binding.
-
Recommended Method (Paraformaldehyde):
-
Alternative Method (Methanol):
-
Fix the cells with ice-cold 100% methanol (B129727) for 5-10 minutes at -20°C.[1][10]
-
Wash the cells three times with PBS for 5 minutes each.[8] Note: Methanol fixation also permeabilizes the cells.
-
III. Permeabilization
-
Rationale: Permeabilization is necessary to allow antibodies to access intracellular epitopes. This step is not required if using methanol fixation.
-
Procedure:
IV. Blocking
-
Rationale: Blocking minimizes non-specific antibody binding, reducing background signal.
-
Procedure:
V. Primary Antibody Incubation
-
Antibody Selection: Choose a primary antibody against Periostin that is validated for immunofluorescence. Examples include:
-
Antibody Dilution: Dilute the primary antibody in the blocking buffer to the manufacturer's recommended concentration (typically in the range of 1:50 to 1:1000).[1][11]
-
Incubation: Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[1][8]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
VI. Secondary Antibody Incubation
-
Antibody Selection: Use a fluorescently-labeled secondary antibody that is specific for the host species of the primary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor® 488).
-
Antibody Dilution: Dilute the secondary antibody in the blocking buffer according to the manufacturer's instructions (e.g., 1:1000).[1]
-
Incubation: Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[1][8]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
VII. Counterstaining and Mounting
-
Nuclear Staining (Optional): To visualize cell nuclei, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 for 5-10 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully remove the coverslips from the wells and mount them onto glass microscope slides using an anti-fade mounting medium.[8]
-
Sealing: Seal the edges of the coverslip with clear nail polish to prevent drying.
-
Storage: Store the slides at 4°C in the dark until imaging.
VIII. Imaging and Analysis
-
Microscopy: Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Image Acquisition: Capture images using consistent settings (e.g., exposure time, gain) for all samples to allow for accurate comparison of fluorescence intensity.
-
Quantification: Analyze the fluorescence intensity of Periostin staining using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity per cell or the percentage of Periostin-positive area can be quantified.
Mandatory Visualization
Caption: Workflow for Immunofluorescence Staining of Periostin.
Caption: Periostin Signaling Pathway in Fibroblasts.
References
- 1. Anti-Periostin antibody. Rabbit polyclonal (ab14041) | Abcam [abcam.com]
- 2. Periostin antibody (19899-1-AP) | Proteintech [ptglab.com]
- 3. Periostin Polyclonal Antibody (PA5-34641) [thermofisher.com]
- 4. Periostin modulates myofibroblast differentiation during full-thickness cutaneous wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Periostin induces fibroblast proliferation and myofibroblast persistence in hypertrophic scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Periostin secreted by activated fibroblasts in idiopathic pulmonary fibrosis promotes tumorigenesis of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Periostin as a critical niche for myofibroblast dynamics and fibrosis during tendon healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arigobio.com [arigobio.com]
- 9. scispace.com [scispace.com]
- 10. biotium.com [biotium.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Analyzing Periostin (POSTN) Gene Expression Using Quantitative Real-Time PCR (qRT-PCR): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periostin (POSTN), an extracellular matrix protein, is a critical regulator in a multitude of physiological and pathological processes, including tissue development and regeneration, fibrosis, inflammation, and cancer progression.[1][2][3][4][5] Its expression is often low in adult tissues but can be significantly upregulated in response to injury or disease.[1][6] Accurate quantification of POSTN gene expression is therefore crucial for understanding its role in various biological contexts and for the development of targeted therapies. Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and widely used method for this purpose.[4][7][8][9][10]
These application notes provide a detailed protocol for the analysis of POSTN gene expression using SYBR Green-based qRT-PCR, from RNA extraction to data analysis.
Biological Context: The Role of Periostin in Signaling Pathways
Periostin functions by interacting with cell surface receptors, primarily integrins such as αvβ3, αvβ5, and α6β4, to activate intracellular signaling cascades.[1][11] This interaction can trigger a variety of downstream pathways that influence cell behavior, including adhesion, migration, proliferation, and survival.[3][5] Key signaling pathways activated by Periostin include:
-
PI3K/Akt Pathway: Promotes cell survival and proliferation.[1][6][11]
-
MAPK/ERK Pathway: Involved in cell growth, differentiation, and survival.[1][6][9]
-
Wnt Signaling Pathway: Plays a role in cell fate determination and tissue development.[1][6]
-
NF-κB Pathway: A critical regulator of inflammatory responses.[1][6][12]
-
TGF-β Pathway: A central player in fibrosis and tissue remodeling.[1][6]
Understanding these pathways is essential for interpreting POSTN expression data and its biological significance.
Figure 1: Periostin Signaling Pathways Overview.
Experimental Protocol: qRT-PCR for Periostin Gene Expression
This protocol outlines the key steps for quantifying POSTN mRNA levels.
Figure 2: Experimental Workflow for qRT-PCR Analysis of Periostin.
Materials and Reagents
-
RNA Extraction: Trizol reagent or a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen).
-
Reverse Transcription: A first-strand cDNA synthesis kit.
-
qRT-PCR: SYBR Green-based qPCR master mix.
-
Primers: Forward and reverse primers for human or mouse POSTN and selected reference genes (see Table 1).
-
Nuclease-free water.
-
Real-Time PCR System.
Methods
2.1. Total RNA Extraction and Quantification
-
Isolate total RNA from cells or tissues using a method of choice. For example, use Trizol reagent according to the manufacturer's protocol.[9]
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is generally considered pure.
-
Evaluate RNA integrity using gel electrophoresis or a bioanalyzer.
2.2. cDNA Synthesis (Reverse Transcription)
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
2.3. Quantitative Real-Time PCR (qRT-PCR)
-
Prepare the qRT-PCR reaction mixture in a total volume of 20-25 µL. A typical reaction includes:
-
SYBR Green qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
cDNA template
-
Nuclease-free water
-
-
Perform the qRT-PCR in a real-time PCR detection system with a thermal cycling protocol similar to the following:
-
Run each sample in triplicate for both the target gene (POSTN) and the reference gene(s).[8]
Data Presentation and Analysis
Primer and Reference Gene Selection
The selection of appropriate primers and stable reference genes is critical for accurate qRT-PCR results.
| Gene | Species | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| POSTN | Human | GACTCAAGATGATTCCCTTT | GGTGCAAAGTAAGTGAAGGA | [8] |
| POSTN | Human | Commercially available pre-designed primers are also an option. | [13][14][15] | |
| β-actin (ACTB) | Human | CATGTACGTTGCTATCCAGGC | CTCCTTAATGTCACGCACGAT | [9] |
| β-actin (ACTB) | Human | GGCCACGGCTGCTTC | GTTGGCGTACAGGTCTTTGC | [8] |
| GAPDH | Human/Mouse | Refer to specific validated primer databases or publications. | [16][17] | |
| 18S rRNA | Human/Mouse | Refer to specific validated primer databases or publications. | [18] |
Table 1: Example Primer Sequences for Human POSTN and Common Reference Genes. It is highly recommended to validate primer efficiency and specificity before use.
Reference Gene Stability
The expression of reference genes, often called housekeeping genes, should be stable across the experimental conditions being tested.[17][19] Commonly used reference genes include GAPDH, ACTB, B2M, and 18S rRNA.[18][19] It is best practice to test a panel of potential reference genes and use algorithms like geNorm or NormFinder to determine the most stable ones for your specific experimental system.[18][19]
Relative Quantification using the 2-ΔΔCT Method
The 2-ΔΔCT (Livak) method is a widely used approach for calculating the relative fold change in gene expression.[9]
-
Calculate ΔCT: For each sample, normalize the CT value of the target gene (POSTN) to the CT value of the reference gene.
-
ΔCT = CT(POSTN) - CT(Reference Gene)
-
-
Calculate ΔΔCT: Normalize the ΔCT of the experimental sample to the ΔCT of the control sample.
-
ΔΔCT = ΔCT(Experimental Sample) - ΔCT(Control Sample)
-
-
Calculate Fold Change: Determine the relative expression level.
-
Fold Change = 2-ΔΔCT
-
| Sample Group | Average CT (POSTN) | Average CT (Reference Gene) | ΔCT | ΔΔCT | Fold Change (2-ΔΔCT) |
| Control | 25.3 | 21.1 | 4.2 | 0 | 1.0 |
| Treatment A | 23.1 | 21.3 | 1.8 | -2.4 | 5.27 |
| Treatment B | 27.5 | 21.0 | 6.5 | 2.3 | 0.20 |
Table 2: Example Data Analysis using the 2-ΔΔCT Method. This table illustrates how to calculate the relative fold change in POSTN expression for two hypothetical treatment groups compared to a control group.
Conclusion
This document provides a comprehensive guide for the analysis of Periostin gene expression using qRT-PCR. By following these detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible quantification of POSTN mRNA levels, contributing to a better understanding of its role in health and disease and aiding in the development of novel therapeutic strategies.
References
- 1. Periostin: an emerging activator of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Postn Gene | AI-Powered Variant Analysis Platform - RDDC [rddc.tsinghua-gd.org]
- 3. Gene - POSTN [maayanlab.cloud]
- 4. Constitutive overexpression of periostin delays wound healing in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic Potential of Targeting Periostin in the Treatment of Graves’ Orbitopathy [frontiersin.org]
- 6. Periostin: an emerging activator of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human periostin gene expression in normal tissues, tumors and melanoma: evidences for periostin production by both stromal and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Periostin Is Expressed in Pericryptal Fibroblasts and Cancer-associated Fibroblasts in the Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Periostin drives extracellular matrix degradation, stemness, and chemoresistance by activating the MAPK/ERK signaling pathway in triple–negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. sinobiological.com [sinobiological.com]
- 15. biocompare.com [biocompare.com]
- 16. researchgate.net [researchgate.net]
- 17. Reference genes in real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 18. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 19. Evidence‐based selection of reference genes for RT‐qPCR assays in periodontal research - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Recombinant Periostin: A Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Periostin (POSTN), also known as osteoblast-specific factor 2 (OSF-2), is a secreted extracellular matrix (ECM) protein crucial in tissue development, remodeling, and various pathological processes, including fibrosis and cancer.[1][2] Its function as a ligand for integrins, such as αvβ3 and αvβ5, activates key signaling pathways like Akt/PKB and FAK, influencing cell adhesion, migration, and survival.[1] The production of high-quality, purified recombinant Periostin is essential for in-depth functional studies and for the development of potential therapeutic interventions. This document provides detailed protocols for the purification of recombinant Periostin from two commonly used expression systems: Escherichia coli and human embryonic kidney (HEK293) cells.
Protein Structure and Characteristics
Periostin is a multi-domain protein of approximately 90 kDa.[3] Its structure consists of:
-
An N-terminal EMI domain.[4]
-
Four tandem fasciclin-1 (FAS1) domains.[4]
-
A variable C-terminal region that arises from alternative splicing, resulting in multiple isoforms.[1]
Periostin can form disulfide-bonded multimers and interacts with other ECM components like fibronectin, collagen, and tenascin-C.[2][5]
Choosing an Expression System
The selection of an appropriate expression system is critical for obtaining functional recombinant Periostin. Below is a comparison of the two most common systems.
| Feature | E. coli Expression System | Mammalian (HEK293) Expression System |
| Typical Yield | Variable; a fragment (RD4-CTR) has been reported at 9.1 mg/L of culture.[6] Full-length protein yield is often lower due to inclusion body formation. | Generally higher for secreted proteins; however, specific yield data for Periostin is not readily available in the literature. Commercial vendors produce full-length Periostin in HEK293 cells.[7] |
| Protein Folding & PTMs | Lacks machinery for complex disulfide bond formation and post-translational modifications (PTMs). Full-length Periostin often forms insoluble inclusion bodies requiring denaturation and refolding.[6] | Capable of proper protein folding, disulfide bond formation, and mammalian-like PTMs, leading to a more native and biologically active protein.[8] |
| Purity | Can achieve >95% purity after refolding and multi-step chromatography. | Can achieve >95% purity.[7] |
| Cost & Time | Lower cost and faster expression times. | Higher cost and longer timelines for cell culture and expression. |
| Primary Use Case | Production of Periostin fragments or when large quantities are needed and in vitro refolding is feasible. | Production of full-length, biologically active Periostin for functional assays. |
Purification of Recombinant His-tagged Periostin from E. coli Inclusion Bodies
Expression of full-length Periostin in E. coli often results in its accumulation in insoluble inclusion bodies. This protocol outlines the steps for isolating, solubilizing, and refolding the protein, followed by purification.
Experimental Workflow: E. coli Purification
References
- 1. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 2. neb.com [neb.com]
- 3. Periostin drives extracellular matrix degradation, stemness, and chemoresistance by activating the MAPK/ERK signaling pathway in triple–negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Inclusion Bodies Protein Expression and Protein Refolding Protocol | FineTest Recombinant Protein [fn-test.com]
- 6. researchgate.net [researchgate.net]
- 7. static.abclonal.com [static.abclonal.com]
- 8. researchgate.net [researchgate.net]
Application of Periostin Antibodies for Flow Cytometry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periostin (POSTN), also known as osteoblast-specific factor 2 (OSF-2), is a secreted, disulfide-linked protein that functions as a key matricellular component. It plays a crucial role in tissue development, remodeling, and is increasingly recognized as a significant factor in various pathologies, including fibrosis, inflammatory diseases, and cancer.[1][2] As a ligand for integrins such as αvβ3 and αvβ5, Periostin modulates cell adhesion, migration, and proliferation, influencing the tumor microenvironment and metastatic processes.[3][4] Given its pivotal role in disease progression, accurate detection and quantification of Periostin expression at the single-cell level are critical for both basic research and the development of novel therapeutic strategies.
Flow cytometry provides a powerful platform for the analysis of Periostin expression in heterogeneous cell populations. This application note offers detailed protocols for the detection of intracellular Periostin using fluorescently labeled antibodies, along with guidance on data interpretation and troubleshooting.
Signaling Pathways Involving Periostin
Periostin exerts its biological functions by activating several key signaling pathways upon binding to cell surface integrins. These pathways are integral to processes such as cell survival, proliferation, migration, and tissue remodeling. Understanding these pathways is essential for contextualizing the results of Periostin expression analysis.
Periostin-Mediated Signaling Pathways
References
- 1. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 2. Periostin Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Anti-Periostin Antibodies | Invitrogen [thermofisher.com]
- 4. Periostin drives extracellular matrix degradation, stemness, and chemoresistance by activating the MAPK/ERK signaling pathway in triple–negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Revealing the Blueprint of Tissue Remodeling: In Situ Hybridization for Periostin mRNA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Periostin (POSTN), a matricellular protein, is a pivotal player in extracellular matrix (ECM) dynamics, tissue repair, and remodeling. Its expression is often upregulated in fibrosis, inflammation, and various cancers, making it a significant biomarker and therapeutic target. In situ hybridization (ISH) is a powerful technique to visualize and localize Periostin mRNA within the morphological context of tissues. This allows for the precise identification of cell types expressing Periostin, providing invaluable insights into its role in both normal physiology and pathological processes. This document provides detailed protocols for chromogenic (CISH) and fluorescent (FISH) in situ hybridization for the detection of Periostin mRNA, along with an overview of its signaling pathways.
Quantitative Data Summary
While traditional in situ hybridization is primarily a qualitative or semi-quantitative technique, the intensity of the signal can provide an estimation of mRNA abundance. For more precise quantification, digital image analysis software can be employed to measure the signal intensity per cell or tissue area. The following table summarizes Periostin (POSTN) mRNA expression levels across various human tissues based on quantitative real-time PCR (qRT-PCR) and RNA-sequencing data, which can be correlated with ISH signal intensity.
| Tissue | Relative Periostin (POSTN) mRNA Expression Level | Notes |
| Normal Tissues | ||
| Skin | High[1] | Primarily in dermal fibroblasts.[1] |
| Breast | High[1] | Found in the stromal compartment. |
| Lung | Low to Moderate[1] | Expression can increase significantly in fibrotic conditions.[2] |
| Heart | Low | Upregulated in response to injury and in heart failure.[3] |
| Pancreas | Very Low[1] | |
| Liver | Very Low[1] | |
| Ovary | Variable[1] | |
| Spleen | Negligible[1] | |
| Peripheral Blood Leukocytes | Negligible[1] | |
| Diseased Tissues | ||
| Idiopathic Pulmonary Fibrosis (IPF) | Very High | Localized to fibroblastic foci.[2] |
| Liver Fibrosis | High | Expressed in activated hepatic stellate cells.[4] |
| Heart Failure | High | Correlates with the extent of myocardial fibrosis.[3] |
| Breast Cancer | High | Overexpressed compared to normal breast tissue.[5] |
| Pancreatic Cancer | High | Strong overexpression detected.[1] |
| Melanoma (Metastatic) | High | Detected in both melanoma and stromal cells.[1][6] |
Expression levels are relative and compiled from various studies. Absolute quantification with ISH requires standardized probes, controls, and image analysis pipelines.
Experimental Protocols
Herein, we provide detailed protocols for both chromogenic and fluorescent in situ hybridization for the detection of Periostin mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Protocol 1: Chromogenic In Situ Hybridization (CISH)
This protocol utilizes a biotin-labeled probe and streptavidin-enzyme conjugate for chromogenic detection, visible with a standard bright-field microscope.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized, RNase-free water
-
Heat Pretreatment Solution (e.g., Citrate buffer, pH 6.0)
-
Pepsin solution (e.g., 0.5 mg/ml in 0.01N HCl)
-
Biotin-labeled Periostin antisense probe
-
Hybridization buffer
-
Stringent wash buffers (e.g., SSC buffers)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes of 10 minutes each.
-
Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 5 minutes), 70% (1 x 5 minutes).
-
Rinse in deionized water for 5 minutes.
-
-
Pretreatment:
-
Heat-Induced Epitope Retrieval (HIER): Incubate slides in pre-warmed Heat Pretreatment Solution at 98°C for 15 minutes.[7] Allow to cool for 20 minutes.
-
Enzymatic Digestion: Treat slides with pepsin solution at 37°C for 15 minutes in a humid chamber.[1] The optimal time may vary depending on the tissue type.
-
Wash slides in deionized water.
-
Dehydrate through a graded ethanol series (70%, 95%, 100%) for 1 minute each and air dry.[1]
-
-
Hybridization:
-
Post-Hybridization Washes:
-
Detection:
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with Streptavidin-HRP conjugate for 30-60 minutes.
-
Wash in buffer (e.g., PBS-T).
-
Apply DAB substrate solution and incubate until a brown precipitate is visible.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Fluorescent In Situ Hybridization (FISH)
This protocol uses a fluorochrome-labeled probe for detection with a fluorescence microscope.
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized, RNase-free water
-
Heat Pretreatment Solution (e.g., Citrate buffer, pH 6.0)
-
Pepsin solution (e.g., 0.5 mg/ml in 0.01N HCl)
-
Fluorochrome-labeled Periostin antisense probe
-
Hybridization buffer
-
Stringent wash buffers (e.g., SSC buffers)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
Procedure:
-
Deparaffinization, Rehydration, and Pretreatment: Follow steps 1 and 2 from the CISH protocol.
-
Hybridization:
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Perform stringent washes in a pre-warmed wash buffer (e.g., 1x Wash Buffer A at 37°C) for 2 x 5 minutes.[7] Protect slides from light.
-
-
Counterstaining and Mounting:
-
Visualization:
-
Examine the slides using a fluorescence microscope with appropriate filters for the chosen fluorochrome and DAPI.
-
Visualizations
Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and the biological context of Periostin, the following diagrams are provided.
Caption: Workflow for In Situ Hybridization of Periostin mRNA.
Caption: Simplified Periostin Signaling Pathways.
Troubleshooting and Considerations
-
RNase Contamination: RNases can degrade mRNA, leading to weak or no signal. Use RNase-free reagents and baked glassware, and wear gloves at all times.
-
Probe Specificity: Design probes to be specific for Periostin mRNA. Perform BLAST analysis to check for potential off-target binding.
-
Tissue Permeabilization: Inadequate permeabilization can prevent probe entry, while over-digestion can destroy tissue morphology and target mRNA. Optimize the proteinase K treatment time for your specific tissue.
-
Hybridization and Wash Temperatures: These are critical for probe binding specificity. Optimize temperatures to maximize specific signal and minimize background.
-
Controls: Always include positive and negative controls. A positive control tissue known to express Periostin and a negative control probe (e.g., a sense probe) are essential for validating the results.
By employing these detailed protocols and understanding the underlying principles, researchers can successfully localize and assess Periostin mRNA expression, contributing to a deeper understanding of its role in health and disease.
References
- 1. Human periostin gene expression in normal tissues, tumors and melanoma: evidences for periostin production by both stromal and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periostin promotes fibrosis and predicts progression in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periostin expression is upregulated and associated with myocardial fibrosis in human failing hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Periostin cross-reacts with the renin-angiotensin system during liver fibrosis development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The expression analysis of periostin in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human periostin gene expression in normal tissues, tumors and melanoma: evidences for periostin production by both stromal and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative aspects of an in situ hybridization procedure for detecting mRNAs in cells using 96-well microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Detecting mRNA | Thermo Fisher Scientific - HK [thermofisher.com]
Targeting Periostin in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periostin (POSTN), a matricellular protein primarily found in the extracellular matrix (ECM), has emerged as a critical player in cancer progression.[1] Normally expressed at low levels in adult tissues, its upregulation is observed in a wide array of human cancers, including breast, lung, colon, and pancreatic cancer.[2][3] Periostin contributes to multiple facets of tumor development, including cell survival, proliferation, invasion, angiogenesis, and metastasis.[4][5] It exerts its functions by interacting with cell surface receptors, particularly integrins, to activate downstream signaling pathways such as PI3K/Akt, FAK, and Wnt.[1][6] The significant role of Periostin in the tumor microenvironment and its association with poor prognosis make it an attractive therapeutic target for cancer therapy.[2]
These application notes provide a comprehensive overview of the methodologies to study and target Periostin in a cancer research setting.
Periostin Signaling Pathways in Cancer
Periostin orchestrates a complex network of signaling pathways that drive tumorigenesis. Upon secretion into the tumor microenvironment, Periostin binds to integrin receptors (e.g., αvβ3, αvβ5) on cancer cells.[6] This interaction triggers a cascade of intracellular events, primarily through the activation of Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling.[6][7] This pathway is central to promoting cancer cell survival, proliferation, and invasion.[4]
Furthermore, Periostin can engage in crosstalk with other critical signaling pathways. It can interact with the Epidermal Growth Factor Receptor (EGFR) pathway, leading to enhanced cell migration and invasion.[7] Periostin also plays a role in activating the Wnt/β-catenin and NF-κB signaling pathways, which are crucial for maintaining cancer stem cell properties and promoting metastasis.[7][8]
Therapeutic Strategies Targeting Periostin
Given its multifaceted role in cancer, several strategies are being explored to target Periostin for therapeutic intervention.
-
Neutralizing Antibodies: Monoclonal antibodies that bind to Periostin and block its interaction with integrin receptors are a primary approach. These antibodies have been shown to inhibit tumor growth and metastasis in preclinical models.[9][10]
-
Small Molecule Inhibitors: The development of small molecules that interfere with Periostin's function or its downstream signaling pathways is an active area of research.
-
Peptide Antagonists: Engineered peptides that mimic the binding domain of Periostin can act as competitive inhibitors, preventing its interaction with integrins.[11]
-
RNA-based Therapies: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to silence the POSTN gene can effectively reduce its expression in tumor cells.[12]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies targeting Periostin.
Table 1: In Vivo Efficacy of Anti-Periostin Antibodies
| Therapeutic Agent | Cancer Model | Dosing Regimen | Outcome | Reference |
| MZ-1 (mAb) | Ovarian Cancer (A2780 subcutaneous xenograft) | 20 mg/kg, bi-weekly | 53% reduction in tumor growth | [13] |
| MZ-1 (mAb) | Ovarian Cancer (A2780 intraperitoneal model) | 20 mg/kg, bi-weekly | 51% reduction in tumor burden, 58% reduction in tumor nodules | [13] |
| PN1-Ab (mAb) | Breast Cancer (4T1 murine model) | Not specified | Significant inhibition of primary tumor growth and metastasis | [10][14] |
Table 2: In Vitro Effects of Targeting Periostin
| Therapeutic Agent | Cell Line | Assay | Effect | Reference |
| MZ-1 (mAb) | Ovarian Cancer (SKOV-3) | Cell Adhesion | 45% reduction in Periostin-induced adhesion | [13] |
| MZ-1 (mAb) | Ovarian Cancer (SKOV-3) | Cell Migration | 80% reduction in Periostin-induced migration | [13] |
| MZ-1 (mAb) | Ovarian Cancer (A2780) | Colony Formation (Soft Agar) | 52% reduction in colony formation | [13] |
| Anti-Periostin Peptide | Breast Cancer (MCF-7, PN-transfected) | Doxorubicin (B1662922) Sensitivity | 1.6-fold increase in IC50 reversed by peptide | [11] |
| shRNA against POSTN | Triple-Negative Breast Cancer (MDA-MB-231, SUM159PT) | Gene Expression | Decreased expression of MMPs and stemness-related molecules | [12] |
Experimental Protocols
Protocol 1: Quantification of Periostin by ELISA
This protocol outlines a sandwich ELISA for the quantitative measurement of human Periostin in serum, plasma, and cell culture supernatants.
Materials:
-
96-well microplate pre-coated with a capture antibody against human Periostin
-
Human Periostin standard
-
Biotinylated detection antibody against human Periostin
-
Streptavidin-HRP conjugate
-
Assay Diluent
-
Wash Buffer
-
TMB Substrate
-
Stop Solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the ELISA kit manufacturer.[15]
-
Standard Curve: Prepare a serial dilution of the human Periostin standard in Assay Diluent to create a standard curve.
-
Sample Addition: Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.[15]
-
Incubation: Seal the plate and incubate for 2.5 hours at room temperature or overnight at 4°C.[15]
-
Washing: Aspirate each well and wash three times with 300 µL of 1X Wash Buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well.[15]
-
Incubation: Seal the plate and incubate for 1 hour at room temperature.[15]
-
Washing: Repeat the wash step as in step 5.
-
Streptavidin-HRP: Add 100 µL of Streptavidin-HRP conjugate to each well.[15]
-
Incubation: Seal the plate and incubate for 45 minutes at room temperature.[15]
-
Washing: Repeat the wash step as in step 5.
-
Substrate Development: Add 100 µL of TMB Substrate to each well. Incubate for 30 minutes at room temperature in the dark.[15]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[15]
-
Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.[15]
-
Calculation: Calculate the concentration of Periostin in the samples by interpolating from the standard curve.
Protocol 2: Immunohistochemical (IHC) Staining of Periostin in Tumor Tissue
This protocol provides a general guideline for the detection of Periostin in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections on positively charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Periostin
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Immerse in 100% ethanol (2 x 10 minutes).
-
Immerse in 95% ethanol (5 minutes).
-
Immerse in 70% ethanol (5 minutes).
-
Rinse with running tap water.[16]
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat (e.g., microwave, pressure cooker, or water bath) according to the primary antibody datasheet recommendations.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.[17]
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[17]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary anti-Periostin antibody (diluted in blocking solution) overnight at 4°C.[18]
-
-
Washing: Wash slides with PBS (3 x 5 minutes).
-
Secondary Antibody Incubation:
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Washing: Wash slides with PBS (3 x 5 minutes).
-
Streptavidin-HRP Incubation:
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Washing: Wash slides with PBS (3 x 5 minutes).
-
Chromogen Development:
-
Incubate sections with DAB substrate until the desired brown color develops. Monitor under a microscope.
-
Rinse with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
-
Imaging: Analyze the staining pattern and intensity using a light microscope.
Protocol 3: In Vivo Murine Xenograft Model for Testing Anti-Periostin Therapy
This protocol describes a general workflow for evaluating the efficacy of an anti-Periostin therapeutic agent in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to express Periostin (e.g., A2780 for ovarian cancer)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Anti-Periostin therapeutic agent (e.g., neutralizing antibody)
-
Control (e.g., isotype control antibody)
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest the cells, wash with PBS, and resuspend in PBS at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[13]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration:
-
Administer the anti-Periostin therapeutic agent to the treatment group via the desired route (e.g., intraperitoneal or intravenous injection). The dosing regimen will depend on the specific agent and should be optimized. For example, a dose of 20 mg/kg administered twice weekly has been used for the MZ-1 antibody.[13]
-
Administer the control agent to the control group using the same schedule and route.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach the predetermined endpoint size, or as per institutional animal care and use committee (IACUC) guidelines.
-
Data Analysis: At the end of the study, sacrifice the mice and excise the tumors. Weigh the tumors and process for further analysis (e.g., IHC, Western blot). Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of the anti-Periostin therapy.[13]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating Periostin as a therapeutic target.
References
- 1. Frontiers | Periostin: A Matricellular Protein With Multiple Functions in Cancer Development and Progression [frontiersin.org]
- 2. pharmakonpress.gr [pharmakonpress.gr]
- 3. Therapeutic Potential of Targeting Periostin in the Treatment of Graves’ Orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role and underlying mechanisms of the interstitial protein periostin in the diagnosis and treatment of malignant tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Periostin: an emerging activator of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neutralizing monoclonal antibody to periostin inhibits ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of periostin in cancer progression and metastasis: inhibition of breast cancer progression and metastasis by anti-periostin antibody in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an engineered peptide antagonist against periostin to overcome doxorubicin resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Periostin drives extracellular matrix degradation, stemness, and chemoresistance by activating the MAPK/ERK signaling pathway in triple–negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. scispace.com [scispace.com]
- 15. raybiotech.com [raybiotech.com]
- 16. bosterbio.com [bosterbio.com]
- 17. learn.cellsignal.com [learn.cellsignal.com]
- 18. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Periostin Western Blot
Welcome to the technical support center for Periostin Western blotting. This guide provides detailed troubleshooting advice, frequently asked questions, and optimized protocols to help researchers, scientists, and drug development professionals achieve a strong and specific signal for Periostin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is Periostin and what is its expected molecular weight?
A1: Periostin, also known as Osteoblast-Specific Factor 2 (OSF-2), is a secreted extracellular matrix (ECM) protein that belongs to the fasciclin family.[1][2][3] It plays a significant role in tissue remodeling, cell adhesion, migration, and proliferation.[1][2][3] The expected molecular weight of Periostin is approximately 90 kDa.[4][5] However, multiple bands may be observed due to different isoforms or post-translational modifications.[5][6]
Q2: In which tissues or cell lines can I expect to find high Periostin expression to use as a positive control?
A2: Periostin expression is highly variable among different tissues.[7] It is generally expressed in collagen-rich tissues such as bone, skin, and the periodontal ligament.[7] High expression has been noted in the periosteum, the connective tissue surrounding bone.[3] For positive controls, human skin, fetal heart lysate, and certain cancer cell lines like HNSCC-31 have been shown to express detectable levels of Periostin.[4][8][9] Additionally, some studies have shown high expression in tumors of the pancreas and liver.[7][10] It is advisable to check the literature for expression in your specific model system.[11]
Q3: Why am I seeing a very weak or no band for Periostin in my Western blot?
A3: A weak or absent signal for Periostin can stem from numerous factors throughout the Western blotting workflow.[12] Common causes include low abundance of Periostin in the sample, suboptimal antibody concentrations, inefficient protein transfer, or issues with the detection reagents.[13][14] A systematic review of your protocol, from sample preparation to signal detection, is necessary to identify the specific cause.[12]
In-Depth Troubleshooting Guide
This guide addresses the most common reason for poor results—a low or non-existent signal—by breaking it down into specific questions to help you diagnose the problem.
Category 1: Protein Sample & Lysis
Q4: Is it possible that Periostin is not abundant enough in my sample?
A4: Yes, this is a primary cause of weak signals. The expression of Periostin can be very low in certain cells or tissues.[7][15]
-
Solution 1: Increase Protein Load: Increase the total amount of protein loaded per well.[13][16] A minimum of 20-40 µg of total protein from cell lysates is often recommended as a starting point.[11][17] For low-expressing targets, loads of 50-60 µg may be necessary.[18]
-
Solution 2: Use a Positive Control: Always include a positive control lysate from a cell line or tissue known to express Periostin to confirm that your protocol and antibodies are working correctly.[14]
-
Solution 3: Enrich Your Sample: If Periostin is a low-abundance protein in your sample, consider enriching it through techniques like immunoprecipitation (IP) or cellular fractionation prior to loading.[15][16][19]
Q5: Could my sample preparation be degrading the Periostin protein?
A5: Yes, sample degradation during preparation can lead to a significant loss of detectable protein.[12][19]
-
Solution 1: Use Protease Inhibitors: Always add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation by cellular enzymes.[11][12][15]
-
Solution 2: Work Quickly and on Ice: Keep your samples on ice throughout the preparation process to minimize enzymatic activity.[6] Use fresh lysates for your experiments, as repeated freeze-thaw cycles can degrade proteins.[12]
-
Solution 3: Ensure Complete Lysis: Use a lysis buffer appropriate for your sample type to ensure efficient protein extraction.[12] Sonication can help complete cell lysis and shear DNA, reducing sample viscosity.[20]
Category 2: Antibodies & Blocking
Q6: How do I know if my primary and secondary antibody concentrations are optimal?
A6: Using too little antibody is a frequent cause of weak signal, while using too much can cause high background and non-specific bands.[6][16][21]
-
Solution 1: Optimize Antibody Concentration: The ideal antibody concentration must be determined empirically for each new antibody or experimental condition.[22][23][24] Start with the dilution recommended on the antibody datasheet and perform a titration by testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000) to find the one that yields the best signal-to-noise ratio.[22][23]
-
Solution 2: Increase Incubation Time: If the signal is weak, try incubating the primary antibody overnight at 4°C, which can increase signal strength.[20][25]
-
Solution 3: Check Antibody Activity: Ensure antibodies have been stored correctly and are not expired.[25] You can test the activity of the primary antibody with a dot blot.[15] For the secondary, you can dot it directly on the membrane and add your detection substrate to see if a signal is produced.
-
Solution 4: Verify Antibody Specificity: Ensure your primary antibody is validated for the species you are testing.[14] Also, confirm that your secondary antibody is specific to the host species of your primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[14]
Q7: Could my blocking buffer be interfering with antibody binding?
A7: Yes, some blocking agents can mask the epitope on the target protein, preventing the primary antibody from binding effectively.[15][17][25]
-
Solution: Test Different Blocking Buffers: While 5% non-fat dry milk is common, some antibodies perform better with 5% Bovine Serum Albumin (BSA) or other commercial blocking buffers.[13][15] If you suspect masking, try switching your blocking agent.[25] For phospho-proteins, BSA is generally recommended over milk, as milk contains phosphoproteins like casein that can cause background.[21][26]
Category 3: Electrophoresis, Transfer & Detection
Q8: How can I confirm that the protein was transferred from the gel to the membrane?
A8: Inefficient protein transfer is a critical point of failure that leads to weak or no signal.[13]
-
Solution 1: Stain the Membrane: After transfer, use a reversible protein stain like Ponceau S to visualize the protein bands on the membrane.[13][16][27] This will confirm if the transfer was successful and even across the blot.
-
Solution 2: Stain the Gel: After transfer, you can also stain the gel with Coomassie Blue to see if any protein, particularly high molecular weight proteins, failed to transfer out of the gel.[27]
-
Solution 3: Optimize Transfer Conditions: Ensure no air bubbles are trapped between the gel and the membrane, as this will block transfer.[6][15] For larger proteins like Periostin (~90 kDa), you may need to increase the transfer time or voltage, or add a small amount of SDS (e.g., 0.05%) to the transfer buffer to facilitate its movement from the gel.[25][28] Conversely, for smaller proteins, reducing transfer time can prevent "over-transfer" where the protein passes through the membrane.[25]
Q9: My transfer was successful, but the signal is still weak. Could the issue be with my detection step?
A9: Yes, issues with the substrate or exposure can easily result in a weak signal.
-
Solution 1: Use Fresh Substrate: Chemiluminescent substrates (ECL) have a limited shelf life and can lose activity over time.[15] Ensure your reagents are not expired and prepare them fresh just before use. Some substrates also need to be equilibrated to room temperature for optimal enzyme activity.[17]
-
Solution 2: Use a More Sensitive Substrate: If you are detecting a low-abundance protein, you may need a more sensitive ECL substrate. Several substrates are commercially available with varying levels of sensitivity and signal duration.[17][29][30]
-
Solution 3: Optimize Exposure Time: Increase the exposure time to capture more signal.[15][25] However, be aware that excessively long exposures can lead to high background.[14] Using a digital imager can provide a wider dynamic range than film, making it easier to detect faint bands without saturating strong ones.[17][29]
-
Solution 4: Ensure Sufficient Substrate: Make sure the membrane is fully coated with the substrate solution to prevent areas of weak or no signal.[17]
Quantitative Data Summary
The following tables provide recommended starting points for key quantitative parameters in your Western blot protocol.
Table 1: Recommended Protein Loading Amounts
| Sample Type | Recommended Protein Load (per lane) | Notes |
| Whole-Cell Lysate | 20 - 50 µg | Start with 30 µg. For low-abundance targets, may need up to 60 µg.[11][17][18][31] |
| Tissue Homogenate | 20 - 50 µg | Amount may vary based on tissue type and Periostin expression levels.[11] |
| Purified/Recombinant Protein | 10 - 100 ng | Use as a positive control to verify antibody reactivity. |
Table 2: Antibody Dilution & Incubation Optimization
| Step | Reagent | Recommended Dilution/Concentration | Incubation Time & Temperature |
| Primary Antibody | Periostin Polyclonal/Monoclonal Ab | Start with datasheet recommendation (typically 1:1000).[23][31] Titrate from 1:250 to 1:4000.[22][23] For some antibodies, 0.04-0.4 µg/ml is suggested.[8] | 1-2 hours at Room Temperature (RT) or Overnight (12-16 hours) at 4°C.[20][32][33] |
| Secondary Antibody | HRP-conjugated Anti-Rabbit/Mouse IgG | Start with datasheet recommendation (typically 1:2000 to 1:10,000).[20] Titrate from 1:2,500 to 1:40,000.[23] | 1 hour at Room Temperature (RT).[20][32][34] |
Table 3: Common Blocking and Washing Buffer Compositions
| Buffer Type | Composition | Common Use |
| Blocking Buffer | 5% w/v non-fat dry milk or 5% w/v BSA in TBST | Milk is a cost-effective general blocker.[13] BSA is preferred for detecting phosphorylated proteins.[26] |
| Wash Buffer (TBST) | Tris-Buffered Saline (TBS) with 0.1% Tween-20 | Used for washing the membrane after antibody incubations to remove unbound antibodies and reduce background.[13][21] |
Experimental Protocols & Visualizations
Detailed Periostin Western Blot Protocol
This protocol provides a generalized framework. Always refer to the specific datasheets for your reagents and antibodies for optimal conditions.
-
Sample Preparation (Lysis):
-
Wash cells with ice-cold PBS and aspirate.
-
Add 1X SDS sample buffer containing a protease inhibitor cocktail.[11][20]
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate for 10-15 seconds to lyse cells completely and shear DNA.[20]
-
Heat the sample at 95-100°C for 5 minutes, then centrifuge.[20]
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
-
SDS-PAGE:
-
Load 20-50 µg of protein lysate into the wells of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter paper in transfer buffer.[28]
-
Assemble the transfer stack, ensuring no air bubbles are present between the gel and the membrane.[15]
-
Perform a wet or semi-dry transfer according to the manufacturer's instructions. For a ~90 kDa protein like Periostin, a wet transfer at 200 mA for 120 minutes is a good starting point.[28]
-
After transfer, verify protein transfer using Ponceau S stain.[13]
-
-
Immunodetection:
-
Blocking: Incubate the membrane in blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature with gentle agitation.[20][32]
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST.[32] Incubate the membrane with the diluted primary Periostin antibody in antibody dilution buffer (e.g., 5% BSA in TBST) overnight at 4°C with gentle agitation.[20][32]
-
Secondary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST.[20] Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[20]
-
Final Washes: Wash the membrane three times for 5 minutes each with TBST to remove unbound secondary antibody.[20][32]
-
Signal Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes, as recommended by the manufacturer.[34] Capture the signal using a digital imager or by exposing it to X-ray film.[17][29]
-
Diagram: Standard Western Blot Workflow```dot
Caption: A logical flowchart for diagnosing low signal issues.
References
- 1. Periostin Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Periostin (F7U5N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The role of periostin in tissue remodeling across health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sinobiological.com [sinobiological.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Human periostin gene expression in normal tissues, tumors and melanoma: evidences for periostin production by both stromal and melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novusbio.com [novusbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Periostin expression and epithelial-mesenchymal transition in cancer: a review and an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Mastering Western Blot Troubleshooting: Solutions for No Bands or Faint Bands [e-blot.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. bosterbio.com [bosterbio.com]
- 15. sinobiological.com [sinobiological.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. biocompare.com [biocompare.com]
- 19. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 20. ulab360.com [ulab360.com]
- 21. licorbio.com [licorbio.com]
- 22. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. bosterbio.com [bosterbio.com]
- 25. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 26. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 27. bio-rad.com [bio-rad.com]
- 28. selleckchem.com [selleckchem.com]
- 29. azurebiosystems.com [azurebiosystems.com]
- 30. Chemiluminescence in western blot | Abcam [abcam.com]
- 31. researchgate.net [researchgate.net]
- 32. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 33. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 34. Western blot antibody staining and detection | Bio-Techne [bio-techne.com]
Periostin Immunohistochemistry (IHC) Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Periostin immunohistochemistry (IHC) staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is Periostin and what is its expected staining pattern in IHC?
Periostin, also known as osteoblast-specific factor 2 (OSF-2), is a secreted extracellular matrix (ECM) protein involved in tissue development, remodeling, fibrosis, and cancer progression.[1][2][3] As a secreted protein, its localization can be both intracellular (in the Golgi apparatus for processing) and extracellular.[4] In IHC, Periostin is often observed in the cytoplasm of fibroblasts and certain cancer cells, and prominently within the stromal ECM, particularly in collagen-rich tissues.[1][5][6] The pattern can vary from diffuse in the stroma to a more defined reticular or basement membrane-like pattern depending on the tissue context and pathological state.
Q2: How do I select the best primary antibody for Periostin IHC?
Choosing a well-validated antibody is the most critical step for successful IHC. When selecting an anti-Periostin antibody, consider the following:
-
Validation Data: Look for antibodies validated specifically for IHC applications in the supplier's documentation.[7][8] Images of staining patterns in relevant tissues are essential.
-
Species Reactivity: Ensure the antibody is reactive with the species of your tissue sample (e.g., human, mouse, rat).[7]
-
Clonality: Monoclonal antibodies offer high specificity to a single epitope, which can reduce background, while polyclonal antibodies recognize multiple epitopes, potentially increasing signal strength.[7]
-
Citations: Antibodies with numerous citations in peer-reviewed publications for IHC are often a reliable choice.[8]
-
Control Tissues: Use tissues known to express Periostin (e.g., bone, periodontal ligament, certain tumors) as positive controls to validate your chosen antibody and protocol.[3][9]
Q3: Why is antigen retrieval necessary for Periostin staining?
Formalin fixation, a common method for preserving tissue morphology, creates protein cross-links that can mask the antigenic epitopes recognized by the primary antibody.[10][11] Antigen retrieval is a process that reverses these cross-links, unmasking the Periostin epitope and allowing the antibody to bind.[11] For Periostin, Heat-Induced Epitope Retrieval (HIER) is the most commonly used and effective method.[10][12]
Troubleshooting Common IHC Problems
This guide addresses frequent issues encountered during Periostin IHC experiments in a question-and-answer format.
dot graph TroubleshootingLogic { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11];
} dot Figure 1: A troubleshooting logic flow for common IHC issues.
Problem 1: No Staining or Weak Signal
Q: My slides show no staining or the signal for Periostin is extremely weak, even in my positive control. What went wrong?
A: This is a common issue that can stem from several steps in the protocol. The primary antibody, antigen retrieval, and detection system are the most likely culprits.
| Potential Cause | Recommended Solution |
| Primary Antibody Inactivity | Ensure the antibody has been stored correctly and is not expired. Confirm it is validated for IHC on your specific tissue type and species.[13] |
| Incorrect Antibody Dilution | The antibody concentration may be too low. Perform a titration experiment to determine the optimal dilution. |
| Suboptimal Antigen Retrieval | This is a critical step. The pH, buffer composition, and heating time/temperature for HIER must be optimized.[12][13] For many antigens, Tris-EDTA buffer at pH 9.0 provides superior results compared to Citrate buffer at pH 6.0.[10][12] |
| Ineffective Detection System | Verify the secondary antibody is compatible with the primary antibody's host species (e.g., use anti-rabbit secondary for a rabbit primary).[14] Check the activity of the enzyme (e.g., HRP) and chromogen (e.g., DAB). |
| Tissue Drying | Allowing the tissue section to dry out at any stage after rehydration can abolish staining.[15] Use a humidified chamber for all incubation steps. |
Problem 2: High Background Staining
Q: I see a strong, uniform background color across my entire slide, which makes it difficult to see the specific Periostin signal. How can I reduce this?
A: High background often results from insufficient blocking, incorrect antibody concentrations, or endogenous enzyme activity.
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Non-specific protein binding can be reduced by increasing the blocking time or using a different blocking agent. A common choice is 5-10% normal serum from the same species as the secondary antibody. |
| Primary/Secondary Antibody Concentration Too High | Excessively high antibody concentrations lead to non-specific binding.[15][16][17] Titrate both the primary and secondary antibodies to find the lowest concentration that still provides a strong specific signal with low background. |
| Endogenous Enzyme Activity | Tissues can contain endogenous peroxidases or alkaline phosphatases that react with the detection system.[15] Quench endogenous peroxidase with a 3% H₂O₂ solution before primary antibody incubation.[16] For AP systems, use levamisole.[14] |
| Endogenous Biotin (if using ABC/Avidin-Biotin systems) | Tissues like the liver and kidney have high levels of endogenous biotin.[15] Use an avidin/biotin blocking kit before applying the primary antibody.[16] Alternatively, switch to a polymer-based detection system.[15] |
| Inadequate Washing | Insufficient washing between steps can leave residual antibodies or reagents on the slide. Increase the duration and number of washes. |
Experimental Protocols
Optimized IHC Protocol for Periostin (FFPE Tissues)
This protocol is a starting point and should be optimized for your specific antibody, tissue, and laboratory conditions.
1. Deparaffinization and Rehydration: a. Immerse slides in Xylene (or a xylene substitute): 2 times for 5 minutes each.[18] b. Transfer to 100% Ethanol: 2 times for 5 minutes each.[18] c. Transfer to 90% Ethanol: 1 time for 5 minutes.[18] d. Transfer to 70% Ethanol: 1 time for 5 minutes.[18] e. Rinse thoroughly in distilled water.[18]
2. Antigen Retrieval (HIER): a. Place slides in a staining dish filled with an appropriate retrieval buffer. b. Heat using a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[10][12] Optimization is critical here. c. Allow slides to cool to room temperature in the buffer (approx. 20-30 minutes).[12] d. Rinse slides in wash buffer (e.g., PBS with 0.05% Tween-20).
Table of Common Antigen Retrieval Conditions
| Buffer | pH | Typical Heating Time | Notes |
| Sodium Citrate | 6.0 | 15-20 min | A traditional buffer, effective for many antigens.[19] |
| Tris-EDTA | 9.0 | 15-20 min | Often provides superior retrieval for nuclear and difficult-to-stain antigens.[10][12] Recommended as a starting point for Periostin. |
3. Peroxidase and Protein Blocking: a. To block endogenous peroxidase activity, incubate slides in 3% H₂O₂ in methanol (B129727) or PBS for 10-15 minutes.[16][19] b. Rinse well with wash buffer. c. Apply a protein blocking solution (e.g., 5% Normal Goat Serum in PBS if using a goat anti-rabbit/mouse secondary) and incubate for 1 hour at room temperature in a humidified chamber.
4. Primary Antibody Incubation: a. Dilute the anti-Periostin primary antibody to its predetermined optimal concentration in antibody diluent. b. Drain the blocking solution from the slides (do not rinse). c. Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.[16] (Alternatively, 1-2 hours at room temperature can be tested during optimization).[20]
5. Detection: a. Rinse slides extensively with wash buffer (3 times for 5 minutes each). b. Apply a biotinylated or HRP-polymer conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature. c. Rinse slides with wash buffer (3 times for 5 minutes each). d. If using an ABC kit, apply the avidin-biotin complex and incubate per manufacturer's protocol. e. Develop the signal using a chromogen substrate like DAB. Monitor the color development under a microscope. f. Stop the reaction by immersing the slides in distilled water.
6. Counterstaining, Dehydration, and Mounting: a. Lightly counterstain with Hematoxylin. b. "Blue" the counterstain in running tap water or a suitable bluing reagent. c. Dehydrate the sections through graded alcohols (e.g., 70%, 90%, 100%). d. Clear in xylene and mount with a permanent mounting medium.
dot graph IHC_Workflow { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} dot Figure 2: A standard workflow for immunohistochemistry on FFPE tissues.
References
- 1. Periostin localizes to cells in normal skin, but is associated with the extracellular matrix during wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of periostin in tissue remodeling across health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Periostin antibody (ab92460) | Abcam [abcam.com]
- 4. POSTN protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. researchgate.net [researchgate.net]
- 6. Immunohistochemical analysis of periostin in the hearts of Lewis rats with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Periostin Antibodies | Invitrogen [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. Periostin - Wikipedia [en.wikipedia.org]
- 10. bosterbio.com [bosterbio.com]
- 11. IHC antigen retrieval protocol | Abcam [abcam.com]
- 12. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 13. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 14. bma.ch [bma.ch]
- 15. sysy-histosure.com [sysy-histosure.com]
- 16. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. azolifesciences.com [azolifesciences.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Periostin suppression induces decorin secretion leading to reduced breast cancer cell motility and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. learn.cellsignal.com [learn.cellsignal.com]
Non-specific binding issues with Periostin antibodies
Welcome to the technical support center for Periostin antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments involving Periostin antibodies.
Frequently Asked Questions (FAQs)
Q1: What is Periostin and why is it a challenging target?
Periostin (also known as POSTN or OSF-2) is a secreted extracellular matrix (ECM) protein that plays a crucial role in tissue development, remodeling, and various disease processes, including fibrosis and cancer.[1] Its localization within the collagen-rich stroma and the existence of multiple isoforms can present challenges in achieving specific antibody staining.[2][3]
Q2: My Western blot shows multiple bands for Periostin. What are the possible causes?
The appearance of multiple bands in a Western blot for Periostin is a common issue and can be attributed to several factors:
-
Protein Isoforms: Periostin has several alternative splicing variants, which can result in different molecular weight bands.[2] It is important to check the antibody's datasheet to see if it is expected to detect multiple isoforms.
-
Post-Translational Modifications: Glycosylation and other post-translational modifications can alter the apparent molecular weight of the protein on a gel.[4]
-
Protein Dimers/Multimers: Periostin can form dimers and multimers, which may not be fully denatured during sample preparation, leading to higher molecular weight bands.[4][5]
-
Protein Degradation: Proteolytic degradation of Periostin in the sample can result in lower molecular weight bands.[6][7] Always use fresh lysates and protease inhibitors.[6][7]
Q3: I am observing high background staining in my Immunohistochemistry (IHC) experiment, particularly in the stromal regions. How can I reduce this?
High background in IHC, especially in the stroma where Periostin is abundant, is a frequent challenge. Here are some strategies to mitigate this:
-
Optimize Antibody Concentration: Titrate the primary antibody to find the optimal concentration that provides a strong signal with minimal background.[6]
-
Blocking: Insufficient blocking is a major cause of high background.[8] Consider using a blocking buffer containing normal serum from the same species as the secondary antibody (e.g., 5-10% normal goat serum).[8][9]
-
Antigen Retrieval: Ensure that the antigen retrieval method (heat-induced or enzymatic) is optimized for your tissue type and fixation method.[10]
-
Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies.[8]
Q4: How can I validate the specificity of my Periostin antibody?
Validating antibody specificity is crucial for reliable results. Here are some recommended approaches:
-
Positive and Negative Controls: Use cell lines or tissues known to express high and low levels of Periostin as positive and negative controls, respectively.[10] For example, skin is a good positive control for IHC.[10]
-
Knockout/Knockdown Samples: The most definitive validation is to use samples from a knockout or knockdown model where Periostin expression is absent or significantly reduced.
-
Antibody Comparison: Compare the staining pattern of your antibody with another validated antibody that recognizes a different epitope of Periostin.[10]
-
Blocking with Immunizing Peptide: Pre-incubate the antibody with the immunizing peptide to block specific binding. This should result in a significant reduction or elimination of the signal.
Troubleshooting Guides
Western Blotting
Issue: Multiple Bands or Unexpected Molecular Weight
| Possible Cause | Troubleshooting Steps |
| Protein Isoforms | - Check the antibody datasheet for information on isoform reactivity.- Consult literature to understand which isoforms are expected in your sample type.[2] |
| Dimers/Multimers | - Increase the boiling time of the sample in Laemmli buffer to 10 minutes to ensure complete denaturation.[4]- Use a fresh reducing agent (e.g., DTT or β-mercaptoethanol).[4] |
| Protein Degradation | - Prepare fresh lysates immediately before use.- Always add a protease inhibitor cocktail to your lysis buffer.[6][7] |
| Non-specific Binding | - Decrease the concentration of the primary and/or secondary antibody.[4]- Increase the stringency of the washing steps (e.g., increase the number or duration of washes).[11] |
Immunohistochemistry (IHC)
Issue: High Background Staining, Especially in Stroma
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | - Increase the blocking incubation time (e.g., 1-2 hours at room temperature).- Use a blocking solution containing 5-10% normal serum from the species of the secondary antibody.[8][9]- Consider using a commercially available blocking buffer.[9] |
| Primary Antibody Concentration Too High | - Perform a titration of the primary antibody to determine the optimal dilution. |
| Cross-reactivity of Secondary Antibody | - Run a control slide with only the secondary antibody to check for non-specific binding.- Use a pre-adsorbed secondary antibody. |
| Inadequate Washing | - Increase the number of washes between antibody incubation steps.- Add a mild detergent like Tween-20 (0.05%) to your wash buffer. |
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | - Increase the blocking incubation time and/or temperature.- Optimize the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk).[12][13] |
| Antibody Concentration Too High | - Titrate the capture and/or detection antibody concentrations to find the optimal balance between signal and background.[14] |
| Inadequate Washing | - Increase the number of wash cycles.- Ensure complete aspiration of wash buffer from the wells after each wash.[8] |
| Cross-reactivity | - Check the specificity of the antibody pair. Ensure they recognize different epitopes on the Periostin protein. |
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and conditions for Periostin antibody experiments. Note that optimal conditions should be determined empirically for each specific antibody and experimental setup.
Table 1: Recommended Antibody Dilutions
| Application | Primary Antibody Dilution Range | Reference |
| Western Blot (WB) | 1:500 - 1:2000 | [15][16] |
| Immunohistochemistry (IHC) | 1:150 - 1:1000 | [10][16] |
| Immunocytochemistry (ICC/IF) | 1:200 - 1:1000 | [1][17] |
| ELISA | Varies by kit, often pre-diluted | [18][19] |
Table 2: Recommended Blocking Buffers
| Application | Blocking Buffer Composition | Incubation Time/Temp | Reference |
| Western Blot (WB) | 5% non-fat dry milk or BSA in TBST | 1 hour at RT | [11] |
| Immunohistochemistry (IHC) | 5-10% Normal Serum in PBST | 1-2 hours at RT | [9] |
| ELISA | 1-5% BSA in PBST | 1-2 hours at RT | [12][13] |
Experimental Protocols
Western Blotting Protocol for Periostin
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary Periostin antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Immunohistochemistry Protocol for Periostin in Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[20]
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Block non-specific binding with 10% normal serum in PBST for 1-2 hours at room temperature.[9]
-
Primary Antibody Incubation: Incubate sections with the primary Periostin antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash sections three times for 5 minutes each with PBST.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Detection: Incubate with a streptavidin-HRP complex, followed by DAB substrate.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
Sandwich ELISA Protocol for Periostin
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBST).
-
Blocking: Block the plate with 1% BSA in PBS for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate until color develops.
-
Stopping Reaction: Add stop solution and read the absorbance at 450 nm.
Visualizations
Caption: Periostin signaling through Integrin and Wnt/β-catenin pathways.
References
- 1. Periostin Polyclonal Antibody (PA5-34641) [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Overexpression of periostin in stroma positively associated with aggressive prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. biocompare.com [biocompare.com]
- 8. How to deal with high background in ELISA | Abcam [abcam.com]
- 9. Blocking Strategies for IHC | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. biocompare.com [biocompare.com]
- 13. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 14. arp1.com [arp1.com]
- 15. bosterbio.com [bosterbio.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Anti-Periostin antibody. Rabbit polyclonal (ab14041) | Abcam [abcam.com]
- 18. content.abcam.com [content.abcam.com]
- 19. biovendor.com [biovendor.com]
- 20. Periostin antibody (19899-1-AP) | Proteintech [ptglab.com]
How to improve Periostin ELISA assay sensitivity
Welcome to the technical support center for Periostin ELISA assays. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to help you optimize your experiments and achieve the highest possible sensitivity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the expected sensitivity of a typical Periostin ELISA kit?
A1: The sensitivity of commercially available Periostin ELISA kits can vary. Generally, you can expect a detection limit in the range of picograms per milliliter (pg/mL). For instance, some kits report sensitivities as low as 20.98 pg/mL, while others may have a sensitivity of around 0.065 ng/mL. It is crucial to check the specifications of your particular kit.
Q2: What are the most common sample types used for Periostin ELISA?
A2: Periostin can be measured in a variety of biological fluids. The most common sample types include serum, plasma (citrate, heparin, EDTA), cell culture supernatants, saliva, nasal lavage fluid, vitreous fluid, tears, sputum, and bronchoalveolar lavage fluid (BALF).[1][2]
Q3: My sample is expected to have very low Periostin concentrations. How can I improve my chances of detection?
A3: To detect low concentrations of Periostin, consider using a high-sensitivity ELISA kit. Additionally, optimizing your protocol by increasing incubation times, using a signal amplification system, and ensuring minimal background can enhance your ability to detect low levels of the protein. For certain sample types like sputum, using an ELISA that targets cleaved fragments of Periostin has been shown to significantly improve detection rates.[3]
Q4: Can I use samples that have been repeatedly frozen and thawed?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles for your samples, as this can lead to protein degradation and affect the accuracy of your results.[1][4] For best results, aliquot your samples after collection and before the initial freezing.
Q5: What should I do if I observe high background in my assay?
A5: High background can be caused by several factors, including insufficient washing, improper blocking, or the use of overly concentrated detection reagents.[5][6] Ensure your washing steps are thorough, that you are using the recommended blocking buffer for the specified time, and that your detection antibody and substrate are diluted according to the manufacturer's instructions.
Troubleshooting Guide
This guide addresses common issues encountered during Periostin ELISA assays and provides systematic steps to identify and resolve them.
Issue 1: Weak or No Signal
A weak or no signal is a common problem that can be frustrating. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Inactive reagents | Check the expiration dates of all kit components. Do not use expired reagents.[6] |
| Improper reagent preparation | Ensure all lyophilized components are fully reconstituted and all concentrated buffers are diluted correctly according to the kit protocol.[4][5] |
| Reagents not at room temperature | Allow all reagents to come to room temperature for at least 30 minutes before use.[6] |
| Procedural Errors | |
| Incorrect incubation times or temperatures | Strictly follow the incubation times and temperatures specified in the protocol.[5] Consider optimizing these parameters if sensitivity is still low. |
| Insufficient washing | Ensure wells are completely filled and emptied during each wash step. Inadequate washing can leave interfering substances in the wells.[5] |
| Omission of a key reagent | Double-check that all required reagents (e.g., capture antibody, sample/standard, detection antibody, substrate) were added in the correct order.[5] |
| Sample-Related Problems | |
| Low Periostin concentration | Concentrate your sample if possible, or consider using a more sensitive ELISA kit. For specific samples like sputum, consider an assay targeting cleaved Periostin.[3] |
| Sample matrix interference | Dilute your sample further in the recommended assay diluent to reduce matrix effects.[4] |
Issue 2: High Background
High background can mask the true signal and reduce the dynamic range of the assay.
| Potential Cause | Recommended Solution |
| Washing and Blocking | |
| Inadequate washing | Increase the number of washes or the soaking time for each wash. Ensure complete removal of wash buffer after the final wash.[5][7] |
| Insufficient blocking | Ensure the blocking step is performed for the full recommended duration and with the correct blocking buffer. |
| Reagent Concentration | |
| Detection antibody too concentrated | Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Substrate solution exposed to light | Protect the substrate solution from light and prepare it fresh if necessary. |
| Plate Issues | |
| Plate not sealed properly | Ensure the plate is sealed tightly during incubations to prevent evaporation and edge effects. |
| Well contamination | Be careful not to splash reagents between wells. Use fresh pipette tips for each sample and reagent. |
Product Comparison
The choice of ELISA kit can significantly impact the sensitivity of your assay. Below is a comparison of the sensitivity of several commercially available Human Periostin ELISA kits.
| Kit Provider | Product Name/Number | Sensitivity | Assay Range |
| Abcam | Human Periostin ELISA Kit (ab309314) | 20.98 pg/mL | 78.125 - 5000 pg/mL |
| R&D Systems | Mouse Periostin/OSF-2 Quantikine ELISA Kit (MOSF20) | 0.065 ng/mL | 0.2 - 10 ng/mL |
| Shino-Test | Periostin ELISA Kit | 20 pg/mL | Not Specified |
| BioVendor | Human Periostin ELISA | 15 pg/mL | 78 - 5000 pg/mL |
| Elabscience | Human POSTN/OSF-2(Periostin) ELISA Kit | 0.09 ng/mL | 0.16 - 10 ng/mL |
Note: The sensitivity and assay range may vary between lots. Always refer to the product-specific technical data sheet for the most accurate information.
Experimental Protocols
Protocol 1: Standard Sandwich ELISA for Periostin
This protocol provides a general workflow for a sandwich ELISA. Refer to your specific kit's manual for precise volumes and incubation times.
-
Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Add 100 µL of your samples and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Add 100 µL of diluted detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Enzyme Conjugate Incubation: Add 100 µL of diluted enzyme conjugate (e.g., Streptavidin-HRP) to each well and incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Repeat the wash step, but increase to five washes.
-
Substrate Incubation: Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Plate: Measure the optical density at 450 nm using a microplate reader.
Protocol 2: Signal Amplification using Biotin-Streptavidin System
To enhance the signal for low-abundance Periostin, a biotin-streptavidin detection system can be employed. This protocol assumes a biotinylated detection antibody is used.
-
Follow steps 1-7 of the Standard Sandwich ELISA protocol.
-
Washing: After incubating with the biotinylated detection antibody, wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.[8]
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of TMB substrate and incubate for 15-30 minutes in the dark.
-
Stop Reaction: Add 50 µL of stop solution.
-
Read Plate: Measure the optical density at 450 nm.
Visual Guides
Workflow for Troubleshooting Low Sensitivity
Caption: A logical workflow for troubleshooting low sensitivity in Periostin ELISA assays.
Standard Sandwich ELISA Workflow
Caption: A step-by-step workflow for a standard sandwich ELISA protocol.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Periostin ELISA Kit | Products |Shino-Test Corporation [shino-test.co.jp]
- 3. A novel assay for improved detection of sputum periostin in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. biovendor.com [biovendor.com]
- 6. biomatik.com [biomatik.com]
- 7. rndsystems.com [rndsystems.com]
- 8. ELISA Guide; Part 1: Introduction to ELISA, Formats and Signal Amplification [jacksonimmuno.com]
Technical Support Center: Periostin Knockout Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers developing and working with Periostin (Postn) knockout animal models.
Frequently Asked Questions (FAQs)
Q1: We have generated a Periostin knockout mouse model, but the embryos appear grossly normal. Is this expected?
A1: Yes, this is an expected finding. Several studies have reported that Periostin-deficient embryos are grossly normal despite the wide expression of Periostin in many developing organs.[1][2] The critical requirement for Periostin appears to be postnatal.
Q2: We are observing postnatal lethality in our Periostin knockout colony. What is the reported incidence and potential cause?
A2: Postnatal lethality is a known challenge with Periostin knockout models. Reports indicate that approximately 14% of null pups die before weaning, typically within 2 to 3 weeks of birth.[1][2][3][4] This is often attributed to cardiac valve defects, as Periostin plays a crucial role in valvulogenesis and the maturation of the cardiac skeleton.[5][6]
Q3: Our surviving Periostin knockout mice are significantly smaller than their wild-type littermates. Is this a common phenotype?
A3: Yes, severe growth retardation is a well-documented phenotype in Periostin null mice.[1][2] Surviving adult knockout mice can be 15-30% smaller and weigh up to 50% less than their wild-type and heterozygous littermates.[1]
Q4: What are the other major phenotypic abnormalities observed in Periostin knockout mice?
A4: Besides postnatal lethality and growth retardation, Periostin knockout mice exhibit a range of defects, primarily in tissues with high mechanical stress. These include:
-
Dental and Periodontal Issues: An early-onset periodontal disease-like phenotype is common, characterized by the deterioration of the periodontal ligament (PDL), alveolar bone loss, and severe incisor enamel defects.[1][2][7][8][9]
-
Skeletal Defects: While overall bone growth may be unaffected, adult homozygous skeletons often show sparse trabecular bone.[1][2]
-
Cardiovascular Abnormalities: Surviving adult mice can have latent valve disease with leaflet abnormalities.[5][10] In response to cardiac injury, such as myocardial infarction, knockout mice are more prone to ventricular rupture.[3]
Q5: Are there any compensatory mechanisms that might mask the phenotype in Periostin knockout models?
A5: While the search results do not extensively detail specific compensatory mechanisms, the viability of embryos despite widespread Periostin expression suggests that other molecules may partially compensate for its absence during early development. Further research may be needed to investigate potential compensation by other fasciclin-containing genes.[1]
Troubleshooting Guides
Problem 1: Difficulty Validating Complete Knockout of Periostin Protein
-
Possible Cause: Incomplete gene targeting, antibody issues, or low protein abundance in the tissue of interest.
-
Troubleshooting Strategy:
-
Genotyping Confirmation: Use both Southern blotting and PCR to confirm correct targeting of the embryonic stem (ES) cells and to genotype the resulting mice.[1]
-
Multiple Validation Methods:
-
Western Blotting: Use a validated anti-Periostin antibody. Analyze tissues with known high Periostin expression, such as the developing feet or hearts of newborn pups.[3] Include heterozygous littermates as controls to demonstrate a gene-dosage effect (i.e., ~50% reduction in protein).[1]
-
Immunohistochemistry (IHC): Perform IHC on tissues expected to express Periostin, such as the craniofacial structures, periodontal ligament, and cardiac valves, to confirm the absence of the protein in null mice.[1][11]
-
RT-PCR: Analyze mRNA from embryos or newborns to confirm the absence of Periostin transcripts in null animals and reduced levels in heterozygotes.[1]
-
-
Problem 2: Unexpected Phenotypic Variability or Embryonic Lethality with Conditional Knockout Models (Cre-LoxP)
-
Possible Cause: The timing and specificity of Cre recombinase expression, potential toxicity of Cre expression, or the essential role of Periostin in the targeted cell type during development.
-
Troubleshooting Strategy:
-
Characterize Cre Expression: If using a new Cre driver line, cross it with a reporter line (e.g., ROSA26-lacZ) to precisely map the spatial and temporal expression pattern of Cre recombinase.[12]
-
Use Appropriate Controls: Include Cre-expressing, non-floxed littermates as controls to rule out any phenotypes caused by the Cre transgene itself.[13]
-
Consider an Inducible System: For genes that may have a critical developmental role, an inducible Cre-loxP system (e.g., Cre-ERT2 activated by tamoxifen) can provide temporal control over the knockout, allowing for gene deletion at a specific time point in adult animals.[13][14]
-
Evaluate Different Cre Lines: If lethality is an issue, consider using a different Cre driver line with a more restricted or later onset of expression.
-
Quantitative Data Summary
| Parameter | Wild-Type (+/+) | Heterozygous (+/-) | Periostin Null (-/-) | Reference |
| Postnatal Viability | Normal | Normal | ~86% (14% die before weaning) | [1][2][3] |
| Adult Body Size | Normal | Normal | 15-30% smaller than littermates | [1] |
| Adult Body Weight | Normal | Normal | ~50% less than littermates | [1] |
| Periostin mRNA Expression (Newborn) | 100% | ~50% | Complete Absence | [1] |
| Periostin Protein Expression (Newborn) | 100% | ~30-50% | Undetectable | [1] |
Experimental Protocols
Methodology: Generation of a Periostin Knockout Mouse Model (perilacZ)
This protocol is a generalized summary based on published methods.[1]
-
Targeting Vector Construction:
-
A targeting vector is designed to replace the translation start site and the first exon of the Postn gene with a lacZ reporter gene and a neomycin resistance cassette.
-
The construct includes homologous arms to facilitate homologous recombination in ES cells.
-
A thymidine (B127349) kinase (TK) cassette is often included for negative selection.
-
-
ES Cell Targeting and Clone Selection:
-
The targeting vector is electroporated into ES cells.
-
Positive-negative selection is used: G418 (neomycin analog) selects for cells that have incorporated the vector, and ganciclovir (B1264) selects against cells with random integration (which would retain the TK cassette).
-
Resistant clones are screened by Southern blotting and PCR to identify correctly targeted ES cells.
-
-
Blastocyst Injection and Chimera Generation:
-
Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice.
-
The resulting chimeric offspring (identified by coat color) are bred to establish germline transmission of the targeted allele.
-
-
Generation of Homozygous Null Mice:
-
Heterozygous mice (+/-) are intercrossed to generate wild-type (+/+), heterozygous (+/-), and homozygous null (-/-) offspring.
-
Genotyping of offspring is performed using PCR and/or Southern blotting.
-
Methodology: Conditional Knockout using the Cre-LoxP System
This is a general workflow for creating a tissue-specific Periostin knockout.[15][16]
-
Generate a "Floxed" Periostin Mouse:
-
Use gene targeting to insert two loxP sites flanking a critical exon or exons of the Postn gene (a "floxed" allele).
-
Mice homozygous for the floxed allele should be phenotypically normal.
-
-
Obtain a Tissue-Specific Cre Driver Mouse:
-
Breeding Strategy:
-
Cross the homozygous floxed Periostin mice with the Cre driver mice.
-
The offspring will be heterozygous for both the floxed allele and the Cre transgene.
-
Further breeding is required to generate experimental mice that are homozygous for the floxed Periostin allele and carry the Cre transgene. In these mice, the targeted exons of Postn will be excised only in the cells where Cre is expressed.
-
Visualizations
Caption: Periostin signaling through integrins and its regulation by TGF-β.
Caption: Workflow for generating a conventional Periostin knockout mouse model.
Caption: Troubleshooting logic for unexpected results in knockout models.
References
- 1. periostin Null Mice Exhibit Dwarfism, Incisor Enamel Defects, and an Early-Onset Periodontal Disease-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. periostin null mice exhibit dwarfism, incisor enamel defects, and an early-onset periodontal disease-like phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic manipulation of periostin expression reveals a role in cardiac hypertrophy and ventricular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Periostin Is Required for Maturation and Extracellular Matrix Stabilization of Noncardiomyocyte Lineages of the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Periostin is essential for the integrity and function of the periodontal ligament during occlusal loading in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functions of Periostin in dental tissues and its role in periodontal tissues’ regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Periostin Is Essential for the Integrity and Function of the Periodontal Ligament During Occlusal Loading in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Periostin regulates atrioventricular valve maturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Periostin-expressing cell-specific transforming growth factor-β inhibition in pulmonary artery prevents pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ahajournals.org [ahajournals.org]
- 15. scispace.com [scispace.com]
- 16. Cre-loxP System: A Cornerstone of Conditional Gene Editing in Research | The Scientist [the-scientist.com]
- 17. Genetic Tools for Identifying and Manipulating Fibroblasts in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming issues with recombinant Periostin protein solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues with recombinant Periostin protein solubility and handling.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My recombinant Periostin, expressed in E. coli, is completely insoluble and forms inclusion bodies. What should I do?
A1: Insoluble expression in E. coli is a common issue for complex, disulfide-bonded proteins like Periostin. Here are several strategies to address this:
-
Optimize Expression Conditions:
-
Lower Temperature: Reduce the induction temperature to 15-25°C. This slows down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Use a lower concentration of IPTG (e.g., 0.1-0.5 mM) to decrease the rate of protein expression.
-
Use a Solubility-Enhancing Fusion Tag: Clone your Periostin construct with a fusion tag known to improve solubility, such as Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST).[1][2] These tags are typically larger and can assist in the proper folding of the target protein.
-
-
Inclusion Body Solubilization and Refolding: If optimizing expression is unsuccessful, you will need to purify the protein from inclusion bodies under denaturing conditions and then refold it.
-
Solubilization: Use strong denaturants like 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride (Gdn-HCl) to solubilize the aggregated protein from the inclusion bodies.[3]
-
Refolding: After solubilization, the denaturant must be removed to allow the protein to refold. Common methods include stepwise dialysis and on-column refolding.[4][5] Detailed protocols are provided below.
-
Q2: I am trying to dissolve lyophilized recombinant Periostin, but it won't go into solution. What is the recommended buffer?
A2: Recombinant Periostin has limited solubility, especially at neutral or high pH. For lyophilized Periostin, it is often recommended to reconstitute it in an acidic buffer.
-
Recommended Buffer: Start by dissolving the lyophilized pellet in 0.1 M Acetate buffer at pH 4 to a concentration of approximately 0.5 mg/ml.
-
Changing to a Higher pH: If your experiment requires a higher pH, first dissolve the protein in the acidic buffer and then perform a buffer exchange via dialysis or use a desalting column to transfer it into the final buffer. It is advisable to keep the protein concentration low (e.g., 10 µg/ml) when moving to a higher pH to avoid precipitation.
Q3: My purified recombinant Periostin is precipitating during storage. How can I improve its stability?
A3: Protein aggregation and precipitation during storage can be a problem. Here are some tips to improve the stability of your purified Periostin:
-
Storage Buffer Additives:
-
Glycerol (B35011): Add 5-10% glycerol to your storage buffer. Glycerol is a cryoprotectant that can help to prevent aggregation during freeze-thaw cycles.
-
Detergents: For some proteins, low concentrations of non-ionic detergents like Triton X-100 (0.1-0.5%) can help maintain solubility.[6]
-
Salts: The salt concentration can also be important. Experiment with varying concentrations of NaCl (e.g., 150-500 mM) to find the optimal condition for your specific Periostin construct.
-
-
Storage Conditions:
Q4: Which expression system is better for producing soluble Periostin: E. coli or mammalian cells?
A4: The choice of expression system depends on your specific needs for the protein, including yield, post-translational modifications, and activity.
-
E. coli: This system is cost-effective and can produce high yields of protein. However, as Periostin is a eukaryotic protein with disulfide bonds, expression in E. coli often leads to insoluble inclusion bodies, requiring subsequent refolding steps which may not always yield fully active protein.[11]
-
Mammalian Cells (e.g., HEK293, CHO, NS0): Mammalian expression systems are more likely to produce properly folded and biologically active Periostin with the correct post-translational modifications.[7][8][10][12][13] While the yields may be lower than in E. coli, the protein is often secreted in a soluble form, simplifying the purification process.[7][8][10]
Data on Recombinant Periostin Expression and Solubility
The following tables summarize quantitative data on recombinant Periostin expression from various sources.
| Expression System | Periostin Construct | Fusion Tag | Purity | Final Yield/Solubility | Source |
| E. coli | RD4-CTR region | GST and 6x His-tag | >95% | 9.1 mg of purified soluble protein per 1 L of culture | [7] |
| E. coli | Human Periostin fragment | His-Tag | >90% | Recommended reconstitution at 0.5 mg/ml in 0.05M Acetate buffer pH-4 | |
| E. coli | Mouse Periostin fragment (Ser500-Leu630) | N-terminal His-Tag | >92% | Recommended reconstitution at 0.1-1.0 mg/mL in 20mM Tris, 150mM NaCl (pH8.0) | [9] |
| HEK293 Cells | Full-length Human Periostin (Asn22-Gln836) | C-terminal 6x His-tag | >95% | Recommended reconstitution at 0.1-0.5 mg/mL in sterile distilled water | [7] |
| NS0 Cells (Mouse myeloma) | Full-length Human Periostin (Asn22-Gln836) | C-terminal 6-His tag | >90% | Reconstitute at 100 µg/mL in sterile PBS | |
| HEK293 Cells | Full-length Mouse Periostin (Met1-Gln811) | C-terminal His-tag | >92% | Recommended reconstitution as per manual | [8] |
| HEK293 Cells | Human Periostin (Asn22-Gln779) | C-terminal His-tag | >95% | Recommended reconstitution as per manual | [10] |
Experimental Protocols
Protocol 1: Solubilization of Periostin Inclusion Bodies from E. coli
This protocol describes the solubilization of Periostin expressed as inclusion bodies in E. coli.
-
Harvest and Lyse Cells:
-
Centrifuge the E. coli culture to pellet the cells.
-
Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Lyse the cells by sonication or high-pressure homogenization on ice.
-
-
Isolate and Wash Inclusion Bodies:
-
Centrifuge the cell lysate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet the inclusion bodies.[3]
-
Discard the supernatant containing the soluble proteins.
-
Wash the inclusion body pellet by resuspending it in a wash buffer containing a mild denaturant or detergent (e.g., 2 M urea, 2% Triton X-100, 0.5 M NaCl in 20 mM Tris-HCl, pH 8.0).[4] This step helps to remove contaminating proteins and cell debris.
-
Repeat the centrifugation and washing steps at least twice.[4]
-
-
Solubilize Inclusion Bodies:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant.
-
Option 1 (Urea-based): 8 M urea, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole (B134444), 1 mM 2-mercaptoethanol, pH 8.0.[4]
-
Option 2 (Guanidine-based): 6 M Guanidine-HCl, 20 mM Tris-HCl, 0.5 M NaCl, 5 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0.[4]
-
-
Stir the suspension for 30-60 minutes at room temperature to ensure complete solubilization.[4]
-
Centrifuge at high speed for 15 minutes at 4°C to pellet any remaining insoluble material.[4]
-
Filter the supernatant through a 0.45 µm filter to clarify the solubilized protein solution.[4] The protein is now denatured and ready for refolding.
-
Protocol 2: On-Column Refolding of His-tagged Periostin
This protocol is adapted for His-tagged Periostin and involves refolding the protein while it is bound to a Ni-NTA affinity column.
-
Prepare the Column:
-
Equilibrate a Ni-NTA column (e.g., HisTrap™ FF) with 5-10 column volumes (CV) of binding buffer (solubilization buffer with 6 M Gdn-HCl or 8 M urea).[14]
-
-
Load the Protein:
-
Load the clarified, solubilized Periostin solution onto the equilibrated column.
-
-
Wash the Column:
-
Wash the column with 10 CV of binding buffer to remove any unbound proteins.
-
Wash with 10 CV of a buffer containing 6 M urea to switch the denaturant from Gdn-HCl if it was used for solubilization.[14]
-
-
Refolding Gradient:
-
Initiate a linear refolding gradient by decreasing the urea concentration from 6 M to 0 M over 20-30 CV. The refolding buffer should be the same as the binding buffer but without the denaturant (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 20 mM imidazole, 1 mM 2-mercaptoethanol, pH 8.0).[14] A slow flow rate (e.g., 0.2-0.5 mL/min for a 1 mL column) is recommended to allow time for the protein to refold.[15]
-
-
Elute the Refolded Protein:
-
Wash the column with 5-10 CV of refolding buffer to remove any residual urea.
-
Elute the refolded Periostin with an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 0.5 M imidazole, 1 mM 2-mercaptoethanol, pH 8.0).[4]
-
-
Analyze the Eluate:
-
Analyze the eluted fractions by SDS-PAGE to check for purity and size exclusion chromatography to assess for aggregation.
-
Protocol 3: Stepwise Dialysis for Periostin Refolding
This method involves gradually removing the denaturant by dialyzing the protein solution against buffers with decreasing concentrations of the denaturant.
-
Prepare the Dialysis Buffers:
-
Prepare a series of dialysis buffers with decreasing concentrations of urea (or Gdn-HCl). For example:
-
Buffer 1: 4 M Urea in refolding base buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
-
Buffer 2: 2 M Urea in refolding base buffer
-
Buffer 3: 1 M Urea in refolding base buffer
-
Buffer 4: 0.5 M Urea in refolding base buffer
-
Final Buffer: Refolding base buffer with no urea
-
-
-
Perform Dialysis:
-
Place the solubilized Periostin solution into a dialysis cassette with an appropriate molecular weight cutoff (MWCO).
-
Dialyze the sample against a 100-fold excess volume of Buffer 1 for 2-4 hours at 4°C.
-
Transfer the dialysis cassette to Buffer 2 and dialyze for another 2-4 hours at 4°C.
-
Repeat this process for each of the remaining buffers, ending with at least two changes of the final buffer (with no urea) for 4 hours each or overnight.
-
-
Recover and Analyze the Protein:
-
After the final dialysis step, recover the protein from the cassette.
-
Centrifuge the sample at high speed to pellet any precipitated protein.
-
Assess the solubility and aggregation state of the supernatant by SDS-PAGE and size exclusion chromatography.
-
Visualizations
Signaling Pathways
Caption: Periostin signaling through integrin and growth factor receptors.
Experimental Workflow for Recombinant Protein from Inclusion Bodies
Caption: Workflow for purification and refolding of Periostin from inclusion bodies.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. goldbio.com [goldbio.com]
- 3. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 4. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 5. bio-rad.com [bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. static.abclonal.com [static.abclonal.com]
- 8. msesupplies.com [msesupplies.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. Recombinant Human Periostin/OSF-2 Protein (His Tag) - Elabscience® [elabscience.com]
- 11. goldbio.com [goldbio.com]
- 12. journals.plos.org [journals.plos.org]
- 13. Frontiers | HEK293 Cell Line as a Platform to Produce Recombinant Proteins and Viral Vectors [frontiersin.org]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Periostin Immunofluorescence
Welcome to the technical support center for Periostin immunofluorescence. This guide provides detailed troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their staining protocols and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during Periostin immunofluorescence experiments.
Weak or No Signal
Q: I am not getting any signal, or the signal is very weak. What are the possible causes and solutions?
A: Weak or no signal is a common issue in immunofluorescence. Here are several factors to consider and troubleshoot:
-
Inadequate Fixation: The fixation step is critical for preserving the Periostin antigen.
-
Under-fixation: Insufficient fixation time can lead to the loss of the antigen during subsequent washing steps. Ensure that the tissue or cells are fixed for the appropriate duration.
-
Over-fixation: Excessive cross-linking from fixatives like paraformaldehyde (PFA) can mask the epitope, preventing antibody binding.[1] Try reducing the fixation time or implementing an antigen retrieval protocol.
-
-
Incorrect Fixative Choice: The choice of fixative can significantly impact the accessibility of the Periostin epitope.
-
For many antibodies, 4% PFA is a good starting point as it preserves cellular morphology well.[2]
-
Some anti-Periostin antibodies may work better with organic solvents like cold methanol (B129727), which can expose certain epitopes by denaturing the protein.[3]
-
-
Need for Antigen Retrieval: For formalin-fixed paraffin-embedded (FFPE) tissues, antigen retrieval is often necessary to unmask the epitope.[1] Both heat-induced epitope retrieval (HIER) and protease-induced epitope retrieval (PIER) methods can be effective.
-
Antibody Concentration and Incubation:
-
Secondary Antibody Issues:
-
Confirm that the secondary antibody is compatible with the host species of the primary antibody.
-
Use a secondary antibody with a bright fluorophore, especially if Periostin expression is low.
-
-
Low Protein Expression: The target protein may not be abundant in your sample. You can confirm Periostin expression using a positive control or by another method like Western blotting.
High Background or Non-Specific Staining
Q: My images have high background fluorescence, making it difficult to interpret the results. How can I reduce it?
A: High background can obscure the specific signal. Here are some common causes and solutions:
-
Insufficient Blocking: Inadequate blocking can lead to non-specific binding of the primary or secondary antibodies.
-
Increase the blocking time or try a different blocking agent. Normal serum from the same species as the secondary antibody is a common choice.
-
-
Antibody Concentration Too High: Using too much primary or secondary antibody can increase non-specific binding. Try reducing the antibody concentrations.[5]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise. Increase the number or duration of washes.
-
Autofluorescence: Some tissues have endogenous fluorophores that can cause background fluorescence.
-
You can check for autofluorescence by examining an unstained sample under the microscope.
-
Aldehyde fixatives can sometimes increase autofluorescence.[1]
-
If autofluorescence is an issue, you can try using a quenching agent like sodium borohydride (B1222165) or a commercial anti-fade mounting medium with a quencher.
-
Diffuse vs. Fibrillar Staining Pattern
Q: My Periostin staining appears diffuse throughout the tissue instead of showing a clear fibrillar or localized pattern in the extracellular matrix. Why is this happening?
A: The localization of Periostin is primarily in the extracellular matrix (ECM), where it associates with other ECM proteins like collagen and fibronectin.[6][7][8] A diffuse staining pattern can be due to several factors:
-
Suboptimal Fixation: The choice of fixative can influence the preservation of the ECM structure.
-
PFA is generally good at cross-linking proteins and preserving the ECM architecture.
-
Methanol, being a precipitating fixative, can sometimes disrupt the fine structure of the ECM, potentially leading to a more diffuse appearance of secreted proteins.
-
-
Secreted Nature of Periostin: Periostin is a secreted protein, and in some contexts, it may be present in a soluble form in the extracellular space before being incorporated into the ECM. This can contribute to a more diffuse signal.
-
Tissue Remodeling State: During active tissue remodeling, such as in wound healing or fibrosis, Periostin expression is often upregulated, and its localization can shift from being cell-associated to being more broadly distributed in the ECM.[6][9]
-
Permeabilization: For intracellular staining, permeabilization is necessary. However, for staining extracellular Periostin, harsh permeabilization might disrupt the cell membrane and release intracellular components, potentially interfering with the staining pattern. Consider a protocol with no or mild permeabilization if you are targeting extracellular Periostin.
Frequently Asked Questions (FAQs)
Q1: Which fixative is better for Periostin immunofluorescence: PFA or methanol?
A1: The optimal fixative can depend on the specific anti-Periostin antibody being used and the sample type.
-
Paraformaldehyde (PFA): As a cross-linking fixative, 4% PFA is excellent for preserving cellular and tissue morphology.[10] It is a good starting point for most applications. However, it can sometimes mask the epitope, necessitating an antigen retrieval step, especially in FFPE tissues.
-
Methanol: As a dehydrating and precipitating fixative, cold methanol can sometimes improve the signal for certain antibodies by exposing epitopes that are hidden in the native protein structure.[3][11] However, it can be harsh on cellular morphology and may not be ideal for preserving the fine structure of the extracellular matrix.
It is recommended to consult the datasheet for your specific primary antibody. If the information is not available, you may need to empirically test both fixation methods to determine which provides the best results for your experiment.
Q2: Do I need to perform antigen retrieval for Periostin staining?
A2: Antigen retrieval is most commonly required for FFPE tissue sections where formalin fixation has caused extensive protein cross-linking. For frozen sections or cultured cells fixed with PFA for a short duration, antigen retrieval may not be necessary. If you are using FFPE tissues, it is highly recommended to perform antigen retrieval. Heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) is a common starting point.
Q3: What is the expected subcellular localization of Periostin?
A3: Periostin is a secreted matricellular protein, so it is primarily found in the extracellular matrix (ECM) .[12] It is often co-localized with collagen-rich connective tissues.[7] In some contexts, it can also be found on the cell surface of fibroblasts.[8] In healthy tissues, Periostin expression may be low and localized to specific cell types, while in pathological conditions like fibrosis or cancer, its expression is often upregulated and more widespread in the ECM.[6][9]
Q4: Can I perform multiplex immunofluorescence with Periostin?
A4: Yes, multiplex immunofluorescence can be performed to co-localize Periostin with other markers. When planning a multiplex experiment, ensure that the primary antibodies are raised in different species to avoid cross-reactivity of the secondary antibodies. Alternatively, use primary antibodies that are directly conjugated to different fluorophores.
Data Presentation: Comparison of Fixation Methods
| Fixative | Concentration & Time | Temperature | Permeabilization | Antigen Retrieval | Advantages | Disadvantages | Best Suited For |
| Paraformaldehyde (PFA) | 4% in PBS, 10-20 min (cells); 4-24h (tissues) | Room Temperature or 4°C | Required (e.g., Triton X-100, Tween-20) | Often needed for FFPE tissues | Good preservation of morphology[10] | Can mask epitopes[1] | Cultured cells, Frozen and FFPE tissues |
| Methanol | 100%, 5-10 min | -20°C | Not required (acts as a permeabilizing agent) | Not typically required | Can enhance signal for some antibodies[11] | Can alter cell morphology, may not preserve ECM structure well[13] | Cultured cells, Cytoskeletal proteins |
| Acetone | 100%, 5-10 min | -20°C | Not required (acts as a permeabilizing agent) | Not typically required | Milder than methanol | Can be harsh on some epitopes | Cultured cells, Frozen tissues |
Experimental Protocols
General Immunofluorescence Workflow
Below is a generalized workflow for immunofluorescence staining. Specific incubation times and concentrations will need to be optimized.
A general workflow for immunofluorescence staining.
Mandatory Visualization
Periostin Signaling Pathway in Fibrosis and Cancer
Periostin plays a crucial role in various signaling pathways that promote fibrosis and cancer progression. It primarily acts by binding to integrin receptors on the cell surface, which in turn activates downstream signaling cascades.
Periostin signaling pathways in fibrosis and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 5. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Periostin localizes to cells in normal skin, but is associated with the extracellular matrix during wound repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Periostin function in communication with extracellular matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Periostin and its interacting proteins in the construction of extracellular architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of periostin in tissue remodeling across health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.addgene.org [blog.addgene.org]
- 11. Comparison of Fixation Methods for the Detection of Claudin 1 and E-Cadherin in Breast Cancer Cell Lines by Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Periostin Is Required for the Maintenance of Muscle Fibers during Muscle Regeneration | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Periostin Antibody Specificity Validation
Welcome to the technical support center for validating your new Periostin antibody. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions to ensure you can confidently assess the specificity of your antibody in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential first steps to validate the specificity of a new Periostin antibody?
A1: The initial validation of a new Periostin antibody should always involve a Western Blot (WB) analysis. This allows you to verify that the antibody detects a protein of the correct molecular weight. For Periostin, this is typically around 90-93 kDa.[1][2] It is crucial to include both positive and negative controls in your Western Blot.
Q2: What are recommended positive and negative controls for Periostin?
A2: Selecting appropriate controls is critical for validating antibody specificity.
| Control Type | Recommendation | Rationale |
| Positive Cell Lysate | Lysate from 293T cells transfected with a Periostin expression vector.[3] | Overexpression of the target protein provides a strong, clear signal at the expected molecular weight. |
| Lysate from cell lines with known high Periostin expression (e.g., some breast, ovarian, or colon cancer cell lines).[4] | Demonstrates detection of endogenously expressed protein. | |
| Negative Cell Lysate | Lysate from mock-transfected 293T cells.[3] | Ensures the signal is specific to Periostin and not a result of the transfection or vector components. |
| Lysate from cell lines with known low or no Periostin expression. | Confirms the absence of signal in non-expressing cells. | |
| Positive Tissue | Skin tissue is an excellent positive control for Immunohistochemistry (IHC), showing a strong subepithelial band of staining.[5][6] | Provides a reliable tissue source with a distinct and predictable staining pattern. |
| Other tissues reported to express Periostin include the gastrointestinal tract, aorta, stomach, placenta, and uterus.[7] | Offers a range of tissues for validation in different contexts. | |
| Negative Tissue | Tissue from a Periostin knockout (KO) mouse is the "gold standard" negative control.[8][9][10][11][12] | The complete absence of the target protein provides the most definitive confirmation of antibody specificity. |
| For IHC in skin, the epithelial cells should be negative for Periostin staining.[5][6] | Serves as an internal negative control within a positive tissue section. |
Q3: My Western Blot shows multiple bands. What does this mean?
A3: Multiple bands on a Western Blot can be due to several factors:
-
Periostin Isoforms: Periostin has multiple reported isoforms which may be detected by the antibody.[2]
-
Post-Translational Modifications: Glycosylation or other modifications can alter the apparent molecular weight of the protein.
-
Non-Specific Binding: The antibody may be cross-reacting with other proteins. To address this, optimize your blocking conditions and antibody concentration.
-
Protein Degradation: Ensure you use fresh samples and protease inhibitors during lysate preparation.
To confirm if the additional bands are specific, it is highly recommended to test the antibody on a lysate from Periostin knockout tissue.
Q4: How can I be sure my antibody is specific in Immunohistochemistry (IHC)?
A4: Beyond using positive and negative control tissues, comparing your staining pattern with established literature is crucial. For Periostin, a typical pattern in many tissues is staining in the extracellular matrix and stroma, often forming a band along the basement membrane, while epithelial cells remain negative.[6][13] Comparing the staining of your new antibody with a previously validated antibody against the same target on serial tissue sections can also provide strong evidence of specificity.[6]
Experimental Workflow for Antibody Validation
The following diagram illustrates a recommended workflow for validating a new Periostin antibody.
Caption: Recommended workflow for Periostin antibody validation.
Detailed Experimental Protocols
Western Blotting Protocol
-
Lysate Preparation:
-
Culture cells to 80-90% confluency. For tissues, homogenize in RIPA buffer with protease inhibitors.
-
Lyse cells/tissue on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary Periostin antibody (e.g., at a starting dilution of 1:1000) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Develop with an ECL substrate and image the blot.
-
Immunohistochemistry (IHC-P) Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 x 5 min).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). A common method is to use a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heat the slides in a pressure cooker or water bath at 95-100°C for 20-45 minutes.[7][13][14]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Rinse slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a blocking serum (e.g., 10% goat serum) for 1 hour.[14]
-
Incubate with the primary Periostin antibody (e.g., at a starting dilution of 1:100 - 1:200) overnight at 4°C.[5]
-
Rinse with PBS (3 x 5 min).
-
Incubate with a biotinylated secondary antibody for 30 minutes at 37°C, followed by a streptavidin-HRP complex, or use a polymer-based detection system.[5][14]
-
Rinse with PBS.
-
Develop with a DAB chromogen solution until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with Hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No Signal / Weak Signal | Antibody concentration is too low. | Perform a titration to find the optimal antibody concentration. |
| Inefficient antigen retrieval (IHC). | Optimize the antigen retrieval method (buffer pH, heating time, and temperature).[15] | |
| Low protein expression in the sample. | Use a positive control with known high expression. Use a more sensitive detection system. | |
| Primary and secondary antibodies are incompatible. | Ensure the secondary antibody is raised against the host species of the primary antibody.[15] | |
| High Background | Primary antibody concentration is too high. | Dilute the primary antibody further. |
| Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Non-specific binding of the secondary antibody. | Run a control without the primary antibody. Consider using a pre-adsorbed secondary antibody.[15] | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-Specific Bands (WB) | Antibody is recognizing other proteins. | Validate using knockout cell lysate or tissue. If bands persist, the antibody may not be specific. |
| Protein degradation. | Use fresh samples and add protease inhibitors to your lysis buffer. | |
| Splice variants or PTMs. | Consult literature (e.g., UniProt) for known isoforms and modifications of Periostin. |
Advanced Validation: The Role of Signaling Pathways
For researchers in drug development, understanding how Periostin interacts within signaling pathways is crucial. A validated antibody can be a powerful tool to study these interactions. Periostin is known to signal through integrins, activating pathways like PI3K/Akt, which are involved in cell survival and proliferation.[9][16]
Caption: Simplified Periostin signaling pathway.
A specific antibody can be used in techniques like immunoprecipitation (IP) followed by mass spectrometry to identify novel binding partners or in immunofluorescence (IF) to visualize the subcellular localization of Periostin during pathway activation.
References
- 1. Anti-Periostin antibody (ab92460) | Abcam [abcam.com]
- 2. biocompare.com [biocompare.com]
- 3. Periostin (F7U5N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Periostin antibody (19899-1-AP) | Proteintech [ptglab.com]
- 5. anti-Periostin Antibody [ABIN7477559] - Human, IHC [antibodies-online.com]
- 6. ms-validatedantibodies.com [ms-validatedantibodies.com]
- 7. Periostin (POSTN) Monoclonal Antibody (POSTN, 3503) (10631-MSM3-P1) [thermofisher.com]
- 8. Ablation of periostin inhibits post-infarction myocardial regeneration in neonatal mice mediated by the phosphatidylinositol 3 kinase/glycogen synthase kinase 3β/cyclin D1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. periostin Null Mice Exhibit Dwarfism, Incisor Enamel Defects, and an Early-Onset Periodontal Disease-Like Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic manipulation of periostin expression reveals a role in cardiac hypertrophy and ventricular remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Age-related decrease in periostin expression may be associated with attenuated fracture healing in old mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. f1000research.com [f1000research.com]
- 13. Anti-Periostin antibody [EPR20806] (ab215199) | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. bma.ch [bma.ch]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Reducing background noise in Periostin in situ hybridization
Welcome to the technical support center for Periostin in situ hybridization (ISH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce background noise and achieve optimal staining in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in Periostin ISH?
High background staining in ISH can originate from several factors, including non-specific binding of the probe, issues with tissue preparation, and problems with the detection system.[1][2] Probes with repetitive sequences, improper fixation, insufficient washing, or endogenous enzyme activity are common culprits.[1][3][4]
Q2: How can I be sure my Periostin probe is not the cause of the background?
Your probe's specificity is crucial. Probes with significant repetitive sequences can bind non-specifically to the tissue.[1][3] It is also important to use the optimal probe concentration, as too much probe can lead to increased background.[5][6] Consider purifying your probe to remove any unincorporated labels that might contribute to background.[5]
Q3: Can the way I prepare my tissue affect the background?
Absolutely. Both over-fixation and under-fixation can be problematic. Over-fixation can lead to difficulties in probe penetration and may require harsher permeabilization steps that can increase background, while under-fixation can result in poor tissue morphology and loss of the target RNA.[1][7] Additionally, ensure your tissue sections are of the appropriate thickness and do not dry out during the procedure, as this can cause non-specific probe binding.[4][8]
Q4: What is the role of stringency washes in reducing background?
Post-hybridization washes are critical for removing non-specifically bound probes. The stringency of these washes is determined by temperature and salt concentration.[3][5] Insufficiently stringent washes (e.g., too low temperature or too high salt concentration) will fail to remove weakly bound probes, resulting in high background.[1][3]
Q5: Should I be concerned about endogenous enzymes in my tissue?
Yes, if you are using an enzyme-based detection method (e.g., HRP or AP). Tissues can have endogenous peroxidase or alkaline phosphatase activity, which will react with your substrate and cause false positive signals.[4][9] It is essential to include a blocking step for these enzymes before applying your detection reagents.[4][10]
Troubleshooting Guide
This guide provides solutions to common problems encountered during Periostin in situ hybridization.
| Problem | Potential Cause | Recommended Solution |
| High Background Across Entire Slide | Probe concentration is too high. | Decrease the probe concentration. Perform a titration to determine the optimal concentration.[5][6] |
| Non-specific binding of the probe. | Add blocking agents like sheared salmon sperm DNA or Cot-1 DNA to the hybridization buffer.[3][6][9] Increase the stringency of post-hybridization washes by increasing the temperature or decreasing the salt concentration.[3][5] | |
| Issues with hybridization buffer. | Consider using a hybridization buffer with formamide (B127407) to lower the melting temperature and reduce non-specific binding.[11] | |
| Spotty or Uneven Background | Incomplete deparaffinization. | Ensure complete removal of paraffin (B1166041) by using fresh xylene and adequate incubation times.[12] |
| Tissue sections dried out during the procedure. | Maintain humidity during incubations and ensure slides are always covered with sufficient reagent.[4] | |
| Air bubbles trapped under the coverslip. | Be careful when applying the coverslip to avoid trapping air bubbles, which can cause uneven signal and background.[1][6] | |
| High Background in Specific Tissue Structures | Endogenous enzyme activity (for chromogenic detection). | Block endogenous peroxidase with 3% H2O2 or alkaline phosphatase with levamisole (B84282).[4][10][13] |
| Endogenous biotin (B1667282) (for biotin-based detection). | Include an avidin/biotin blocking step in your protocol.[4][6][10] | |
| Secondary antibody cross-reactivity. | Run a control without the primary antibody to check for non-specific binding of the secondary antibody. Use a secondary antibody that has been pre-adsorbed against the species of your sample.[8][13] |
Experimental Protocols
Protocol 1: Pre-treatment of FFPE Sections for Periostin ISH
This protocol outlines the essential steps for preparing formalin-fixed, paraffin-embedded (FFPE) tissue sections to ensure optimal probe accessibility and minimize background.
-
Deparaffinization and Rehydration:
-
Immerse slides in fresh xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%) for 3 minutes each.
-
Rinse in DEPC-treated water for 5 minutes.
-
-
Antigen Retrieval (Optional but Recommended):
-
This step can improve probe access. Heat-induced epitope retrieval (HIER) is common.
-
Immerse slides in a retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0).
-
Heat to 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer.
-
-
Proteinase K Digestion:
-
The goal is to permeabilize the tissue without destroying its morphology.
-
Incubate slides with Proteinase K (concentration and time need to be optimized, typically 1-20 µg/mL for 5-30 minutes at room temperature).[6]
-
Stop the reaction by washing with PBS.
-
-
Endogenous Enzyme Blocking (for Chromogenic Detection):
-
For HRP-based detection, incubate slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.[4][10]
-
For AP-based detection, add levamisole to the substrate solution.[4]
-
Protocol 2: Hybridization and Stringency Washes
-
Pre-hybridization:
-
Incubate slides in hybridization buffer without the probe for at least 1 hour at the hybridization temperature. This step blocks non-specific binding sites.
-
-
Hybridization:
-
Prepare your Periostin probe in hybridization buffer at the optimized concentration.
-
Denature the probe and the target RNA on the slide.
-
Apply the probe solution to the tissue section, cover with a coverslip, and incubate overnight in a humidified chamber at the appropriate temperature (e.g., 37-60°C).[6][14]
-
-
Stringency Washes:
-
The goal is to remove unbound and non-specifically bound probes.
-
Wash 1: Low stringency wash in 2x SSC at the hybridization temperature.
-
Wash 2: High stringency wash in 0.2x SSC at a higher temperature (e.g., 42-65°C). The exact temperature may require optimization.
-
Wash 3: Room temperature washes in PBS or a similar buffer.
-
Visual Guides
Caption: Troubleshooting workflow for reducing background noise in ISH.
Caption: Generalized signaling pathway for chromogenic ISH detection.
References
- 1. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. What are the common causes of background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
- 3. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 4. High background in immunohistochemistry | Abcam [abcam.com]
- 5. histobiolab.com [histobiolab.com]
- 6. benchchem.com [benchchem.com]
- 7. RNAscope ISH Troubleshooting | Bio-Techne [bio-techne.com]
- 8. sysy-histosure.com [sysy-histosure.com]
- 9. biocompare.com [biocompare.com]
- 10. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 11. Fast and non-toxic in situ hybridization without blocking of repetitive sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Periostin qRT-PCR Results
Welcome to the technical support center for Periostin (POSTN) qRT-PCR. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the quantification of Periostin gene expression.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate the complexities of Periostin qRT-PCR.
Issue 1: High Variability Between Technical Replicates
Q: My Cq values for the same sample show significant variation across technical replicates. What could be the cause?
A: High variability in technical replicates often points to issues with pipetting accuracy or suboptimal reaction setup.[1]
-
Potential Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of template cDNA, primers, or master mix is a primary source of variation.
-
Poor Mixing: Inadequate mixing of the reaction components in the PCR plate can lead to localized differences in reaction efficiency.
-
Evaporation: Improper sealing of the PCR plate can cause sample evaporation, concentrating the reactants and affecting Cq values.
-
Contamination: Contamination of your pipette, tips, or reagents can introduce variability.
-
-
Solutions:
-
Pipetting Technique: Ensure your pipettes are calibrated. Use low-retention pipette tips and practice consistent, careful pipetting. When preparing a master mix, ensure it is thoroughly mixed before aliquoting.
-
Reaction Setup: After adding all components to the wells, centrifuge the plate briefly to ensure all liquids are at the bottom and to eliminate bubbles.
-
Plate Sealing: Use high-quality adhesive seals or caps (B75204) and ensure they are applied firmly and evenly to prevent evaporation.
-
Aseptic Technique: Maintain a clean workspace and use filter tips to minimize the risk of contamination.
-
Issue 2: Late or No Amplification (High Cq Values or Undetermined)
Q: My Periostin Cq values are consistently high (>35) or the amplification is not detected. What should I check?
A: High Cq values or a lack of amplification can stem from several factors, ranging from low template abundance to inefficient reaction conditions.[2][3]
-
Potential Causes:
-
Low Periostin Expression: The sample type may have very low endogenous Periostin expression.
-
Poor RNA Quality or Quantity: Degraded RNA or insufficient starting material will lead to poor reverse transcription and low cDNA yield.
-
Inefficient Reverse Transcription (RT): Suboptimal RT enzyme, primers, or reaction conditions can result in low cDNA conversion.
-
Suboptimal Primer Design: Primers may have a low binding efficiency to the target sequence.
-
PCR Inhibitors: Contaminants from the sample or RNA extraction process can inhibit the PCR reaction.
-
-
Solutions:
-
Assess RNA Quality: Check RNA integrity using a Bioanalyzer to ensure a high RNA Integrity Number (RIN) or by running an agarose (B213101) gel to visualize intact ribosomal RNA bands. Spectrophotometric ratios (A260/280 and A260/230) should be within the optimal range.
-
Optimize Reverse Transcription: Use a reputable reverse transcriptase and consider using a mix of oligo(dT) and random primers to improve cDNA synthesis from various regions of the RNA.
-
Validate Primers: Ensure your primers are specific to Periostin and have an optimal annealing temperature. Perform a temperature gradient PCR to determine the ideal annealing temperature.
-
Check for Inhibitors: Dilute your cDNA template (e.g., 1:5 or 1:10) to see if this improves amplification, which can indicate the presence of inhibitors.
-
Increase Template Amount: If Periostin expression is expected to be low, consider increasing the amount of RNA in the initial reverse transcription reaction.
-
Issue 3: Non-Specific Amplification or Primer-Dimers in Melt Curve Analysis
Q: My melt curve analysis shows multiple peaks or a peak at a lower temperature than expected. What does this indicate and how can I fix it?
A: Multiple peaks or a low-temperature peak in the melt curve are indicative of non-specific amplification or the formation of primer-dimers, respectively.[4][5][6]
-
Potential Causes:
-
Suboptimal Annealing Temperature: An annealing temperature that is too low can allow primers to bind to non-target sequences.
-
Poor Primer Design: Primers may have self-complementarity or complementarity to other primers, leading to primer-dimer formation. They may also have off-target binding sites in the genome.
-
Excessive Primer Concentration: High primer concentrations can increase the likelihood of primer-dimer formation.
-
Genomic DNA (gDNA) Contamination: If primers are not designed to span an exon-exon junction, they may amplify contaminating gDNA.
-
-
Solutions:
-
Optimize Annealing Temperature: Perform a gradient PCR to find the optimal annealing temperature that maximizes specific product formation while minimizing non-specific products.[5]
-
Redesign Primers: Use primer design software to check for potential self-dimers, cross-dimers, and off-target binding sites. Ensure at least one primer spans an exon-exon junction to prevent gDNA amplification.
-
Reduce Primer Concentration: Titrate the primer concentration to find the lowest concentration that still gives efficient amplification of the target.
-
DNase Treatment: Treat RNA samples with DNase I before reverse transcription to remove any contaminating gDNA.
-
Gel Electrophoresis: Run the PCR product on an agarose gel to confirm that the amplicon is of the expected size and that no other bands are present.[6]
-
Quantitative Data Summary
Validated Periostin qRT-PCR Primers
| Species | Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Annealing Temp. (°C) | Amplicon Size (bp) |
| Human | POSTN | CAGCAAACCACCTTCACGGATC | TTAAGGAGGCGCTGAACCATGC | 60 | Not specified |
| Human | POSTN | GACTCAAGATGATTCCCTTT | GGTGCAAAGTAAGTGAAGGA | 60 | Not specified |
| Mouse | Postn | AGAAGACGATCAAGAGAAGGCCGTAGC | CCTGCACCTGAGGAGTGAAT | Not specified | Not specified |
Note: It is always recommended to validate primer efficiency and specificity in your own experimental setup.
Expected Periostin (POSTN/Postn) Cq Values
The Cycle quantification (Cq) value for Periostin can vary significantly depending on the tissue type, cell line, and experimental conditions. Generally, lower Cq values indicate higher expression levels.
| Species | Tissue/Cell Type | Condition | Expected Cq Range |
| Human | Adipose-derived MSCs | In vitro culture (P7-P8) | Significant upregulation observed |
| Human | Gastric Cancer | Tumor Tissue | Expression varies by subtype |
| Human | Crohn's Disease | Serum | Higher than healthy controls |
| Mouse | Skin | Naive | Lower expression |
| Mouse | Skin | Wounded | Significantly upregulated |
| Mouse | Heart | Post-myocardial infarction | Peaks at day 7 post-infarct |
Note: These are approximate ranges and should be used as a general guide. It is crucial to include appropriate controls and to establish baseline expression levels for your specific model system.[7][8][9][10][11][12]
Recommended Reference Genes for Data Normalization
The selection of stable reference genes is critical for accurate normalization of qRT-PCR data.[6] The suitability of a reference gene should be validated for each specific experimental condition.
For Cancer Studies:
| Reference Gene | Commonly Used In |
| ACTB (β-actin) | General cancer studies |
| GAPDH | General cancer studies (use with caution, expression can vary) |
| HSPCB, RRN18S, RPS13 | Broad range of cancer cell lines |
| CIAO1, CNOT4, SNW1 | Lung cancer studies |
| PUM1, RPN1, GUSB | Breast cancer tissues |
For Fibrosis Studies:
| Reference Gene | Commonly Used In |
| GAPDH | General fibrosis studies |
| ACTB (β-actin) | Lung fibrosis |
| Sdha, Polr2a, Hprt | Bleomycin-induced pulmonary fibrosis (mouse) |
Experimental Protocols
RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a column-based kit according to the manufacturer's instructions.
-
DNase Treatment: To remove contaminating genomic DNA, treat the extracted RNA with DNase I.
-
RNA Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
RNA Purity Assessment: Check the A260/280 ratio (should be ~2.0) and the A260/230 ratio (should be between 2.0-2.2) to assess purity.
-
RNA Integrity Assessment: Verify RNA integrity by visualizing the 18S and 28S ribosomal RNA bands on a denaturing agarose gel or by determining the RNA Integrity Number (RIN) using a Bioanalyzer. A RIN value ≥ 7 is generally recommended for qRT-PCR.
Reverse Transcription (cDNA Synthesis)
-
Reaction Setup: In a sterile, nuclease-free tube, combine the following components (example for a 20 µL reaction):
-
Total RNA: 1 µg
-
Oligo(dT) primers and/or Random Hexamers
-
dNTP mix
-
Reverse Transcriptase Buffer
-
Reverse Transcriptase Enzyme
-
Nuclease-free water to a final volume of 20 µL
-
-
Incubation: Incubate the reaction mixture according to the reverse transcriptase manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min to inactivate the enzyme).
-
cDNA Storage: Store the synthesized cDNA at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
-
Master Mix Preparation: Prepare a master mix for the number of reactions plus an extra 10% to account for pipetting errors. For a single 20 µL reaction, combine:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Reaction Setup:
-
Aliquot 15 µL of the master mix into each well of a PCR plate.
-
Add 5 µL of diluted cDNA (e.g., 10-50 ng) to each well.
-
Seal the plate securely.
-
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR system with the following cycling conditions (example):
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: Follow the instrument's instructions.
-
-
Data Analysis:
-
Determine the Cq values for your target gene (Periostin) and reference gene(s).
-
Calculate the relative expression of Periostin using the ΔΔCq method.
-
Visualizations
Periostin Signaling Pathways
Caption: Periostin signaling pathways involved in cancer progression and fibrosis.
Troubleshooting Workflow for Inconsistent qRT-PCR Results
Caption: A logical workflow for troubleshooting inconsistent Periostin qRT-PCR results.
References
- 1. dispendix.com [dispendix.com]
- 2. pcrbio.com [pcrbio.com]
- 3. yeasenbio.com [yeasenbio.com]
- 4. Amplification of nonspecific products in quantitative polymerase chain reactions (qPCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bento.bio [bento.bio]
- 6. researchgate.net [researchgate.net]
- 7. Periostin expression and characters of human adipose tissue-derived mesenchymal stromal cells were aberrantly affected by in vitro cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constitutive overexpression of periostin delays wound healing in mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of candidate reference genes for RT-qPCR studies in three metabolism related tissues of mice after caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Defining the timeline of periostin upregulation in cardiac fibrosis following acute myocardial infarction in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Predictive Value of Periostin to Diagnose Crohn’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low periostin expression predicts poor survival in intestinal type gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Experimental assessment of robust reference genes for qRT-PCR in lung cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Experimental assessment of robust reference genes for qRT-PCR in lung cancer studies [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Periostin regulates fibrocyte function to promote myofibroblast differentiation and lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of suitable reference genes for normalization of reverse transcription quantitative real-time PCR (RT-qPCR) in the fibrotic phase of the bleomycin mouse model of pulmonary fibrosis | PLOS One [journals.plos.org]
How to prevent degradation of Periostin in clinical samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Periostin in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What is Periostin and why is its stability in clinical samples a concern?
A1: Periostin is a matricellular protein involved in tissue remodeling, inflammation, and fibrosis.[1][2] Its expression levels in clinical samples, such as serum, plasma, and tissue, are increasingly used as a biomarker for various diseases, including asthma, atopic dermatitis, and cancer.[1][2] Degradation of Periostin in these samples can lead to inaccurate quantification and misinterpretation of its role in disease pathogenesis and as a treatment response indicator. The C-terminal domain of Periostin is known to be intrinsically disordered and susceptible to proteolytic cleavage, making its stability a critical pre-analytical factor.[3]
Q2: Which anticoagulant should I use for collecting plasma samples for Periostin analysis?
A2: Both EDTA and heparin are commonly used anticoagulants for plasma collection for Periostin analysis.[4][5] Some ELISA kits may specify a preference; for example, certain kits recommend EDTA or heparin and advise against the use of citrate (B86180).[6] It is crucial to consult the manufacturer's instructions for your specific assay. Studies have shown that measured Periostin levels are generally comparable between serum, EDTA plasma, heparin plasma, and citrate plasma.[4][7]
Q3: What is the optimal procedure for processing blood samples to ensure Periostin stability?
A3: Proper and prompt processing of blood samples is vital. For serum, allow the blood to clot for 30-60 minutes at room temperature before centrifugation. For plasma, centrifugation should occur within 30 minutes to 2 hours of collection.[5] Centrifugation is typically performed at 1000 x g for 15-20 minutes or at speeds up to 3000 rpm for 15 minutes to separate the serum or plasma from blood cells.[5] After centrifugation, the serum or plasma should be immediately transferred to a clean tube for storage.
Q4: How should I store my samples to prevent Periostin degradation?
A4: For short-term storage (up to 5 days), samples can be kept at 4°C.[5] For long-term storage, it is recommended to aliquot the samples and store them at -20°C or, ideally, at -80°C.[2][5] Aliquoting is crucial to avoid repeated freeze-thaw cycles.
Q5: How many freeze-thaw cycles can my samples undergo before Periostin degrades?
A5: Periostin is reported to be stable for up to four freeze-thaw cycles.[2] However, it is a best practice to minimize freeze-thaw cycles as much as possible. Studies on other biomarkers have shown that even a few cycles can affect the concentration of certain proteins, with significant changes often observed after the third cycle.[8][9][10] Whenever possible, use previously unthawed aliquots for analysis.[8]
Troubleshooting Guide
Issue 1: Lower than expected Periostin levels in my samples.
| Possible Cause | Troubleshooting Steps |
| Protein Degradation | Ensure that samples were processed promptly after collection and stored at the correct temperature (-20°C or -80°C). For tissue samples, consider adding a protease inhibitor cocktail during homogenization. |
| Sample Type | Verify that the sample type (serum, plasma, tissue lysate) is compatible with your assay kit. |
| ELISA Issues | Review your ELISA protocol. Ensure that antibody concentrations are optimal, incubation times are sufficient (consider overnight incubation at 4°C for antibodies), and the substrate has not expired and is protected from light.[11] |
| Low Analyte Level | If Periostin levels are genuinely low in your samples, you may need to use a more sensitive assay or concentrate your sample, if validated for your assay. |
| Incorrect Dilution | Ensure your samples are diluted according to the assay protocol to fall within the quantitative range of the standard curve. |
Issue 2: High variability in Periostin levels between replicate samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize your sample collection, processing, and storage procedures for all samples. Ensure consistent freeze-thaw cycles for all aliquots being compared. |
| Pipetting Errors | Use calibrated pipettes and ensure proper technique to minimize errors in sample and reagent addition.[12] |
| Plate Washing Issues | Insufficient washing between ELISA steps can lead to high background and variability. Ensure thorough washing according to the protocol.[12] |
| Edge Effects in Microplate | To minimize edge effects, avoid using the outermost wells of the microplate for samples and standards, or ensure the plate is properly sealed and incubated in a humidified chamber. |
Experimental Protocols & Data
Blood Sample Processing Protocol
This protocol outlines the recommended steps for processing whole blood to obtain serum or plasma for Periostin analysis.
-
Blood Collection:
-
Serum: Collect whole blood in a serum separator tube (SST).
-
Plasma: Collect whole blood in a tube containing an appropriate anticoagulant (EDTA or heparin recommended). Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.
-
-
Clotting (for Serum):
-
Allow the blood in the SST to clot at room temperature for 30-60 minutes.
-
-
Centrifugation:
-
Centrifuge the tubes at 1000 x g for 15-20 minutes at room temperature.[5] Alternatively, centrifugation at 3000 rpm for 15 minutes is also cited. Ensure the centrifuge is properly balanced.
-
-
Aliquoting and Storage:
-
Immediately following centrifugation, carefully aspirate the serum or plasma without disturbing the cell layer or gel separator.
-
Transfer the serum or plasma into pre-labeled cryovials.
-
For short-term storage (≤ 5 days), store at 4°C.
-
For long-term storage, store at -20°C or -80°C.[5]
-
Quantitative Data on Sample Stability
While specific quantitative data on Periostin degradation over time and with multiple freeze-thaw cycles is limited in publicly available literature, the following table provides a general guide based on studies of other protein biomarkers.
Table 1: General Stability of Protein Biomarkers Under Different Conditions
| Condition | General Observation for Protein Biomarkers | Recommendation for Periostin |
| Storage at 4°C | Stable for a few days to a week.[13] | Store for no longer than 5 days.[5] |
| Storage at -20°C | Generally stable for months.[14][15] | Suitable for long-term storage.[2][5] |
| Storage at -80°C | Considered the optimal temperature for long-term stability, preserving samples for years.[5] | The preferred method for long-term storage. |
| Freeze-Thaw Cycles | Significant changes can occur after 3 or more cycles for many proteins.[8][9][10] | Limit to a maximum of 4 cycles; use fresh aliquots whenever possible.[2] |
Recommended Protease Inhibitor Cocktail for Tissue Homogenates
For the analysis of Periostin in tissue samples, the use of a protease inhibitor cocktail during homogenization is crucial to prevent degradation by endogenous proteases.
Table 2: Components of a General Protease Inhibitor Cocktail
| Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF or PMSF | Serine Proteases | 0.5 - 1 mM |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL |
| Leupeptin | Serine and Cysteine Proteases | 1 - 2 µg/mL |
| E-64 | Cysteine Proteases | 1 µM |
| EDTA | Metalloproteinases | 1 - 5 mM |
| Pepstatin A | Aspartic Proteases | 1 µM |
Note: Commercially available protease inhibitor cocktails are often supplied as 100x concentrated solutions. Follow the manufacturer's instructions for dilution.[16][17][18]
Visualizations
Experimental Workflow: Blood Sample Processing
Caption: Workflow for processing blood samples for Periostin analysis.
Signaling Pathway Leading to Potential Periostin Degradation
Caption: Inflammatory pathways leading to protease upregulation and potential Periostin degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Periostin [tecomedical.com]
- 3. Periostin C-Terminal Is Intrinsically Disordered and Interacts with 143 Proteins in an In Vitro Epidermal Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Periostin is a systemic biomarker of eosinophilic airway inflammation in asthmatic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cloud-clone.com [cloud-clone.com]
- 6. content.abcam.com [content.abcam.com]
- 7. bmgrp.com [bmgrp.com]
- 8. Impact of Freeze-Thaw Cycles on Circulating Inflammation Marker Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. mybiosource.com [mybiosource.com]
- 13. ispub.com [ispub.com]
- 14. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. interchim.fr [interchim.fr]
- 17. goldbio.com [goldbio.com]
- 18. bio-protech.com.tw [bio-protech.com.tw]
Technical Support Center: Optimizing Cell Lysis Buffers for Periostin Extraction
Welcome to the technical support center for Periostin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing cell lysis and extraction protocols for this challenging extracellular matrix (ECM) protein.
Frequently Asked Questions (FAQs)
Q1: What is Periostin and why is its extraction challenging?
Periostin (POSTN), also known as Osteoblast-Specific Factor 2 (OSF-2), is a secreted matricellular protein with a molecular weight of approximately 90-93 kDa.[1][2][3] Unlike intracellular proteins, Periostin is localized to the extracellular compartment, where it is a key component of the ECM.[4][5] It binds to other ECM proteins like Type I collagen, fibronectin, and tenascin-C, as well as cell surface integrins.[3][6] This integration into a complex, often cross-linked protein meshwork makes its extraction difficult; a simple cell lysis is often insufficient to solubilize it from the surrounding matrix.[7][8]
Q2: What are the essential components of a lysis buffer for Periostin?
An effective lysis buffer for an ECM protein like Periostin must both break open cells and solubilize the matrix. Key components include:
-
Buffering Agent (e.g., Tris-HCl): Maintains a stable pH, typically between 7.0 and 8.0, to ensure protein stability.[9][10]
-
Salts (e.g., NaCl): Control the ionic strength of the buffer to improve protein solubility and prevent aggregation.[9]
-
Detergents: These are critical for disrupting cell membranes and solubilizing proteins. The choice of detergent is a key variable for optimization.[11][12]
-
Chelating Agents (e.g., EDTA): Inhibit the activity of metalloproteinases, which require metal ions and can degrade ECM proteins.[10]
-
Protease and Phosphatase Inhibitors: Essential additives to prevent the degradation of Periostin by enzymes released from cellular compartments during lysis.[10][13]
Q3: Should I use a mild or a harsh (denaturing) detergent for Periostin extraction?
The choice depends on your downstream application.
-
Mild, non-ionic detergents (e.g., Triton™ X-100, NP-40) are good at disrupting the lipid cell membrane while leaving many protein-protein interactions intact.[11][14] They are preferred if you need to preserve Periostin's biological activity or its interaction with other proteins. However, they may be inefficient at solubilizing Periostin that is tightly bound within the ECM.
-
Harsh, ionic detergents (e.g., SDS, sodium deoxycholate) are powerful solubilizing agents that disrupt most protein-protein interactions.[14][15] Buffers containing these detergents, like RIPA buffer, are very effective for releasing Periostin from the ECM for analysis by SDS-PAGE and Western Blotting, but they will denature the protein.
Q4: After my initial lysis, I can't detect Periostin in the soluble fraction. Where is it?
If you used a mild lysis buffer, your Periostin is likely still cross-linked and insoluble within the extracellular matrix, which is in the pellet after centrifugation.[7][8] The key to successful Periostin extraction is to solubilize this ECM-rich pellet. Consider re-extracting the pellet with a stronger, denaturing buffer (see Troubleshooting Guide below).
Q5: How can I prevent the degradation of my Periostin sample during extraction?
Protein degradation is a primary cause of low yield.[13] To prevent it:
-
Always use a broad-spectrum protease inhibitor cocktail immediately before use. Periostin is known to be involved in processes mediated by matrix metalloproteinases (MMPs).[1][3]
-
Work quickly and keep samples on ice or at 4°C at all times to reduce endogenous enzymatic activity.[13]
-
Consider adding specific inhibitors like EDTA to inhibit metalloproteinases.
Troubleshooting Guide
This guide addresses common issues encountered during Periostin extraction in a question-and-answer format.
Problem: I have a weak or no signal for Periostin on my Western Blot.
-
Question: Is my lysis buffer strong enough to solubilize the ECM?
-
Possible Cause: Your buffer may be too mild (e.g., Triton X-100-based) to release Periostin from its interactions with collagen and other matrix components.
-
Solution: Increase the solubilizing power of your buffer. The most common approach is to use a Radioimmunoprecipitation Assay (RIPA) buffer, which contains both non-ionic and ionic detergents.[8] For very resistant matrices, a sequential extraction protocol or buffers containing chaotropic agents like urea (B33335) may be necessary.[7][16]
-
-
Question: Did I successfully extract the protein from the insoluble pellet?
-
Possible Cause: The majority of Periostin may remain in the insoluble pellet after your initial centrifugation.
-
Solution: After collecting your initial "soluble" lysate, perform a second extraction on the pellet. Resuspend the pellet in a high-strength buffer (e.g., a high-SDS buffer or a urea-based buffer) and sonicate on ice to further break apart the matrix and solubilize the remaining proteins.[17] Analyze both the initial supernatant and the solubilized pellet fraction to track your protein.
-
-
Question: Could my Periostin have been degraded?
Problem: My cell or tissue lysate is extremely viscous after adding the lysis buffer.
-
Question: How can I reduce the viscosity of my lysate?
-
Possible Cause: High viscosity is typically caused by the release of genomic DNA from the cell nucleus, which forms a gelatinous substance.
-
Solution: Shear the DNA by sonicating the lysate on ice.[17] Use short bursts of power with cooling periods in between to avoid heating and denaturing your sample. While DNase can be used, sonication is often preferred to avoid adding an external protein to your sample.[17]
-
Data Presentation
The tables below summarize common lysis buffer formulations and recommended concentrations for their key components.
Table 1: Comparison of Common Lysis Buffers for Periostin Extraction
| Buffer Type | Key Components | Strength | Pros | Cons |
| Triton™-Based | Tris-HCl, NaCl, Triton™ X-100 | Mild | Preserves protein-protein interactions and biological activity.[14] | Often inefficient for tightly-bound ECM proteins like Periostin. |
| RIPA | Tris-HCl, NaCl, NP-40/Triton™, Sodium Deoxycholate, SDS | Strong | Highly effective at solubilizing most cellular and ECM proteins.[8] | Denatures proteins, disrupting interactions and enzymatic activity.[14] |
| Urea/Chaotropic | Urea, Thiourea, Detergents | Very Strong | Can solubilize highly insoluble or aggregated protein complexes from the ECM.[16] | Strongly denaturing; can interfere with some downstream assays (e.g., ELISA). |
Table 2: Recommended Concentration Ranges for Lysis Buffer Components
| Component | Function | Typical Concentration Range | Notes |
| Tris-HCl | Buffering Agent | 20 - 50 mM, pH 7.4 - 8.0 | Provides a stable pH environment.[9] |
| NaCl | Ionic Strength | 137 - 150 mM | Mimics physiological ionic strength, aids solubility.[9] |
| Triton™ X-100 | Non-ionic Detergent | 0.5 - 1.0% (v/v) | Mild solubilization of membranes.[7] |
| SDS | Ionic Detergent | 0.1 - 1.0% (w/v) | Strong, denaturing solubilization.[7] |
| Sodium Deoxycholate | Ionic Detergent | 0.25 - 0.5% (w/v) | Works with SDS to disrupt complexes.[7] |
| EDTA | Chelating Agent | 1 - 5 mM | Inhibits metalloproteinases.[10] |
| Protease Inhibitor Cocktail | Protease Inhibition | 1X (as per manufacturer) | Crucial. Add fresh before use.[10][13] |
Experimental Protocols
Protocol 1: Standard RIPA Buffer Lysis for Total Protein Extraction
This protocol is a starting point for efficiently extracting total protein, including Periostin, for analysis by Western Blot.
-
Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C. Prepare RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS). Just before use, add a protease inhibitor cocktail.
-
Cell Harvest: For adherent cells, wash the culture dish twice with ice-cold PBS. Scrape the cells into a small volume of ice-cold PBS and pellet them by centrifugation (e.g., 500 x g for 5 minutes at 4°C).[13]
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to the cell pellet (e.g., 100 µL per 1 million cells).[17] Vortex briefly and incubate on ice for 30 minutes, with occasional vortexing.
-
Homogenization: Sonicate the lysate on ice to shear DNA and ensure complete lysis.[17] Use 2-3 short pulses.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet insoluble debris.[10]
-
Collection & Storage: Carefully transfer the clear supernatant to a new pre-chilled tube. This is your total protein lysate. Determine the protein concentration (e.g., via BCA assay) and store at -80°C.
Protocol 2: Sequential Extraction to Enrich for ECM-Bound Periostin
This method first removes soluble cytosolic proteins, then uses a stronger buffer to extract the ECM-enriched fraction.
-
Preparation: Prepare two buffers.
-
Buffer A (Mild): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton™ X-100, plus protease inhibitors.
-
Buffer B (Strong): Standard RIPA buffer (as above), plus protease inhibitors.
-
-
Initial Lysis: Harvest cells as described in Protocol 1. Lyse the cell pellet in ice-cold Buffer A . Incubate on ice for 20 minutes.
-
Fractionation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
The supernatant contains cytosolic and membrane proteins. Collect and save this as the "Soluble Fraction".
-
The pellet contains nuclei and the insoluble extracellular matrix.
-
-
ECM Extraction: Wash the pellet once with ice-cold Buffer A to remove residual soluble proteins. Centrifuge again and discard the supernatant.
-
Solubilization: Resuspend the pellet in ice-cold Buffer B (RIPA) . Incubate on ice for 30 minutes, vortexing occasionally.
-
Homogenization & Clarification: Sonicate the resuspended pellet on ice to fully solubilize the matrix.[17] Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collection: The resulting supernatant is your "ECM-Enriched Fraction," which should contain the solubilized Periostin. Analyze both fractions by Western Blot to confirm enrichment.
Visualizations
Experimental & Logical Workflows
The following diagrams illustrate the logical steps for optimizing and troubleshooting your Periostin extraction protocol.
Caption: Workflow for Periostin extraction and optimization.
Caption: Troubleshooting flowchart for low Periostin yield.
References
- 1. Frontiers | Periostin: A Matricellular Protein With Multiple Functions in Cancer Development and Progression [frontiersin.org]
- 2. Periostin: An Emerging Molecule With a Potential Role in Spinal Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Periostin - Wikipedia [en.wikipedia.org]
- 5. prospecbio.com [prospecbio.com]
- 6. Periostin Antibody | Cell Signaling Technology [cellsignal.com]
- 7. Enrichment of Extracellular Matrix Proteins from Tissues and Digestion into Peptides for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 10. bosterbio.com [bosterbio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
- 13. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 14. The Effect of Detergents on the Basement Membrane Complex of a Biologic Scaffold Material - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 細胞溶解およびタンパク質抽出用の界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. A Rapid, Scalable Method for the Isolation, Functional Study, and Analysis of Cell-derived Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ptglab.com [ptglab.com]
Technical Support Center: Refinement of Protocols for Periostin Immunoprecipitation
Welcome to the technical support center for Periostin immunoprecipitation (IP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the successful immunoprecipitation of Periostin.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps for a successful Periostin immunoprecipitation experiment?
A1: The success of your Periostin IP experiment hinges on three critical initial steps:
-
High-Quality Antibody Selection: Choose an antibody that is validated for immunoprecipitation. Polyclonal antibodies may offer an advantage by recognizing multiple epitopes, which can be beneficial for capturing native protein.
-
Appropriate Lysis Buffer: The choice of lysis buffer is crucial, especially since Periostin is a secreted, extracellular matrix-associated protein. A buffer that efficiently solubilizes Periostin from the extracellular matrix without disrupting the antibody-antigen interaction is essential.
-
Sample Preparation: Proper handling of your cell culture supernatant or tissue extract is key. For tissue, efficient homogenization and extraction are necessary. For all samples, the addition of protease and phosphatase inhibitors is critical to prevent degradation of the target protein.[1][2]
Q2: How can I reduce high background and non-specific binding in my Periostin IP?
A2: High background can obscure your results. Here are several strategies to minimize it:
-
Pre-clearing the Lysate: This is a highly recommended step to remove proteins that non-specifically bind to the IP beads.[2][3] Incubate your lysate with beads alone before adding the primary antibody.
-
Optimize Antibody Concentration: Using too much antibody can lead to increased non-specific binding. Perform a titration experiment to determine the optimal antibody concentration.[4]
-
Increase Wash Stringency: Increase the number of washes or the salt and detergent concentrations in your wash buffer to remove non-specifically bound proteins.[5]
-
Block the Beads: Before adding the antibody, incubate the beads with a blocking agent like Bovine Serum Albumin (BSA) to reduce non-specific protein adherence.[1][6]
Q3: I am not detecting any Periostin in my final elution. What could be the problem?
A3: A lack of signal can be frustrating. Consider these potential causes:
-
Low Protein Expression: Periostin expression levels can vary significantly between cell types and tissues. Confirm the presence of Periostin in your starting material (input) via Western blot.[2]
-
Inefficient Lysis: Periostin's association with the extracellular matrix can make extraction difficult. Ensure your lysis buffer is effective for ECM proteins. Sonication can aid in the disruption of the nucleus and shearing of DNA, which can improve protein recovery.[2][7]
-
Incorrect Antibody or Antibody Concentration: Ensure your antibody is validated for IP and that you are using it at an optimized concentration.
-
Suboptimal Binding or Elution: The incubation times for antibody-lysate and bead-capture steps may need optimization. Additionally, ensure your elution buffer is effectively disrupting the antibody-antigen interaction.
Q4: The heavy and light chains of the IP antibody are obscuring my Periostin band on the Western blot. How can I avoid this?
A4: This is a common issue in IP-Western blot experiments. Here are some solutions:
-
Use a different species antibody for Western blotting: If you performed the IP with a rabbit anti-Periostin antibody, use a mouse anti-Periostin antibody for the Western blot detection (and a corresponding anti-mouse secondary antibody).
-
Use Light Chain-Specific Secondary Antibodies: These antibodies will only detect the light chain of the IP antibody, leaving the 50 kDa region of the blot clear.
-
Covalently Crosslink the Antibody to the Beads: This prevents the antibody from being eluted with the antigen.[1][3]
Experimental Protocols
Protocol 1: Immunoprecipitation of Secreted Periostin from Cell Culture Supernatant
This protocol is designed for the immunoprecipitation of Periostin secreted into cell culture media.
Materials:
-
Cell culture supernatant
-
Anti-Periostin antibody (IP-validated)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
IP Lysis/Wash Buffer (e.g., 25 mM Tris, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, pH 7.4)[8]
-
Protease and phosphatase inhibitor cocktail
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0 or 2X SDS-PAGE sample buffer)[8]
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Sample Preparation: Collect cell culture supernatant and centrifuge to remove cells and debris. Add protease and phosphatase inhibitors.
-
Pre-clearing (Recommended): Add Protein A/G beads to the supernatant and incubate with rotation for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add the anti-Periostin antibody to the pre-cleared supernatant and incubate with gentle rotation for 4 hours to overnight at 4°C.
-
Immune Complex Capture: Add pre-washed Protein A/G beads to the antibody-supernatant mixture and incubate with rotation for 1-3 hours at 4°C.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold IP Lysis/Wash Buffer. After the final wash, carefully remove all residual buffer.
-
Elution:
-
For Western Blotting: Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes.
-
For Mass Spectrometry/Functional Assays: Resuspend the beads in a non-denaturing elution buffer like 0.1 M glycine-HCl. Incubate for 5-10 minutes at room temperature. Pellet the beads and collect the supernatant. Immediately neutralize the eluate with Neutralization Buffer.
-
Protocol 2: Immunoprecipitation of Periostin from Tissue Extracts
This protocol is for the immunoprecipitation of Periostin from tissue samples, which requires more rigorous extraction methods.
Materials:
-
Tissue sample
-
RIPA Buffer or a specialized lysis buffer for ECM proteins
-
Dounce homogenizer or sonicator
-
Anti-Periostin antibody (IP-validated)
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (can be the same as the lysis buffer)
-
Elution Buffer
-
Protease and phosphatase inhibitor cocktail
Procedure:
-
Tissue Lysis:
-
Excise and weigh the tissue.
-
On ice, homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors using a Dounce homogenizer.
-
Sonicate the lysate on ice to further disrupt cells and shear DNA.
-
Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.
-
-
Protein Concentration Determination: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Pre-clearing: Use a portion of the lysate for pre-clearing with Protein A/G beads as described in Protocol 1.
-
Immunoprecipitation: Dilute the pre-cleared lysate to a suitable protein concentration (e.g., 1-2 mg/mL) and add the anti-Periostin antibody. Incubate overnight at 4°C with rotation.
-
Immune Complex Capture and Washing: Follow steps 4 and 5 from Protocol 1.
-
Elution: Follow step 6 from Protocol 1, choosing the appropriate elution method for your downstream application.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background/ Non-specific Bands | 1. Insufficient washing | Increase the number of washes to 4-5 times. Consider increasing the salt or detergent concentration in the wash buffer.[5] |
| 2. Too much antibody | Perform an antibody titration to find the optimal concentration.[4] | |
| 3. Non-specific binding to beads | Pre-clear the lysate with beads before adding the antibody. Block the beads with BSA.[1][2] | |
| No/Weak Periostin Signal | 1. Low Periostin expression | Confirm Periostin presence in the input lysate by Western blot. Increase the amount of starting material if necessary.[2] |
| 2. Inefficient protein extraction | Use a more stringent lysis buffer suitable for ECM proteins. Ensure thorough homogenization and sonication of tissue samples. | |
| 3. Antibody not suitable for IP | Use an antibody that has been validated for immunoprecipitation. | |
| 4. Inefficient elution | Ensure the elution buffer is appropriate for disrupting the antibody-antigen interaction. For SDS-PAGE elution, ensure complete denaturation by boiling. | |
| Co-elution of Antibody Heavy & Light Chains | 1. Secondary antibody cross-reactivity | Use a secondary antibody for Western blotting that does not recognize the species of the IP antibody. |
| 2. Antibody eluted with antigen | Covalently cross-link the antibody to the beads before incubation with the lysate.[1][3] | |
| Use a light-chain specific secondary antibody for Western blotting. |
Quantitative Data Summary
Optimizing the quantitative aspects of your IP protocol is crucial for reproducibility. The following table provides recommended starting concentrations and ranges for key components. These should be optimized for your specific experimental conditions.
| Parameter | Starting Recommendation | Optimization Range | Notes |
| Total Protein in Lysate | 1 mg | 0.5 - 2 mg | Higher amounts may increase background. |
| IP Antibody | 1-2 µg | 0.5 - 5 µg | Titrate to find the optimal signal-to-noise ratio. |
| Protein A/G Beads (50% slurry) | 20-30 µL | 10 - 50 µL | Bead capacity can vary by manufacturer. |
| Lysis Buffer Detergent (e.g., NP-40, Triton X-100) | 1% (v/v) | 0.1% - 2% (v/v) | Higher concentrations can disrupt protein-protein interactions. |
| Lysis Buffer Salt (e.g., NaCl) | 150 mM | 100 - 500 mM | Higher salt concentrations can reduce non-specific binding but may also disrupt specific interactions. |
Visualizations
Experimental Workflow for Periostin Immunoprecipitation
Caption: A generalized workflow for Periostin immunoprecipitation.
Key Signaling Pathways Involving Periostin
Periostin is a key regulator of multiple signaling pathways that are crucial in both physiological and pathological processes. It primarily functions by binding to integrins on the cell surface, which in turn activates downstream signaling cascades.
Caption: Simplified diagram of major Periostin-activated signaling pathways.
References
- 1. Immunoprecipitation (IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. Considerations before starting your IP experiment | Proteintech Group [ptglab.com]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. IP Troubleshooting | Proteintech Group [ptglab.com]
- 7. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Navigating the Nuances of Periostin Quantification: A Technical Support Center
Welcome to the technical support center for commercial Periostin ELISA kits. This resource is designed for researchers, scientists, and drug development professionals to address the inherent variability in commercial ELISA kits and provide robust troubleshooting guidance. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comparative data to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of variability in Periostin ELISA kits?
A1: Variability in Periostin ELISA kits can arise from several factors, including:
-
Kit Manufacturing: Differences in antibody pairs (capture and detection), their epitope specificity, and the recombinant protein standard used for calibration can lead to significant differences between kits from various manufacturers.[1]
-
Periostin Isoforms: Periostin is subject to alternative splicing, resulting in multiple isoforms.[2] The antibodies used in a particular kit may not recognize all isoforms equally, leading to discrepancies in quantification depending on the sample type and the predominant isoforms present.
-
Sample Type and Handling: The concentration of Periostin can vary between serum, plasma (with different anticoagulants), and cell culture supernatants.[3][4] Proper sample collection, storage, and avoidance of multiple freeze-thaw cycles are critical to maintain sample integrity.[3]
-
Procedural Errors: Inconsistent pipetting, improper washing, incorrect incubation times and temperatures, and bubbles in wells can all introduce significant variability.[5][6]
-
Patient-Specific Factors: In clinical samples, factors such as gender, smoking status, BMI, and medications can influence endogenous Periostin levels, affecting data interpretation.
Q2: Why am I seeing a high background in my ELISA results?
A2: High background can obscure the true signal and is often caused by:
-
Insufficient Washing: Inadequate removal of unbound reagents is a primary cause. Ensure thorough washing of all wells.[5][6]
-
Non-specific Binding: The detection antibody may bind non-specifically to the plate. Using the provided blocking buffer and ensuring it completely covers the well surface is crucial.
-
Contaminated Reagents: Contamination of buffers or substrate solution can lead to a high background signal. Always use fresh, clean reagents.[7]
-
Over-incubation or High Temperature: Extending incubation times or increasing the temperature beyond the recommended protocol can increase non-specific binding.
Q3: What should I do if I get a weak or no signal?
A3: A weak or no signal can be due to several reasons:
-
Reagent Preparation or Omission: Ensure all reagents, including the standard, detection antibody, and substrate, are prepared correctly and added in the proper sequence.
-
Expired Reagents: Do not use expired kit components, as their activity may be diminished.[6]
-
Incorrect Wavelength: Verify that the plate reader is set to the correct wavelength for the substrate used (typically 450 nm).[8]
-
Low Periostin Concentration: The Periostin concentration in your samples may be below the detection limit of the assay. Consider concentrating your sample if possible.
Q4: My standard curve is poor. How can I improve it?
A4: A poor standard curve is a common issue and can be addressed by:
-
Pipetting Technique: Ensure accurate and consistent pipetting when preparing the standard dilutions. Use calibrated pipettes.
-
Standard Reconstitution: Reconstitute the standard as directed in the kit manual, ensuring it is fully dissolved before making dilutions.
-
Curve Fitting: Use the appropriate curve-fitting model for your data, which is often a four-parameter logistic (4-PL) curve.[3]
Troubleshooting Guides
Issue 1: High Inter-Assay Variability
Symptoms: You observe significant differences in the quantification of the same sample run on different days or with different kits.
Possible Causes and Solutions:
| Cause | Solution |
| Different Kit Lots | Avoid using different kit lots within the same study. If unavoidable, run a bridging study to normalize the results. |
| Inconsistent Protocol Execution | Strictly adhere to the manufacturer's protocol for incubation times, temperatures, and washing steps.[5] |
| Reagent Degradation | Aliquot reagents to avoid repeated freeze-thaw cycles and store them at the recommended temperatures.[5] |
| Instrument Variability | Ensure the plate reader is properly calibrated and maintained. |
Issue 2: Poor Reproducibility (High CV% in Duplicates)
Symptoms: You see a high coefficient of variation (CV%) between duplicate wells of your samples or standards.
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Use calibrated pipettes and ensure consistent technique when adding samples, standards, and reagents. |
| Well-to-Well Contamination | Be careful to avoid splashing between wells during washing and reagent addition. |
| Incomplete Washing | Ensure all wells are washed thoroughly and equally. An automated plate washer can improve consistency. |
| Edge Effects | Uneven temperature across the plate can cause edge effects. Ensure the plate is at room temperature before starting and incubate in a stable temperature environment.[5] |
Comparative Data of Commercial Periostin ELISA Kits
The following table summarizes the performance characteristics of several commercially available Human Periostin ELISA kits. This data is intended to help you select the most appropriate kit for your research needs.
| Manufacturer | Kit Catalog # | Sensitivity | Detection Range (pg/mL) | Intra-Assay CV% | Inter-Assay CV% | Sample Type(s) |
| Invitrogen (Thermo Fisher) | EHPOSTN | 80 pg/mL | 82 - 60,000 | <10% | <12% | Serum, Plasma, Cell Culture Supernatants |
| R&D Systems | MOSF20 (Mouse) | 65 pg/mL | 200 - 10,000 | Not specified | Not specified | Serum, Plasma, Cell Culture Supernatants |
| Abcam | ab309314 | 20.98 pg/mL | 78.125 - 5,000 | Not specified | Not specified | Serum, Plasma, Cell Culture Media |
| Cloud-Clone Corp. | SEH339Hu | < 33 pg/mL | 78 - 5,000 | <10% | <12% | Serum, Plasma, other biological fluids |
| Elabscience | E-EL-H6160 | 90 pg/mL | 160 - 10,000 | Not specified | Not specified | Serum, Plasma, other biological fluids |
| Biomatik | EKU06733 | 33 pg/mL | 78 - 5,000 | Not specified | Not specified | Serum, Plasma |
| Assay Genie | MOES0043 | Not specified | Not specified | <10% | <10% | Serum, Plasma, other biological fluids |
Note: The data presented here is compiled from the manufacturers' product datasheets and may vary. It is highly recommended to validate the kit performance in your own laboratory.
Experimental Protocols
Detailed Methodology for Western Blot Analysis of Periostin
This protocol provides a general framework for detecting Periostin in cell lysates or tissue homogenates.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per well onto a 4-20% Tris-glycine polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 1-2 hours at 4°C.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Periostin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Detailed Methodology for Immunoprecipitation (IP) of Periostin
This protocol is for the enrichment of Periostin from complex protein mixtures.
-
Lysate Preparation:
-
Prepare cell or tissue lysates as described in the Western Blot protocol.
-
-
Pre-clearing the Lysate:
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary anti-Periostin antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the bound proteins from the beads by adding 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting as described above.
-
Visualizations
Caption: A workflow diagram for troubleshooting common ELISA issues.
Caption: Overview of Periostin's interaction with cell surface receptors.
References
- 1. biocompare.com [biocompare.com]
- 2. Development of a top-down MS assay for specific identification of human periostin isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Periostin ELISA Kit (EHPOSTN) - Invitrogen [thermofisher.com]
- 4. bmgrp.com [bmgrp.com]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. storage.googleapis.com [storage.googleapis.com]
- 8. ELISA Kit for Periostin (POSTN) | SEH339Hu | Homo sapiens (Human) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Best practices for long-term storage of recombinant Periostin
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of recombinant Periostin. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
FAQs: Best Practices for Long-Term Storage
Q1: How should lyophilized recombinant Periostin be stored for the long term?
For long-term stability, lyophilized recombinant Periostin should be stored at -20°C to -80°C.[1][2] Under these conditions, the protein is generally stable for up to 12 months from the date of receipt.[3] It is crucial to keep the vial tightly sealed to prevent moisture uptake, which can significantly decrease long-term stability.[4]
Q2: What is the recommended procedure for reconstituting lyophilized Periostin?
Proper reconstitution is critical for maintaining the biological activity of recombinant Periostin. Follow this detailed protocol:
Experimental Protocol: Reconstitution of Lyophilized Periostin
Materials:
-
Vial of lyophilized recombinant Periostin
-
Sterile, high-purity water, phosphate-buffered saline (PBS), or other recommended buffer.
-
Sterile, low-protein-binding microcentrifuge tubes.
-
Calibrated micropipettes with sterile tips.
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized Periostin and the reconstitution buffer to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.
-
Centrifugation: Briefly centrifuge the vial at a low speed (e.g., 3000-3500 rpm for 5 minutes) to ensure that all the lyophilized powder is collected at the bottom of the vial.[1]
-
Reconstitution: Carefully open the vial and add the recommended volume of sterile buffer to achieve a concentration of 0.1-1.0 mg/mL.[1] Direct the buffer down the side of the vial to gently wet the powder.
-
Dissolution: Gently swirl the vial or pipette the solution up and down slowly to dissolve the protein. Do not vortex or shake vigorously , as this can cause aggregation and denaturation.[1] Allow the vial to sit at room temperature for 15-30 minutes to ensure complete dissolution.[5]
-
Verification: After reconstitution, the solution should be clear and colorless. If particulates are present, the vial can be gently mixed for a couple of hours at room temperature, followed by overnight incubation at 4°C.[5]
Q3: How should reconstituted recombinant Periostin be stored?
The storage conditions for reconstituted Periostin depend on the intended duration of storage:
-
Short-term (1 week): Store at 2-8°C.[1]
-
Long-term (3-12 months): For long-term storage, it is highly recommended to add a carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA or Human Serum Albumin - HSA) or a cryoprotectant (e.g., 5% trehalose (B1683222) or 25-50% glycerol) to the reconstituted protein to enhance stability.[6][7] The solution should then be aliquoted into small, single-use volumes (ideally >20 µL to minimize adsorption to the vial surface) and stored at -20°C to -80°C.[1]
Q4: Why is it important to avoid repeated freeze-thaw cycles?
Repeatedly freezing and thawing a protein solution can lead to denaturation, aggregation, and a subsequent loss of biological activity.[1][2] The formation of ice crystals during freezing can disrupt the protein's tertiary structure. Aliquoting the reconstituted protein into single-use volumes is the most effective way to prevent damage from multiple freeze-thaw cycles.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of recombinant Periostin.
Issue 1: Protein Aggregation or Precipitation
Symptoms:
-
Visible particulates or cloudiness in the reconstituted solution.
-
Loss of biological activity in downstream assays.
Possible Causes and Solutions:
| Cause | Solution |
| Improper Reconstitution | Avoid vortexing or vigorous shaking.[1] Ensure the protein is fully dissolved by gentle swirling and allowing sufficient time for reconstitution.[5] |
| High Protein Concentration | Reconstitute the protein to the recommended concentration range (0.1-1.0 mg/mL).[1] Storing proteins at very high concentrations can sometimes lead to aggregation. |
| Incorrect Buffer or pH | Use the recommended buffer for reconstitution. The pH of the buffer should be appropriate for Periostin's stability. |
| Repeated Freeze-Thaw Cycles | Aliquot the reconstituted protein into single-use volumes to avoid multiple freeze-thaw cycles.[1] |
| Storage Temperature Fluctuations | Store the protein at a constant and appropriate temperature (-20°C or -80°C for long-term storage). Use a manual defrost freezer if possible. |
Issue 2: Loss of Biological Activity
Symptoms:
-
Reduced or no effect in cell-based assays (e.g., cell adhesion, migration).
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Protein Degradation | Store the protein at the recommended temperature and for the specified duration. Avoid prolonged storage at 4°C. For long-term storage, use -80°C.[2] |
| Improper Handling | Minimize the time the protein is at room temperature. Keep on ice when in use. |
| Oxidation | If the protein is sensitive to oxidation, consider using a buffer with a reducing agent like DTT, though this is not standard for Periostin unless specified. |
| Adsorption to Surfaces | When preparing dilute solutions, use low-protein-binding tubes and pipette tips. The addition of a carrier protein like BSA can also help prevent surface adsorption.[8] |
Issue 3: Protein Degradation
Symptoms:
-
Appearance of lower molecular weight bands on an SDS-PAGE gel.
-
Loss of biological activity.
Possible Causes and Solutions:
| Cause | Solution |
| Protease Contamination | Ensure all buffers and equipment are sterile. Work in a clean environment. If protease contamination is suspected, consider adding a protease inhibitor cocktail, although this is not typically required for highly pure recombinant proteins. |
| Chemical Instability | Store the protein in the recommended buffer and pH. Avoid exposure to harsh chemicals or extreme pH conditions. |
Quantitative Data Summary
The following tables provide a summary of recommended storage conditions and expected stability for recombinant Periostin.
Table 1: Storage of Lyophilized Recombinant Periostin
| Storage Temperature | Duration | Key Considerations |
| -20°C to -80°C | Up to 12 months | Keep vial tightly sealed. Avoid moisture.[3] |
| 4°C | Not Recommended | For short-term shipping only. |
| Room Temperature | Not Recommended | Significant decrease in stability. |
Table 2: Storage of Reconstituted Recombinant Periostin
| Storage Temperature | Duration (without cryoprotectant) | Duration (with cryoprotectant/carrier protein) | Key Considerations |
| 2-8°C | Up to 1 week | Not applicable | For short-term use only.[1] |
| -20°C | Up to 3 months | Up to 12 months | Aliquot to avoid freeze-thaw cycles.[3] |
| -80°C | Up to 6 months | Up to 12 months | Ideal for long-term storage. Aliquot to avoid freeze-thaw cycles.[1][2] |
Mandatory Visualizations
Periostin Signaling Pathway
Caption: Periostin binding to integrins activates FAK and PI3K/Akt signaling pathways.
Experimental Workflow: Troubleshooting Loss of Periostin Activity
References
- 1. Reconstitution and Storage of Recombinant Proteins - Chamot Biology [admin.en.chamot-bio.com]
- 2. genextgenomics.com [genextgenomics.com]
- 3. msesupplies.com [msesupplies.com]
- 4. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 5. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
Validation & Comparative
Validating Periostin as a Prognostic Biomarker in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for validating periostin (POSTN) as a prognostic biomarker in breast cancer. Periostin, a matricellular protein, has emerged as a significant factor in tumor progression, with numerous studies indicating its overexpression is linked to poorer patient outcomes.[1][2] This document synthesizes key findings, presents quantitative data for comparative analysis, details common experimental protocols, and visualizes the underlying biological and procedural frameworks.
Quantitative Data Summary: Periostin and Breast Cancer Prognosis
Multiple studies have quantitatively assessed the prognostic significance of periostin expression in breast cancer, consistently demonstrating a correlation between high periostin levels and adverse clinical outcomes. The following tables summarize key findings from independent cohorts, providing a comparative overview of periostin's performance as a prognostic biomarker.
Table 1: Prognostic Value of Tissue Periostin Expression in Breast Cancer
| Study Cohort (n) | Method | Endpoint | Hazard Ratio (95% CI) | p-value | Key Findings |
| 259 (Early-stage) | IHC | Recurrence-Free Survival (RFS) | Not explicitly stated, but significant | 0.018 | Epithelial periostin expression was an independent predictor of RFS.[3] |
| 259 (Early-stage) | IHC | Distant Metastasis-Free Survival (DFS) | Not explicitly stated, but significant | 0.025 | High periostin was an independent predictor of distant metastasis.[3] |
| 259 (Early-stage) | IHC | Overall Survival (OS) | Not explicitly stated, but significant | 0.047 | Elevated periostin expression independently predicted poorer overall survival.[3] |
| 198 (Invasive) | IHC | Disease-Free Survival (DFS) | Not explicitly stated, but significant | 0.000 | High epithelial periostin expression was significantly associated with reduced DFS.[4] |
| 198 (Invasive) | IHC | Overall Survival (OS) | Not explicitly stated, but significant | 0.000 | Patients with high epithelial periostin expression had significantly poorer OS.[4] |
| 1,086 | IHC | Disease-Specific Survival | Not explicitly stated, but significant | 0.001 | High periostin expression was an independent prognostic factor for worse disease-specific survival.[5][6] |
| TNBC Patients (Online Database) | mRNA | Overall Survival (OS) | Not explicitly stated, but significant | <0.05 | High POSTN mRNA expression correlated with shorter OS in Triple-Negative Breast Cancer.[2] |
| TNBC Patients (Online Database) | mRNA | Relapse-Free Survival (RFS) | Not explicitly stated, but significant | <0.05 | Elevated POSTN mRNA was associated with shorter RFS in TNBC.[2] |
| TNBC Patients (Online Database) | mRNA | Distant Metastasis-Free Survival (DMFS) | Not explicitly stated, but significant | <0.05 | High POSTN mRNA expression was linked to shorter DMFS in TNBC.[2] |
Table 2: Prognostic Value of Serum Periostin Levels in Breast Cancer
| Study Cohort (n) | Method | Endpoint | Hazard Ratio (95% CI) | p-value | Key Findings |
| 509 (Non-metastatic) | ELISA | Breast Cancer-Specific Survival | 1.65 (for high vs. low) | 0.03 | High serum periostin was associated with significantly higher breast cancer-specific mortality.[7][8] |
| 509 (Non-metastatic) | ELISA | Breast Cancer-Specific Survival (Multivariate) | 1.79 | 0.017 | Serum periostin was confirmed as an independent prognostic marker for breast cancer-specific survival.[7][8] |
Experimental Protocols
Accurate and reproducible measurement of periostin is critical for its validation as a biomarker. Below are detailed methodologies for the most common experimental approaches.
Immunohistochemistry (IHC) for Tissue Periostin
This protocol provides a general framework for detecting periostin in formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue microarrays (TMAs).[3][4]
-
Tissue Preparation:
-
Construct TMAs with 2.0 mm diameter cores from representative tumor areas of FFPE blocks.[9]
-
Cut 3-4 µm thick sections from the TMA blocks and mount them on charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate sections through a graded series of ethanol (B145695) solutions (e.g., 100%, 95%, 70%) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a pressure cooker or water bath.
-
Immerse slides in a retrieval solution (e.g., 10 mM citrate (B86180) buffer, pH 6.0) and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with a buffer solution (e.g., PBS or TBS).
-
Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.
-
Incubate with a primary antibody against periostin (e.g., polyclonal anti-periostin antibody) at an optimized dilution overnight at 4°C.
-
Wash slides and incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin.
-
-
Scoring and Analysis:
-
Score epithelial and stromal periostin expression independently.
-
Assessment can be based on the percentage of stained cells and the intensity of staining. A common approach is to use a scoring system (e.g., H-score) that combines both parameters.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Periostin
This protocol outlines the quantitative determination of human periostin in serum samples using a sandwich ELISA kit.[10][11][12]
-
Principle: A sandwich ELISA format where a capture antibody specific for periostin is pre-coated onto a 96-well plate. Standards and samples are added, and periostin is bound by the immobilized antibody. A biotinylated detection antibody is then added, followed by an avidin-biotin-peroxidase complex. A substrate solution is used to visualize the enzymatic reaction, with the color intensity being proportional to the amount of periostin.[12]
-
Procedure:
-
Prepare standards and samples. Serum samples typically require dilution (e.g., 1:50 to 1:100) in the provided assay buffer.[10]
-
Add standards and diluted samples to the pre-coated wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add the biotinylated detection antibody and incubate.
-
Wash the wells.
-
Add the HRP-streptavidin conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate solution and incubate in the dark.[10]
-
Stop the reaction with a stop solution, which changes the color from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of periostin in the samples by interpolating their absorbance values from the standard curve.
-
Real-Time Quantitative PCR (RT-qPCR) for Periostin mRNA
This protocol is for measuring the relative expression of periostin (POSTN) mRNA in breast cancer tissue or cell lines.[13][14]
-
RNA Extraction:
-
Extract total RNA from fresh-frozen tissue samples or cultured cells using a suitable method (e.g., TRIzol reagent or a column-based kit).[14]
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and a mix of random primers and oligo(dT) primers.[14]
-
-
qPCR Reaction:
-
Set up the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and specific primers for the POSTN gene and a reference gene (e.g., GAPDH, ACTB).
-
Perform the reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the POSTN and the reference gene.
-
Calculate the relative expression of POSTN using the ΔΔCt method.
-
Mandatory Visualizations
Signaling Pathway
Caption: Periostin signaling pathway in breast cancer.
Experimental Workflow
Caption: Workflow for validating periostin as a prognostic biomarker.
Logical Relationship
Caption: Logical relationship between periostin expression and breast cancer prognosis.
References
- 1. PERIOSTIN is a potential marker for breast cancer progression | Biomedica [bmgrp.com]
- 2. Periostin drives extracellular matrix degradation, stemness, and chemoresistance by activating the MAPK/ERK signaling pathway in triple–negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic value of periostin in early-stage breast cancer treated with conserving surgery and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epithelial periostin expression is correlated with poor survival in patients with invasive breast carcinoma | PLOS One [journals.plos.org]
- 5. Cancer stem cell-related gene periostin: a novel prognostic marker for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cancer Stem Cell-Related Gene Periostin: A Novel Prognostic Marker for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High serum levels of periostin are associated with a poor survival in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Periostin and NRP1 - markers for breast cancer survival | Biomedica [bmgrp.com]
- 9. The prognostic value of stromal and epithelial periostin expression in human breast cancer: correlation with clinical pathological features and mortality outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biovendor.com [biovendor.com]
- 11. Periostin – a prognostic biomarker in breast cancer | Biomedica [bmgrp.com]
- 12. Human Periostin ELISA Kit (OSF2) (ab213816) | Abcam [abcam.com]
- 13. The expression analysis of periostin in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Periostin gene expression in neu-positive breast cancer cells is regulated by a FGFR signaling cross talk with TGFβ/PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
Periostin Expression: A Tale of Two Tissues - Healthy vs. Fibrotic
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Periostin, a matricellular protein, has emerged as a key player in tissue remodeling and fibrosis. Its expression is tightly regulated in healthy tissues but becomes significantly upregulated in various fibrotic diseases, making it a promising biomarker and therapeutic target. This guide provides an objective comparison of Periostin expression in healthy versus fibrotic tissues, supported by experimental data, detailed methodologies, and pathway visualizations.
Quantitative Comparison of Periostin Expression
Periostin levels are markedly elevated in fibrotic tissues across different organs compared to their healthy counterparts. The following tables summarize quantitative data from various studies, highlighting these differences.
Table 1: Periostin Expression in Lung Tissue
| Tissue Type | Method | Periostin Level | Fold Change (vs. Healthy) | Reference |
| Healthy Lung | Immunohistochemistry | Weak expression | - | [1] |
| Idiopathic Pulmonary Fibrosis (IPF) | Immunohistochemistry | Strong expression in fibroblastic foci | Significantly increased | [1][2] |
| Healthy Human Lung Fibroblasts | qPCR | Baseline | - | [3] |
| IPF Patient Lung Fibroblasts | qPCR | ~3.5-fold higher than normal fibroblasts | 3.5 | [3] |
| Healthy Control Subjects (Serum) | ELISA | 39.1 ± 3.0 ng/mL | - | [1][4] |
| IPF Patients (Serum) | ELISA | 107.1 ± 11.9 ng/mL | ~2.7 | [1][4] |
| Fibrotic NSIP Patients (Serum) | ELISA | 77.9 ± 15.7 ng/mL | ~2.0 | [1] |
| COP Patients (Serum) | ELISA | 58.9 ± 8.2 ng/mL | ~1.5 | [1] |
Table 2: Periostin Expression in Cardiac Tissue
| Tissue Type | Method | Periostin Level | Fold Change (vs. Healthy) | Reference |
| Healthy Adult Heart | Immunohistochemistry/Western Blot | Very low to undetectable | - | [5][6] |
| Failing Human Hearts (Fibrotic) | Western Blot/qPCR | Significantly increased mRNA and protein | Not specified | [5] |
| Hypertrophic Cardiomyopathy (HCM) | Immunohistochemistry | 22.9 ± 9.11% positive staining | ~5.3 | [7] |
| Healthy Control Heart | Immunohistochemistry | 4.29 ± 1.94% positive staining | - | [7] |
| Rat Model of Hypertensive Myocardial Fibrosis | Western Blot | Significantly upregulated | Not specified | [8] |
Table 3: Periostin Expression in Kidney and Liver Tissue
| Tissue Type | Method | Periostin Level | Fold Change (vs. Healthy) | Reference |
| Healthy Adult Kidney | Immunohistochemistry | Not significant/very low expression | - | [9][10] |
| Fibrotic Kidney (Human Biopsies) | Immunohistochemistry | Enhanced expression in mesangium and interstitium | Correlated with renal dysfunction | [11] |
| Polycystic Kidney Disease (Mouse Model) | qPCR | Increased mRNA expression | Not specified | [12] |
| Healthy Human Liver | qRT-PCR/Western Blot | Baseline | - | [13] |
| Fibrotic Human Liver | qRT-PCR/Western Blot | Significantly upregulated mRNA and protein | Not specified | [13] |
| Healthy Subjects (Plasma - Liver study control) | ELISA | ~11.6 ng/mL | - | [14] |
| NAFLD Patients (Plasma) | ELISA | No significant difference from healthy | - | [14] |
Signaling Pathways in Periostin-Mediated Fibrosis
Periostin exerts its pro-fibrotic effects by interacting with cell surface receptors, primarily integrins, which triggers a cascade of intracellular signaling events. These pathways converge on the activation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive extracellular matrix (ECM) deposition in fibrosis.
Experimental Workflows
The quantification and localization of Periostin in tissues are primarily achieved through a combination of immunohistochemistry (IHC), Western blotting (WB), and quantitative real-time PCR (qPCR).
Detailed Experimental Protocols
Immunohistochemistry (IHC) for Periostin in Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 10 minutes each.
-
Immerse in 100% ethanol (B145695) twice for 10 minutes each.
-
Immerse in 95%, 70%, and 50% ethanol for 5 minutes each.
-
Rinse with deionized water.[15]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in 10mM Sodium Citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[16] The exact time and temperature may need optimization depending on the antibody.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against Periostin diluted in blocking buffer overnight at 4°C.[17]
-
-
Secondary Antibody and Detection:
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.[16]
-
Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.[18]
-
Western Blotting for Periostin in Tissue Lysates
-
Tissue Lysis and Protein Extraction:
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in SDS-PAGE sample buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[21]
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour.[22]
-
Incubate the membrane with a primary antibody against Periostin overnight at 4°C.[22]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Signal Detection and Analysis:
-
Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imager or X-ray film.[21]
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qPCR) for Periostin mRNA
-
RNA Extraction:
-
Homogenize tissue samples in a lysis buffer (e.g., TRIzol) to disrupt cells and inactivate RNases.[23]
-
Isolate total RNA using a phenol-chloroform extraction followed by isopropanol (B130326) precipitation or by using a commercial RNA isolation kit.[23]
-
-
RNA Quality and Quantification:
-
Assess RNA integrity and purity using spectrophotometry (A260/A280 and A260/A230 ratios) and/or capillary electrophoresis.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[23]
-
-
Real-Time PCR:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers specific for Periostin, and a SYBR Green or TaqMan probe-based master mix.[24]
-
Perform the qPCR reaction in a real-time PCR cycler. The instrument will monitor the fluorescence intensity at each cycle, which is proportional to the amount of amplified DNA.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for Periostin and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
-
Calculate the relative expression of Periostin mRNA in fibrotic versus healthy tissue using the ΔΔCt method.[25]
-
Conclusion
The evidence strongly indicates that Periostin expression is significantly elevated in a wide range of fibrotic tissues compared to their healthy counterparts. This upregulation is a common feature across different organs and disease etiologies, highlighting Periostin's central role in the fibrotic process. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to investigate Periostin expression in their own studies. A deeper understanding of the signaling pathways involved will be crucial for the development of novel anti-fibrotic therapies targeting Periostin.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. The role of periostin in lung fibrosis and airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periostin promotes fibrosis and predicts progression in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kurume.repo.nii.ac.jp [kurume.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Periostin Reexpression in Heart Disease Contributes to Cardiac Interstitial Remodeling by Supporting the Cardiac Myofibroblast Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Periostin is overexpressed, correlated with fibrosis and differs among grades of cardiomyocyte hypertrophy in myectomy tissue of patients with hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Periostin expression induced by oxidative stress contributes to myocardial fibrosis in a rat model of high salt-induced hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Periostin Expression Protects against the Development of Renal Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Periostin Is Induced in Glomerular Injury and Expressed de Novo in Interstitial Renal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Periostin promotes renal cyst growth and interstitial fibrosis in polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Periostin promotes liver fibrogenesis by activating lysyl oxidase in hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Periostin Circulating Levels and Genetic Variants in Patients with Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 16. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]
- 18. cdn.origene.com [cdn.origene.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. bosterbio.com [bosterbio.com]
- 21. origene.com [origene.com]
- 22. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 23. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 24. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Identification of Periostin as a critical niche for myofibroblast dynamics and fibrosis during tendon healing - PMC [pmc.ncbi.nlm.nih.gov]
Periostin vs. Tenascin-C: A Comparative Guide to Cardiac Fibrosis Markers
For Researchers, Scientists, and Drug Development Professionals
Cardiac fibrosis, the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a final common pathway in most forms of heart disease, leading to stiffening of the ventricles, impaired cardiac function, and ultimately, heart failure. The ability to accurately detect and monitor the progression of cardiac fibrosis is crucial for prognostic assessment and for evaluating the efficacy of anti-fibrotic therapies. In the quest for reliable biomarkers, two matricellular proteins, Periostin (POSTN) and Tenascin-C (TNC), have emerged as prominent candidates. This guide provides an objective comparison of their performance as markers for cardiac fibrosis, supported by experimental data, detailed methodologies, and pathway visualizations.
At a Glance: Key Differences and Similarities
| Feature | Periostin (POSTN) | Tenascin-C (TNC) |
| Primary Source in Heart | Cardiac Fibroblasts | Cardiac Fibroblasts, Macrophages |
| Expression in Healthy Adult Heart | Low to undetectable | Sparsely detected |
| Upregulation in Cardiac Injury | Rapidly and robustly upregulated following injury | Spatiotemporally restricted re-expression under pathological conditions |
| Primary Signaling Receptor | Integrins (αvβ3, αvβ5) | Integrins (αvβ1, αvβ3), Toll-like receptor 4 (TLR4) |
| Key Downstream Signaling | FAK, Akt, PI3K/Akt, TGF-β | FAK, Src, NF-κB, TGF-β/Smad |
| Primary Role in Fibrosis | Promotes collagen fibrillogenesis, fibroblast proliferation and migration | Modulates inflammation, fibroblast migration, and collagen synthesis |
Quantitative Data Summary
The following tables summarize quantitative data on the levels of Periostin and Tenascin-C in various cardiac conditions associated with fibrosis. It is important to note that this data is compiled from different studies and patient cohorts; therefore, a direct comparison of absolute values between the two markers should be made with caution.
Table 1: Serum Periostin Levels in Cardiac Conditions
| Condition | Patient Cohort | Periostin Concentration (ng/mL) | Control/Baseline (ng/mL) | Key Findings & Correlation | Reference |
| Acute Myocardial Infarction (AMI) | 52 AMI patients | 205.73 ± 95.81 (days 5-7 post-AMI) | 57.21 ± 24.57 | Significantly increased post-AMI; negatively correlated with LVEF (r = -0.31) and positively with left ventricular end-diastolic diameter (r = 0.38). | [1][2] |
| Hypertrophic Cardiomyopathy (HCM) | 39 HCM patients | Mean POSTN+ staining: 22.9 ± 9.11% of tissue area | Not applicable (tissue level) | Positively correlated with the extent of fibrosis (r = 0.82) and negatively correlated with LVEF (r = -0.416). | [3] |
Table 2: Serum/Plasma Tenascin-C Levels in Cardiac Conditions
| Condition | Patient Cohort | Tenascin-C Concentration | Control/Baseline | Key Findings & Correlation | Reference |
| Heart Failure with Preserved Ejection Fraction (HFpEF) | 130 HFpEF patients | 13.7 [10.8-17.3] ng/mL (plasma) | 11.1 [8.9-12.9] ng/mL (n=42) | Higher in HFpEF patients; correlated with markers of interstitial fibrosis (ST-2, Galectin-3) and inflammation. | [4] |
| Ischemic Heart Disease with Heart Failure | 83 patients | 72.24 ± 11.02 µg/L (serum) | 22.78 ± 2.51 µg/L (n=30) | Elevated in heart failure; negatively correlated with LVEF (r=-0.636). | [5] |
| Hypertrophic Cardiomyopathy (HCM) | 36 HCM patients | 28 ± 13 ng/mL (serum) | Not provided | Higher levels in patients with heart failure events. | [6] |
| Dilated Cardiomyopathy (DCM) | 66 DCM patients | 76 ± 19 ng/mL (serum) | Not provided | Decrease in Tenascin-C correlated with an increase in LVEF after 12 months of treatment. | [7] |
| Dilated Cardiomyopathy (DCM) | 123 DCM patients | TNC area ≥2.3% of tissue area (high TNC group) | Not applicable (tissue level) | Increased myocardial TNC expression was associated with worse LV remodeling and long-term outcome. | [8] |
Signaling Pathways in Cardiac Fibrosis
Both Periostin and Tenascin-C exert their pro-fibrotic effects by interacting with cell surface receptors, primarily integrins, on cardiac fibroblasts and other cell types, thereby activating downstream signaling cascades that promote fibrosis.
Periostin Signaling Pathway
Periostin plays a crucial role in the maturation and cross-linking of collagen fibers. Upon secretion by cardiac fibroblasts, often in response to stimuli like Transforming Growth Factor-beta (TGF-β), Periostin binds to integrin receptors (αvβ3 and αvβ5) on the fibroblast cell surface. This interaction triggers the phosphorylation of Focal Adhesion Kinase (FAK) and the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9][10][11] These events lead to increased fibroblast proliferation, migration, and differentiation into myofibroblasts, which are the primary producers of ECM components, including collagen.[12] Periostin also interacts directly with other ECM proteins like Tenascin-C and fibronectin to form a scaffold that is essential for collagen fibrillogenesis.[12]
Tenascin-C Signaling Pathway
Tenascin-C is a key modulator of the inflammatory response that accompanies cardiac injury and fibrosis.[13] Its expression is induced by pro-inflammatory cytokines and mechanical stress. Tenascin-C can directly stimulate cardiac fibroblasts through integrin αvβ1, leading to the activation of a TGF-β/Smad2/3 signaling cascade, which promotes myofibroblast differentiation and collagen synthesis.[14][15] Additionally, Tenascin-C interacts with integrin αvβ3 on macrophages, activating a FAK/Src/NF-κB pathway.[16][17] This leads to the production and secretion of pro-inflammatory and pro-fibrotic cytokines like Interleukin-6 (IL-6), which further stimulate fibroblasts to produce collagen, creating a positive feedback loop that perpetuates fibrosis.[15][16]
Experimental Protocols
Accurate quantification of Periostin and Tenascin-C is essential for their validation and use as biomarkers. Below are representative protocols for commonly used experimental techniques.
Periostin Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general workflow for a sandwich ELISA to measure Periostin in serum or plasma. Specific details may vary depending on the commercial kit used.
Key Protocol Steps:
-
Sample Preparation: Serum and plasma samples typically require dilution (e.g., 1:50) with the assay buffer provided in the kit.
-
Standard Curve Preparation: A serial dilution of the Periostin standard is prepared to generate a standard curve for concentration determination.
-
Incubation with Capture Antibody: Samples and standards are added to a microplate pre-coated with a monoclonal antibody specific for human Periostin.
-
Incubation with Detection Antibody: A biotinylated polyclonal antibody that recognizes a different epitope of Periostin is added.
-
Incubation with Streptavidin-HRP: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Reaction: A chromogenic substrate (TMB) is added, which is converted by HRP to a colored product.
-
Signal Detection: The reaction is stopped, and the absorbance is measured at 450 nm. The concentration of Periostin in the samples is determined by interpolating from the standard curve.
Tenascin-C Detection by Immunohistochemistry (IHC)
This protocol outlines the key steps for detecting Tenascin-C in formalin-fixed, paraffin-embedded (FFPE) human heart tissue.
Key Protocol Steps:
-
Deparaffinization and Rehydration: Tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. A common method involves heating the slides in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is quenched with a hydrogen peroxide solution, and non-specific antibody binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for Tenascin-C (e.g., a mouse monoclonal antibody) overnight at 4°C.
-
Secondary Antibody Incubation: A biotinylated secondary antibody that recognizes the primary antibody is applied.
-
Signal Amplification and Detection: An avidin-biotin complex (ABC) conjugated to HRP is added, followed by a DAB substrate, which produces a brown precipitate at the site of the antigen.
-
Counterstaining, Dehydration, and Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The stained sections are examined under a microscope to assess the localization and extent of Tenascin-C expression. The percentage of the Tenascin-C positive area can be quantified using image analysis software.
Conclusion
Both Periostin and Tenascin-C are valuable biomarkers for cardiac fibrosis, each with distinct but overlapping roles in the pathophysiology of fibrotic heart disease. Periostin appears to be more directly involved in the structural aspects of collagen deposition and fibroblast activation, while Tenascin-C is a key player in the inflammatory and remodeling processes that drive fibrosis.
The choice of biomarker may depend on the specific clinical or research question. For instance, Periostin may be a more direct marker of active collagen synthesis, while Tenascin-C could be a better indicator of ongoing inflammation and adverse remodeling. Future head-to-head comparative studies in well-defined patient cohorts are needed to fully elucidate their respective diagnostic and prognostic utilities. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and clinicians working to unravel the complexities of cardiac fibrosis and develop novel therapeutic strategies.
References
- 1. Study of periostin levels in patients before and after acute myocardial infarction | Tạp chí Y học lâm sàng Bệnh viện Trung Ương Huế [jcmhch.com.vn]
- 2. Serum Periostin Levels in Acute Myocardial Infarction Patients: a 3-month Follow-up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periostin is overexpressed, correlated with fibrosis and differs among grades of cardiomyocyte hypertrophy in myectomy tissue of patients with hypertrophic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma Tenascin-C: a prognostic biomarker in heart failure with preserved ejection fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Serum tenascin-C levels as a prognostic biomarker of heart failure events in patients with hypertrophic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenascin-C as predictor of left ventricular remodeling and mortality in patients with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Significance of myocardial tenascin-C expression in left ventricular remodelling and long-term outcome in patients with dilated cardiomyopathy [pubmed.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Periostin is essential for cardiac healingafter acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Tenascin-C in cardiac disease: a sophisticated controller of inflammation, repair, and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Tenascin-C in Heart Diseases—The Role of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. ahajournals.org [ahajournals.org]
- 17. Tenascin-C may accelerate cardiac fibrosis by activating macrophages via the integrin αVβ3/nuclear factor-κB/interleukin-6 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Functional Divergence Among Periostin Isoforms
For Researchers, Scientists, and Drug Development Professionals
Periostin (POSTN), a matricellular protein, is a critical regulator of tissue development, remodeling, and pathology. Its expression is associated with a variety of cellular processes, including cell adhesion, migration, proliferation, and differentiation. The human POSTN gene undergoes alternative splicing at its C-terminal region, giving rise to multiple isoforms. Emerging evidence suggests that these isoforms are not functionally redundant and may play distinct roles in physiological and pathological processes. This guide provides a comparative overview of the in vitro functions of different Periostin isoforms, supported by experimental data and detailed methodologies.
Data Presentation: Functional Comparison of Periostin Isoforms
The following tables summarize the currently available data on the differential in vitro functions of various Periostin isoforms. It is important to note that direct comparative studies across all isoforms are limited, and the data is compiled from various studies using different cell types and experimental conditions.
| Isoform | Effect on Cell Adhesion | Cell Type | Reference |
| Full-Length (Isoform 1) | Decreased attachment | Fibroblasts and myocytes | [1] |
| Periostin-like-factor (PLF) | Implicated in regulating cell adhesion | Osteoblast-like cells | [2] |
| PDL-POSTN | Stronger binding to integrin αvβ3 compared to common isoform | Periodontal ligament cells | [3] |
| General Overexpression | Increased adhesion to Type-I collagen, fibronectin, laminin, tenascin, and vitronectin | MC3T3-E1 pre-osteoblastic cells | [1] |
| Isoform | Effect on Cell Migration and Invasion | Cell Type | Reference |
| Full-Length | Promotes migration | Keratinocytes | [4] |
| Secreted Isoform (from fibroblasts) | Promotes migration | Keratinocytes | [4] |
| Isoform 6 | Mediates migration | Activated fibroblasts | [1][5] |
| Isoform 4 ("Variant I") | Loss of suppressive effect on invasion compared to WT | Bladder cancer and melanoma cell lines | [6] |
| Isoform 3 and 5 | Promote invasion, with synergistic effects when co-expressed | Head and neck squamous cell carcinoma cells | |
| General Overexpression | Hampers migratory capacity | MC3T3-E1 pre-osteoblastic cells | [1] |
| Isoform | Effect on Cell Proliferation | Cell Type | Reference |
| Full-Length | Promotes proliferation | Keratinocytes | [4] |
| Secreted Isoform (from fibroblasts) | Promotes proliferation | Keratinocytes | [4] |
| General Overexpression | No effect | Bladder cancer and melanoma cell lines | [7] |
| Isoform | Other In Vitro Functions | Cell Type | Reference |
| Full-Length (Isoform 1) | Facilitated myocyte death | Myocytes | [1][5] |
| PDL-POSTN | Regulates cytodifferentiation and mineralization | Periodontal ligament cells | [3] |
| Full-Length vs. Truncated | The C-terminal domain of full-length Periostin interacts with 143 proteins not recognized by a C-terminally truncated version. | In vitro epidermal model of atopic dermatitis | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro functional assays. Below are protocols for key experiments used to assess the function of Periostin isoforms.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to surfaces coated with different Periostin isoforms.
Materials:
-
96-well ELISA plates
-
Recombinant Periostin isoforms
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Cell suspension of interest
-
Trypsin-EDTA
-
Cell counter or spectrophotometer for colorimetric analysis (e.g., Crystal Violet staining)
Protocol:
-
Coat the wells of a 96-well plate with 10 µg/ml of each recombinant Periostin isoform in PBS overnight at 4°C.[9]
-
Wash the wells twice with PBS to remove unbound protein.
-
Block non-specific binding by incubating the wells with 2% BSA in PBS for 1 hour at room temperature.[9]
-
Wash the wells twice with PBS.
-
Harvest cells using trypsin-EDTA, wash with serum-free medium, and resuspend in serum-free medium at a density of 3 x 10^5 cells/ml.[9]
-
Add 100 µl of the cell suspension to each coated well.
-
Incubate for 1 hour at 37°C in a humidified incubator.[9]
-
Gently wash the wells with PBS to remove unattached cells. The number of washes may need to be optimized depending on the cell type's intrinsic adhesiveness.
-
Quantify the number of attached cells. This can be done by:
-
Direct Counting: Trypsinize the attached cells and count them using a cell counter.[9]
-
Colorimetric Staining: Fix the cells with methanol, stain with a solution such as 0.1% Crystal Violet, wash away excess stain, and solubilize the stain with a solvent like 10% acetic acid. Read the absorbance at a wavelength appropriate for the stain used.
-
Cell Migration and Invasion Assay (Transwell Assay)
This assay measures the chemotactic migration or invasion of cells through a porous membrane towards a chemoattractant, with the membrane coated with an extracellular matrix component for invasion assays.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assays)
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Recombinant Periostin isoforms
-
Cotton swabs
-
Fixation solution (e.g., 70% ethanol (B145695) or 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
Protocol:
-
For Invasion Assay: Thaw Matrigel on ice. Dilute it with cold serum-free medium (e.g., 1:3). Coat the upper surface of the Transwell inserts with 50 µL of the diluted Matrigel and incubate at 37°C for 1 hour to allow it to solidify. For migration assays, this step is omitted.[10]
-
Harvest cells and resuspend them in serum-free medium at a concentration of 2.5 - 5 x 10^5 cells/mL.[10]
-
Add 600 µL of medium containing the chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.[10]
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[10] Different recombinant Periostin isoforms can be added to the upper or lower chamber depending on the experimental design (e.g., to test its chemoattractant properties).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.[10]
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert using a cotton swab.[10]
-
Fix the cells that have migrated to the lower surface of the membrane by immersing the insert in a fixation solution for 10 minutes.[10]
-
Stain the cells with 0.1% Crystal Violet for 10 minutes.[10]
-
Wash the inserts with water to remove excess stain and allow them to air dry.[10]
-
Image and count the stained cells in several random fields of view using a microscope.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
96-well plates
-
Cell suspension
-
Recombinant Periostin isoforms
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a desired density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing different concentrations of each Periostin isoform. Include a control group with no added Periostin.
-
Culture the cells for the desired time points (e.g., 24, 48, 72 hours).
-
At each time point, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect the phosphorylation status of key signaling proteins (e.g., FAK, Akt) to determine which pathways are activated by different Periostin isoforms.
Materials:
-
Cell culture dishes
-
Recombinant Periostin isoforms
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FAK, anti-total-FAK, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and grow to a suitable confluency. Serum-starve the cells for several hours to reduce basal signaling.
-
Treat the cells with different Periostin isoforms for various time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.
Mandatory Visualization
Periostin Domain Structure and Isoform Variation
Caption: Domain structure of Periostin and the C-terminal region of alternative splicing.
Experimental Workflow for In Vitro Comparison
Caption: A typical workflow for the in vitro functional comparison of Periostin isoforms.
Periostin-Induced Signaling Pathways
Caption: General signaling pathways activated by Periostin binding to integrin receptors.
References
- 1. Role of Periostin in Adhesion and Migration of Bone Remodeling Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. POSTN periostin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Periostin Responds to Mechanical Stress and Tension by Activating the MTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Multiple Roles of Periostin in Non-Neoplastic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relevance of Periostin Splice Variants in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Periostin C-Terminal Is Intrinsically Disordered and Interacts with 143 Proteins in an In Vitro Epidermal Model of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 10. snapcyte.com [snapcyte.com]
Validating the Role of Periostin in Tumor Angiogenesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Periostin's (POSTN) role in tumor angiogenesis with other key pro-angiogenic factors. We present supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying molecular pathways to facilitate a comprehensive understanding of this critical process in cancer progression.
Periostin: A Key Player in the Angiogenic Switch
Periostin, an extracellular matrix (ECM) protein, has emerged as a significant contributor to tumor angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] Its expression is often upregulated in the tumor microenvironment of various cancers, including breast, lung, pancreatic, and ovarian cancers, where it correlates with increased microvessel density and poor prognosis.[1][3][4]
Periostin exerts its pro-angiogenic effects primarily by interacting with integrin receptors on the surface of endothelial cells, such as αvβ3, αvβ5, and α6β4.[2] This binding triggers a cascade of intracellular signaling events that promote endothelial cell migration, proliferation, and survival, ultimately leading to the formation of new blood vessels.
Comparative Analysis: Periostin vs. Other Pro-Angiogenic Factors
To understand the specific contribution of Periostin to tumor angiogenesis, it is essential to compare its activity with other well-established pro-angiogenic molecules. This section provides a comparative overview of Periostin, Vascular Endothelial Growth Factor (VEGF), and other relevant ECM proteins.
Quantitative Comparison of Pro-Angiogenic Activity
The following table summarizes quantitative data from various studies, highlighting the relative contribution of Periostin and other factors to key angiogenic processes.
| Factor | Assay | Cell Type | Key Findings | Reference |
| Periostin (POSTN) | Tube Formation | HUVECs | Recombinant POSTN significantly increased the formation of capillary-like structures. | [5] |
| Migration Assay | HUVECs | POSTN promoted endothelial cell migration in a dose-dependent manner. | [5] | |
| In Vivo Xenograft | Pancreatic Cancer | Knockdown of POSTN reduced tumor growth and VEGF expression. | [5] | |
| In Vivo Xenograft | Prostate Cancer | Tumors with high POSTN expression had significantly higher microvessel density (38.7 ± 14.4 vs. 29.7 ± 10.5 vessels/field). | [3][4] | |
| VEGF-A | Tube Formation | HUVECs | A potent inducer of tube formation, often used as a positive control. | [6] |
| Migration Assay | HUVECs | Strong chemoattractant for endothelial cells. | ||
| In Vivo Models | Various Cancers | A primary driver of angiogenesis in numerous tumor types. | ||
| Tenascin-C (TNC) | Angiogenesis | Ischemic Retinopathy | Interacts with POSTN and fibronectin to form an ECM complex that promotes angiogenesis. | [2] |
| SPARC | Tumor Growth | Pancreatic Cancer | Exhibits complex roles; can inhibit proliferation but its expression in fibroblasts is associated with poor survival. |
Key Signaling Pathways in Periostin-Mediated Angiogenesis
Periostin's pro-angiogenic functions are mediated through the activation of several key signaling pathways within endothelial cells. The binding of Periostin to its integrin receptors initiates a signaling cascade that converges on the promotion of cell survival, migration, and proliferation.
Periostin-Integrin Signaling Axis
Caption: Periostin-Integrin signaling pathway in endothelial cells.
The interaction between Periostin and integrins αvβ3 and αvβ5 on endothelial cells activates Focal Adhesion Kinase (FAK) and Phosphoinositide 3-kinase (PI3K).[2] This leads to the downstream activation of Akt (also known as Protein Kinase B) and Extracellular signal-regulated kinase (Erk).[2][5] These pathways are central to promoting endothelial cell survival, proliferation, and migration. Furthermore, Periostin has been shown to upregulate the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Flk-1/KDR, on endothelial cells, thereby sensitizing them to the pro-angiogenic effects of VEGF.[7]
Experimental Protocols for Validating Periostin's Role
This section provides detailed methodologies for key in vitro and in vivo experiments used to investigate the role of Periostin in tumor angiogenesis.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Experimental Workflow:
Caption: Workflow for the in vitro tube formation assay.
Methodology:
-
Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50-100 µL of Matrigel. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in Endothelial Growth Medium-2 (EGM-2). Harvest the cells and resuspend them in EGM-2 at a concentration of 1-2 x 10^5 cells/mL.
-
Treatment: Add recombinant Periostin to the HUVEC suspension at various concentrations (e.g., 50-200 ng/mL). Include a vehicle control and a positive control (e.g., VEGF, 20 ng/mL).
-
Seeding: Seed 100 µL of the cell suspension onto the Matrigel-coated wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Imaging and Quantification: After incubation, visualize the formation of capillary-like structures using an inverted microscope. Capture images and quantify angiogenesis by measuring the total tube length, the number of junctions, and the number of loops using software such as ImageJ.[6]
Endothelial Cell Migration (Wound Healing) Assay
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Methodology:
-
Cell Seeding: Seed HUVECs in a 24-well plate and grow them to full confluency.
-
Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh EGM-2 medium containing different concentrations of recombinant Periostin or controls.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, and 24 hours) using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at different points for each time point. The percentage of wound closure can be calculated using the following formula: [(Initial Wound Width - Wound Width at T) / Initial Wound Width] x 100. ImageJ with the Wound Healing Size Tool plugin can be used for automated analysis.[8][9]
Endothelial Cell Adhesion Assay
This assay quantifies the adhesion of tumor cells to an endothelial cell monolayer, a crucial step in metastasis.
Methodology:
-
Endothelial Monolayer Formation: Seed HUVECs in a 96-well plate and culture until a confluent monolayer is formed.
-
Tumor Cell Labeling: Label tumor cells (e.g., breast cancer cell line MDA-MB-231) with a fluorescent dye such as Calcein-AM.
-
Treatment: Treat the HUVEC monolayer with recombinant Periostin or controls for a specified period.
-
Co-culture: Add the fluorescently labeled tumor cells to the HUVEC monolayer and incubate for 30-60 minutes.
-
Washing: Gently wash the wells with PBS to remove non-adherent tumor cells.
-
Quantification: Measure the fluorescence intensity in each well using a fluorescence plate reader. The intensity is directly proportional to the number of adherent tumor cells. Alternatively, adherent cells can be counted manually from captured fluorescent images.
In Vivo Tumor Angiogenesis Model (Xenograft)
This model assesses the effect of Periostin on tumor growth and angiogenesis in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject tumor cells (e.g., pancreatic or breast cancer cells) engineered to overexpress or have silenced Periostin into the flank of immunocompromised mice. A control group with vector-only transfected cells should be included.
-
Tumor Growth Monitoring: Measure tumor volume every 3-4 days using calipers.
-
Tissue Harvesting and Processing: At the end of the experiment, euthanize the mice and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Immunohistochemistry (IHC) for CD31:
-
Deparaffinize and rehydrate 5 µm thick tumor sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.[10]
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
-
Microvessel Density (MVD) Quantification:
-
Identify "hot spots" of high vascularity within the tumor sections at low magnification.
-
Count the number of CD31-positive vessels in several high-power fields (e.g., 200x or 400x) within these hot spots.
-
Calculate the average MVD, expressed as the number of vessels per mm².[11]
-
Conclusion
The validation of Periostin's role in tumor angiogenesis is supported by a robust body of evidence from a variety of in vitro and in vivo experimental models. Its ability to promote endothelial cell migration, proliferation, and tube formation, largely through the activation of integrin-mediated signaling pathways, solidifies its position as a key pro-angiogenic factor. When compared to other molecules like VEGF, Periostin demonstrates a distinct mechanism of action by not only directly stimulating endothelial cells but also by sensitizing them to other growth factors. This comprehensive understanding of Periostin's function and the standardized protocols provided herein offer a valuable resource for researchers and drug development professionals aiming to further investigate and therapeutically target this important driver of tumor progression.
References
- 1. Overexpression of periostin is significantly correlated to the tumor angiogenesis and poor prognosis in patients with esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Periostin in Angiogenesis and Lymphangiogenesis in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-level expression of periostin is significantly correlated with tumor angiogenesis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Periostin promotes tumor angiogenesis in pancreatic cancer via Erk/VEGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acquired Expression of Periostin by Human Breast Cancers Promotes Tumor Angiogenesis through Up-Regulation of Vascular Endothelial Growth Factor Receptor 2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. clyte.tech [clyte.tech]
- 9. An image J plugin for the high throughput image analysis of in vitro scratch wound healing assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Efficient measurement of total tumor microvascularity ex vivo using a mathematical model to optimize volume subsampling - PMC [pmc.ncbi.nlm.nih.gov]
Serum Periostin as a Biomarker for Asthma Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asthma is a heterogeneous chronic respiratory disease characterized by airway inflammation and remodeling. The identification of reliable biomarkers is crucial for phenotyping patients, predicting disease severity, and guiding therapeutic strategies. Serum periostin, a matricellular protein induced by the type 2 cytokines interleukin-4 (IL-4) and interleukin-13 (IL-13), has emerged as a promising biomarker for identifying patients with T2-high asthma, a phenotype often associated with eosinophilic inflammation and greater disease severity. This guide provides a comprehensive comparison of methods to measure serum periostin, an overview of its correlation with asthma severity supported by clinical data, and a detailed look at the underlying biological pathways.
Correlation of Serum Periostin Levels with Asthma Severity: Clinical Evidence
Numerous studies have established a significant positive correlation between serum periostin levels and the severity of asthma. Higher concentrations of circulating periostin are consistently observed in patients with severe asthma compared to those with mild-to-moderate asthma and healthy controls.[1][2] This association is particularly strong in patients with eosinophilic airway inflammation, a key feature of type 2-driven asthma.[3][4]
Clinical data indicates that elevated serum periostin is not only a marker of current disease severity but may also predict future risk of exacerbations and a more rapid decline in lung function.[5] Furthermore, serum periostin levels have been investigated as a predictive biomarker for patient response to targeted therapies, such as those targeting the IL-13 pathway.[5]
Table 1: Summary of Clinical Studies on Serum Periostin and Asthma Severity
| Study Population | Key Findings | Serum Periostin Levels (Mean ± SD or Median [IQR]) | Reference |
| 73 adult asthmatics (41 severe, 32 mild-to-moderate) and 10 healthy volunteers | Serum periostin was significantly increased in asthmatics compared to healthy controls. Patients with severe refractory asthma had higher levels than those with mild-to-moderate disease. | Severe: 29 [25-42] ng/mL; Mild-to-moderate: 22 [18-36] ng/mL; Healthy: 19 [15-25] ng/mL | [1] |
| 50 children with bronchial asthma and 30 healthy controls | Asthmatic children had significantly higher serum periostin levels. Levels were higher in severe asthma compared to mild and moderate asthma. | Severe: 179.81 ± 46.37 ng/mL; Moderate: 99 ± 18.68 ng/mL; Mild: 64.71 ± 12.06 ng/mL; Controls: 52.43 ± 11.15 ng/mL | |
| 235 well-controlled adult asthmatics on inhaled corticosteroids | Serum periostin levels were associated with fixed airflow limitation (FEV1/FVC ratio <70%). | High periostin group (≥97 ng/mL) had a significant association with fixed airflow limitation. | |
| 153 subjects (51 severe asthma, 75 non-severe asthma, 27 normal) | Higher serum periostin levels were associated with increased blood eosinophils and a composite score of type 2 immunity in patients with severe asthma. | No significant difference in median periostin levels among the three groups was found in this particular study, but correlations with T2 markers were significant in the severe group. |
Comparison of Commercial Human Periostin ELISA Kits
The accurate measurement of serum periostin is critical for its clinical and research applications. Several commercial enzyme-linked immunosorbent assay (ELISA) kits are available for this purpose. While direct head-to-head comparative studies are limited, this section provides a comparison based on manufacturer-provided data and available validation studies.
Table 2: Comparison of Commercially Available Human Periostin ELISA Kits
| Feature | R&D Systems Human Periostin/OSF-2 DuoSet ELISA (DY3548B) | AdipoGen Life Sciences Human Periostin ELISA Kit (AG-45B-0004) | RayBiotech Human Periostin ELISA Kit (ELH-Periostin) |
| Assay Principle | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Sample Types | Cell culture supernates, serum, plasma | Cell culture supernatant, plasma, serum | Serum, plasma, cell culture supernatants |
| Assay Range | 62.5 - 4,000 pg/mL | 78 - 5,000 pg/mL | 60 pg/mL - 4000 pg/mL |
| Sensitivity | Not specified by manufacturer | 15 pg/mL | 30 pg/mL |
| Intra-Assay CV | <10% (as per general Quantikine ELISA performance)[6] | Not specified | <10% |
| Inter-Assay CV | <10% (as per general Quantikine ELISA performance)[6] | Not specified | <12% |
| Specificity | Natural and recombinant human Periostin | Detects all known human periostin isoforms | Recognizes natural and recombinant human Periostin |
Note: The performance characteristics listed above are based on manufacturer's data and may vary in different laboratory settings. Independent validation is recommended. A comprehensive validation of an in-house sandwich ELISA reported an intra-assay precision of ≤3% and an inter-assay precision of ≤6%.[3]
Experimental Protocols
General Sample Collection and Preparation for Serum Periostin Measurement
-
Sample Collection: Collect whole blood using a serum separator tube (SST).
-
Clotting: Allow the blood to clot at room temperature for 30 minutes to 2 hours.
-
Centrifugation: Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the serum and aliquot into clean tubes.
-
Storage: Store aliquots at -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Detailed Protocol: R&D Systems Human Periostin/OSF-2 DuoSet ELISA (DY3548B)
This protocol is a representative example of a sandwich ELISA procedure. Refer to the specific manufacturer's instructions for the kit being used.
A. Plate Preparation
-
Dilute the Capture Antibody to the working concentration in PBS.
-
Coat a 96-well microplate with 100 µL per well of the diluted Capture Antibody.
-
Seal the plate and incubate overnight at room temperature.
-
Aspirate each well and wash three times with 400 µL of Wash Buffer per well.
-
Block the plate by adding 300 µL of Reagent Diluent to each well and incubate for a minimum of 1 hour at room temperature.
-
Aspirate and wash three times with Wash Buffer.
B. Assay Procedure
-
Prepare standards and samples in Reagent Diluent.
-
Add 100 µL of standard or sample to each well.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate and wash three times with Wash Buffer.
-
Add 100 µL of diluted Detection Antibody to each well.
-
Cover the plate and incubate for 2 hours at room temperature.
-
Aspirate and wash three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP to each well.
-
Cover the plate and incubate for 20 minutes at room temperature in the dark.
-
Aspirate and wash three times with Wash Buffer.
-
Add 100 µL of Substrate Solution to each well and incubate for 20 minutes at room temperature in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Determine the optical density of each well at 450 nm using a microplate reader.
Signaling Pathways and Experimental Workflow
Periostin Signaling Pathway in Asthma
The production of periostin in the airways is primarily driven by the type 2 cytokines, IL-4 and IL-13, which are key mediators in allergic asthma.[7] These cytokines signal through the IL-4Rα/IL-13Rα1 receptor complex on airway epithelial cells and fibroblasts, leading to the activation of the STAT6 signaling pathway and subsequent upregulation of the POSTN gene (the gene encoding periostin).
Once secreted, periostin acts as a ligand for integrins, such as αvβ3 and αvβ5, on various cells in the airway wall.[8] This interaction can trigger downstream signaling cascades that contribute to the pathological features of asthma, including:
-
Airway Remodeling: Periostin promotes fibroblast proliferation, differentiation into myofibroblasts, and collagen deposition, leading to subepithelial fibrosis and thickening of the airway wall. It can also activate TGF-β signaling, a key pathway in fibrosis.[5][8]
-
Eosinophil Recruitment: Periostin can enhance the adhesion and migration of eosinophils into the airways, contributing to eosinophilic inflammation.[7]
-
Mucus Hypersecretion: While the direct role is complex, periostin is associated with an inflammatory environment that promotes goblet cell hyperplasia and mucus production.
Caption: Periostin signaling cascade in asthma.
Experimental Workflow for Serum Periostin Measurement
The following diagram outlines the typical workflow for quantifying serum periostin levels using a sandwich ELISA.
Caption: ELISA workflow for serum periostin.
Conclusion
References
- 1. bmgrp.com [bmgrp.com]
- 2. Characterization of a sandwich ELISA for the quantification of all human periostin isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. adipogen.com [adipogen.com]
- 5. alpco.com [alpco.com]
- 6. Periostin: its role in asthma and its potential as a diagnostic or therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Periostin ELISA Kit [ABIN6574325] - Plasma, Serum [antibodies-online.com]
- 8. Human Periostin ELISA | BioVendor R&D [biovendor.com]
Periostin Signaling: A Comparative Analysis Across Diverse Cancer Types
A Guide for Researchers and Drug Development Professionals
Periostin (POSTN), an extracellular matrix protein, has emerged as a critical player in the tumor microenvironment. Its expression is frequently upregulated in various malignancies, where it influences cancer progression through the activation of multiple signaling pathways. This guide provides a comparative analysis of Periostin signaling in breast, lung, pancreatic, prostate, and colorectal cancer, offering insights into its differential roles and highlighting key experimental data and methodologies for its study.
Quantitative Analysis of Periostin Expression
Periostin expression is significantly elevated in cancerous tissues compared to their normal counterparts across several cancer types. The following table summarizes quantitative data on Periostin upregulation.
| Cancer Type | Tissue/Sample Type | Method | Finding | Reference |
| Breast Cancer | Tumor Tissue vs. Normal Adjacent Tissue | qRT-PCR | ~8.12-fold increase in mRNA expression in carcinoma tissues. | [1] |
| Tumor Tissue vs. Normal Adjacent Tissue | Western Blot | Significantly increased protein expression in carcinoma tissues. | [1] | |
| Lung Cancer (NSCLC) | Serum | ELISA | Mean serum levels of 49.46 ng/mL in patients vs. 21.27 ng/mL in healthy controls. | [2] |
| Serum (with bone metastasis) | ELISA | Median serum level of 1752 pmol/L in patients with bone metastasis vs. 861 pmol/L in localized disease. | [3] | |
| Pancreatic Cancer | Tumor Tissue vs. Normal Pancreas | qRT-PCR | 42-fold higher mRNA expression in pancreatic ductal adenocarcinoma (PDAC). | [4][5][6] |
| Serum | ELISA | Mean serum level of 97.02 ng/mL in PDAC patients vs. 49.02 ng/mL in controls. | [7] | |
| Prostate Cancer | Tumor Tissue vs. Benign Prostatic Hyperplasia | Immunohistochemistry | 58.4% positive staining in cancer tissue vs. 18.8% in benign tissue. | [8] |
| Tumor Stroma vs. Normal Stroma | Immunohistochemistry | Significantly higher staining intensity in peritumoral stroma. | [9] | |
| Hepatocellular Carcinoma | Tumor Tissue vs. Normal Liver | qRT-PCR | Average 65-fold increase in mRNA levels in tumor tissue. | [6] |
Core Signaling Pathways Activated by Periostin
Periostin primarily signals through integrin receptors, leading to the activation of several key downstream pathways that promote tumorigenesis. While there is considerable overlap, the specific downstream effectors and cellular outcomes can vary between cancer types.
PI3K/Akt Pathway
Activation of the PI3K/Akt pathway is a common consequence of Periostin-integrin binding, promoting cell survival, proliferation, and chemoresistance.
.
Caption: Periostin activates the PI3K/Akt pathway via integrin binding.
-
Breast Cancer: In breast cancer, this pathway is linked to the maintenance of cancer stem cells (CSCs) and resistance to therapies.
-
Lung Cancer: Periostin-mediated activation of PI3K/Akt contributes to cell survival and metastasis.
-
Pancreatic Cancer: This pathway is crucial for conferring resistance to hypoxia and starvation, common features of the pancreatic tumor microenvironment.
-
Prostate Cancer: Activation of PI3K/Akt by Periostin promotes cell proliferation and survival.
-
Colorectal Cancer: The PI3K/Akt/survivin axis is implicated in chemoresistance.
FAK/Src Pathway
The Focal Adhesion Kinase (FAK) and Src kinase pathway is another critical axis activated by Periostin, primarily involved in cell migration, invasion, and metastasis.
.
Caption: Periostin activates the FAK/Src signaling cascade.
-
Colorectal Cancer: A key pathway where stromal-derived Periostin activates FAK-Src, leading to the activation of YAP/TAZ and subsequent IL-6 expression, promoting tumorigenesis.[10][11][12]
-
Breast Cancer: Contributes to angiogenesis by upregulating VEGF receptor 2 in endothelial cells.
-
Pancreatic Cancer: Promotes invasiveness and survival of cancer cells.
Wnt/β-catenin Pathway
In certain contexts, particularly in the regulation of cancer stem cells, Periostin can modulate the Wnt/β-catenin signaling pathway.
.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Diagnostic and prognostic value of serum periostin in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serum Periostin Predicts Survival in Lung Cancer Patients | Biomedica [bmgrp.com]
- 4. Role of microenvironmental periostin in pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Periostin creates a tumor-supportive microenvironment in the pancreas by sustaining fibrogenic stellate cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High-level expression of periostin is significantly correlated with tumor angiogenesis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overexpression of Periostin in Stroma Positively Associated with Aggressive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Periostin Promotes Colorectal Tumorigenesis through Integrin-FAK-Src Pathway-Mediated YAP/TAZ Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gaoliang Ouyang: Periostin Promotes Colorectal Tumorigenesis through Integrin-FAK-Src Pathway-Mediated YAP/TAZ Activation-School of Life Sciences, Xiamen University [life.xmu.edu.cn]
- 12. Periostin Promotes Colorectal Tumorigenesis through Integrin-FAK-Src Pathway-Mediated YAP/TAZ Activation. | Sigma-Aldrich [sigmaaldrich.com]
Validating Periostin-Targeted Therapies: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of emerging Periostin-targeted therapies, supported by experimental data from preclinical models. Periostin, a matricellular protein, is increasingly recognized for its pivotal role in tumorigenesis and fibrosis, making it a compelling therapeutic target.
This guide summarizes quantitative data from key preclinical studies, details experimental protocols for reproducibility, and visualizes the underlying biological mechanisms and workflows.
Comparative Efficacy of Periostin-Targeted Therapies
The preclinical validation of therapeutic agents targeting Periostin has demonstrated promising results across various cancer and fibrosis models. The primary strategies investigated include neutralizing antibodies, DNA aptamers, and peptide inhibitors, each with distinct mechanisms of action and demonstrated efficacy in reducing disease progression.
Anti-Periostin Antibodies
Monoclonal and polyclonal antibodies that neutralize Periostin have shown significant efficacy in reducing tumor growth, metastasis, and fibrosis in several preclinical models. These antibodies typically function by blocking the interaction of Periostin with cell surface integrins, thereby inhibiting downstream signaling pathways that promote cell proliferation, migration, and survival.[1][2][3]
DNA Aptamers
DNA aptamers are short, single-stranded nucleic acid sequences that can bind to specific targets with high affinity and specificity. Aptamers targeting the FAS1 domain of Periostin have been developed and tested in preclinical cancer models.[4][5][6] These aptamers inhibit the interaction between Periostin and its integrin receptors, leading to a reduction in tumor progression.[4][5][6]
Peptide Inhibitors
Small peptides designed to interfere with Periostin's function have also been explored as a therapeutic strategy. An anti-Periostin peptide has been shown to reverse doxorubicin (B1662922) resistance in breast cancer cells by inhibiting the Periostin-induced activation of pro-survival signaling pathways.[7]
Quantitative Data from Preclinical Models
The following tables summarize the quantitative outcomes of Periostin-targeted therapies in key preclinical studies.
Table 1: Efficacy of Anti-Periostin Antibodies in Preclinical Models
| Therapeutic Agent | Preclinical Model | Key Quantitative Outcomes | Reference |
| PN1-Ab (neutralizing antibody) | 4T1 mouse breast cancer model | Significantly inhibited primary tumor growth and metastasis; increased survival of mice. | [1] |
| MZ-1 (monoclonal antibody) | A2780 human ovarian cancer xenograft model | Significant growth inhibition of subcutaneous and intraperitoneal tumors; reduction in metastatic potential. | [3] |
| Anti-Periostin Polyclonal Antibody | Mouse model of unilateral ureteral obstruction (UUO) | Attenuated renal fibrosis. | [2] |
| Mouse Periostin Neutralizing Antibody | Mouse model of bleomycin-induced pulmonary fibrosis | Limited the ability of fibrocytes to promote myofibroblast differentiation. | [8] |
Table 2: Efficacy of DNA Aptamers in Preclinical Models
| Therapeutic Agent | Preclinical Model | Key Quantitative Outcomes | Reference |
| PNDA-3 (DNA aptamer) | 4T1 orthotopic mouse breast cancer model | Significantly reduced primary tumor growth and distant metastasis; inhibited breast cancer cell adhesion, migration, and invasion by 50-60%. | [4][5][6] |
| Periostin-binding DNA Aptamer (PA) | Murine model of peritoneal dialysis | Significantly abrogated extracellular matrix accumulation and attenuated the expression of EMT-related molecules. | [9] |
Table 3: Efficacy of Peptide Inhibitors in Preclinical Models
| Therapeutic Agent | Preclinical Model | Key Quantitative Outcomes | Reference |
| Anti-PN Peptide | Doxorubicin-resistant breast cancer cells (in vitro) | Reversed doxorubicin resistance; inhibited PN-induced cell proliferation and migration. | [7] |
| ToAP3 and ToAP4 (immunomodulatory peptides) | Bleomycin-induced pulmonary fibrosis in BALB/c mice | Delayed the inflammatory process and controlled the fibrotic process. | [10] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying Periostin's function is crucial for the development of targeted therapies. The following diagrams illustrate a key signaling pathway influenced by Periostin and a typical experimental workflow for evaluating anti-Periostin therapies.
Experimental Protocols
Detailed methodologies are essential for the validation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of Periostin-targeted therapies.
Unilateral Ureteral Obstruction (UUO) Mouse Model
The UUO model is a widely used method to induce renal fibrosis.[2][11][12]
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane).
-
Surgical Procedure: Make a flank incision to expose the left kidney and ureter. Ligate the left ureter at two points using surgical silk.
-
Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.
-
Therapeutic Intervention: Administer the anti-Periostin therapy (e.g., antibody) at specified time points post-surgery.
-
Tissue Collection: Euthanize the mice at a predetermined endpoint (e.g., 7 or 14 days post-UUO) and harvest the kidneys for analysis.
-
Analysis: Assess the degree of fibrosis through histological staining (e.g., Masson's trichrome) and immunohistochemistry for fibrosis markers (e.g., collagen I, α-SMA).
Bleomycin-Induced Pulmonary Fibrosis Model
This model is commonly used to study the pathogenesis of pulmonary fibrosis and to evaluate potential therapies.[13][14][15]
-
Animal Preparation: Anesthetize the rat or mouse.
-
Bleomycin (B88199) Administration: Intratracheally instill a single dose of bleomycin sulfate (B86663) dissolved in sterile saline.[15]
-
Therapeutic Intervention: Administer the Periostin-targeted therapy at specified time points following bleomycin instillation.
-
Tissue Collection: Euthanize the animals at a predetermined endpoint (e.g., 14 or 28 days) and collect the lungs.
-
Analysis: Evaluate the extent of fibrosis using histological staining (e.g., Masson's trichrome) and measurement of collagen content (e.g., hydroxyproline (B1673980) assay). Immunohistochemistry for Periostin and other fibrosis-related proteins can also be performed.
Immunohistochemistry (IHC) for Periostin
IHC is used to visualize the expression and localization of Periostin in tissue sections.[16][17][18][19][20]
-
Tissue Preparation: Fix the tissue in formalin and embed in paraffin. Cut 4-5 µm sections and mount them on slides.[16]
-
Deparaffinization and Rehydration: Immerse slides in xylene and a series of graded ethanol (B145695) solutions.[17][18]
-
Antigen Retrieval: Use a heat-induced epitope retrieval method (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific binding with a blocking serum.[16]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against Periostin (e.g., rabbit anti-human Periostin monoclonal antibody) overnight at 4°C.
-
Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use a chromogen substrate (e.g., DAB) to visualize the antibody binding.[18]
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Examine the slides under a microscope to assess the intensity and distribution of Periostin staining.
Western Blot for Akt and Survivin
Western blotting is used to quantify the levels of specific proteins in cell or tissue lysates, providing insights into the signaling pathways affected by Periostin-targeted therapies.[7][21][22][23][24]
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, total Akt, Survivin, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.[21]
References
- 1. Role of periostin in cancer progression and metastasis: inhibition of breast cancer progression and metastasis by anti-periostin antibody in a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Inhibition of Periostin Attenuates Kidney Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutralizing monoclonal antibody to periostin inhibits ovarian tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Periostin-binding DNA Aptamer Inhibits Breast Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Periostin-binding DNA aptamer inhibits breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Development of an engineered peptide antagonist against periostin to overcome doxorubicin resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Periostin-Binding DNA Aptamer Treatment Ameliorates Peritoneal Dialysis-Induced Peritoneal Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Innovative Pre-Clinical Data Using Peptides to Intervene in the Evolution of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of Periostin Expression Protects against the Development of Renal Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Periostin is a novel histological biomarker for the diagnosis of chondroid tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Periostin induces chemoresistance in colon cancer cells through activation of the PI3K/Akt/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Targeting survivin via PI3K but not c-akt/PKB by anticancer drugs in immature neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Periostin Antibody Cross-Reactivity Across Human, Mouse, and Rat Models
For researchers navigating the complexities of Periostin's role in disease and development, selecting an antibody with appropriate species cross-reactivity is a critical first step. This guide provides a comparative overview of commercially available Periostin antibodies, detailing their performance in key applications across human, mouse, and rat species. The information herein is compiled from manufacturer datasheets and available research, offering a valuable resource for scientists and drug development professionals.
Comparative Analysis of Periostin Antibody Specificity
The following tables summarize the species reactivity and validated applications of various commercially available Periostin antibodies. This data is intended to streamline the antibody selection process for your specific research needs.
Table 1: Polyclonal Periostin Antibodies - Species Reactivity and Applications
| Manufacturer | Catalog Number | Host | Reactivity | Applications Validated by Manufacturer |
| Thermo Fisher | PA5-34641 | Rabbit | Human, Mouse | Western Blot (WB), Immunohistochemistry (IHC), Immunocytochemistry (ICC/IF), ELISA |
| Proteintech | 19899-1-AP | Rabbit | Human, Mouse, Rat | IHC, Immunofluorescence (IF), ELISA |
| Abcam | ab14041 | Rabbit | Human, Mouse, Rat, Chicken | ELISA, IHC-Frozen (IHC-Fr), IHC-Paraffin (IHC-P), ICC/IF |
| Abcam | ab92460 | Rabbit | Human, Mouse, Rat, Chicken | WB, IHC-P, ICC/IF |
| GeneTex | GTX100602 | Rabbit | Human, Mouse | WB, ICC/IF, IHC-P, IHC-Fr |
| Novus Biologicals | NBP1-82472 | Rabbit | Human, Mouse, Rat (predicted 95%) | WB, IHC, IHC-P |
| Boster Bio | A01378 | Rabbit | Mouse, Rat | ELISA, IHC, WB |
| Boster Bio | A01378-1 | Rabbit | Human | Flow Cytometry, WB |
| Cell Signaling Tech. | #91771 | Rabbit | Human | WB, Immunoprecipitation (IP) |
Table 2: Monoclonal Periostin Antibodies - Species Reactivity and Applications
| Manufacturer | Catalog Number | Host | Clonality | Reactivity | Applications Validated by Manufacturer |
| Thermo Fisher | MA5-27731 | Mouse | Monoclonal | Human | WB, IHC |
| Proteintech | 66491-1-Ig | Mouse | Monoclonal | Human, Mouse, Rat | WB, IHC, IF-Paraffin, IF-Frozen, ELISA |
| Santa Cruz Biotech. | sc-398631 (F-10) | Mouse | Monoclonal | Human, Mouse, Rat | WB, IP, IF, IHC-P, ELISA |
| Sigma-Aldrich | SAB4200197 | Mouse | Monoclonal | Human | WB |
| Boster Bio | M01378 | Rabbit | Monoclonal | Human | WB, Flow Cytometry |
| Cell Signaling Tech. | #20302 (E5F2S) | Rabbit | Monoclonal | Human | WB, IP, IHC-P |
| Abcam | ab215199 (EPR20806) | Rabbit | Monoclonal | Human, Mouse, Rat | IHC-P, IHC-Fr |
Experimental Methodologies for Assessing Cross-Reactivity
Accurate determination of antibody cross-reactivity relies on robust experimental design. Below are detailed protocols for standard immunoassays used to validate Periostin antibody performance across different species.
Western Blotting
Western blotting is a fundamental technique to confirm antibody specificity and cross-reactivity by detecting the target protein in lysates from different species.
Protocol:
-
Sample Preparation:
-
Prepare whole-cell lysates from human, mouse, and rat tissues or cell lines known to express Periostin (e.g., fibroblasts, osteoblasts, or certain cancer cell lines).
-
Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary Periostin antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Visualize the protein bands using a chemiluminescence imaging system. Periostin has a predicted molecular weight of approximately 90 kDa.
-
Immunohistochemistry (IHC)
IHC allows for the visualization of Periostin expression within the cellular context of different tissues.
Protocol:
-
Tissue Preparation:
-
Fix fresh human, mouse, and rat tissues in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissues through a graded series of ethanol (B145695) and clear with xylene.
-
Embed the tissues in paraffin (B1166041) wax and cut 4-5 µm sections onto positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides with PBS.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Wash with PBS.
-
Block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Incubate with the primary Periostin antibody at the recommended dilution overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB (3,3'-diaminobenzidine) substrate, monitoring for the desired color intensity.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a quantitative method to measure the concentration of Periostin in biological fluids or cell culture supernatants from different species.
Protocol:
-
Plate Coating:
-
Coat a 96-well microplate with a capture antibody specific for Periostin (diluted in coating buffer) overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add standards (recombinant human, mouse, or rat Periostin) and samples (serum, plasma, or cell culture supernatant) to the wells and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add a biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times.
-
Add a streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate five times.
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate for 15-30 minutes at room temperature in the dark.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizing Periostin's Role and Experimental Design
To better understand the context of Periostin research and the workflow for antibody validation, the following diagrams are provided.
Periostin: A Double-Edged Sword in Tissue Repair and Cancer Progression
For Immediate Release
Periostin (POSTN), a matricellular protein integral to the extracellular matrix, exhibits a paradoxical role in cellular processes, acting as a crucial mediator in wound healing while simultaneously promoting the progression of various cancers. This guide provides a comprehensive comparison of Periostin's divergent functions, supported by quantitative experimental data, detailed methodologies, and signaling pathway visualizations to inform researchers, scientists, and drug development professionals.
The Dichotomous Role of Periostin
In the context of wound healing , Periostin is a key player in tissue regeneration. It is significantly upregulated following injury and contributes to fibroblast proliferation, migration, and differentiation into myofibroblasts, which are essential for wound contraction and closure.[1] Periostin also modulates collagen synthesis and deposition, contributing to the structural integrity of the healing tissue.[1]
Conversely, in cancer progression , the overexpression of Periostin is often associated with a poor prognosis.[2] It facilitates tumor growth, invasion, and metastasis by promoting cell survival, angiogenesis, and epithelial-mesenchymal transition (EMT).[2][3] Periostin, primarily secreted by cancer-associated fibroblasts (CAFs) in the tumor microenvironment, interacts with cancer cells to create a niche that supports tumor growth and chemoresistance.[4]
Quantitative Analysis: Wound Healing vs. Cancer Progression
The following tables summarize key quantitative data from experimental studies, highlighting the contrasting effects of Periostin in wound healing and cancer.
| Parameter | Finding | Fold Change/Percentage | Experimental Model |
| Wound Healing | |||
| Wound Closure | Delayed in Periostin knockout mice compared to wild-type.[1] | Wounds in knockout mice were significantly larger at day 5 (64% of initial area) and day 7 (41% of initial area) compared to wild-type (30% and 17% respectively). | Murine full-thickness excisional wound model |
| Fibroblast Proliferation | Increased proliferation of hypertrophic scar fibroblasts.[5] | Significant increase (specific fold change not consistently reported across studies). | In vitro culture of human dermal fibroblasts |
| Fibroblast Migration | Increased rate of wound closure in scratch assays.[6] | Wound closure rate of 57.2% in Periostin-overexpressing prostate cancer cells vs. 30.6% in control. | In vitro scratch wound healing assay |
| Myofibroblast Differentiation | Reduced α-SMA expression in wounds of Periostin-deficient mice.[1] | Significantly down-regulated. | Murine full-thickness excisional wound model |
| Cancer Progression | |||
| Expression in Tumors | Upregulated in various cancers compared to normal tissue.[2] | e.g., 42-fold higher mRNA expression in pancreatic ductal adenocarcinoma.[7] | Human tumor tissue analysis |
| Cell Invasion | Increased number of invasive cells with Periostin overexpression.[6] | More than a two-fold increase in invasive prostate cancer cells (365 vs. 152 in control). | In vitro Transwell invasion assay |
| Cell Migration | Silencing of Periostin significantly slowed cancer cell migration.[8] | Statistically significant difference in migration distance at 18, 24, 30, and 36 hours. | In vitro wound healing assay (A549 lung cancer cells) |
| Patient Survival (High Periostin) | Associated with poorer progression-free and overall survival.[2] | e.g., In osteosarcoma, overall survival was twofold higher in patients with low Periostin.[9] | Clinical studies across various cancers |
Key Experimental Protocols
Immunohistochemistry (IHC) for Periostin in Paraffin-Embedded Tissues
This protocol outlines the general steps for detecting Periostin protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded ethanol (B145695) series: 100% (2 changes, 3 minutes each), 95%, 85%, 75% (1 minute each).
-
Rinse in distilled water.[10]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in a pressure cooker at 120°C for 2.5 minutes in an appropriate antigen retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).[10]
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against Periostin (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[11]
-
-
Secondary Antibody and Detection:
-
Counterstaining, Dehydration, and Mounting:
Western Blot for Periostin Detection
This protocol describes the detection of Periostin protein in cell lysates or tissue homogenates.
-
Sample Preparation:
-
Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Mix lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.[12]
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Blocking and Antibody Incubation:
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[12]
-
Detect the signal using an imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for Periostin mRNA
This protocol is for quantifying the expression level of Periostin mRNA.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable kit.
-
Reverse transcribe 1-2 µg of RNA into cDNA using a reverse transcription kit.[14]
-
-
qPCR Reaction:
-
Thermal Cycling and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[15]
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of Periostin mRNA.
-
In Vitro Cell Migration (Scratch) Assay
This assay assesses the effect of Periostin on cell migration.
-
Cell Seeding:
-
Seed cells in a multi-well plate and grow to a confluent monolayer.[16]
-
-
Creating the Scratch:
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[16]
-
-
Treatment and Imaging:
-
Wash with PBS to remove dislodged cells and add fresh medium with or without recombinant Periostin.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a microscope.[16]
-
-
Data Analysis:
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the rate of wound closure to determine cell migration speed.[17]
-
Signaling Pathways
Periostin exerts its effects by activating several intracellular signaling pathways, primarily through binding to integrin receptors.
Periostin in Wound Healing: The TGF-β Connection
In wound healing, Periostin expression is induced by Transforming Growth Factor-beta (TGF-β), a key cytokine in tissue repair.[7] Periostin then acts in a feedback loop to amplify TGF-β signaling, promoting myofibroblast differentiation and extracellular matrix deposition. This crosstalk is crucial for efficient wound closure.[18][19]
Periostin in Cancer Progression: The PI3K/Akt Pathway
In cancer, Periostin's binding to integrins (such as αvβ3 and αvβ5) on cancer cells activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4][20] This leads to the phosphorylation and activation of Akt, which in turn promotes cell survival, proliferation, and invasion, contributing to tumor growth and metastasis.[3][21]
Conclusion
Periostin's role is highly context-dependent, acting as a beneficial mediator in the orchestrated process of wound healing, while its dysregulation in the tumor microenvironment contributes significantly to cancer progression. Understanding the molecular switches that govern these opposing functions is critical for the development of novel therapeutic strategies. Targeting the Periostin signaling axis may offer a promising approach to inhibit tumor growth and metastasis, while harnessing its regenerative properties could lead to improved wound healing therapies. Further research into the specific isoforms and post-translational modifications of Periostin in different pathological contexts will be crucial to unlocking its full therapeutic potential.
References
- 1. mednexus.org [mednexus.org]
- 2. Frontiers | Periostin: A Matricellular Protein With Multiple Functions in Cancer Development and Progression [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Periostin: an emerging activator of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Periostin induces fibroblast proliferation and myofibroblast persistence in hypertrophic scarring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Periostin as a Multifunctional Modulator of the Wound Healing Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. cdn.origene.com [cdn.origene.com]
- 11. protocols.io [protocols.io]
- 12. cdn.origene.com [cdn.origene.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. origene.com [origene.com]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Scratch Wound Healing Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cross-Talk between Transforming Growth Factor-β and Periostin Can Be Targeted for Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. publications.ersnet.org [publications.ersnet.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Unraveling the Matrix: A Comparative Guide to the Validation of Periostin's Interactions with Extracellular Matrix Proteins
For researchers, scientists, and drug development professionals, understanding the intricate network of protein interactions within the extracellular matrix (ECM) is paramount. Periostin (POSTN), a matricellular protein, plays a pivotal role in tissue development, remodeling, and pathology through its dynamic interactions with other ECM components. This guide provides a comparative overview of the experimental validation of Periostin's binding to key ECM proteins, focusing on the methodologies employed and the supporting data.
Periostin's multifaceted nature stems from its distinct structural domains, each mediating specific interactions that contribute to the structural integrity and signaling functions of the ECM. This guide will delve into the validated interactions between Periostin and three of its primary binding partners: Collagen Type I, Fibronectin, and Tenascin-C.
Comparative Analysis of Periostin-ECM Protein Interactions
The validation of direct physical interactions between Periostin and its ECM partners has been primarily achieved through qualitative and semi-quantitative methods. While these studies confirm binding, a comprehensive quantitative comparison of binding affinities across different interacting partners is an area requiring further investigation.
| Interacting Protein | Periostin Domain | Experimental Validation Methods | Key Findings |
| Collagen Type I | Not definitively identified[1][2] | Co-immunoprecipitation, Immunogold Transmission Electron Microscopy[1][3] | Direct interaction confirmed, with Periostin co-localizing with Collagen Type I fibrils.[1][3] |
| Fibronectin | EMI Domain[2][4][5] | Co-immunoprecipitation, Solid-Phase Binding Assay[2][4][6] | The N-terminal EMI domain of Periostin is necessary and sufficient for the interaction with Fibronectin.[4] |
| Tenascin-C | FAS1 Domains[1][2][4] | Co-immunoprecipitation, Solid-Phase Binding Assay[1][4] | The four tandem FAS1 domains of Periostin directly bind to Tenascin-C.[1][4] This interaction can be inhibited by the C-terminal domain (CTD) of Periostin.[1][2] |
Note: Quantitative binding affinity data (e.g., Kd values) for these interactions are not consistently reported in the reviewed literature.
Experimental Protocols for Validating Periostin Interactions
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are generalized protocols for two common techniques used to validate Periostin-ECM protein interactions, based on published studies.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate that two proteins interact in the complex environment of a cell lysate.
Protocol:
-
Cell Lysate Preparation:
-
Culture cells expressing the proteins of interest (e.g., 293T cells co-transfected with expression vectors for Periostin-HA and an ECM protein).
-
Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 25 mM HEPES-NaOH, pH 7.0, 150 mM NaCl, 0.5% Nonidet P-40) supplemented with protease inhibitors.[4]
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Incubate the clarified lysate with an antibody specific to one of the proteins (the "bait," e.g., anti-HA antibody for Periostin-HA) for 1-2 hours at 4°C with gentle rotation.
-
Add protein A/G-agarose or magnetic beads and incubate for another 1-2 hours or overnight at 4°C to capture the antibody-antigen complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Detection:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody specific to the other protein (the "prey," e.g., an anti-Fibronectin antibody) to confirm co-precipitation.
-
Solid-Phase Binding Assay (ELISA-based)
This in vitro technique is used to demonstrate a direct interaction between two purified proteins.
Protocol:
-
Plate Coating:
-
Coat the wells of a microtiter plate with a purified ECM protein (e.g., 10 µg/ml of Tenascin-C in PBS) overnight at 4°C.[4]
-
-
Blocking:
-
Wash the wells with PBS.
-
Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., PBS containing 5% BSA) for 1 hour at room temperature.[4]
-
-
Binding:
-
Wash the wells with PBS.
-
Add purified Periostin protein (e.g., 12 µg/ml in PBS) to the wells and incubate for 2 hours at room temperature.[4]
-
-
Detection:
-
Wash the wells to remove unbound Periostin.
-
Add a primary antibody specific to Periostin (e.g., anti-HA antibody) and incubate for 1 hour.
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the wells and add a colorimetric HRP substrate (e.g., ABTS).
-
Measure the absorbance at the appropriate wavelength to quantify the amount of bound Periostin.
-
Signaling and Functional Relationship
The interaction of Periostin with other ECM proteins is not merely structural; it forms a scaffold that influences cellular behavior and tissue properties.
References
- 1. Periostin and its interacting proteins in the construction of extracellular architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Periostin function in communication with extracellular matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Periostin Regulates Collagen Fibrillogenesis and the Biomechanical Properties of Connective Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Incorporation of Tenascin-C into the Extracellular Matrix by Periostin Underlies an Extracellular Meshwork Architecture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Periostin in fibrillogenesis for tissue regeneration: periostin actions inside and outside the cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative study of Periostin's role in different inflammatory diseases
A Comparative Analysis of Periostin's Role in Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Periostin (POSTN) is a secreted extracellular matrix protein that has emerged as a key player in the pathogenesis of various inflammatory diseases, particularly those characterized by a Type 2 immune response.[1] Initially identified for its role in bone development, Periostin is now recognized as a matricellular protein that modulates cell function and tissue remodeling by interacting with cell surface receptors, such as integrins.[1][2] Its expression is notably induced by the Th2 cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13), placing it at a critical juncture in allergic and eosinophilic inflammation.[3] This guide provides a comparative overview of Periostin's function across several major inflammatory conditions, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in research and therapeutic development.
Periostin's Role Across Different Inflammatory Diseases
Periostin's involvement is well-documented across a spectrum of allergic and inflammatory conditions, where it often acts as a central mediator of tissue remodeling, fibrosis, and the amplification of the inflammatory cascade.[1][4][5]
Asthma
In asthma, Periostin is a hallmark biomarker of Type 2 inflammation, particularly eosinophilic asthma.[6][7] Its expression is upregulated by IL-13 and IL-4 in bronchial epithelial cells and fibroblasts.[8] Functionally, it contributes to airway remodeling by promoting subepithelial fibrosis, collagen deposition, and potentially mucus production.[8][9] Elevated serum Periostin levels are strongly correlated with airway eosinophilia, making it a valuable non-invasive biomarker to identify patients with a "Th2-high" asthma endotype.[6][7][8] This has significant clinical utility for selecting patients who may benefit from therapies targeting Th2 pathways, such as anti-IL-13 or anti-IgE treatments.[8]
Atopic Dermatitis (AD)
In atopic dermatitis, Periostin is a critical factor in the amplification and persistence of allergic skin inflammation.[3][10] A vicious cycle is established where Th2 cytokines (IL-4/IL-13) stimulate dermal fibroblasts to secrete Periostin.[3][10] This Periostin then binds to αv integrins on keratinocytes, triggering intracellular signaling that leads to the production of pro-inflammatory mediators like Thymic Stromal Lymphopoietin (TSLP) and IL-24.[11][12][13][14] This process not only enhances the Th2 response but also contributes to epidermal barrier dysfunction and the intense itching characteristic of AD.[11][13][15]
Chronic Rhinosinusitis (CRS)
Periostin is significantly overexpressed in the inflamed tissue of patients with CRS, especially in the eosinophilic subtype, Chronic Rhinosinusitis with Nasal Polyps (CRSwNP).[1][16][17] Similar to asthma, it serves as a reliable biomarker for Type 2 inflammation in the upper airways.[18][19] High levels of Periostin in nasal polyp tissue are associated with increased tissue eosinophilia and disease severity.[19][20] It is believed to play a major role in the extensive tissue remodeling and fibrosis observed in nasal polyps.[17][19]
Other Inflammatory Diseases
-
Eosinophilic Esophagitis (EoE): Periostin is markedly overexpressed in the esophagus of EoE patients and is induced by IL-13.[21] It plays a direct role in facilitating the infiltration of eosinophils into esophageal tissue.[21]
-
Cardiovascular Disease: In the cardiovascular system, Periostin is involved in tissue remodeling following myocardial infarction and contributes to cardiac fibrosis.[22][23][24] It is also implicated in the inflammation and calcification of the aortic wall in atherosclerosis.[25]
-
Rheumatoid Arthritis (RA): The role of Periostin in RA is complex. While its expression is increased in the synovial tissue of RA patients, some mouse model studies suggest it may have a protective function, as its deficiency led to exacerbated joint inflammation and bone destruction.[4][26]
Quantitative Data Summary
The following tables summarize key quantitative findings regarding Periostin expression and its correlations in various inflammatory diseases.
Table 1: Periostin Expression and Induction
| Disease | Tissue/Cell Type | Fold Change/Induction | Inducing Cytokine(s) | Reference |
| Eosinophilic Esophagitis | Esophageal Tissue | 35-fold increase vs. control | IL-13, TGF-β | [21] |
| Eosinophilic Esophagitis | Primary Esophageal Fibroblasts | 295-fold increase by IL-13 | IL-13 | [21] |
| Chronic Rhinosinusitis | Nasal Polyp Tissue | Significantly higher vs. control (p=0.0116) | Th2 Cytokines | [20] |
| Asthma | Bronchial Epithelial Cells | Upregulated in ~50% of asthmatics | IL-4, IL-13 | [7][8] |
Table 2: Periostin as a Clinical Biomarker
| Disease | Sample Type | Correlation | Clinical Significance | Reference |
| Asthma | Serum | Best single predictor of airway eosinophilia (p=0.007) | Identifies Th2-high endotype for targeted therapy | [6][7] |
| Atopic Dermatitis | Serum | Correlates with clinical severity | Severity biomarker | [1] |
| Chronic Rhinosinusitis | Serum / Nasal Lavage | Higher in CRSwNP vs. controls | Biomarker for Type 2 CRS and post-surgical recurrence | [18] |
| Idiopathic Pulmonary Fibrosis | Serum | Predicts clinical progression | Prognostic marker | [8][27] |
Visualizing Periostin's Role and Analysis
Signaling Pathway in Allergic Inflammation
The diagram below illustrates the central role of Periostin in creating a pro-inflammatory feedback loop in allergic diseases like asthma and atopic dermatitis.
Caption: Periostin signaling cascade in Type 2 inflammatory diseases.
Experimental Workflow
This workflow outlines the key steps in investigating the role of Periostin from sample acquisition to data analysis.
Caption: Experimental workflow for comparative analysis of Periostin.
Key Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum Periostin
-
Objective: To quantify the concentration of Periostin in serum samples.
-
Methodology:
-
Coating: Coat a 96-well microplate with a capture antibody specific for human Periostin. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Add prepared standards and serum samples (diluted as necessary) to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound sample components.
-
Detection Antibody: Add a biotinylated detection antibody specific for Periostin and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) and incubate for 20-30 minutes in the dark.
-
Washing: Perform a final, thorough wash.
-
Substrate Addition: Add a substrate solution (e.g., TMB). A color change will develop in proportion to the amount of Periostin bound.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. Calculate Periostin concentration by plotting a standard curve.
-
Immunohistochemistry (IHC) for Periostin in Tissue
-
Objective: To visualize the localization and expression of Periostin in tissue sections (e.g., bronchial biopsies, skin biopsies).
-
Methodology:
-
Sample Preparation: Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, and cut into 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections using xylene and rehydrate through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0) for 20 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a protein block (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Incubate sections with a primary antibody against Periostin overnight at 4°C.
-
Secondary Antibody Incubation: After washing, apply a biotinylated secondary antibody and incubate for 1 hour at room temperature.
-
Signal Amplification: Apply an avidin-biotin-enzyme complex (ABC reagent) and incubate for 30 minutes.
-
Visualization: Add a chromogen substrate (e.g., DAB) until the desired brown stain intensity develops.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine slides under a microscope. Periostin expression will appear as brown staining, typically in the subepithelial matrix.
-
Quantitative Real-Time PCR (qRT-PCR) for POSTN Gene Expression
-
Objective: To measure the relative mRNA expression level of the POSTN gene in tissue samples.
-
Methodology:
-
RNA Extraction: Isolate total RNA from tissue homogenates using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
Primer Design: Design or obtain validated primers specific to the human POSTN gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Thermocycling: Perform the qPCR reaction in a real-time PCR system with the following typical stages:
-
Initial denaturation (e.g., 95°C for 10 min).
-
40 cycles of denaturation (95°C for 15 sec) and annealing/extension (60°C for 60 sec).
-
Melt curve analysis to confirm product specificity.
-
-
Data Analysis: Determine the cycle threshold (Ct) values for both POSTN and the housekeeping gene. Calculate the relative expression of POSTN using the ΔΔCt method.
-
Periostin stands out as a critical mediator and biomarker across multiple, distinct inflammatory diseases, particularly those driven by Type 2 immunity.[1][28] Its role in linking cytokine signaling to tissue remodeling and inflammatory amplification makes it a highly attractive target for therapeutic intervention. While its function in asthma, atopic dermatitis, and chronic rhinosinusitis is pro-inflammatory and fibrotic, its role in other conditions like rheumatoid arthritis may be more complex, warranting further investigation. The standardized protocols and comparative data presented here offer a valuable resource for researchers aiming to further elucidate Periostin's function and develop novel diagnostics and therapies targeting this pivotal pathway.
References
- 1. Periostin in inflammation and allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of periostin in tissue remodeling across health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Periostin promotes chronic allergic inflammation in response to Th2 cytokines [jci.org]
- 4. Frontiers | Periostin in Allergy and Inflammation [frontiersin.org]
- 5. Periostin in Allergy and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Periostin is a systemic biomarker of eosinophilic airway inflammation in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. atsjournals.org [atsjournals.org]
- 9. Periostin: its role in asthma and its potential as a diagnostic or therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - Periostin promotes chronic allergic inflammation in response to Th2 cytokines [jci.org]
- 11. Periostin activates distinct modules of inflammation and itching downstream of the type 2 inflammation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. The IL-13/periostin/IL-24 pathway causes epidermal barrier dysfunction in allergic skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Periostin activates distinct modules of inflammation and itching downstream of the type 2 inflammation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Periostin as a biomarker in chronic rhinosinusitis: A contemporary systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Periostin and osteopontin are overexpressed in chronically inflamed sinuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Role of periostin in ECRS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The correlation between periostin and eosinophillic cationic protein demonstrate its potential biomarker of mucosal remodeling in chronic rhinosinusitis with nasal polyps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Periostin facilitates eosinophil tissue infiltration in allergic lung and esophageal responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Periostin in cardiovascular disease and development: a tale of two distinct roles | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. Periostin in cardiovascular disease and development: a tale of two distinct roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. Periostin Deficiency Exacerbates Joint Inflammation and Bone Destruction in Mouse Models of Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]
- 27. mdpi.com [mdpi.com]
- 28. Periostin: An emerging biomarker for allergic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding the Downstream Blueprint of Periostin Signaling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the intricate signaling cascades initiated by Periostin (POSTN) is paramount for deciphering its role in diverse physiological and pathological processes. This guide provides a comprehensive comparison of the primary downstream targets of the Periostin signaling pathway, supported by experimental data and detailed protocols to facilitate further investigation.
Periostin, a matricellular protein, orchestrates a complex network of intracellular signaling events primarily through its interaction with various integrin receptors on the cell surface. This engagement triggers a cascade of phosphorylation events, leading to the activation of several key signaling pathways that regulate cell behavior, including proliferation, migration, survival, and tissue remodeling. This guide focuses on three major, well-documented downstream pathways: PI3K/Akt, FAK/Src, and Wnt/β-catenin.
Comparative Analysis of Periostin's Downstream Signaling Pathways
The activation of distinct signaling pathways by Periostin can be cell-type and context-dependent. The following tables summarize quantitative data from various studies, offering a comparative overview of the activation of key downstream effectors.
| Pathway Component | Cell Type | Periostin Concentration | Time Point | Fold Change/Observation | Reference |
| PI3K/Akt Pathway | |||||
| p-Akt (Ser473) | Keloid Fibroblasts | 10 ng/mL | 15-60 min | Increased phosphorylation | [1] |
| p-Akt (Ser473) | Ovarian Cancer Cells | 100 ng/mL | 24 h | Increased phosphorylation | [2] |
| p-Akt | Human Mesenchymal Stem Cells | Not Specified | 20 min | Increased phosphorylation | |
| FAK/Src Pathway | |||||
| p-FAK (Tyr397) | Valvular Progenitor Cells | 0.5 µg/mL | 24 h | ~1.4-fold increase | [3] |
| p-FAK (Tyr397) | Valvular Progenitor Cells | 1 µg/mL | 24 h | ~2.2-fold increase | [3] |
| p-FAK (Tyr397) | Valvular Progenitor Cells | 2-5 µg/mL | 24 h | Plateaued increase | [3] |
| p-FAK & p-Src | Colorectal Tumor Cells | Recombinant Periostin | 6 h | Significantly elevated | [4] |
| Wnt/β-catenin Pathway | |||||
| β-catenin | CTLA4-modified MSCs | Soluble POSTN | Not Specified | Increased expression | |
| Wnt3a & Wnt7A mRNA | Human Aortic Smooth Muscle Cells | Not Specified | Not Specified | Upregulated expression | [2] |
| β-catenin protein | Human Aortic Smooth Muscle Cells | Not Specified | Not Specified | Increased abundance | [2] |
| Downstream Target | Cell Type | Periostin Treatment | Fold Change in Gene Expression | Reference |
| Target Gene Expression | ||||
| CTGF, CYR61, ANKRD1 | Colorectal Tumors | Endogenous Periostin | Markedly reduced in Postn -/- mice | [5] |
| MMP-2 | Human Periodontal Ligament Cells | Not Specified | Upregulated | [6] |
| Snail, N-cadherin, Fibronectin | Prostate Cancer Cells | Periostin overexpression | Increased expression | [7] |
| Wnt10a | Dental Pulp Stem Cells | Not Specified | Increased expression | [7] |
Visualizing the Periostin Signaling Network
To provide a clearer understanding of the molecular interactions, the following diagrams illustrate the key signaling pathways activated by Periostin.
Key Experimental Protocols for Validation
To facilitate the replication and further investigation of these pathways, detailed protocols for key validation experiments are provided below.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to detect the phosphorylation status of key signaling proteins like Akt and FAK upon Periostin stimulation.
1. Cell Culture and Treatment:
-
Seed cells (e.g., human mesenchymal stem cells, fibroblasts) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Treat cells with recombinant human Periostin at desired concentrations (e.g., 10-100 ng/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions:
-
Phospho-Akt (Ser473) (1:1000)
-
Total Akt (1:1000)
-
Phospho-FAK (Tyr397) (1:1000)
-
Total FAK (1:1000)
-
GAPDH (1:5000) as a loading control.
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection kit.
Immunofluorescence Staining for YAP/TAZ Nuclear Translocation
This protocol allows for the visualization of the subcellular localization of the transcriptional co-activators YAP and TAZ, a key downstream event of the FAK/Src pathway.
1. Cell Culture and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with recombinant Periostin as described in the Western Blot protocol.
2. Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
3. Blocking and Staining:
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate with primary antibody against YAP/TAZ (1:200 dilution in blocking buffer) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:500 dilution in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Wash twice with PBS.
4. Mounting and Imaging:
-
Mount the coverslips on glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
Wnt/β-catenin Luciferase Reporter Assay
This assay quantifies the activation of the Wnt/β-catenin signaling pathway by measuring the activity of a TCF/LEF-responsive luciferase reporter.
1. Cell Transfection:
-
Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
2. Cell Treatment:
-
24 hours post-transfection, treat the cells with recombinant Periostin or conditioned medium from Periostin-overexpressing cells. Include a positive control (e.g., Wnt3a conditioned medium) and a negative control (vehicle).
3. Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in reporter activity relative to the negative control.
Conclusion
The evidence strongly indicates that Periostin is a critical upstream regulator of multiple signaling pathways, including PI3K/Akt, FAK/Src, and Wnt/β-catenin. The activation of these pathways has profound effects on cellular functions and is implicated in a range of diseases, from cancer progression to fibrosis. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers to further explore the multifaceted roles of Periostin and to identify potential therapeutic targets within its downstream signaling network. Future studies that directly compare the relative contributions of these pathways in specific cellular contexts will be invaluable for a more complete understanding of Periostin biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Periostin Secreted by Carcinoma-Associated Fibroblasts Promotes Ovarian Cancer Cell Platinum Resistance Through the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. PERIOSTIN regulates MMP-2 expression via the αvβ3 integrin/ERK pathway in human periodontal ligament cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Periostin: an emerging activator of multiple signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Periostin ELISA Kits for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Periostin (POSTN) is crucial for advancing our understanding of its role in various physiological and pathological processes, including tissue regeneration, fibrosis, and cancer. The enzyme-linked immunosorbent assay (ELISA) is a widely used method for this purpose, offering high sensitivity and specificity. However, the market is populated with a variety of ELISA kits from different manufacturers, each with its own set of performance characteristics. This guide provides an objective, data-driven comparison of several commercially available Periostin ELISA kits to aid in the selection of the most suitable assay for your research needs.
Introduction to Periostin
Periostin is a secreted extracellular matrix protein that plays a significant role in cell adhesion, migration, and proliferation.[1] It is involved in a multitude of biological processes, including bone and tooth development, cardiovascular differentiation, and tissue remodeling. Due to its association with various diseases, Periostin is a key biomarker in fields such as oncology, allergy and inflammation research.[1]
The accurate measurement of Periostin levels in biological samples like serum, plasma, and cell culture supernatants is therefore of high interest. This guide focuses on comparing the key performance metrics of several popular human Periostin ELISA kits.
Periostin Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving Periostin. Upon secretion, Periostin interacts with integrins on the cell surface, which can activate downstream signaling cascades, such as the PI3K-Akt pathway, influencing cell behavior.
Performance Comparison of Periostin ELISA Kits
The following table summarizes the key performance characteristics of Periostin ELISA kits from various manufacturers, based on publicly available data. This allows for a direct comparison of their analytical properties.
| Manufacturer | Kit Name/Catalog No. | Assay Range | Sensitivity | Sample Types | Intra-Assay CV | Inter-Assay CV |
| Biomedica | Human Periostin ELISA (BI-20433) | 0 - 4,000 pmol/l | 20 pmol/l | Serum, Plasma, Urine, Cell Culture Supernatant | ≤ 6% | Not Specified |
| R&D Systems | Human Periostin/OSF-2 DuoSet ELISA (DY3548B) | 62.5 - 4,000 pg/mL | Not Specified | Cell Culture Supernatant (Serum/Plasma require user validation) | Not Specified | Not Specified |
| RayBiotech | Human Periostin ELISA Kit | 80 pg/mL - 60 ng/mL | 80 pg/mL | Serum, Plasma | Not Specified | Not Specified |
| Sigma-Aldrich | Human Periostin ELISA Kit | Not Specified | 80 pg/mL | Serum, Plasma, Cell Culture Supernatant | <10% | <12% |
| Abcam | Human Periostin ELISA Kit (OSF2) (ab213816) | 156.25 - 10,000 pg/mL | Not Specified | Serum, Plasma, Cell Culture Supernatant, Cell Lysate | Not Specified | Not Specified |
| Invitrogen | Human Periostin ELISA Kit (EHPOSTN) | 0.082 - 60 ng/mL | 80 pg/mL | Plasma, Serum | <10% | <12% |
| BioVendor | Human Periostin ELISA (RD191335200R) | 78 - 5,000 pg/mL | 15 pg/mL | Serum, Plasma, Cell Culture Supernatant | 7.12% | 7.62% |
| Cloud-Clone | ELISA Kit for Periostin (POSTN) | Not Specified | Not Specified | Serum, Plasma | Not Specified | Not Specified |
| Elabscience | Human POSTN/OSF-2(Periostin) ELISA Kit (E-EL-H6160) | 0.16 - 10 ng/mL | 0.1 ng/mL | Serum, Plasma, other biological fluids | Not Specified | Not Specified |
Experimental Protocols
To ensure a fair and objective comparison, standardized experimental protocols for key performance assays are outlined below. These protocols represent typical procedures for ELISA kit validation.
General ELISA Workflow
The diagram below illustrates a typical workflow for a sandwich ELISA, which is the format for most of the compared kits.
Antibody Specificity Assessment
Objective: To determine if the antibodies used in the kit are specific to Periostin and do not cross-react with other structurally similar proteins.
Methodology:
-
Prepare samples containing high concentrations of potentially cross-reactive proteins.
-
Run these samples in the ELISA according to the manufacturer's protocol.
-
A significant signal in the absence of Periostin would indicate cross-reactivity.
-
Conversely, spike a known amount of Periostin into samples containing the potentially cross-reactive proteins and assess for interference.
Assay Precision (Intra- and Inter-Assay Variability)
Objective: To evaluate the reproducibility of the assay.
Methodology:
-
Intra-Assay Precision:
-
Prepare three samples with low, medium, and high concentrations of Periostin.
-
Run at least 20 replicates of each sample on the same plate.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for each sample. The CV% (SD/mean * 100) should be within acceptable limits (typically <10%).[2][3]
-
-
Inter-Assay Precision:
Recovery and Linearity Analysis
Objective: To assess the accuracy of the assay in different sample matrices and to determine if the assay response is proportional to the analyte concentration.
Methodology:
-
Recovery (Spike and Recovery):
-
Select at least three different biological samples (e.g., serum, plasma).
-
Spike these samples with known low, medium, and high concentrations of Periostin standard.
-
Measure the Periostin concentration in both spiked and unspiked samples.
-
Calculate the percentage of recovery: (Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Spiked Concentration * 100. Acceptable recovery is typically between 80-120%.
-
-
Linearity of Dilution:
-
Select a high-concentration sample.
-
Perform a serial dilution of the sample with the assay buffer.
-
Measure the Periostin concentration in each dilution.
-
Correct the measured concentrations for the dilution factor. The corrected concentrations should be consistent across the dilution series.
-
Discussion and Recommendations
The choice of a Periostin ELISA kit should be guided by the specific requirements of the study.
-
For high sensitivity applications , the BioVendor kit, with a reported sensitivity of 15 pg/mL, appears to be a strong candidate.[3]
-
For researchers who need to test a variety of sample types , the kits from Biomedica and Abcam offer broad sample compatibility.[4][5]
-
When precision is paramount , the kits from Biomedica , Sigma-Aldrich , Invitrogen , and BioVendor provide detailed intra- and inter-assay CV data, demonstrating good reproducibility.[2][3][4]
-
The R&D Systems DuoSet kit offers a more economical and flexible option for experienced users who are comfortable with optimizing and validating the assay for their specific sample types.[6]
It is important to note that performance data is not always readily available for all kits. Researchers are encouraged to contact the manufacturers for more detailed validation data or to perform their own in-house validation to ensure the chosen kit meets the specific needs of their experiments. This guide serves as a starting point for making an informed decision, but it is not a substitute for rigorous in-lab evaluation.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Human Periostin ELISA Kit (EHPOSTN) - Invitrogen [thermofisher.com]
- 3. Human Periostin ELISA | BioVendor R&D [biovendor.com]
- 4. Periostin ELISA Kit (Human POSTN) | BI-20433 | Biomedica [bmgrp.com]
- 5. content.abcam.com [content.abcam.com]
- 6. rndsystems.com [rndsystems.com]
Validating Periostin Gene Knockdown: A Comparative Guide to siRNA and shRNA
For researchers, scientists, and drug development professionals, selecting the appropriate gene silencing tool is a critical step in elucidating gene function and validating potential therapeutic targets. This guide provides an objective comparison of small interfering RNA (siRNA) and short hairpin RNA (shRNA) for knocking down the expression of the Periostin (POSTN) gene, a key player in tissue development, remodeling, and various pathologies.
Periostin is a secreted extracellular matrix protein that plays a pivotal role in cell adhesion, migration, and proliferation.[1] Its dysregulation has been implicated in a range of diseases, including cancers, fibrosis, and inflammatory conditions.[2] Consequently, understanding its function through targeted gene knockdown is of significant interest. This guide details the experimental workflows for both siRNA and shRNA-mediated knockdown of Periostin and presents a comprehensive overview of validation methodologies.
siRNA vs. shRNA: A Head-to-Head Comparison
Both siRNA and shRNA leverage the cell's natural RNA interference (RNAi) pathway to achieve gene silencing. However, they differ in their structure, delivery, and the duration of their effects.[3][4]
| Feature | siRNA (Small Interfering RNA) | shRNA (Short Hairpin RNA) |
| Structure | Double-stranded RNA duplex (typically 20-25 bp) | Single-stranded RNA that forms a hairpin loop |
| Delivery | Transient transfection (e.g., lipid-based reagents) | Plasmid transfection or viral transduction (e.g., lentivirus) |
| Expression | Exogenously introduced | Expressed endogenously from a vector |
| Duration of Knockdown | Transient (typically 3-7 days)[3] | Stable and long-term (can be weeks, months, or even longer)[3] |
| Off-Target Effects | Can have off-target effects through partial sequence complementarity.[5][6][7] | Potential for off-target effects and genomic integration-related issues.[5][8] |
| Potency | Potency can be high but is transient. | Can be more potent over the long term due to continuous expression.[9][10] |
Experimental Workflow: From Design to Validation
A typical gene knockdown experiment involves several key stages, from the design of the silencing reagent to the final validation of reduced gene and protein expression.
Detailed Experimental Protocols
I. Periostin Knockdown using siRNA
This protocol outlines a general procedure for the transient knockdown of Periostin in a mammalian cell line.
Materials:
-
Periostin-specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Target cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. Dilute 50 pmol of Periostin siRNA or control siRNA in 250 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of transfection reagent in 250 µL of Opti-MEM. c. Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
Transfection: a. Replace the cell culture medium with 2 mL of fresh, antibiotic-free complete medium. b. Add the 500 µL siRNA-lipid complex dropwise to each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for analysis.
II. Periostin Knockdown using shRNA (Lentiviral Particles)
This protocol describes the generation of a stable cell line with long-term Periostin knockdown.
Materials:
-
Lentiviral particles containing shRNA targeting Periostin and a non-targeting control shRNA
-
Target cells
-
Complete cell culture medium
-
Polybrene
-
Puromycin (B1679871) (or other selection antibiotic)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate to be 50-70% confluent on the day of transduction.
-
Transduction: a. Replace the medium with fresh complete medium containing Polybrene (final concentration 4-8 µg/mL). b. Add the appropriate amount of lentiviral particles to the cells. c. Incubate for 24 hours.
-
Selection: a. After 24 hours, replace the medium with fresh complete medium containing the appropriate concentration of puromycin to select for transduced cells. b. Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced control cells are eliminated.
-
Expansion and Validation: Expand the stable cell pool and validate Periostin knockdown.
Validation of Periostin Knockdown
Robust validation is crucial to confirm the specific and effective silencing of the target gene. This typically involves assessing both mRNA and protein levels.
A. Quantitative Real-Time PCR (qPCR) for Periostin mRNA Levels
Principle: qPCR measures the amount of a specific mRNA transcript in a sample.
Protocol:
-
RNA Extraction: Extract total RNA from siRNA-transfected or shRNA-transduced cells and control cells using a commercial RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: a. Prepare the qPCR reaction mix containing cDNA template, Periostin-specific primers, and a SYBR Green or TaqMan probe-based master mix.[11][12] b. Run the reaction on a real-time PCR instrument.
-
Data Analysis: Calculate the relative expression of Periostin mRNA using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).[13]
B. Western Blot for Periostin Protein Levels
Principle: Western blotting detects the presence and relative abundance of a specific protein in a sample.
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Antibody Incubation: a. Incubate the membrane with a primary antibody specific for Periostin overnight at 4°C. b. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
C. ELISA for Secreted Periostin Levels
Principle: An enzyme-linked immunosorbent assay (ELISA) can quantify the amount of secreted Periostin in the cell culture supernatant.[17]
Protocol:
-
Sample Collection: Collect the cell culture supernatant from treated and control cells.
-
ELISA Procedure: a. Use a commercially available Periostin ELISA kit.[1][18][19] b. Add standards and samples to the pre-coated microplate and incubate. c. Add the detection antibody and incubate. d. Add the substrate solution and incubate until color develops. e. Add the stop solution and measure the absorbance at 450 nm.[20]
-
Data Analysis: Calculate the concentration of Periostin in the samples by comparing their absorbance to the standard curve.
Periostin Signaling Pathways
Understanding the signaling pathways in which Periostin is involved is crucial for interpreting the functional consequences of its knockdown. Periostin primarily signals through integrin receptors, activating downstream pathways that regulate cell survival, proliferation, and migration.
Conclusion
Both siRNA and shRNA are powerful tools for silencing Periostin expression, each with its own advantages and disadvantages. The choice between the two will depend on the specific experimental goals. For short-term studies, the transient nature of siRNA is often sufficient. For long-term functional studies or the generation of stable cell lines, shRNA delivered via lentiviral vectors is the preferred method. Regardless of the chosen technique, rigorous validation at both the mRNA and protein levels is essential to ensure the reliability and reproducibility of the experimental results. This guide provides a framework for researchers to confidently design, execute, and validate their Periostin gene knockdown experiments.
References
- 1. biovendor.com [biovendor.com]
- 2. siRNA vs shRNA - applications and off-targeting | siTOOLs Biotech Blog [sitoolsbiotech.com]
- 3. What Is shRNA? How It Differs from siRNA in Gene Knockdown [synapse.patsnap.com]
- 4. biocompare.com [biocompare.com]
- 5. Comparative assessment of siRNA and shRNA off target effects: what is slowing clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Subcellular fate and off-target effects of siRNA, shRNA, and miRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potency of siRNA versus shRNA mediated knockdown in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. researchgate.net [researchgate.net]
- 14. origene.com [origene.com]
- 15. youtube.com [youtube.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. alpco.com [alpco.com]
- 18. elkbiotech.com [elkbiotech.com]
- 19. Human Periostin ELISA | BioVendor R&D [biovendor.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Phosphorin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to strict chemical waste disposal protocols is a critical component of this commitment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of phosphorin (B1216959), a phosphorus-containing heterocyclic compound, to ensure the safety of laboratory personnel and the protection of the environment.[1]
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health & Safety (EHS) guidelines. The following are general best practices for handling phosphorin waste:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation exposure.[1]
-
Waste Segregation: Never mix phosphorin waste with other chemical waste streams unless explicitly permitted by your EHS office.[1][3] Incompatible chemicals can react dangerously, leading to fire, explosion, or the release of toxic gases.[1]
-
Container Management: Use only designated, chemically resistant containers for phosphorin waste.[1] Ensure these containers are in good condition, with tightly sealing lids, and are clearly labeled.[4] To allow for vapor expansion, do not fill containers beyond 80% capacity.[1]
Step-by-Step Disposal Procedure
-
Waste Identification and Classification: Accurately identify and label all waste containing phosphorin.[5] Note the concentration and any other chemical constituents. This information is crucial for proper disposal and to prevent accidental mixing of incompatible materials.[4]
-
Container Labeling: All phosphorin waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Phosphorin"), and any other identifiers required by your institution and local regulations.[3]
-
Accumulation and Storage: Store phosphorin waste in a designated, secure, and well-ventilated satellite accumulation area near the point of generation.[2][6] Secondary containment, such as a larger, chemically resistant bin, should be used to mitigate spills or leaks.
-
Request for Pickup: Once the waste container is nearing its capacity (not exceeding 80%), or if it has been in storage for the maximum time allowed by your institution (often six months for academic labs), arrange for its collection by your institution's hazardous waste management service.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters for phosphorin waste management.
| Parameter | Guideline | Rationale |
| Container Fill Level | Max 80% capacity | To allow for vapor expansion and prevent spills.[1] |
| Storage Time Limit | Check institutional guidelines (typically ≤ 6 months) | To comply with regulations and minimize risks associated with long-term storage.[6] |
Experimental Protocols
While specific experimental protocols for the neutralization of phosphorin waste are not widely available and should be developed in consultation with a qualified chemist and your institution's EHS department, a general principle for treating chemical waste is neutralization. For instance, acidic or basic wastes should be neutralized before disposal.[7] Any such procedure must be thoroughly vetted and approved before implementation.
Phosphorin Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of phosphorin waste in a laboratory setting.
Caption: Workflow for the safe disposal of phosphorin waste.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of phosphorin waste, fostering a culture of safety and environmental responsibility.
References
- 1. benchchem.com [benchchem.com]
- 2. Safety Protocols and Practices for Handling Hazardous Waste Disposal - Lone Star Hazmat [lonestarhazmat.com]
- 3. 5 Safety Rules for Handling Hazardous Waste! - KenBay [kenbay.com]
- 4. Organization Information [about.usps.com]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. kamatlab.com [kamatlab.com]
Essential Safety Precautions for Handling Periostin (POSTN)
Initial substance identification has indicated that "Postin" is not a recognized chemical compound. It is highly probable that the intended substance is Periostin, a protein commonly abbreviated as POSTN, which is a subject of significant interest in biomedical research. This document proceeds under the assumption that the substance is Periostin. If you are handling a different substance, please consult its specific Safety Data Sheet (SDS).
Periostin (POSTN), also known as Osteoblast-Specific Factor 2 (OSF-2), is a secreted extracellular matrix protein involved in cell adhesion, migration, and tissue remodeling.[1][2][3] While recombinant proteins like Periostin are generally not considered hazardous, proper laboratory safety practices are essential to ensure personnel safety and maintain experimental integrity.[1][4]
Personal Protective Equipment (PPE)
A risk assessment should always be performed to determine the appropriate level of PPE required for any specific laboratory procedure.[5] However, the following table outlines the minimum recommended PPE for handling recombinant Periostin in a standard laboratory setting.[4][6][7][8]
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | Must be long-sleeved and fully buttoned to protect skin and clothing from potential splashes and spills.[6][7] |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact. For extended handling or work with higher concentrations, double-gloving is recommended. Gloves should be changed immediately after contact with the protein solution, followed by hand washing.[6][7][9] |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against splashes and airborne particles.[4][6] |
| Face Shield (in addition to safety glasses) | Required when there is a significant splash hazard, such as when handling large volumes or during procedures that may generate aerosols.[6][7] | |
| Respiratory Protection | Not typically required | Standard handling of non-volatile protein solutions does not usually generate aerosols. If a procedure has a high risk of aerosolization (e.g., sonication, vigorous mixing), work should be conducted in a biological safety cabinet.[5][6] |
Operational and Disposal Plans
Adherence to proper handling and disposal protocols is crucial for laboratory safety and to prevent contamination.
Receiving and Handling
-
Inspect Package : Upon receipt, visually check the package for any signs of damage or leakage.
-
Don PPE : Before opening, put on the minimum required PPE: a lab coat, nitrile gloves, and safety glasses.[7][8]
-
Work Area : Perform all handling in a designated clean area. If there is a risk of aerosol generation, use a biological safety cabinet.[6]
-
Reconstitution : Briefly centrifuge the vial before opening to ensure all lyophilized material is at the bottom.[7][8] Reconstitute the protein using sterile distilled water or a buffer as specified by the supplier, typically to a concentration of 0.1-0.5 mg/mL.[7][8] Avoid vigorous vortexing or pipetting to prevent protein denaturation.[7][8]
Storage Protocols
Proper storage is vital to maintain the stability and activity of recombinant proteins.[10]
| Storage Type | Temperature | Duration | Notes |
| Lyophilized Protein | -20°C to -80°C | Up to 1 year from date of receipt.[7][8] | Avoid temperature fluctuations. |
| Reconstituted Protein (Aliquoted) | -20°C to -70°C | Up to 3 months.[11] | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to protein denaturation and loss of function.[7][8][10] For long-term storage, adding a carrier protein like 0.1% BSA is recommended.[7][8] |
| Reconstituted Protein (Short-Term) | 2°C to 8°C | Up to 1 week.[7][8] | Suitable for protein that will be used frequently within a short period. |
Waste Disposal
All materials that come into contact with Periostin should be treated as biologically contaminated waste.
-
Liquid Waste : Collect all contaminated buffers and solutions in a clearly labeled, leak-proof container for chemical or biological waste disposal according to your institution's guidelines.
-
Solid Waste : All contaminated consumables (e.g., pipette tips, centrifuge tubes, gloves) must be disposed of in a designated biohazard waste container.[6]
Experimental Protocols
Below are summarized methodologies for key experiments involving recombinant Periostin.
Cell Adhesion Assay
This assay measures the ability of Periostin to promote cell attachment.
-
Objective : To quantify the cell adhesion-promoting activity of recombinant Periostin.
-
Methodology :
-
Immobilize recombinant human Periostin by coating microplate wells at a concentration of approximately 10 µg/mL (100 µL/well).[7][11]
-
Incubate the plate to allow the protein to adhere to the surface.
-
Block non-specific binding sites in the wells using a blocking agent like Bovine Serum Albumin (BSA).
-
Plate a suspension of cells (e.g., ATDC5 mouse chondrogenic cells) onto the coated wells.[7][11]
-
Incubate to allow cells to adhere to the Periostin-coated surface.
-
Wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells, typically by staining and measuring absorbance or by direct cell counting. The result is often expressed as the percentage of cells that adhere to the coated surface.[7]
-
SDS-PAGE for Purity Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to determine the purity and apparent molecular weight of the protein.
-
Objective : To assess the purity and molecular weight of the Periostin sample.
-
Methodology :
-
Prepare protein samples by mixing with a loading buffer containing SDS and a reducing agent (like DTT or β-mercaptoethanol).
-
Heat the samples to denature the proteins.
-
Load the samples onto a polyacrylamide gel.
-
Apply an electric current to separate the proteins based on their molecular weight.
-
Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain) to visualize the protein bands.[7][11]
-
Purity is assessed by observing the primary protein band relative to any impurity bands. Recombinant Periostin typically has a predicted molecular mass of around 91-93 kDa, though it may run slightly higher (100-110 kDa) on the gel.[11][12][13]
-
Visualizations
Experimental Workflow for Handling Recombinant Periostin
Caption: Workflow for safe handling of recombinant Periostin.
Decision Pathway for PPE Selection
Caption: Decision-making for selecting appropriate PPE.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. prospecbio.com [prospecbio.com]
- 3. Periostin/POSTN – protein important for cancer? | BioVendor R&D [biovendor.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. benchchem.com [benchchem.com]
- 7. static.abclonal.com [static.abclonal.com]
- 8. static.abclonal.com [static.abclonal.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. genextgenomics.com [genextgenomics.com]
- 11. rndsystems.com [rndsystems.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Periostin antibody (19899-1-AP) | Proteintech [ptglab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
